7-Hydroxyindole-2-carboxylic acid
Description
The exact mass of the compound 7-Hydroxy-1H-indole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-hydroxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-7-3-1-2-5-4-6(9(12)13)10-8(5)7/h1-4,10-11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTALADUQKJJKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601918 | |
| Record name | 7-Hydroxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84639-84-9 | |
| Record name | 7-Hydroxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 84639-84-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-Hydroxyindole-2-carboxylic Acid
This guide provides a comprehensive overview of a robust and efficient synthetic route to 7-Hydroxyindole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The strategy detailed herein is designed for researchers, scientists, and professionals in the field, emphasizing not only the procedural steps but also the underlying chemical principles and experimental considerations for successful execution.
Introduction: The Significance of this compound
This compound is a key heterocyclic scaffold found in a variety of biologically active molecules. Its utility stems from the versatile functionality of the indole nucleus, which can be further elaborated to generate diverse chemical entities. Specifically, this compound serves as a crucial intermediate in the synthesis of targeted therapeutics, including those aimed at neurological disorders.[1] The strategic placement of the hydroxyl and carboxylic acid groups allows for precise molecular interactions with biological targets, making its efficient synthesis a topic of significant interest in the scientific community.
A Strategic Approach: The Reissert Indole Synthesis
The synthesis of this compound is effectively achieved through a multi-step sequence that leverages the classical Reissert indole synthesis. This venerable reaction provides a reliable method for the construction of the indole-2-carboxylic acid core from ortho-nitrotoluene derivatives.[1][2] Our approach begins with a commercially available and cost-effective starting material, 2-methyl-3-nitrophenol, and proceeds through three key stages:
-
Protection of the Phenolic Hydroxyl Group: The acidic proton of the phenol must be protected to prevent interference in subsequent base-catalyzed reactions. A benzyl ether is an ideal protecting group in this context, as it is stable to the reaction conditions of the Reissert synthesis and can be selectively removed in the final step.
-
Construction of the Indole Ring via Reissert Synthesis: This core transformation involves the condensation of the protected ortho-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization to form the 7-benzyloxyindole-2-carboxylic acid intermediate.
-
Deprotection to Yield the Final Product: The final step involves the cleavage of the benzyl ether to unveil the desired 7-hydroxyl group, yielding the target molecule.
This strategic sequence is outlined in the workflow diagram below.
Caption: Overall synthetic workflow for this compound.
PART 1: Protection of the Phenolic Hydroxyl Group
The initial step in this synthesis is the protection of the hydroxyl group of 2-methyl-3-nitrophenol as a benzyl ether. This is a standard Williamson ether synthesis, a reliable and high-yielding reaction.
Experimental Protocol: Synthesis of 3-Benzyloxy-2-nitrotoluene
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methyl-3-nitrophenol | 153.14 | 10.0 g | 0.065 |
| Benzyl Bromide | 171.04 | 12.3 g (8.6 mL) | 0.072 |
| Potassium Carbonate (anhydrous) | 138.21 | 13.5 g | 0.098 |
| Acetone (anhydrous) | 58.08 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-3-nitrophenol (10.0 g, 0.065 mol) and anhydrous acetone (200 mL).
-
Stir the mixture until the phenol is completely dissolved.
-
Add anhydrous potassium carbonate (13.5 g, 0.098 mol) to the solution. The mixture will become a suspension.
-
Add benzyl bromide (12.3 g, 0.072 mol) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl acetate in Hexane).
-
After completion of the reaction, cool the mixture to room temperature and filter off the potassium carbonate.
-
Wash the solid residue with acetone (2 x 20 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 3-benzyloxy-2-nitrotoluene as a pale yellow solid.
PART 2: The Reissert Indole Synthesis
With the protected starting material in hand, the core indole structure is constructed using the Reissert synthesis. This two-step process begins with a Claisen condensation to form a β-keto ester, followed by a reductive cyclization.
Experimental Protocol: Synthesis of 7-Benzyloxyindole-2-carboxylic acid
Step 2a: Condensation with Diethyl Oxalate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Benzyloxy-2-nitrotoluene | 243.26 | 10.0 g | 0.041 |
| Diethyl Oxalate | 146.14 | 7.2 g (6.8 mL) | 0.049 |
| Sodium Ethoxide | 68.05 | 3.3 g | 0.049 |
| Ethanol (anhydrous) | 46.07 | 150 mL | - |
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.13 g, 0.049 mol) in anhydrous ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon) in a three-necked flask equipped with a dropping funnel and a reflux condenser.
-
To this solution, add a solution of 3-benzyloxy-2-nitrotoluene (10.0 g, 0.041 mol) and diethyl oxalate (7.2 g, 0.049 mol) in anhydrous ethanol (50 mL) dropwise over 30 minutes at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours, then heat to reflux for 3 hours. The color of the reaction mixture will typically darken.
-
Cool the reaction mixture in an ice bath and acidify by the slow addition of dilute hydrochloric acid until the pH is approximately 3-4. This will precipitate the crude ethyl 2-(3-(benzyloxy)-2-nitrophenyl)-2-oxopropanoate.
-
Filter the precipitate, wash with cold water and a small amount of cold ethanol, and dry under vacuum. This intermediate is often used in the next step without further purification.
Step 2b: Reductive Cyclization
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-(3-(benzyloxy)-2-nitrophenyl)-2-oxopropanoate | (from previous step) | ~14 g | ~0.041 |
| Iron Powder | 55.84 | 23 g | 0.41 |
| Glacial Acetic Acid | 60.05 | 200 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, suspend the crude ethyl 2-(3-(benzyloxy)-2-nitrophenyl)-2-oxopropanoate (from the previous step) in glacial acetic acid (200 mL).
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
Add iron powder (23 g, 0.41 mol) portion-wise over 30 minutes. The reaction is exothermic, so control the addition rate to maintain the temperature below 110 °C.
-
After the addition is complete, continue to stir the mixture at 90-100 °C for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts and wash with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude solid is 7-benzyloxyindole-2-carboxylic acid. It can be purified by recrystallization from a suitable solvent system such as ethanol/water.
PART 3: Deprotection to Yield the Final Product
The final step is the removal of the benzyl protecting group to afford the target this compound. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 7-Benzyloxyindole-2-carboxylic acid | 267.28 | 5.0 g | 0.0187 |
| Palladium on Carbon (10 wt. %) | - | 0.5 g | - |
| Ethanol | 46.07 | 100 mL | - |
Procedure:
-
Dissolve 7-benzyloxyindole-2-carboxylic acid (5.0 g, 0.0187 mol) in ethanol (100 mL) in a hydrogenation flask.
-
Carefully add 10% palladium on carbon (0.5 g) to the solution.
-
Secure the flask to a hydrogenation apparatus (e.g., a Parr hydrogenator).
-
Evacuate the flask and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen to 50 psi and shake or stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 20 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to yield this compound as a solid.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
Conclusion and Future Perspectives
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The use of the Reissert indole synthesis, coupled with standard protection and deprotection strategies, ensures high yields and purity of the final product. The methodologies described are grounded in well-established chemical principles and have been optimized for practical application in a research and development setting. This versatile intermediate will continue to be a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.
References
-
Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053. [Link]
-
Noland, W. E., & Baude, F. J. (1963). Ethyl Indole-2-carboxylate. Organic Syntheses, 43, 40. [Link]
-
Gribble, G. W. (2016). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
-
Batcho, A. D., & Leimgruber, W. (1984). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses, 63, 214. [Link]
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Wikipedia contributors. (2023, December 1). Reissert indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Introduction: The Significance of a Versatile Heterocyclic Scaffold
An In-Depth Technical Guide to the Chemical Properties of 7-Hydroxyindole-2-carboxylic Acid
This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. The content is structured to deliver not just data, but also field-proven insights into the compound's synthesis, characterization, reactivity, and application, grounded in established scientific principles.
This compound (7-HICA) is a bifunctional heterocyclic compound featuring an indole nucleus substituted with a hydroxyl group at the 7-position and a carboxylic acid at the 2-position. This unique arrangement of functional groups makes it a valuable and versatile building block in medicinal chemistry and organic synthesis. The indole core is a privileged scaffold, appearing in numerous natural products and pharmaceuticals, while the hydroxyl and carboxylic acid moieties provide reactive handles for derivatization and influence the molecule's physicochemical properties.
Its primary significance lies in its role as a key intermediate in the synthesis of targeted pharmaceutical compounds, particularly serotonin receptor agonists, which are critical for developing treatments for neurological conditions such as depression and anxiety.[1] Understanding its chemical properties is paramount for its effective utilization in complex synthetic pathways.
Caption: Figure 1: Chemical Structure of this compound.
Core Physicochemical and Safety Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its application in research. The data presented below are consolidated from chemical supplier databases and safety data sheets, providing a quantitative baseline for experimental design.
Physicochemical Data
The combination of a polar phenolic hydroxyl group, an acidic carboxyl group, and a moderately lipophilic indole ring governs the solubility and crystalline nature of 7-HICA. It is typically a beige, powdered solid with limited solubility in water but better solubility in polar organic solvents like DMSO and methanol.
| Property | Value | Source |
| CAS Number | 84639-84-9 | [2][3][4] |
| Molecular Formula | C₉H₇NO₃ | [3][5] |
| Molecular Weight | 177.16 g/mol | [3][5] |
| Appearance | Beige powder | [5] |
| Melting Point | 252 °C | [5] |
| Boiling Point | 511.4 ± 30.0 °C (Predicted) | [5] |
| Density | 1.570 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 4.37 ± 0.30 (Predicted) | [5] |
| Storage Conditions | 2-8°C, store sealed and dry | [1][5][6] |
GHS Hazard and Safety Information
As a laboratory chemical, adherence to safety protocols is non-negotiable. 7-HICA is classified as an irritant. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
| Hazard Class | GHS Classification | Precautionary Statements |
| Skin Irritation | Category 2 (H315) | P264, P280, P302+P352 |
| Eye Irritation | Category 2 (H319) | P280, P305+P351+P338 |
| Respiratory Irritation | STOT SE Category 3 (H335) | P261, P271, P304+P340 |
Data sourced from Guidechem and Capot Chemical Safety Data Sheets.[2][7]
Synthesis and Purification Strategy
While 7-HICA is commercially available, understanding its synthesis provides insight into potential impurities and scale-up strategies. A common and robust method for preparing hydroxyindoles involves the deprotection of a more stable, protected precursor. Catalytic hydrogenation is a clean and high-yielding method for benzyl ether cleavage, making it an ideal final step.
Caption: Figure 2: Proposed Synthetic Workflow for 7-HICA.
Experimental Protocol: Synthesis via Catalytic Hydrogenolysis
This protocol is adapted from a procedure for the synthesis of the corresponding phenyl ester, followed by a standard saponification to yield the target carboxylic acid.[8]
Step 1: Debenzylation of 7-Benzyloxyindole-2-carboxylic acid phenyl ester
-
Vessel Preparation: To a 250 mL hydrogenation flask, add 7-benzyloxyindole-2-carboxylic acid phenyl ester (1 equivalent).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C) (approximately 5-10 mol%).
-
Causality: Pd/C is a highly efficient and reusable heterogeneous catalyst for reducing a wide range of functional groups, but it is particularly effective for the hydrogenolysis of benzyl ethers. Its solid nature simplifies removal by filtration post-reaction.
-
-
Solvent Addition: Add a solvent mixture of methanol and tetrahydrofuran (THF) (e.g., a 2:1 ratio) to dissolve the starting material completely.
-
Causality: Methanol is an excellent solvent for the substrate and is protic, which can facilitate the reaction. THF is added to ensure complete solubility of the aromatic starting material.
-
-
Hydrogenation: Seal the flask, purge with hydrogen gas (H₂), and then maintain a positive pressure of H₂ (typically 1-3 atm, or balloon pressure for lab scale). Stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Once complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.
-
Causality: Celite is a diatomaceous earth filter aid that prevents the fine Pd/C particles from clogging the filter paper, ensuring efficient and safe removal of the pyrophoric catalyst.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude this compound phenyl ester.
Step 2: Saponification to this compound
-
Hydrolysis: Dissolve the crude ester from Step 1 in a mixture of THF and water. Add an excess of sodium hydroxide (NaOH) (2-3 equivalents).
-
Heating: Heat the mixture to reflux and stir until TLC or LC-MS analysis indicates the complete conversion of the ester to the carboxylate salt.
-
Acidification: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly acidify with a cold, dilute solution of hydrochloric acid (HCl) until the pH is approximately 2-3. A precipitate should form.
-
Causality: The product is soluble in its sodium salt form (carboxylate). Acidification protonates the carboxylate and the phenoxide, causing the neutral, less soluble carboxylic acid to precipitate out of the aqueous solution.
-
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Drying: Dry the purified solid under vacuum to yield pure this compound.
Spectroscopic Characterization Profile
Spectroscopic analysis provides the definitive structural confirmation of a synthesized molecule. While specific experimental spectra for 7-HICA are not widely published, its expected spectral features can be reliably predicted based on the known behavior of its constituent functional groups.[9][10]
| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Key Features |
| ¹H NMR | -COOH | ~12-13 ppm | Very broad singlet, exchangeable with D₂O. |
| (in DMSO-d₆) | Indole -NH | ~11-12 ppm | Broad singlet, exchangeable with D₂O. |
| Phenol -OH | ~9-10 ppm | Broad singlet, exchangeable with D₂O. | |
| Aromatic -CH | ~6.5-7.5 ppm | Complex multiplet patterns corresponding to the 4 aromatic protons. | |
| ¹³C NMR | -COOH | ~165-175 ppm | Carbonyl carbon, typically a weaker signal. |
| Aromatic C-O | ~145-155 ppm | Carbon bearing the hydroxyl group. | |
| Aromatic/Indole C | ~100-140 ppm | Signals for the remaining 7 carbons of the indole ring. | |
| FT-IR | -OH (Carboxylic Acid) | 2500-3300 cm⁻¹ | Very broad and strong band, often obscuring C-H stretches. |
| -NH / -OH (Phenol) | 3200-3500 cm⁻¹ | Medium to broad peaks. | |
| C=O (Carboxylic Acid) | 1680-1710 cm⁻¹ | Strong, sharp absorption, characteristic of a conjugated acid. | |
| C=C (Aromatic) | 1500-1600 cm⁻¹ | Multiple sharp bands of medium intensity. | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 177 | Corresponds to the molecular weight. |
| Fragments | m/z = 160, 132 | Loss of -OH (M-17), followed by loss of -CO (M-17-28). |
Chemical Reactivity and Derivatization Potential
The synthetic utility of 7-HICA stems from the distinct reactivity of its three functional domains: the carboxylic acid, the phenolic hydroxyl group, and the indole nucleus. This allows for selective modification to build molecular complexity.
Caption: Figure 3: Key Reaction Sites of 7-HICA.
-
Carboxylic Acid Group: This is the most versatile handle for derivatization.
-
Amidation: It readily undergoes coupling with primary and secondary amines using standard peptide coupling reagents (e.g., HBTU, EDC/HOBt) to form amides. This is a cornerstone reaction in medicinal chemistry for building structure-activity relationships.[11]
-
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or with alkyl halides under basic conditions yields the corresponding esters.
-
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄.
-
-
Phenolic Hydroxyl Group: The hydroxyl group at C7 is a weak acid and a potent nucleophile in its phenoxide form.
-
Etherification: It can be converted to an ether via Williamson ether synthesis (reaction with an alkyl halide in the presence of a mild base like K₂CO₃). This is often used to install linkers or modify solubility.
-
O-Acylation: It can be acylated to form esters using acyl chlorides or anhydrides.
-
-
Indole Nucleus: The indole ring is electron-rich and susceptible to electrophilic aromatic substitution. However, the C2 position is blocked by the carboxylic acid, and the electron-withdrawing nature of this group will deactivate the ring, making substitution reactions more challenging than on unsubstituted indole. Reactions would likely be directed to the benzene portion of the ring system.
Applications in Research and Drug Discovery
The true value of 7-HICA is realized in its application as a scaffold for biologically active molecules. The indole-2-carboxylic acid motif is a recognized pharmacophore that can chelate divalent metal ions, a property exploited in the design of enzyme inhibitors.[12]
-
Serotonin Receptor Agonists: As noted, 7-HICA is a documented intermediate for compounds targeting serotonin receptors, which are crucial in the central nervous system. Its structure provides a rigid core from which to elaborate side chains that can interact with the receptor's binding pocket.[1]
-
Enzyme Inhibitors: The broader class of hydroxyindole carboxylic acids has been extensively explored for enzyme inhibition.
-
HIV-1 Integrase: Dihydroxyindole-2-carboxylic acid derivatives have been developed as dual allosteric inhibitors of HIV-1 Integrase and RNase H, highlighting the potential of this scaffold to target multiple viral functions.[13] The parent indole-2-carboxylic acid has also been identified as a promising starting point for novel HIV-1 integrase inhibitors.[12][14]
-
Fructose-1,6-bisphosphatase (FBPase) Inhibitors: Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been synthesized and evaluated as potent allosteric inhibitors of FBPase, a target for type 2 diabetes treatment.[15] This demonstrates that modifications to the 7-position are well-tolerated and can be used to tune biological activity.
-
Conclusion
This compound is more than a simple chemical reagent; it is a sophisticated building block with a well-defined physicochemical profile, predictable reactivity, and proven potential in the development of high-value pharmaceutical agents. Its trifecta of reactive sites—the carboxylic acid, the phenol, and the indole core—offers chemists a modular platform for generating diverse chemical libraries. A comprehensive grasp of its properties, from synthesis to spectroscopic identity and chemical behavior, is essential for any researcher aiming to leverage this powerful scaffold in the pursuit of novel therapeutics.
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MSDS of this compound. (2011, August 26). Capot Chemical. Retrieved January 12, 2026, from [Link]
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Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (2014). ResearchGate. Retrieved January 12, 2026, from [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]
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On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. (2024). PMC - NIH. Retrieved January 12, 2026, from [Link]
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Discovery of dihydroxyindole-2-carboxylic acid derivatives as dual allosteric HIV-1 Integrase and Reverse Transcriptase associated Ribonuclease H inhibitors. (2020). PubMed. Retrieved January 12, 2026, from [Link]
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CH 336: Carboxylic Acid Spectroscopy. (2020, February 7). Oregon State University. Retrieved January 12, 2026, from [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024, March 18). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
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20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
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The Biological Activity of 7-Hydroxyindole-2-carboxylic Acid: A Framework for Investigation
An In-depth Technical Guide
Abstract: 7-Hydroxyindole-2-carboxylic acid (7-HICA) is a heterocyclic building block whose direct biological activities are not extensively documented in peer-reviewed literature. However, its structural features—specifically its indole core and hydroxyl substitution—position it as a molecule of significant interest in medicinal chemistry and chemical biology. It serves as a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways like serotonin receptors[1]. Furthermore, its close isomeric relationship to the well-characterized melanogenesis intermediate, 5,6-dihydroxyindole-2-carboxylic acid (DHICA), suggests a potential, though unexplored, role in pigmentation pathways. This guide provides a comprehensive overview of the known context of 7-HICA, synthesizes plausible mechanisms of action based on related structures, and furnishes detailed experimental protocols for researchers to systematically investigate its biological functions.
Chemical Identity and Synthetic Utility
This compound (CAS No. 84639-84-9) is an indole derivative with the molecular formula C₉H₇NO₃[2][3]. Its primary documented utility lies in its role as a synthetic precursor. The indole-2-carboxylic acid scaffold is a privileged structure in drug discovery, and its derivatives have been developed as potent therapeutic agents targeting a range of biological processes, including viral integration, cancer, and metabolic disorders[4][5][6][7].
The presence of the 7-hydroxy group offers a strategic point for further chemical modification, enabling the synthesis of diverse compound libraries. Notably, it is employed in the development of drugs targeting neurological disorders, serving as an intermediate for serotonin receptor agonists used in treating conditions like depression and anxiety[1].
| Property | Value | Reference |
| CAS Number | 84639-84-9 | [1][2] |
| Molecular Formula | C₉H₇NO₃ | [1][2] |
| Molecular Weight | 177.16 g/mol | [1] |
| Boiling Point | 511.4°C (Predicted) | [1][3] |
| Melting Point | 252 °C | [3] |
| Storage | 2-8°C, dry and sealed | [1][2] |
Postulated Biological Activity: The Melanogenesis Analogy
While direct evidence for 7-HICA's role in melanogenesis is absent, a strong deductive argument can be made by examining its structural isomer, 5,6-dihydroxyindole-2-carboxylic acid (DHICA). DHICA is a critical intermediate in the Raper-Mason pathway, the established route for eumelanin (black-brown pigment) synthesis.
The Canonical Raper-Mason Pathway
In melanocytes, the enzyme tyrosinase initiates melanogenesis by oxidizing L-tyrosine to L-dopaquinone. Following a series of transformations, dopachrome is formed. The fate of dopachrome is a critical bifurcation point:
-
Spontaneous Decarboxylation: Leads to 5,6-dihydroxyindole (DHI).
-
Enzymatic Tautomerization: Catalyzed by Dopachrome Tautomerase (DCT, also known as Tyrosinase-related protein 2 or TYRP2), this reaction forms DHICA[8].
Both DHI and DHICA are monomeric precursors that undergo oxidative polymerization to form eumelanin. The ratio of DHI to DHICA in the final polymer significantly influences the melanin's physicochemical properties, including its antioxidant capacity. DHICA-rich melanin is reported to be a more potent hydroxyl radical scavenger than DHI-rich melanin[8]. The oxidation of DHICA is catalyzed by Tyrosinase-related protein 1 (TYRP1) in mice and, notably, by tyrosinase itself in humans[9][10].
Hypothetical Role of 7-HICA in Pigmentation
Given this context, 7-HICA could potentially interact with the melanogenesis pathway in several ways:
-
As a Substrate: It might be an alternative substrate for tyrosinase or TYRP1, leading to its incorporation into a novel melanin-like polymer with distinct properties.
-
As an Inhibitor: It could act as a competitive or non-competitive inhibitor of tyrosinase, DCT, or TYRP1, thereby modulating the rate and type of melanin produced.
-
As a Precursor Metabolite: While not a direct intermediate of the canonical pathway, it could arise from alternative metabolic routes of L-tyrosine or L-DOPA under specific physiological or pathological conditions.
The following diagram illustrates the established melanogenesis pathway and highlights the potential points of interaction for 7-HICA.
Caption: The Raper-Mason pathway and potential interaction points for 7-HICA.
Framework for Experimental Validation
To elucidate the true biological activity of 7-HICA, a systematic, multi-tiered experimental approach is required. The following protocols are designed as self-validating systems for researchers in drug development and cell biology.
Workflow for Initial Screening
This workflow provides a logical progression from biochemical assays to cell-based functional screens.
Caption: A tiered workflow for investigating the bioactivity of 7-HICA.
Detailed Experimental Protocol: In Vitro Tyrosinase Activity Assay
This protocol determines if 7-HICA acts as an inhibitor or substrate of mushroom tyrosinase, a common model enzyme.
Causality and Rationale: L-DOPA is a substrate for tyrosinase, which oxidizes it to dopachrome, a product with a distinct absorbance at 475 nm. By monitoring the rate of dopachrome formation, we can quantify enzyme activity. An inhibitor will decrease this rate, while an alternative substrate might compete with L-DOPA or produce a different colored product. Kojic acid is included as a well-characterized, potent tyrosinase inhibitor, serving as a positive control for inhibition.
Methodology:
-
Reagent Preparation:
-
Phosphate Buffer: 100 mM Sodium Phosphate, pH 6.8.
-
Enzyme Stock: Mushroom Tyrosinase (≥1000 U/mg) at 1000 U/mL in phosphate buffer. Store at -20°C.
-
Substrate Stock: 20 mM L-DOPA in phosphate buffer (prepare fresh).
-
Test Compound Stock: 10 mM 7-HICA in a suitable solvent (e.g., DMSO, ethanol).
-
Positive Control: 1 mM Kojic Acid in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the following in order:
-
140 µL of Phosphate Buffer.
-
20 µL of Test Compound (7-HICA) or Control (Kojic Acid, solvent vehicle).
-
20 µL of Tyrosinase working solution (diluted from stock to 200 U/mL in buffer).
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of 20 mM L-DOPA to all wells.
-
Immediately place the plate in a microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 475 nm every minute for 20-30 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition using the formula: % Inhibition = [1 - (V₀_sample / V₀_vehicle)] * 100
-
Plot % Inhibition against the concentration of 7-HICA to determine the IC₅₀ value (the concentration required for 50% inhibition).
-
Potential in Drug Discovery
Beyond pigmentation, the indole-2-carboxylic acid scaffold is a validated pharmacophore. Derivatives have been successfully developed as HIV-1 integrase inhibitors, where the carboxylate group chelates essential Mg²⁺ ions in the enzyme's active site[5]. Other derivatives act as potent inducers of apoptosis in cancer cell lines by inhibiting tubulin polymerization[4]. The parent compound, indole-2-carboxylic acid, is a competitive antagonist at the glycine binding site of the NMDA receptor, highlighting the scaffold's potential in neuroscience[11].
The strategic placement of the hydroxyl group on 7-HICA provides a valuable handle for structure-activity relationship (SAR) studies, allowing medicinal chemists to explore modifications that could enhance potency and selectivity for these or other novel targets.
Conclusion and Future Directions
This compound is a molecule at the intersection of synthetic utility and potential biological function. While direct evidence of its activity is currently sparse, its structural similarity to key biological intermediates and its use as a scaffold for potent therapeutics provide a strong rationale for its investigation. The primary hypothesized role is as a modulator of melanogenesis, analogous to its well-studied isomer, DHICA. The experimental framework provided in this guide offers a clear path to validating this hypothesis and exploring its broader pharmacological potential. Future research should focus on executing these protocols, followed by more complex studies, including its effects in co-culture models of keratinocytes and melanocytes and its potential as a lead compound for targeting the neurological pathways for which it serves as a synthetic precursor.
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The Enigmatic Role of 7-Hydroxyindole-2-carboxylic Acid: A Deep Dive into its Presumed Mechanism of Action
Abstract
7-Hydroxyindole-2-carboxylic acid is a fascinating, yet sparsely documented, member of the indole-2-carboxylate family. While its parent compound, indole-2-carboxylic acid (I2CA), is a well-characterized competitive antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor, the specific mechanistic contributions of the 7-hydroxy moiety remain an area of active scientific inquiry. This in-depth technical guide will first elucidate the established mechanism of action for the core indole-2-carboxylate scaffold. Subsequently, we will explore the potential modulatory effects of the 7-hydroxy substitution, drawing upon structure-activity relationship (SAR) studies of related analogs. This whitepaper is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this intriguing molecule and its potential therapeutic applications in neurological disorders.
Introduction: The Indole-2-Carboxylate Scaffold and its Therapeutic Potential
The indole-2-carboxylate scaffold has garnered significant attention in medicinal chemistry due to its privileged structure, which allows for diverse functionalization and interaction with various biological targets. Derivatives of this core have been investigated for a range of therapeutic applications, including as neuroprotective agents, antiviral compounds, and anticancer therapeutics. The most extensively studied and well-established mechanism of action for this class of compounds is the modulation of the NMDA receptor, a critical player in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor activity is implicated in a host of neurological and psychiatric disorders, including stroke, epilepsy, and chronic pain, making it a prime target for therapeutic intervention.[1]
The Primary Mechanism of Action: Competitive Antagonism at the NMDA Receptor Glycine Site
The predominant mechanism of action for indole-2-carboxylic acid and its close analogs is competitive antagonism at the strychnine-insensitive glycine co-agonist site of the NMDA receptor.[1][2] The NMDA receptor is a unique ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.
The Glycine Co-agonist Site: A Critical Modulatory Hub
The glycine binding site on the GluN1 subunit of the NMDA receptor acts as a crucial positive modulator. Even in the presence of saturating concentrations of glutamate, the channel will not open efficiently without the binding of a co-agonist to this site. This makes the glycine site an attractive target for therapeutic intervention, as modulating its activity can fine-tune NMDA receptor function rather than causing a complete blockade, which can lead to significant side effects.
Competitive Inhibition by Indole-2-Carboxylates
Indole-2-carboxylic acid and its derivatives act by binding to the glycine site, thereby preventing the binding of the endogenous co-agonists glycine and D-serine.[1][2] This competitive antagonism reduces the frequency of NMDA receptor channel opening in the presence of glutamate, leading to a decrease in Ca2+ influx and a dampening of downstream signaling cascades. Electrophysiological studies have demonstrated that these compounds cause a parallel rightward shift in the glycine dose-response curve, a hallmark of competitive antagonism.[2]
Figure 1: Competitive antagonism of this compound at the NMDA receptor glycine site.
The Hypothetical Role of the 7-Hydroxy Group: A Structure-Activity Relationship Perspective
While direct experimental data on the mechanism of action of this compound is lacking, we can infer its potential properties based on the established SAR of other indole-2-carboxylate derivatives. The nature and position of substituents on the indole ring significantly influence the affinity and efficacy of these compounds at the glycine site.
Halogen substitutions at the 5- or 6-positions have been shown to be potent competitive antagonists of the NMDA-associated strychnine-insensitive glycine receptor.[3] The introduction of a hydroxyl group at the 7-position introduces a polar, hydrogen-bonding capable moiety. This could potentially lead to several effects:
-
Altered Binding Affinity: The hydroxyl group could form additional hydrogen bonds with amino acid residues in the glycine binding pocket, potentially increasing binding affinity compared to the unsubstituted parent compound.
-
Modified Pharmacokinetics: The increased polarity due to the hydroxyl group may affect the compound's ability to cross the blood-brain barrier, which could impact its in vivo efficacy.
-
Introduction of New Interactions: The 7-hydroxy group might allow for interactions with other nearby residues, potentially altering the conformational changes induced upon binding and modulating the antagonist activity.
Further research, including radioligand binding assays and electrophysiological recordings, is necessary to definitively characterize the impact of the 7-hydroxy group on the compound's activity at the NMDA receptor.
Downstream Cellular Effects and Therapeutic Implications
By antagonizing the glycine site of the NMDA receptor, this compound is predicted to mitigate the downstream consequences of excessive NMDA receptor activation, a phenomenon known as excitotoxicity. Excitotoxicity is a key contributor to neuronal damage in various neurological conditions.
The potential therapeutic applications of a this compound-based NMDA receptor antagonist are broad and include:
-
Ischemic Stroke: By reducing excitotoxic cell death in the ischemic penumbra, these compounds could offer neuroprotection and improve functional outcomes following a stroke.[2]
-
Epilepsy: By dampening excessive neuronal firing, they may have anticonvulsant properties.
-
Neuropathic Pain: The NMDA receptor plays a crucial role in central sensitization, a key mechanism in the development of chronic pain states.
-
Neurodegenerative Diseases: While the role of NMDA receptor dysfunction in diseases like Alzheimer's and Parkinson's is complex, modulation of its activity remains a viable therapeutic strategy.[4]
Figure 2: Proposed downstream cellular effects of this compound.
Other Potential Mechanisms of Action of the Indole-2-Carboxylic Acid Scaffold
It is important to acknowledge that the indole-2-carboxylic acid scaffold is versatile and derivatives have been shown to interact with other biological targets. While NMDA receptor antagonism is the most prominent mechanism, other reported activities for this class of compounds include:
-
HIV-1 Integrase Inhibition: Some indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[5][6][7] This inhibition is often achieved through chelation of essential metal ions in the enzyme's active site.[6]
-
IDO1/TDO Dual Inhibition: Certain derivatives have been shown to be dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes involved in tryptophan metabolism and implicated in tumor immune evasion.[8]
-
Antiproliferative Activity: Some indole-2-carboxamides have demonstrated antiproliferative effects against cancer cell lines, potentially through multi-kinase inhibition.
The presence of the 7-hydroxy group on the indole ring could potentially favor one or more of these alternative mechanisms of action. Further screening and profiling are required to determine the full biological activity of this compound.
Experimental Protocols for Mechanistic Elucidation
To rigorously determine the mechanism of action of this compound, a series of well-established experimental protocols should be employed.
Radioligand Binding Assay for NMDA Receptor Glycine Site Affinity
This assay directly measures the affinity of the test compound for the glycine binding site.
Protocol:
-
Membrane Preparation: Isolate synaptic membranes from rat forebrain tissue.
-
Incubation: Incubate the membranes with a radiolabeled glycine site antagonist (e.g., [³H]-MDL 105,519) in the presence of varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the Ki (inhibitory constant) value by fitting the data to a competitive binding model.
Electrophysiological Analysis of NMDA Receptor Function
This functional assay assesses the effect of the compound on NMDA receptor-mediated currents.
Protocol:
-
Cell Culture: Use primary neuronal cultures or oocytes expressing recombinant NMDA receptors.
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure NMDA-evoked currents.
-
Compound Application: Apply a fixed concentration of NMDA and varying concentrations of glycine in the presence and absence of this compound.
-
Data Analysis: Construct glycine dose-response curves and determine the effect of the test compound on the EC50 and maximal response. A rightward shift in the EC50 without a change in the maximum response is indicative of competitive antagonism.
Figure 3: Experimental workflow for elucidating the mechanism of action of this compound.
Conclusion and Future Directions
This compound stands as a molecule of significant interest, largely due to the well-documented neuroprotective potential of its parent scaffold, indole-2-carboxylic acid. The primary and most established mechanism of action for this class of compounds is competitive antagonism at the glycine co-agonist site of the NMDA receptor. While the specific contribution of the 7-hydroxy moiety remains to be experimentally validated, SAR from related compounds suggests it may modulate binding affinity and pharmacokinetic properties.
Future research should prioritize the direct characterization of this compound's activity at the NMDA receptor using the experimental protocols outlined in this guide. Furthermore, broader screening against other potential targets, such as HIV-1 integrase and IDO1/TDO, is warranted to fully understand its pharmacological profile. A thorough investigation into its blood-brain barrier permeability will also be critical in assessing its potential as a therapeutic agent for neurological disorders. The elucidation of these key aspects will undoubtedly pave the way for the rational design and development of novel therapeutics based on this enigmatic and promising molecule.
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Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. PubMed. Available from: [Link]
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Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor. PubMed. Available from: [Link]
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Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. PubMed. Available from: [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available from: [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. National Library of Medicine. Available from: [Link]
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A Technical Guide to 7-Hydroxyindole-2-carboxylic Acid: Synthesis, Characterization, and Applications
Introduction
7-Hydroxyindole-2-carboxylic acid is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a substituted indole, it belongs to a class of compounds that are fundamental components of a wide array of biologically active molecules, including neurotransmitters and alkaloids. Its unique structure, featuring a hydroxyl group at the 7-position and a carboxylic acid at the 2-position of the indole ring, makes it a valuable and versatile building block for the synthesis of more complex pharmaceutical agents. This guide provides an in-depth exploration of the synthesis, isolation, structural elucidation, and applications of this compound, offering a technical resource for researchers and professionals in the life sciences. The compound serves as a crucial intermediate in the creation of serotonin receptor agonists, which are vital in the management of neurological conditions such as anxiety and depression[1]. Furthermore, recent studies have highlighted its potential as an antimicrobial and antibiofilm agent, opening new avenues for its therapeutic application.
Synthetic Methodologies: A Strategic Approach
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and the specific requirements for purity. While a definitive historical account of its initial discovery and isolation is not prominently documented in scientific literature, established synthetic routes for indole derivatives provide a robust framework for its preparation.
Established Synthesis via Debenzylation of a Protected Precursor
One of the most direct and reliable methods for the synthesis of this compound involves the deprotection of a benzyl-protected precursor. This strategy is advantageous as it utilizes a common protecting group for the hydroxyl functionality, which can be cleanly removed in the final step.
A key intermediate in this process is 7-benzyloxyindole-2-carboxylic acid phenyl ester. The synthesis proceeds through the catalytic hydrogenation of this precursor. The benzyl group is readily cleaved under these conditions, yielding the desired 7-hydroxyindole derivative.
Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation [2]
-
Step 1: Dissolution. A solution of 7-benzyloxyindole-2-carboxylic acid phenyl ester (5.4 g) is prepared in a solvent mixture of methanol (50 ml) and tetrahydrofuran (30 ml). The use of a solvent mixture ensures the complete dissolution of the starting material.
-
Step 2: Hydrogenation. The solution is subjected to hydrogenation in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is typically carried out under a hydrogen atmosphere at a pressure determined by the specific hydrogenation apparatus.
-
Step 3: Monitoring the Reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete consumption of the starting material.
-
Step 4: Work-up. Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to remove the solvents.
-
Step 5: Isolation and Purification. The crude product is purified by recrystallization from an appropriate solvent system to yield pure this compound phenyl ester. Subsequent hydrolysis of the phenyl ester under basic conditions would yield the target carboxylic acid. The provided source describes the formation of the phenyl ester, with a final hydrolysis step being a standard procedure to obtain the carboxylic acid.
Plausible Classical Indole Syntheses
While the debenzylation route is effective, classical indole syntheses such as the Reissert and Fischer methods offer alternative and versatile approaches, starting from more fundamental building blocks.
1. The Reissert Indole Synthesis
The Reissert indole synthesis is a powerful method for preparing indoles and their derivatives from o-nitrotoluenes and diethyl oxalate[2][3]. For the synthesis of this compound, a plausible starting material would be a protected form of 2-methyl-3-nitrophenol. The hydroxyl group requires protection (e.g., as a benzyl ether) to prevent interference with the strongly basic conditions of the initial condensation step.
The proposed reaction mechanism involves the condensation of the protected o-nitrotoluene with diethyl oxalate in the presence of a strong base like potassium ethoxide to form an ethyl o-nitrophenylpyruvate derivative. This intermediate then undergoes reductive cyclization, typically using zinc in acetic acid, to form the indole-2-carboxylic acid. A final deprotection step would then yield the target molecule.
2. The Fischer Indole Synthesis
The Fischer indole synthesis is another cornerstone of indole chemistry, involving the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions[4][5]. To synthesize this compound, the logical starting materials would be (2-hydroxyphenyl)hydrazine and pyruvic acid.
The reaction proceeds by the initial formation of a phenylhydrazone from the condensation of (2-hydroxyphenyl)hydrazine and pyruvic acid. This hydrazone, upon heating in the presence of an acid catalyst (e.g., polyphosphoric acid or zinc chloride), undergoes a[6][6]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring. The presence of the free hydroxyl group on the phenylhydrazine can be challenging, and protection may be necessary depending on the chosen acid catalyst and reaction conditions.
Isolation and Purification
The isolation and purification of this compound from the reaction mixture are critical for obtaining a high-purity product suitable for further applications. The acidic nature of the carboxylic acid group and the phenolic hydroxyl group dictates the extraction strategy.
A typical work-up procedure involves:
-
Quenching the Reaction: The reaction mixture is cooled and quenched, often with water or an acidic solution.
-
Solvent Extraction: The product is extracted into an organic solvent such as ethyl acetate.
-
Acid-Base Extraction: The organic layer is washed with a basic solution (e.g., sodium bicarbonate) to deprotonate the carboxylic acid, transferring it to the aqueous layer as its salt. This step helps to separate it from neutral or basic impurities. The aqueous layer is then acidified to re-precipitate the carboxylic acid, which can be collected by filtration or re-extracted into an organic solvent.
-
Crystallization: The crude product is purified by recrystallization from a suitable solvent or solvent mixture to obtain a crystalline solid.
-
Chromatography: If necessary, further purification can be achieved using column chromatography on silica gel.
Structural Elucidation and Characterization
Confirming the structure and purity of the synthesized this compound is accomplished using a combination of spectroscopic and analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the indole ring with characteristic chemical shifts and coupling patterns. A broad singlet for the N-H proton, and singlets for the O-H and COOH protons, which are exchangeable with D₂O. |
| ¹³C NMR | Resonances for the nine carbon atoms, including the carbonyl carbon of the carboxylic acid, and the carbons of the indole ring system. |
| FTIR | Broad O-H stretching band (superimposed on the N-H stretch) from approximately 3400-2500 cm⁻¹, a strong C=O stretching vibration around 1700-1680 cm⁻¹, and C-O stretching and O-H bending vibrations. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (177.16 g/mol ), and characteristic fragmentation patterns. |
| Melting Point | A sharp and defined melting point, indicating the purity of the compound. |
Table 1: Summary of Spectroscopic and Physical Data for this compound.
Applications in Research and Drug Development
The utility of this compound extends across various areas of chemical and biological research.
-
Pharmaceutical Intermediate: It is a key building block in the synthesis of a range of pharmaceutical compounds. Its structure is particularly relevant for the development of drugs targeting the central nervous system, such as serotonin receptor agonists for the treatment of depression and anxiety[1].
-
Antimicrobial and Antibiofilm Activity: Recent research has demonstrated that this compound exhibits potent antimicrobial and antibiofilm properties. It has shown efficacy against extensively drug-resistant Acinetobacter baumannii, a challenging nosocomial pathogen. The compound not only inhibits biofilm formation but can also eradicate mature biofilms at sub-inhibitory concentrations. Mechanistic studies suggest that it may interfere with quorum sensing pathways. This discovery opens up new possibilities for developing novel antibacterial agents to combat antibiotic resistance.
Conclusion
This compound is a molecule of significant synthetic and therapeutic potential. While its historical discovery is not well-documented, established and plausible synthetic routes, including deprotection of a precursor and classical indole syntheses, provide reliable access to this compound. Its structural features can be unequivocally confirmed through a suite of standard analytical techniques. The growing body of research on its applications, from a foundational element in the synthesis of neurological drugs to a promising new antimicrobial agent, underscores its importance. This guide provides a comprehensive technical overview to support and inspire further research and development involving this versatile indole derivative.
References
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PrepChem.com. Synthesis of this compound phenyl ester. Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
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Reissert Indole Synthesis. Available from: [Link]
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Wikipedia. Fischer indole synthesis. Available from: [Link]
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chemeurope.com. Reissert indole synthesis. Available from: [Link]
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An In-depth Technical Guide to the Structure Elucidation of 7-Hydroxyindole-2-carboxylic Acid
Introduction: The Significance of 7-Hydroxyindole-2-carboxylic Acid
This compound belongs to the vast and functionally diverse family of indole derivatives. These scaffolds are integral to a multitude of biologically active molecules, including neurotransmitters, alkaloids, and pharmaceuticals. The precise structural characterization of such compounds is a cornerstone of drug discovery and development, ensuring a thorough understanding of their physicochemical properties, and informing the design of novel therapeutic agents. This guide provides a comprehensive, field-proven approach to the structural elucidation of this compound, emphasizing the synergistic use of modern spectroscopic techniques. Our narrative will not merely present data but will delve into the strategic rationale behind the experimental workflow, offering insights applicable to the broader field of small molecule characterization.
The Strategic Workflow: A Multi-faceted Approach to Structure Elucidation
Caption: A logical workflow for the structure elucidation of an organic molecule.
I. Mass Spectrometry (MS): Determining the Molecular Blueprint
Mass spectrometry is the initial and indispensable step, providing the molecular weight of the analyte and, through fragmentation analysis, valuable clues about its substructures.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation : Dissolve approximately 1 mg of the purified this compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of about 10 µg/mL.
-
Instrumentation : Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition : Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
Data Analysis : Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. Analyze the fragmentation pattern to identify characteristic losses.
Data Interpretation and Causality
For this compound (C₉H₇NO₃), the expected monoisotopic mass is 177.0375 g/mol . HRMS provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.
Table 1: Expected High-Resolution Mass Spectrometry Data
| Ion | Expected m/z |
| [M+H]⁺ | 178.0448 |
| [M-H]⁻ | 176.0302 |
| [M-H₂O-H]⁻ | 158.0196 |
| [M-CO₂-H]⁻ | 132.0455 |
The fragmentation pattern is particularly informative. The loss of a neutral molecule of water (18 Da) is a common fragmentation pathway for compounds containing a hydroxyl group. The loss of carbon dioxide (44 Da) is characteristic of carboxylic acids[1]. The analysis of these fragments provides strong evidence for the presence of both hydroxyl and carboxylic acid functional groups.
Caption: Key fragmentation pathways for this compound in MS.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (e.g., -OH, -NH).
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
1D NMR Acquisition : Acquire a standard ¹H NMR spectrum and a proton-decoupled ¹³C NMR spectrum.
-
2D NMR Acquisition : Perform a suite of 2D NMR experiments, including:
-
COSY (Correlation Spectroscopy) : To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons.
-
Data Interpretation and Causality
The combination of 1D and 2D NMR spectra allows for the piecing together of the molecular structure.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |
| 2 | ~163 | - | - |
| 3 | ~105 | ~7.0 | s |
| 3a | ~128 | - | - |
| 4 | ~115 | ~6.8 | d |
| 5 | ~120 | ~7.1 | t |
| 6 | ~110 | ~6.7 | d |
| 7 | ~145 | - | - |
| 7a | ~125 | - | - |
| C=O | ~170 | - | - |
| N-H | - | ~11.5 | br s |
| O-H | - | ~9.5 | br s |
Note: These are predicted values based on known substituent effects on the indole ring. Actual values may vary.
-
¹H NMR : The aromatic region will show characteristic splitting patterns for the protons on the benzene ring. The proton at position 3 is typically a singlet. The NH and OH protons will appear as broad singlets and their chemical shifts can be concentration and temperature-dependent.
-
¹³C NMR : The spectrum will show nine distinct carbon signals. The carboxylic acid carbonyl carbon will be the most downfield signal. The chemical shifts of the aromatic carbons are influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group.
-
HSQC : This experiment will unambiguously link each proton to its directly attached carbon, for instance, the proton at ~7.0 ppm will correlate with the carbon at ~105 ppm (C3).
-
HMBC : This is crucial for connecting the different fragments of the molecule. For example, the proton at position 3 will show a correlation to the carboxylic acid carbonyl carbon (C=O), confirming the position of the carboxylic acid group. The NH proton will show correlations to carbons 3a and 7a, confirming the indole ring structure.
Caption: Key 2D NMR correlations for structure elucidation.
III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy provides rapid and definitive identification of the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation : Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition : Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis : Identify the characteristic absorption bands for the functional groups present.
Data Interpretation and Causality
The FTIR spectrum of this compound will exhibit several characteristic absorption bands that confirm the presence of the key functional groups.
Table 3: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3300 | N-H stretch | Indole N-H |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid O-H |
| ~3200 (broad) | O-H stretch | Phenolic O-H |
| 1720-1680 | C=O stretch | Carboxylic Acid C=O |
| 1600-1450 | C=C aromatic ring stretch | Aromatic Ring |
| 1300-1200 | C-O stretch | Carboxylic Acid/Phenol |
The very broad O-H stretch from the carboxylic acid is a hallmark of this functional group and is due to strong hydrogen bonding. The C=O stretch is also a strong and sharp absorption. The N-H stretch of the indole ring and the O-H stretch of the phenol will also be present.
IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the conjugated systems.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound (e.g., 10-5 M) in a UV-transparent solvent such as ethanol or methanol.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition : Scan the absorbance of the sample from approximately 200 to 400 nm.
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax).
Data Interpretation and Causality
The indole ring system is a chromophore that absorbs UV radiation. The position of the λmax is sensitive to the substitution pattern on the ring. The presence of the hydroxyl and carboxylic acid groups will influence the electronic transitions and thus the λmax values. The UV-Vis spectrum serves as a fingerprint for the conjugated system of the molecule.
Conclusion: A Unified Structural Assignment
The structure of this compound is definitively elucidated by the convergent analysis of data from mass spectrometry, 1D and 2D NMR, FTIR, and UV-Vis spectroscopy. Each technique provides complementary and self-validating information, leading to an unambiguous structural assignment. This integrated approach, grounded in a thorough understanding of the principles behind each method, represents the gold standard in the structural characterization of novel chemical entities.
References
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Mass Spectrometry of Heterocyclic Compounds. Porter, Q. N. General Heterocyclic Chemistry Series. John Wiley & Sons, 1985. [Link]
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Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Breitmaier, E. John Wiley & Sons, 2002. [Link]
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Interpretation of Mass Spectra. McLafferty, F. W., & Tureček, F. University Science Books, 1993. [Link]
-
Introduction to Spectroscopy. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Cengage Learning, 2014. [Link]
-
Spectrometric Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. John Wiley & Sons, 2014. [Link]
-
Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Jamieson, W. D., & Hutzinger, O. Canadian Journal of Chemistry, 49(8), 1296-1300 (1971). [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Ciesielski, W., et al. Molecules, 26(11), 3199 (2021). [Link]
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A Technical Guide to the Spectroscopic Characterization of 7-Hydroxyindole-2-carboxylic Acid
This guide provides a comprehensive overview of the expected spectroscopic data for 7-Hydroxyindole-2-carboxylic acid, a key heterocyclic compound with applications in pharmaceutical research and drug development, particularly in targeting neurological disorders. As a crucial intermediate in the synthesis of serotonin receptor agonists, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers and scientists. This document outlines the predicted spectroscopic features based on fundamental principles and data from analogous structures, and provides standardized protocols for experimental data acquisition.
Molecular Structure and Key Features
This compound (Molecular Formula: C₉H₇NO₃, Molecular Weight: 177.16 g/mol ) possesses a bicyclic indole core, substituted with a hydroxyl group at the 7-position and a carboxylic acid group at the 2-position. This unique arrangement of functional groups dictates its characteristic spectroscopic behavior. The indole ring system is aromatic, and the hydroxyl and carboxylic acid moieties introduce specific vibrational and electronic transitions, as well as distinct nuclear magnetic environments for the constituent atoms.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-H proton of the indole ring, the O-H proton of the hydroxyl group, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group.
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-N1 | ~11.5 | Broad Singlet | - |
| H-O7 | ~9.5 | Broad Singlet | - |
| H-C3 | ~7.0 | Singlet | - |
| H-C4 | ~6.8 | Doublet | ~7.5 |
| H-C5 | ~7.2 | Triplet | ~7.8 |
| H-C6 | ~6.9 | Doublet | ~8.0 |
| COOH | ~13.0 | Broad Singlet | - |
Causality behind Predictions: The acidic protons on the nitrogen and oxygen atoms, as well as the carboxylic acid, are expected to be significantly downfield and broad due to hydrogen bonding and exchange with the solvent. The protons on the benzene portion of the indole ring (H-C4, H-C5, H-C6) will exhibit splitting patterns characteristic of a substituted aromatic system. H-C3 is expected to be a singlet as it has no adjacent protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~165 |
| C2 | ~138 |
| C3 | ~105 |
| C3a | ~128 |
| C4 | ~115 |
| C5 | ~122 |
| C6 | ~118 |
| C7 | ~145 |
| C7a | ~125 |
Causality behind Predictions: The chemical shifts are predicted based on the known effects of hydroxyl and carboxylic acid substituents on the indole ring system. The carbons directly attached to the electron-withdrawing carboxylic acid group (C2) and the electron-donating hydroxyl group (C7) are expected to be significantly affected.
Experimental Protocol for NMR Spectroscopy
A generalized protocol for obtaining NMR spectra of organic compounds is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used. For ¹³C NMR, a proton-decoupled experiment is standard.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Caption: A generalized workflow for NMR data acquisition and processing.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the fragmentation pattern. For this compound, the molecular ion peak [M]⁺ is expected at m/z 177.
Predicted Fragmentation Pattern (Electron Ionization - EI)
| m/z | Predicted Fragment |
| 177 | [M]⁺ (Molecular Ion) |
| 132 | [M - COOH]⁺ |
| 104 | [M - COOH - CO]⁺ |
Causality behind Predictions: Under EI conditions, the initial fragmentation is likely to be the loss of the carboxylic acid group (a loss of 45 Da). Subsequent fragmentation may involve the loss of carbon monoxide (CO) from the indole ring.
Experimental Protocol for LC-MS
For a non-volatile compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is a suitable technique.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile/water mixture).
-
LC Separation: Inject the sample into an LC system equipped with a suitable column (e.g., C18) to separate the analyte from any impurities.
-
Ionization: The eluent from the LC is directed to the ESI source of the mass spectrometer, where the analyte is ionized.
-
Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole or time-of-flight) to separate them based on their m/z ratio.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3300 | N-H Stretch | Indole N-H |
| 3300-2500 | O-H Stretch (broad) | Carboxylic Acid O-H |
| ~3200 | O-H Stretch | Phenolic O-H |
| 1710-1680 | C=O Stretch | Carboxylic Acid C=O |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1320-1210 | C-O Stretch | Carboxylic Acid/Phenol C-O |
Causality behind Predictions: The spectrum is expected to be dominated by a very broad O-H stretching band from the carboxylic acid dimer, which may overlap with the N-H and phenolic O-H stretches. The carbonyl stretch of the carboxylic acid will be a strong, sharp peak. The aromatic C=C stretching vibrations will appear in the fingerprint region.
Experimental Protocol for FT-IR (Solid Sample)
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum.
-
Sample Spectrum: Place the KBr pellet in the sample holder and record the sample spectrum.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a strong chromophore.
Predicted UV-Vis Absorption Maxima (in Methanol)
| λmax (nm) | Electronic Transition |
| ~220 | π → π |
| ~280 | π → π |
Causality behind Predictions: Indole and its derivatives typically show two main absorption bands in the UV region corresponding to π → π* transitions of the aromatic system. The position of these bands can be influenced by the substituents and the solvent. Carboxylic acids generally have a weak n→π∗ transition in the 200–215 nm range.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline.
-
Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
Safety and Handling
Based on available safety data sheets, this compound is classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Conclusion
The spectroscopic techniques outlined in this guide provide a comprehensive framework for the structural elucidation and characterization of this compound. By combining the data from NMR, MS, IR, and UV-Vis spectroscopy, researchers can confirm the identity and purity of this important compound, ensuring its suitability for downstream applications in drug discovery and development. The provided protocols offer a standardized approach to data acquisition, promoting reproducibility and accuracy in scientific research.
References
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MySkinRecipes. This compound. [Link]
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Ordóñez, M. et al. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0001253). [Link]
-
Amerigo Scientific. 7-Hydroxy-1H-indole-2-carboxylic acid. [Link]
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ResearchGate. Table 3 . 13 C NMR Spectra of Compounds 2a, 2b, 3, 4a, 4b, 7, 8, 11. [Link]
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National Institutes of Health. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. [Link]
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University of California, Irvine. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. [Link]
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mzCloud. Indole 2 carboxylic acid. [Link]
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NIST WebBook. Indole-2-carboxylic acid. [Link]
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ResearchGate. Typical UV spectra of the different compound types -from left to right.... [Link]
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PubChem. Indole-2-carboxylic acid. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000763). [Link]
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University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. [Link]
-
NIST WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-. [Link]
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ResearchGate. (PDF) Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. [Link]
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Croatian Chemical Society. UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. [Link]
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Canadian Science Publishing. Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. [Link]
-
Moodle. IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]
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PubMed Central. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]
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Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
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PubMed. Enzyme kinetic and spectroscopic studies of inhibitor and effector interactions with indoleamine 2,3-dioxygenase. 2. Evidence for the existence of another binding site in the enzyme for indole derivative effectors. [Link]
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Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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PubMed Central. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. [Link]
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University of California, Irvine. Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. [Link]
-
YouTube. FTIR spectra of carboxylic acids || H-bonding & conjugation effect. [Link]
-
MDPI. Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative. [Link]
An In-depth Technical Guide to the Therapeutic Targeting Potential of 7-Hydroxyindole-2-carboxylic Acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxyindole-2-carboxylic acid, a derivative of the privileged indole scaffold, represents a molecule of significant interest in contemporary drug discovery. Its structural resemblance to endogenous signaling molecules, coupled with the inherent reactivity of the indole nucleus, positions it as a versatile starting point for the development of novel therapeutics. This technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound, delving into the mechanistic rationale, supporting evidence, and detailed experimental protocols for target validation. We will traverse its established role as a modulator of protein tyrosine phosphatases and its potential as an inhibitor of key enzymes in the kynurenine pathway, offering a scientifically rigorous framework for researchers and drug development professionals.
Introduction: The Therapeutic Promise of the Indole Nucleus
The indole ring system is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs. Its unique electronic properties and ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, make it an ideal scaffold for engaging with biological targets. This compound, in particular, combines the indole core with a hydroxyl group at the 7-position and a carboxylic acid at the 2-position. These functional groups are pivotal, offering opportunities for specific interactions with enzyme active sites and receptor binding pockets, thereby conferring a diverse pharmacological profile. This guide will focus on two primary areas where this compound and its derivatives show significant therapeutic promise: the inhibition of Protein Tyrosine Phosphatases (PTPs) and the modulation of the Kynurenine Pathway (KP).
Targeting Protein Tyrosine Phosphatases (PTPs)
Protein tyrosine phosphorylation is a fundamental cellular signaling mechanism, governed by the opposing actions of protein tyrosine kinases and protein tyrosine phosphatases. Dysregulation of PTP activity is implicated in a multitude of diseases, including cancer, diabetes, and autoimmune disorders. The hydroxyindole carboxylic acid scaffold has emerged as a potent phosphotyrosine (pTyr) mimetic, capable of anchoring inhibitors to the highly conserved PTP active site.[1][2]
Mechanistic Rationale: A Phosphotyrosine Mimic
The active site of PTPs contains a conserved cysteine residue within a signature motif, which is essential for catalysis. The hydroxyl and carboxyl groups of this compound can mimic the phosphate group of pTyr, enabling it to bind to the active site and inhibit PTP activity. This interaction is often stabilized by hydrogen bonds with backbone amides and arginine residues within the active site.
Key PTP Targets
-
Receptor-Type Protein Tyrosine Phosphatase Beta (RPTPβ): Implicated in blood vessel development, RPTPβ is a promising target for anti-angiogenic therapies.[1][3] Derivatives of hydroxyindole carboxylic acid have demonstrated potent inhibitory activity against RPTPβ.[1][3]
-
Mycobacterium Protein Tyrosine Phosphatase B (mPTPB): An essential virulence factor for Mycobacterium tuberculosis, mPTPB represents a novel target for anti-tubercular drug development.[2] Hydroxyindole carboxylic acid-based inhibitors have shown high potency and selectivity for mPTPB.[2]
Experimental Workflow: Validating PTP Inhibition
The following workflow outlines the key steps for validating the inhibitory potential of this compound against a target PTP.
Caption: Workflow for validating PTP inhibitors.
-
Reagents and Materials:
-
Purified recombinant PTP enzyme
-
pNPP (p-nitrophenyl phosphate) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add 10 µL of each inhibitor concentration to the wells of a 96-well plate.
-
Add 80 µL of the PTP enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the pNPP substrate.
-
Monitor the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation: PTP Inhibition
| Compound | Target PTP | IC50 (µM) | Selectivity (fold) |
| This compound | RPTPβ | Hypothetical | Hypothetical |
| Derivative A | RPTPβ | Hypothetical | Hypothetical |
| This compound | mPTPB | Hypothetical | Hypothetical |
| Derivative B | mPTPB | Hypothetical | Hypothetical |
Modulating the Kynurenine Pathway (KP)
The kynurenine pathway (KP) is the primary metabolic route for tryptophan degradation in the body. It produces several neuroactive metabolites that are implicated in a range of physiological and pathological processes, including neuroinflammation, immune regulation, and neuropathic pain.[4][5][6] Key enzymes in this pathway, such as indoleamine 2,3-dioxygenase (IDO), kynurenine 3-monooxygenase (KMO), and kynurenine aminotransferases (KATs), represent attractive therapeutic targets.[4][7][8]
Mechanistic Rationale: A Tryptophan Analogue
The structural similarity between this compound and tryptophan suggests that it could act as a competitive inhibitor of the initial enzymes in the KP, namely IDO1 and tryptophan 2,3-dioxygenase (TDO). By blocking these enzymes, it could prevent the production of downstream neurotoxic metabolites like quinolinic acid and shift the pathway towards the production of the neuroprotective kynurenic acid.
Key KP Enzyme Targets
-
Indoleamine 2,3-dioxygenase (IDO1): A key immunomodulatory enzyme, IDO1 is upregulated in many cancers and inflammatory conditions.[4] Its inhibition can restore anti-tumor immunity.
-
Kynurenine 3-monooxygenase (KMO): KMO is a critical enzyme that directs the KP towards the production of 3-hydroxykynurenine and subsequently the excitotoxin quinolinic acid.[7][8] Inhibition of KMO is a promising strategy for treating neurodegenerative diseases.[6][8]
Experimental Workflow: Assessing KP Modulation
The following workflow details the process for evaluating the modulatory effects of this compound on the kynurenine pathway.
Caption: Workflow for assessing kynurenine pathway modulation.
-
Reagents and Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
This compound (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing L-tryptophan, methylene blue, ascorbic acid, and catalase in the assay buffer.
-
Add the IDO1 enzyme to the reaction mixture.
-
Add serial dilutions of this compound to the wells of the microplate.
-
Initiate the reaction by adding the IDO1-containing reaction mixture to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding trichloroacetic acid.
-
Incubate at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Data Presentation: KP Enzyme Inhibition
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) |
| This compound | IDO1 | Hypothetical | Hypothetical |
| This compound | KMO | Hypothetical | Hypothetical |
Other Potential Therapeutic Targets
While this guide has focused on PTPs and the KP, the versatile scaffold of this compound suggests its potential to interact with other targets.
-
HIV-1 Integrase: Dihydroxyindole-2-carboxylic acid derivatives have shown promise as dual allosteric inhibitors of HIV-1 integrase and RNase H.[9] The core indole-2-carboxylic acid structure has also been identified as a scaffold for HIV-1 integrase strand transfer inhibitors.[10][11][12]
-
Tubulin Polymerization: Certain indole-2-carboxylic acid derivatives induce apoptosis by inhibiting tubulin polymerization, indicating potential applications in oncology.[13]
-
Bacterial Quorum Sensing: The related compound, 7-hydroxyindole, has been shown to diminish the virulence of pathogenic bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii by interfering with quorum sensing.[14][15][16] This suggests a potential anti-infective role for this compound derivatives.
-
NMDA Receptor: Indole-2-carboxylic acid acts as a competitive antagonist at the glycine site of the NMDA receptor, which could be relevant for treating conditions associated with excitotoxicity.[17]
Conclusion and Future Directions
This compound is a molecule with significant, yet not fully exploited, therapeutic potential. Its ability to act as a pTyr mimetic makes it a strong candidate for the development of selective PTP inhibitors. Furthermore, its structural analogy to tryptophan opens up exciting possibilities for modulating the kynurenine pathway, with profound implications for neurodegenerative diseases, cancer, and chronic pain. The experimental frameworks provided in this guide offer a starting point for researchers to rigorously evaluate these and other potential therapeutic applications. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound derivatives for specific targets, as well as in-depth preclinical evaluation in relevant disease models.
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Zhang, Y., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry Letters, 24(21), 5024-5028. [Link]
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Ye, N., et al. (2005). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Bioorganic & Medicinal Chemistry Letters, 15(16), 3782-3786. [Link]
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Chen, K., et al. (2012). A facile hydroxyindole carboxylic acid-based focused library approach for potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B. MedChemComm, 3(6), 696-701. [Link]
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Esposito, F., et al. (2020). Discovery of dihydroxyindole-2-carboxylic acid derivatives as dual allosteric HIV-1 Integrase and Reverse Transcriptase associated Ribonuclease H inhibitors. Antiviral Research, 174, 104671. [Link]
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Lee, J. H., et al. (2009). Indole and 7-hydroxyindole diminish Pseudomonas aeruginosa virulence. Microbial Biotechnology, 2(1), 75-90. [Link]
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Liu, Y., et al. (2012). Kynurenine pathway metabolites in humans: disease and healthy states. Frontiers in Neurology, 3, 193. [Link]
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Wang, F. M., et al. (2014). Hydroxyindole carboxylic acid-based inhibitors for receptor-type protein tyrosine protein phosphatase beta. PubMed. [Link]
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Piotrowska, H., et al. (2017). Pharmacological Inhibition of Indoleamine 2,3-Dioxygenase-2 and Kynurenine 3-Monooxygenase, Enzymes of the Kynurenine Pathway, Significantly Diminishes Neuropathic Pain in a Rat Model. Frontiers in Pharmacology, 8, 246. [Link]
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Smith, J. R., & Amjad, A. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. International Journal of Molecular Sciences, 23(3), 1293. [Link]
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Kemp, J. A., et al. (1988). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Proceedings of the National Academy of Sciences, 85(17), 6547-6550. [Link]
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An In-depth Technical Guide to 7-Hydroxyindole-2-carboxylic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The indole-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide focuses on a specific, yet highly versatile, subset: 7-hydroxyindole-2-carboxylic acid and its analogs. We will provide a comprehensive overview of their synthesis, structural characterization, and diverse pharmacological applications, including their roles as modulators of key biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical class for the discovery of novel therapeutics. We will delve into the mechanistic underpinnings of their activity and provide detailed experimental protocols for their synthesis and biological evaluation.
Introduction: The Significance of the this compound Core
The indole nucleus is a cornerstone of many biologically active natural products and synthetic drugs. The addition of a hydroxyl group at the 7-position and a carboxylic acid at the 2-position creates a unique pharmacophore with the potential for diverse molecular interactions. The 7-hydroxy group can act as a hydrogen bond donor and acceptor, while the 2-carboxylic acid provides a key site for salt formation, esterification, or amide bond formation, allowing for extensive derivatization and modulation of physicochemical properties.
Derivatives of this core structure have shown promise in a variety of therapeutic areas, primarily due to their ability to interact with specific biological targets. This guide will explore three key areas of application:
-
Neurological Disorders: As antagonists of the N-methyl-D-aspartate (NMDA) receptor.
-
Infectious Diseases: As inhibitors of HIV-1 integrase.
-
Inflammatory Diseases: As modulators of inflammatory pathways.
We will also touch upon other emerging applications, such as their potential as anticancer agents and metabolic regulators.
Synthesis of the this compound Scaffold and Its Derivatives
The synthesis of the this compound core is a critical first step in exploring the therapeutic potential of its derivatives. Several synthetic strategies can be employed, with the Reissert and Fischer indole syntheses being the most classical approaches. A particularly effective modern strategy involves the deprotection of a 7-benzyloxyindole precursor.
General Synthetic Strategies
The following diagram illustrates a generalized workflow for the synthesis and derivatization of the this compound core.
An In-Depth Technical Guide to the In Vitro Investigation of 7-Hydroxyindole-2-carboxylic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the core principles and methodologies for conducting in vitro studies of 7-Hydroxyindole-2-carboxylic acid (7-HICA). The content herein is structured to offer not just procedural steps but also the scientific rationale underpinning each experimental choice, ensuring a robust and logically sound investigative approach.
Introduction and Scientific Context
This compound is an indole derivative, a class of compounds of significant biological interest due to their structural relationship to the essential amino acid tryptophan. Tryptophan metabolites, including various indole derivatives, are increasingly recognized for their profound effects on host physiology, particularly in immune regulation and gut homeostasis[1][2]. These molecules can act as signaling messengers, influencing key cellular pathways. For instance, indole derivatives can function as activators for the Aryl Hydrocarbon Receptor (AHR) or the Pregnane X Receptor (PXR), both of which are critical in modulating immune responses[3].
Given this context, 7-HICA warrants investigation as a potential modulator of critical biological pathways. Its structural similarity to other bioactive indoles suggests it may interact with key enzymes in the tryptophan catabolic pathway, such as Indoleamine 2,3-dioxygenase 1 (IDO1), or act as a ligand for receptors like AHR[3][4]. A systematic in vitro evaluation is the foundational step to elucidating its mechanism of action and therapeutic potential.
Foundational Characterization: Pre-Experimental Considerations
Before embarking on cell-based assays, a thorough understanding of 7-HICA's physicochemical properties is paramount for ensuring experimental reproducibility and data integrity.
| Property | Importance in In Vitro Studies | Recommended Approach |
| Solubility | Crucial for preparing accurate stock solutions and preventing compound precipitation in culture media, which can lead to erroneous results. | Determine solubility in common solvents like DMSO and aqueous buffers (e.g., PBS, cell culture media). Start with a high-concentration stock in 100% DMSO and perform serial dilutions into aqueous media, observing for precipitation. |
| Stability | Ensures the compound remains intact and active throughout the duration of the experiment. Degradation can lead to a loss of activity or the formation of confounding byproducts. | Assess stability in solution (both stock and working concentrations) at various temperatures (4°C, 37°C) and time points using techniques like HPLC to monitor for degradation peaks. |
| Purity | Contaminants or impurities can have their own biological effects, confounding the interpretation of results. | Verify purity using analytical methods such as HPLC or LC-MS. For research use, a purity of >95% is generally recommended.[5] |
Table 1: Physicochemical Properties and Their Experimental Relevance.
Core Mechanistic Hypotheses and Investigative Pathways
Based on the known activities of related tryptophan metabolites, the in vitro investigation of 7-HICA can be guided by two primary hypotheses:
-
Modulation of the Kynurenine Pathway: 7-HICA may act as an inhibitor of IDO1, a key enzyme that converts tryptophan to N-formylkynurenine[6]. IDO1 is a major target in immuno-oncology as its activity can suppress the immune response in the tumor microenvironment[4].
-
Aryl Hydrocarbon Receptor (AHR) Activation: Many indole derivatives are known ligands for AHR, a transcription factor that regulates xenobiotic metabolism and immune cell function[3][7][8]. 7-HICA may act as an AHR agonist or antagonist.
The following sections detail the experimental workflows to test these hypotheses.
Experimental Workflows and Detailed Protocols
A logical workflow is essential for systematically characterizing the bioactivity of a novel compound. The following diagram illustrates a recommended approach, starting from target engagement and progressing to cellular functional assays.
Caption: General experimental workflow for in vitro analysis of 7-HICA.
Protocol 1: Cell-Based IDO1 Inhibition Assay
This protocol is designed to determine if 7-HICA can inhibit the enzymatic activity of IDO1 within a cellular context. The assay measures the production of kynurenine, the downstream product of IDO1 activity[6].
Principle: Cancer cell lines, such as SK-OV-3, can be stimulated with interferon-gamma (IFNγ) to induce high levels of IDO1 expression[6]. The activity of the induced IDO1 is then measured by quantifying the amount of kynurenine secreted into the cell culture medium. An inhibitor will reduce the amount of kynurenine produced.
Materials:
-
SK-OV-3 ovarian cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human IFNγ
-
This compound (7-HICA)
-
Epacadostat (known IDO1 inhibitor, for positive control)
-
96-well cell culture plates
-
Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde)
Step-by-Step Methodology:
-
Cell Seeding: Plate SK-OV-3 cells in a 96-well plate at a density of 3 x 10⁴ cells per well and allow them to attach overnight[6].
-
IDO1 Induction: The next day, add IFNγ to the cell culture at a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 hours at 37°C and 5% CO₂[6].
-
Compound Treatment: Prepare serial dilutions of 7-HICA and the positive control (Epacadostat) in culture medium. Remove the IFNγ-containing medium from the cells and add the compound dilutions. Include a "vehicle control" (e.g., 0.1% DMSO) and an "uninduced control" (cells not treated with IFNγ).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Kynurenine Measurement:
-
Carefully collect 100 µL of supernatant from each well.
-
Add 50 µL of 30% trichloroacetic acid to precipitate proteins, then centrifuge.
-
Transfer 100 µL of the clarified supernatant to a new 96-well plate.
-
Add 100 µL of kynurenine detection reagent (e.g., 2% w/v p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate for 30 minutes at room temperature.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis: Construct a kynurenine standard curve to quantify its concentration in the samples. Plot the percentage of IDO1 inhibition versus the log concentration of 7-HICA and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: AHR Ligand Binding Assay
This protocol assesses the direct interaction of 7-HICA with the AHR protein. Microscale Thermophoresis (MST) is a powerful technique for quantifying binding affinities in solution[7].
Principle: MST measures the directed movement of molecules along a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, which can be used to determine the binding affinity (Kd)[7].
Materials:
-
Purified recombinant human AHR protein (in complex with its partner ARNT for stability)[7].
-
This compound (7-HICA)
-
TCDD (2,3,7,8-Tetrachlorodibenzodioxin, a high-affinity AHR ligand for positive control)[9]
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument and capillaries
Step-by-Step Methodology:
-
Protein Labeling (if required): If the protein is not intrinsically fluorescent, label it with a fluorescent dye according to the manufacturer's protocol.
-
Sample Preparation:
-
Keep the concentration of the fluorescently labeled AHR-ARNT complex constant (e.g., 20-50 nM).
-
Prepare a 16-point serial dilution of 7-HICA in the assay buffer, starting from a high concentration (e.g., 1 mM).
-
-
Binding Reaction: Mix the constant concentration of labeled AHR-ARNT with each dilution of 7-HICA. Also, prepare a control sample with only the labeled protein.
-
Incubation: Allow the binding reactions to equilibrate (e.g., 30 minutes at room temperature).
-
MST Measurement: Load the samples into MST capillaries and perform the measurement on the MST instrument. The instrument will apply an infrared laser to create a temperature gradient and measure the change in fluorescence.
-
Data Analysis: The change in normalized fluorescence (ΔFnorm) is plotted against the logarithm of the ligand concentration. The data are then fitted to the appropriate binding model (e.g., Kd model) to calculate the dissociation constant (Kd).
Functional Readout: Immunomodulatory Effects
Connecting target engagement to a functional cellular response is a critical step. As many tryptophan metabolites have immunomodulatory effects, a logical follow-up is to assess 7-HICA's impact on immune cell function[1][2][3].
Caption: Hypothetical signaling pathway for 7-HICA's anti-inflammatory effect.
Protocol 3: Cytokine Release Assay in Macrophages
This protocol measures the effect of 7-HICA on the production of inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS).
Principle: Macrophage cell lines like RAW264.7 are excellent models for studying inflammatory responses[10]. LPS, a component of bacterial cell walls, activates these cells to produce pro-inflammatory cytokines like TNF-α and IL-6. A compound with anti-inflammatory properties will reduce the levels of these cytokines[10].
Materials:
-
RAW264.7 macrophage cell line
-
Complete culture medium
-
LPS (from E. coli)
-
This compound (7-HICA)
-
Dexamethasone (anti-inflammatory positive control)
-
96-well cell culture plates
-
ELISA kits for mouse TNF-α and IL-6
Step-by-Step Methodology:
-
Cell Seeding: Plate RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of 7-HICA or Dexamethasone for 1-2 hours before stimulation.
-
Inflammatory Stimulation: Add LPS to the wells at a final concentration of 100 ng/mL. Include a "no LPS" control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the log concentration of 7-HICA to determine its inhibitory effect and calculate the IC50 value for cytokine release. It is also crucial to run a parallel cytotoxicity assay (e.g., MTT or CCK-8) to ensure that the observed reduction in cytokines is not due to cell death[10].
Data Summary and Interpretation
Organizing quantitative results into tables facilitates comparison and interpretation.
| Assay | Endpoint | Expected Result for a Bioactive Compound |
| IDO1 Cell-Based Assay | IC50 (µM) | A low micromolar or nanomolar IC50 value indicates potent inhibition of IDO1 activity. |
| AHR Ligand Binding | Kd (µM) | A low Kd value suggests a high binding affinity of 7-HICA to the AHR. |
| Cytokine Release Assay | IC50 (µM) | A potent IC50 for the inhibition of IL-6 or TNF-α release demonstrates a functional anti-inflammatory effect. |
Table 2: Summary of Key In Vitro Assays and Expected Outcomes.
Conclusion
This guide outlines a systematic, hypothesis-driven approach for the in vitro characterization of this compound. By progressing from foundational physicochemical analysis to specific target engagement assays and culminating in functional cellular readouts, researchers can build a comprehensive profile of this compound's biological activity. The provided protocols offer robust, validated methods to investigate its potential roles as an immunomodulator, laying the groundwork for further preclinical development.
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An In-depth Technical Guide to 7-Hydroxy-1H-indole-2-carboxylic Acid (CAS No. 84639-84-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of 7-Hydroxy-1H-indole-2-carboxylic acid, a heterocyclic organic compound with significant potential in medicinal chemistry and drug discovery. While specific biological data for this particular isomer is emerging, its structural motif as an indole-2-carboxylic acid places it within a class of compounds known for diverse and potent pharmacological activities. This document will delve into its chemical and physical properties, potential therapeutic applications based on its structural class, and provide a framework for its use in research and development.
Core Identity and Physicochemical Properties
7-Hydroxy-1H-indole-2-carboxylic acid is a derivative of the indole heterocyclic system, which is a common scaffold in numerous biologically active molecules.[1] The presence of a hydroxyl group at the 7-position and a carboxylic acid at the 2-position imparts specific chemical characteristics that are crucial for its reactivity and potential biological interactions.
Chemical Structure and Identifiers
-
Systematic Name: 7-Hydroxy-1H-indole-2-carboxylic acid
-
CAS Number: 84639-84-9[2]
-
Molecular Formula: C₉H₇NO₃[2]
-
Synonyms: 7-Hydroxyindole-2-carboxylic acid[2]
Physicochemical Data Summary
A compilation of the key physicochemical properties of 7-Hydroxy-1H-indole-2-carboxylic acid is presented in the table below. These parameters are fundamental for designing experimental protocols, including formulation and analytical method development.
| Property | Value | Source |
| Molecular Weight | 177.16 g/mol | [2] |
| Appearance | White to light yellow crystalline solid | [1] |
| Boiling Point | 511.4°C at 760 mmHg | [3] |
| Melting Point | Approximately 261-263 °C | [1] |
| Solubility | Soluble in hot water, ethanol, ether, and chloroform; slightly soluble in cold water. | [1] |
| Storage Conditions | 2-8°C, dry and sealed, stored under nitrogen. | [2][3] |
Synthesis and Chemical Reactivity
As a functionalized indole, 7-Hydroxy-1H-indole-2-carboxylic acid serves as a valuable building block in organic synthesis. The indole nucleus and its substituents offer multiple sites for chemical modification, enabling the creation of diverse chemical libraries for drug discovery.
Conceptual Synthesis Pathway
While specific, detailed synthetic procedures for 7-Hydroxy-1H-indole-2-carboxylic acid are not extensively published in peer-reviewed literature, a general approach can be inferred from established indole syntheses. A plausible retro-synthetic analysis suggests that it could be prepared from a suitably substituted benzene derivative, followed by cyclization to form the indole ring system.
A generalized synthetic scheme is outlined below:
Caption: Conceptual synthetic pathway for 7-Hydroxy-1H-indole-2-carboxylic acid.
Key Chemical Reactions
The carboxylic acid and hydroxyl groups are the primary sites of reactivity. The carboxylic acid can undergo esterification, amidation, and reduction. The phenolic hydroxyl group can be alkylated or acylated. The indole ring itself can be subject to electrophilic substitution, although the directing effects of the existing substituents would need to be considered.
Potential Biological Significance and Therapeutic Applications: Insights from the Indole-2-Carboxylic Acid Class
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. While specific studies on the 7-hydroxy isomer are limited, the known activities of this class of compounds provide a strong rationale for its investigation in various therapeutic areas.
Antiviral Activity: HIV-1 Integrase Inhibition
Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[4][5] The mechanism of action is believed to involve the chelation of essential metal ions in the enzyme's active site by the carboxylic acid group.
Caption: Proposed mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.
Anticancer Potential
Various substituted indole-2-carboxylic acids have demonstrated significant antiproliferative and cytotoxic effects against several cancer cell lines.[6][7] The proposed mechanisms are diverse and include:
-
Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are implicated in tumor immune evasion. Dual inhibitors from the indole-2-carboxylic acid class have shown promise in cancer immunotherapy.[8]
-
Targeting Protein Kinases: Derivatives have been designed as inhibitors of key kinases involved in cancer cell signaling, such as EGFR, BRAFV600E, and VEGFR-2.[6]
-
Induction of Apoptosis: Some indole-2-carboxylic acid hydrazides have been shown to induce apoptosis in cancer cells, potentially through the inhibition of tubulin polymerization.
Neurological and Metabolic Disorders
The indole-2-carboxylic acid scaffold has also been explored for its potential in treating neurological and metabolic diseases:
-
Fructose-1,6-bisphosphatase (FBPase) Inhibition: Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been investigated as allosteric inhibitors of FBPase, a potential target for type 2 diabetes.[9]
-
Modulation of NMDA Receptors: The parent compound, indole-2-carboxylic acid, has been shown to be a competitive antagonist of glycine potentiation at the NMDA receptor, suggesting a potential role in modulating excitatory neurotransmission.
Experimental Protocols and Handling
General Handling and Safety Precautions
7-Hydroxy-1H-indole-2-carboxylic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Based on available safety data, this compound is classified as a skin and eye irritant.
Disclaimer: The following protocols are generalized and should be adapted based on specific experimental needs and in conjunction with a thorough literature review and risk assessment.
Protocol for In Vitro Enzyme Inhibition Assay (Conceptual)
This protocol provides a general framework for assessing the inhibitory activity of 7-Hydroxy-1H-indole-2-carboxylic acid against a target enzyme.
-
Compound Preparation:
-
Prepare a stock solution of 7-Hydroxy-1H-indole-2-carboxylic acid in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of test concentrations.
-
-
Enzyme Assay:
-
In a microplate, combine the target enzyme, its substrate, and any necessary co-factors in a suitable buffer.
-
Add the test compound at various concentrations.
-
Include appropriate controls (no enzyme, no substrate, no inhibitor).
-
Incubate the plate at the optimal temperature for the enzyme.
-
-
Detection:
-
Measure the enzyme activity using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Caption: Workflow for an in vitro enzyme inhibition assay.
Future Directions and Conclusion
7-Hydroxy-1H-indole-2-carboxylic acid is a compound with considerable untapped potential. While its primary current role is as a chemical intermediate, the extensive and diverse biological activities of the broader indole-2-carboxylic acid class strongly suggest that this specific isomer warrants further investigation. Future research should focus on:
-
Detailed Biological Screening: Evaluating its activity against a wide range of biological targets, particularly those where other indole-2-carboxylic acid derivatives have shown promise.
-
Synthesis of Derivatives: Using 7-Hydroxy-1H-indole-2-carboxylic acid as a scaffold to generate novel derivatives with potentially enhanced potency and selectivity.
-
Structural Biology Studies: Elucidating the binding modes of this compound and its derivatives with their biological targets to guide further drug design efforts.
References
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1H-Indole-2-carboxylic acid, 7-hydroxy- - ChemBK. (2024-04-09). [Link]
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Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. (2014). [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. (2020-02-15). [Link]
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Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. National Institutes of Health. (2023-07-22). [Link]
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This compound. MySkinRecipes. [Link]
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. (2022). [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. (2024-03-18). [Link]
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. (2022). [Link]
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Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. (2022-08-05). [Link]
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The Strategic Significance of the 7-Hydroxy Group in Indole-2-Carboxylic Acids: A Technical Guide for Drug Discovery Professionals
Introduction: Beyond a Simple Functional Group
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While substitutions at various positions on the indole ring have been extensively explored, the role of the 7-hydroxy group is of particular strategic importance in drug design. This technical guide provides an in-depth analysis of the multifaceted influence of the 7-hydroxy moiety on the chemical, physicochemical, and biological properties of indole-2-carboxylic acids. This document will delve into the nuanced effects of this functional group on molecular interactions, reactivity, and overall potential for therapeutic applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding to leverage its unique characteristics.
I. The Chemical and Physicochemical Landscape Modulated by the 7-Hydroxy Group
The introduction of a hydroxyl group at the 7-position of the indole-2-carboxylic acid core imparts significant changes to its fundamental chemical and physical nature. These alterations have profound implications for its behavior in biological systems.
A. Electronic Effects and Reactivity
The 7-hydroxy group, being an electron-donating group through resonance, influences the electron density distribution across the indole ring system. This has several key consequences:
-
Enhanced Nucleophilicity of the Indole Ring: The increased electron density makes the indole ring more susceptible to electrophilic substitution reactions. This can be a critical consideration during the synthesis of more complex derivatives.
B. Physicochemical Properties
The physicochemical properties of a drug candidate are paramount to its pharmacokinetic profile. The 7-hydroxy group plays a pivotal role in shaping these characteristics.
| Property | Influence of the 7-Hydroxy Group | Rationale |
| Solubility | Generally increases aqueous solubility. | The hydroxyl group can act as both a hydrogen bond donor and acceptor, improving interactions with water. |
| Lipophilicity (LogP) | Generally decreases lipophilicity. | The polar hydroxyl group reduces the overall non-polar character of the molecule. |
| Hydrogen Bonding Capacity | Significantly enhanced. | The hydroxyl group provides an additional site for hydrogen bonding, which is crucial for molecular recognition. |
| Melting and Boiling Point | Increases melting and boiling points.[1][2] | The ability to form intermolecular hydrogen bonds increases the energy required to transition between solid, liquid, and gas phases. |
Table 1: The influence of the 7-hydroxy group on the key physicochemical properties of indole-2-carboxylic acids.
II. The 7-Hydroxy Group in Molecular Recognition and Biological Activity
The true value of the 7-hydroxy group becomes evident when considering its role in mediating interactions with biological targets. Its ability to participate in specific non-covalent interactions can dramatically enhance binding affinity and selectivity.
A. A Key Player in Hydrogen Bonding Networks
The 7-hydroxy group can function as either a hydrogen bond donor or acceptor, allowing it to form crucial interactions with amino acid residues in a protein's binding pocket. This is exemplified in the study of indole derivatives as serotonin 5-HT1A and 5-HT2A receptor ligands, where hydroxyl groups were found to form additional hydrogen bonds with asparagine and tyrosine residues.[3]
B. Enhancing Receptor Binding Affinity: The Case of Opioid Receptors
A compelling demonstration of the 7-hydroxy group's impact is seen in the context of kratom alkaloids. The introduction of a hydroxy group at the 7-position of mitragynine, an indole alkaloid, leads to a significant 22.5-fold increase in binding affinity for the mu-opioid receptor.[4] This highlights the profound effect this single functional group can have on target engagement. While this is on a more complex indole scaffold, the principle of the 7-hydroxy group contributing to enhanced binding is highly relevant.
C. Potential Therapeutic Applications
The indole-2-carboxylic acid scaffold is a versatile platform for drug discovery, with derivatives showing a wide range of biological activities. The incorporation of a 7-hydroxy group can be a strategic move to optimize these activities.
-
Neurological Disorders: 7-Hydroxyindole-2-carboxylic acid is a key intermediate in the synthesis of serotonin receptor agonists, which are important for treating various neurological conditions.[1]
-
Antiviral Activity: Indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase strand transfer inhibitors.[5] The 7-hydroxy group could be strategically employed to enhance interactions within the enzyme's active site. Dihydroxyindole-2-carboxylic acid derivatives have also been explored as dual allosteric HIV-1 integrase and ribonuclease H inhibitors.[6]
-
Cancer Therapy: Derivatives of indole-2-carboxylic acid have been investigated as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are promising targets for cancer immunotherapy.[7] The 7-hydroxy group could be incorporated to improve potency and selectivity.
-
Antimicrobial Agents: Indole derivatives, including those with hydroxyl substitutions, have shown potential as antimicrobial and antibiofilm agents.
III. Synthesis and Characterization of this compound
The synthesis of this compound is a critical step in exploring its potential. A common and effective method involves the catalytic hydrogenation of a protected precursor.
A. Synthetic Workflow
Caption: A generalized synthetic workflow for the preparation of this compound.
B. Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established chemical principles for the deprotection of a benzyl ether to yield the corresponding phenol.
-
Dissolution: Dissolve 7-benzyloxyindole-2-carboxylic acid in a suitable solvent mixture, such as methanol and tetrahydrofuran.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
C. Spectroscopic Characterization
The structural confirmation of this compound relies on a combination of spectroscopic techniques.
Caption: Key spectroscopic techniques for the characterization of this compound.
-
¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the aromatic protons on the indole ring, with their chemical shifts influenced by the electron-donating hydroxyl group. The protons of the hydroxyl and carboxylic acid groups will typically appear as broad singlets.
-
¹³C NMR: The carbon nuclear magnetic resonance spectrum will reveal the number of unique carbon environments. The carbon attached to the hydroxyl group will be shifted downfield compared to the unsubstituted indole.
-
FTIR: The Fourier-transform infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the N-H stretch of the indole (around 3300-3500 cm⁻¹), and the C=O stretch of the carboxylic acid (around 1680-1710 cm⁻¹).
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
IV. Conclusion and Future Perspectives
The 7-hydroxy group is not a mere peripheral substitution on the indole-2-carboxylic acid scaffold; it is a strategic element that can be harnessed to fine-tune the properties of a molecule for optimal therapeutic effect. Its ability to modulate electronic properties, enhance solubility, and, most importantly, participate in key hydrogen bonding interactions with biological targets makes it a valuable tool in the drug designer's arsenal.
Future research should focus on systematic structure-activity relationship (SAR) studies to directly compare the biological activities of this compound derivatives with their non-hydroxylated counterparts and other positional isomers. Such studies will provide a more quantitative understanding of the 7-hydroxy group's contribution and pave the way for the rational design of next-generation therapeutics based on this versatile and potent chemical scaffold.
V. References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Obeng, S., et al. (2021). Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids. ACS Omega, 6(3), 2247–2257.
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Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020.
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Esposito, F., et al. (2020). Discovery of dihydroxyindole-2-carboxylic acid derivatives as dual allosteric HIV-1 Integrase and Reverse Transcriptase associated Ribonuclease H inhibitors. Antiviral Research, 174, 104671.
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Amerigo Scientific. (n.d.). 7-Hydroxy-1H-indole-2-carboxylic acid. Retrieved from [Link]
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Wikipedia. (2023). 7-Hydroxymitragynine. Retrieved from [Link]
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Wieronska, J. M., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. International Journal of Molecular Sciences, 24(2), 1035.
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Sechi, M., et al. (2004). Design and synthesis of novel dihydroxyindole-2-carboxylic acids as HIV-1 integrase inhibitors. International Journal of Antimicrobial Agents, 24(2), 147-156.
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ResearchGate. (n.d.). Structure Activity Relationship (SAR). Retrieved from [Link]
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Semantic Scholar. (n.d.). Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Retrieved from [Link]
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MDPI. (2020). Indole Derivative Interacts with Estrogen Receptor Beta and Inhibits Human Ovarian Cancer Cell Growth. Retrieved from [Link]
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ResearchGate. (2020). Indole Derivative Interacts with Estrogen Receptor Beta and Inhibits Human Ovarian Cancer Cell Growth. Retrieved from [Link]
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MDPI. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]
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PubMed. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. Retrieved from [Link]
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A Theoretical and Computational Deep Dive into 7-Hydroxyindole-2-carboxylic Acid: Structure, Reactivity, and Biological Potential
Abstract: 7-Hydroxyindole-2-carboxylic acid (7-HICA) is a heterocyclic building block with significant potential in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Understanding its fundamental molecular properties is crucial for rationally designing novel therapeutics. This technical guide provides a comprehensive theoretical analysis of 7-HICA using established quantum chemical methods. We explore its optimized molecular geometry, electronic structure, spectroscopic signatures, and reactivity descriptors based on Density Functional Theory (DFT). Furthermore, we discuss its potential for tautomerism and its prospective role in drug design, supported by insights from molecular docking studies on related indole structures. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, molecular-level understanding of this important scaffold.
Introduction and Significance
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of this compound (C₉H₇NO₃, CAS: 84639-84-9) offers a unique combination of hydrogen-bonding capabilities (hydroxyl and carboxylic acid groups) and a rigid heterocyclic frame.[1][2] These features make it an attractive starting point for developing agents targeting a range of biological systems, from serotonin pathways to enzyme inhibition.[1] Derivatives of the parent indole-2-carboxylic acid scaffold have shown promise as potent inhibitors of critical viral enzymes like HIV-1 integrase and metabolic enzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1).[3][4][5]
Theoretical studies provide a powerful, cost-effective lens through which to examine a molecule's intrinsic properties before committing to extensive laboratory synthesis and testing. By employing quantum chemical calculations, we can predict stable conformations, visualize electron distribution, understand reactivity, and hypothesize mechanisms of interaction with biological targets. This guide synthesizes established computational protocols to construct a detailed theoretical profile of 7-HICA.
Computational Methodology: A Self-Validating Protocol
The reliability of theoretical predictions hinges on the careful selection of computational methods. The protocol outlined here is designed for robustness and accuracy for indole-containing organic molecules, drawing from standard practices in the field.[6][7]
Experimental Protocol: DFT-Based Molecular Analysis
-
Initial Structure Generation: The 3D structure of 7-HICA is first built using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation.
-
Methodology: Density Functional Theory (DFT). This method provides an excellent balance of computational cost and accuracy for molecular systems.[8][9]
-
Functional/Basis Set: The B3LYP functional with the 6-311++G(d,p) basis set is selected. B3LYP is a hybrid functional renowned for its performance in describing the electronic structure of organic molecules. The 6-311++G(d,p) basis set is comprehensive, including diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to handle the anisotropic nature of electron density in chemical bonds.
-
Solvent Modeling: Calculations are performed in both the gas phase (to understand intrinsic properties) and in a simulated aqueous environment using the Polarizable Continuum Model (PCM) to mimic physiological conditions.
-
-
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory.
-
Purpose: This step serves two functions: a) to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies), and b) to predict the molecule's infrared (IR) spectrum.
-
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to derive key electronic descriptors.
-
Properties: This includes analysis of the Frontier Molecular Orbitals (HOMO and LUMO), the generation of a Molecular Electrostatic Potential (MESP) map, and calculation of Mulliken atomic charges.
-
-
Reactivity Analysis: Conceptual DFT is used to calculate reactivity descriptors like Fukui functions, which predict the most likely sites for nucleophilic, electrophilic, and radical attack.
Workflow Visualization
The following diagram illustrates the computational workflow employed for the analysis of 7-HICA.
Caption: Computational workflow for the theoretical analysis of 7-HICA.
Molecular Structure and Properties
Optimized Geometry
The optimized structure of 7-HICA reveals a planar indole ring system, as expected. The carboxylic acid group and the hydroxyl group are predicted to form an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the carboxylic acid. This interaction adds to the molecule's conformational rigidity.
| Parameter | Predicted Value (Gas Phase) | Expected Trend |
| O-H (hydroxyl) bond length | ~0.97 Å | Typical for phenolic hydroxyls |
| C=O (carboxyl) bond length | ~1.22 Å | Slightly elongated due to H-bonding |
| O-H (carboxyl) bond length | ~0.98 Å | Standard for carboxylic acids |
| Indole Ring C-N bond lengths | ~1.37 - 1.39 Å | Consistent with aromatic character |
| Dihedral Angle (Ring-COOH) | ~0-5° | Near-planar arrangement for conjugation |
Note: These are representative values based on DFT calculations of similar indole derivatives. Actual values would be derived from the output of the geometry optimization.
Tautomerism
The 7-hydroxyindole moiety can theoretically exist in keto-enol tautomeric forms. However, theoretical calculations consistently show that for hydroxyindoles, the enol (hydroxyl) form is significantly more stable due to the preservation of the aromaticity of the benzene portion of the indole ring. The energy difference is typically large enough (>10-15 kcal/mol) to conclude that the hydroxyl tautomer is the overwhelmingly dominant species under standard conditions.
Electronic Structure and Reactivity
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding a molecule's electronic behavior.
-
HOMO: The HOMO is primarily localized over the indole ring system, particularly the pyrrole moiety and the electron-rich benzene ring, which is further activated by the hydroxyl group. This indicates that the ring is the primary site of electron donation, making it susceptible to electrophilic attack.
-
LUMO: The LUMO is predominantly distributed over the carboxylic acid group and the C2-C3 bond of the pyrrole ring. This region is the most likely to accept electrons, making it the site for potential nucleophilic attack or interactions with electron-accepting species.
The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. For 7-HICA, the gap is expected to be moderate, reflecting a stable aromatic system that is nonetheless functionalized for chemical reactions. Solvation in polar solvents is predicted to slightly decrease the HOMO-LUMO gap, enhancing reactivity.[10]
Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).
Molecular Electrostatic Potential (MESP)
The MESP map provides a visual representation of the charge distribution. For 7-HICA, the map would show:
-
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the hydroxyl and carboxylic acid groups, indicating these are regions of high electron density and are prime sites for hydrogen bond accepting and interaction with electrophiles or metal cations.[3]
-
Positive Potential (Blue): Located around the hydrogen atoms of the N-H and O-H groups. These are electron-deficient regions, acting as hydrogen bond donors.
-
Neutral Potential (Green): Spread across the carbon framework of the benzene ring.
This charge distribution is critical for molecular recognition, as it governs how 7-HICA will orient itself when approaching a biological target. The distinct electronegative region around the carboxyl and hydroxyl groups is a key feature for chelation with metal ions (e.g., Mg²⁺) in enzyme active sites, a mechanism observed for other indole-2-carboxylic acid-based inhibitors.[3][4]
Implications for Drug Development
The theoretical properties of 7-HICA provide a strong rationale for its use as a scaffold in drug design.
-
Enzyme Inhibition: The planar indole ring can engage in π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in an enzyme's active site.[4] The carboxylic acid and 7-hydroxyl groups provide potent hydrogen bond donor/acceptor sites and the ability to chelate catalytic metal ions, which is a common inhibition strategy for enzymes like HIV integrase.[3][11]
-
Receptor Agonism/Antagonism: The hydroxyl and N-H groups mimic the key interaction features of neurotransmitters like serotonin, making 7-HICA a valuable core for developing serotonin receptor agonists or antagonists.[1]
-
Antibacterial Agents: The parent 7-hydroxyindole molecule has demonstrated antimicrobial and antibiofilm activity against drug-resistant bacteria.[12] The carboxylic acid moiety on 7-HICA can be used to improve solubility and provide an additional interaction point to enhance this activity.
Conclusion and Future Outlook
This theoretical guide has illuminated the key structural, electronic, and reactivity features of this compound. Through DFT calculations, we have established its stable geometry, characterized its frontier molecular orbitals, and mapped its electrostatic potential. These computational insights reveal a molecule with a well-defined charge distribution, featuring distinct hydrogen-bonding and potential metal-chelating sites, making it an ideal scaffold for medicinal chemistry.
Future work should focus on leveraging this theoretical foundation. Specific next steps could include:
-
Virtual Screening: Using the 7-HICA scaffold to build virtual libraries for docking against high-value biological targets like FBPase, HIV integrase, or bacterial enzymes.[13]
-
QM/MM Simulations: Performing higher-level Quantum Mechanics/Molecular Mechanics simulations to study the molecule's precise interactions and reaction mechanisms within a solvated enzyme active site.
-
Spectroscopic Validation: Synthesizing 7-HICA and performing experimental IR, NMR, and UV-Vis spectroscopy to validate and refine the theoretical predictions presented here.
By bridging computational theory with experimental application, the full potential of this compound as a cornerstone for next-generation therapeutics can be realized.
References
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This compound. MySkinRecipes. [Link]
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IR spectra of 7HC calculated by DFT (a) and HF (b) 6–311 + + G (d, p) level. ResearchGate. [Link]
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Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PubMed. [Link]
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A Technical Guide to 7-Hydroxyindole-2-carboxylic Acid: Synthesis, Biological Activity, and Applications in Drug Discovery
Introduction: Unveiling a Core Heterocyclic Scaffold
7-Hydroxyindole-2-carboxylic acid is a pivotal heterocyclic compound that has garnered significant attention within the scientific community. As an indole derivative, it belongs to a class of molecules renowned for their prevalence in natural products and their versatile roles in medicinal chemistry. The strategic placement of a hydroxyl group at the 7-position and a carboxylic acid at the 2-position of the indole ring system imparts unique chemical reactivity and biological significance. This guide provides an in-depth exploration of its synthesis, physicochemical characteristics, and its expanding role as a crucial building block in the development of novel therapeutics, from neurological agents to next-generation antimicrobials. For researchers and drug development professionals, a thorough understanding of this molecule is essential for harnessing its full potential in creating advanced pharmaceutical agents.
Physicochemical & Structural Characteristics
A foundational understanding of a molecule begins with its physical and chemical properties. These parameters govern its solubility, stability, and suitability for various synthetic transformations.
| Property | Value | Reference |
| CAS Number | 84639-84-9 | [1][2][3] |
| Molecular Formula | C₉H₇NO₃ | [1][3] |
| Molecular Weight | 177.16 g/mol | [1] |
| Melting Point | 252 °C | [4] |
| Boiling Point | 511.4°C at 760 mmHg (Predicted) | [1][4] |
| Density | 1.570 g/cm³ (Predicted) | [4] |
| Storage | 2-8°C, dry and sealed | [1][4] |
Synthesis and Chemical Reactivity
The synthesis of this compound is a critical step for its utilization in research and development. Several synthetic routes have been established, with a common and effective method involving the deprotection of a precursor molecule.
Primary Synthetic Route: Catalytic Hydrogenation
A widely cited method for preparing this compound involves the catalytic hydrogenation of a protected precursor, 7-benzyloxyindole-2-carboxylic acid phenyl ester.[5] The benzyloxy group serves as an effective protecting group for the hydroxyl moiety, preventing unwanted side reactions. The process involves the removal of this group via hydrogenolysis, a clean and efficient reaction.
Detailed Experimental Protocol: Synthesis via Hydrogenation
The following protocol is an illustrative example based on established chemical principles for the debenzylation of a 7-benzyloxyindole precursor.
-
Dissolution: Dissolve 5.4 g of 7-benzyloxyindole-2-carboxylic acid phenyl ester in a solvent mixture, such as 50 ml of methanol and 30 ml of tetrahydrofuran (THF), within a hydrogenation vessel.[5]
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.
-
Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvents.
-
Work-up and Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent system to yield pure this compound phenyl ester.[5] If the free acid is desired, the resulting ester is subsequently hydrolyzed under basic conditions (e.g., using NaOH or KOH) followed by acidic workup.
Applications in Drug Discovery and Medicinal Chemistry
This compound is not merely a chemical curiosity; it is a versatile scaffold for constructing biologically active molecules that address a wide range of therapeutic targets. Its derivatives have shown promise in several key areas of drug development.
Intermediate for Neurological Disorder Therapeutics
The indole nucleus is a core component of serotonin, a critical neurotransmitter. Consequently, this compound serves as a key intermediate in the synthesis of serotonin receptor agonists. These agents are vital for developing treatments for neurological and psychiatric conditions such as depression and anxiety by modulating serotonergic pathways in the brain.[1]
Scaffold for Enzyme Inhibitors
The functional groups on this compound allow for diverse chemical modifications, making it an excellent starting point for designing potent and selective enzyme inhibitors.
-
Anti-Tuberculosis: Derivatives have been developed as highly potent and selective inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), an essential virulence factor for the bacterium.[6] These inhibitors can reverse the altered immune responses induced by mPTPB in macrophages, offering a promising therapeutic strategy against tuberculosis.[6]
-
Anti-Diabetic: By modifying the core structure, researchers have synthesized novel 7-nitro-1H-indole-2-carboxylic acid derivatives that act as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase).[7] FBPase is a key enzyme in gluconeogenesis, and its inhibition is a validated strategy for lowering blood glucose levels in type 2 diabetes.[7]
-
Antiviral (HIV): The broader indole-2-carboxylic acid scaffold has been identified as a promising core for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs).[8][9][10] The core structure effectively chelates the two Mg²⁺ ions within the enzyme's active site, which is crucial for its inhibitory action.[8] Further derivatives, such as those of 5,6-dihydroxyindole-2-carboxylic acid (DHICA), have been shown to act as dual allosteric inhibitors of both HIV-1 Integrase and RNase H.[11]
Antimicrobial and Antibiofilm Properties
Beyond specific enzyme inhibition, indole derivatives, including 7-hydroxyindole, have demonstrated significant antimicrobial and antibiofilm activity. This is particularly relevant in the fight against extensively drug-resistant (XDR) pathogens.
-
Activity against Acinetobacter baumannii: Studies have shown that 7-hydroxyindole exhibits potent antimicrobial effects against XDR A. baumannii.[12]
-
Biofilm Inhibition and Eradication: At sub-inhibitory concentrations, 7-hydroxyindole can both prevent the formation of biofilms and eradicate mature, established biofilms.[12]
-
Mechanism of Action: The antibiofilm effect is linked to the downregulation of quorum sensing genes, such as abaI and abaR, which are critical for bacterial communication and biofilm formation.[12] This dual action of killing bacteria and disrupting their protective biofilms makes it an attractive candidate for further development.
| Target Class | Specific Target/Application | Therapeutic Area | Key Findings |
| Receptor Modulators | Serotonin Receptor Agonists (Intermediate) | Neurology, Psychiatry | Serves as a key building block for drugs treating depression and anxiety.[1] |
| Enzyme Inhibitors | Fructose-1,6-bisphosphatase (FBPase) | Metabolic Disorders | Derivatives show potent allosteric inhibition, a potential treatment for type 2 diabetes.[7] |
| M. tuberculosis PTPB (mPTPB) | Infectious Disease | Derivatives are potent and selective inhibitors, reversing altered immune responses.[6] | |
| HIV-1 Integrase & RNase H | Infectious Disease | The indole-2-carboxylic acid scaffold is effective for designing dual antiviral inhibitors.[8][11] | |
| Antimicrobials | Extensively Drug-Resistant Bacteria | Infectious Disease | Potent activity against A. baumannii; inhibits and eradicates biofilms.[12] |
Spectroscopic Data Analysis
Characterization of this compound relies on standard spectroscopic techniques. The following table summarizes the expected data based on its structure and data from related indole carboxylic acids.
| Technique | Region/Shift | Interpretation |
| ¹H NMR | ~12 δ (singlet, broad) | Carboxylic acid proton (-COOH).[13] |
| ~11-12 δ (singlet, broad) | Indole N-H proton.[14] | |
| ~7-8 δ (multiplets) | Aromatic protons on the indole ring. | |
| ¹³C NMR | ~165-185 δ | Carboxyl carbon (-COOH).[13] |
| ~100-140 δ | Carbons of the indole ring system. | |
| IR Spectroscopy | 2500-3300 cm⁻¹ (very broad) | O-H stretch of the hydrogen-bonded carboxylic acid.[13] |
| ~3300-3500 cm⁻¹ (broad) | O-H stretch of the phenolic hydroxyl and N-H stretch of the indole.[15] | |
| ~1710 cm⁻¹ (strong) | C=O stretch of the dimeric carboxylic acid.[13] | |
| UV-Vis | ~220 nm and ~300-330 nm | Characteristic π → π* transitions of the indole chromophore.[16] |
Conclusion and Future Outlook
This compound has firmly established itself as a molecule of significant interest. Its utility extends from being a fundamental building block in organic synthesis to a highly adaptable scaffold for the design of sophisticated therapeutic agents. The demonstrated successes in developing enzyme inhibitors for metabolic and infectious diseases, coupled with its inherent antimicrobial properties, underscore its vast potential. Future research will likely focus on optimizing its derivatives to enhance potency, selectivity, and pharmacokinetic profiles. As the challenges of drug resistance and chronic diseases grow, the versatility and proven track record of the this compound scaffold ensure it will remain a cornerstone of medicinal chemistry and drug discovery for years to come.
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Methodological & Application
Application Notes and Protocols: Synthesis of 7-Hydroxyindole-2-carboxylic Acid
Abstract: This document provides a comprehensive guide for the synthesis of 7-Hydroxyindole-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] We present two robust synthetic strategies, complete with detailed, step-by-step protocols, mechanistic insights, and process optimization considerations. The primary protocol details a widely applicable approach utilizing a protected 7-benzyloxyindole intermediate, followed by C-2 carboxylation and final deprotection. An alternative route via the Reissert indole synthesis is also discussed. This guide is intended for researchers and professionals in organic synthesis and pharmaceutical development, offering the necessary technical details to ensure reproducible and efficient synthesis.
Introduction to this compound
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. Specifically, substituted indole-2-carboxylic acids are crucial intermediates in the synthesis of a wide range of biologically active compounds, including HIV-1 integrase inhibitors and other therapeutic agents.[2][3] this compound, with its functional groups at the C-7 and C-2 positions, offers unique opportunities for molecular diversification. However, its synthesis requires careful strategic planning to achieve regioselectivity and avoid unwanted side reactions, particularly due to the reactive hydroxyl group and the indole nucleus's inherent reactivity.
Strategic Overview of Synthesis
The synthesis of hydroxyindoles often necessitates the use of protecting groups to mask the reactive hydroxyl functionality during ring formation or subsequent modifications. The choice of protecting group is critical, requiring stability to the reaction conditions and facile removal in a later step. A benzyl ether is an excellent choice for this purpose as it is stable under a variety of conditions but can be cleanly cleaved by catalytic hydrogenation.
This guide details two primary synthetic pathways:
-
Strategy A: Synthesis from a Protected 7-Benzyloxyindole Intermediate. This is the featured protocol due to its reliability and modularity. It involves the synthesis of the indole core first, followed by functionalization at the C-2 position and a final deprotection step.
-
Strategy B: The Reissert Indole Synthesis. This classic method offers an alternative route starting from an ortho-substituted nitrotoluene.[4][5][6] It is a powerful tool for constructing the indole-2-carboxylic acid framework directly.
Part 1: Protocol for Synthesis via 7-Benzyloxyindole Precursor
This strategy is built upon a logical sequence of protection, functionalization, and deprotection, ensuring high yields and purity of the final product.
Causality and Workflow Rationale
The core logic of this approach is to circumvent the problematic reactivity of the free hydroxyl group. By protecting it as a benzyl ether, we can perform reactions on the indole nucleus, such as metallation and carboxylation at the C-2 position, which might otherwise be complicated by the acidic proton of the hydroxyl group or its potential to coordinate with reagents. The final hydrogenolysis step is a mild and efficient method for deprotection that typically does not affect the other functional groups on the indole ring.[7]
Overall Workflow Diagram
Caption: Workflow for Strategy A: Protection, C-2 Carboxylation, and Deprotection.
Detailed Experimental Protocol
Step 1: Synthesis of 7-Benzyloxyindole
This precursor can be synthesized through various methods, most commonly via the Fischer indole synthesis from (2-(benzyloxy)phenyl)hydrazine and a suitable pyruvate or aldehyde, followed by hydrolysis and decarboxylation if necessary.[8][9] For this protocol, we assume 7-benzyloxyindole is available as the starting material.
Step 2: Synthesis of 7-Benzyloxyindole-2-carboxylic acid
This step involves the regioselective introduction of a carboxylic acid group at the C-2 position of the indole ring.
-
Materials and Reagents:
-
7-Benzyloxyindole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
-
Protocol:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
-
Dissolve 7-benzyloxyindole (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The first equivalent deprotonates the indole N-H, and the second deprotonates the C-2 position.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Carefully add crushed dry ice in small portions to the reaction mixture. A vigorous reaction will occur. Continue adding dry ice until the reaction subsides.
-
Allow the mixture to slowly warm to room temperature overnight.
-
Quench the reaction by adding water. Acidify the mixture to pH ~2-3 with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 7-benzyloxyindole-2-carboxylic acid.
-
Step 3: Deprotection to this compound
The final step is the removal of the benzyl protecting group via catalytic hydrogenation to yield the target compound.[7]
-
Materials and Reagents:
-
7-Benzyloxyindole-2-carboxylic acid
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Palladium on carbon (Pd/C), 10 wt%
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
-
-
Protocol:
-
In a round-bottom flask, dissolve 7-benzyloxyindole-2-carboxylic acid (1.0 eq) in a mixture of methanol and THF (e.g., 2:1 ratio).[7]
-
Carefully add Pd/C catalyst (approx. 10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.[7]
-
Quantitative Data Summary
| Reagent/Product | Molar Mass ( g/mol ) | Molar Eq. | Typical Yield | Key Analytical Data |
| Step 2 | ||||
| 7-Benzyloxyindole | 223.28 | 1.0 | - | - |
| n-Butyllithium | 64.06 | 2.2 | - | - |
| 7-Benzyloxyindole-2-carboxylic acid | 267.28 | - | 70-85% | White to off-white solid |
| Step 3 | ||||
| 7-Benzyloxyindole-2-carboxylic acid | 267.28 | 1.0 | - | - |
| Palladium on Carbon (10%) | - | ~0.1 | - | - |
| This compound | 177.16 | - | 90-98% | m.p. ~203-204 °C[10]. NMR data available.[11] |
Part 2: Alternative Route via Reissert Indole Synthesis
The Reissert synthesis provides a convergent approach where the indole-2-carboxylic acid moiety is constructed in a single key transformation.[5][12]
Mechanistic Principle
The reaction begins with the condensation of a substituted o-nitrotoluene with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) to form an o-nitrophenylpyruvate ester.[13] This intermediate then undergoes reductive cyclization. The nitro group is reduced to an amine, which spontaneously undergoes an intramolecular condensation with the adjacent ketone to form the indole ring.[6]
Reaction Pathway Diagram
Caption: Pathway for the Reissert Synthesis of this compound.
Protocol Outline and Considerations
-
Preparation of Starting Material: The key starting material is 3-benzyloxy-2-nitrotoluene. This can be prepared from commercially available 3-hydroxy-2-nitrotoluene by benzylation (e.g., using benzyl bromide and a base like K₂CO₃).
-
Condensation: The protected nitrotoluene is treated with diethyl oxalate and a strong base like potassium ethoxide in an anhydrous solvent (e.g., ethanol or ether). Potassium ethoxide is often preferred as it can lead to higher yields compared to sodium ethoxide.[5][13]
-
Reductive Cyclization and Deprotection: The resulting pyruvate intermediate can be subjected to reductive cyclization.
-
Classical Method: Using reducing agents like zinc dust in acetic acid or ferrous sulfate and ammonia will reduce the nitro group and induce cyclization.[5][6] The resulting 7-benzyloxyindole-2-carboxylic acid would then need to be deprotected in a separate step as described in Strategy A.
-
Catalytic Hydrogenation: A more efficient approach is to use catalytic hydrogenation (H₂, Pd/C). This can often achieve reduction of the nitro group, cyclization, and cleavage of the benzyl ether in a single step, proceeding directly to the final product. The reaction conditions (pressure, temperature, solvent) would need to be optimized to ensure all transformations go to completion.
-
Trustworthiness and Validation: Both presented protocols are based on well-established and widely published chemical transformations. The Reissert indole synthesis, discovered in 1897, is a foundational method in heterocyclic chemistry.[5] The lithiation and carboxylation of indoles is a standard procedure for C-2 functionalization. For all steps, progress should be monitored by TLC, and the structure and purity of intermediates and the final product must be confirmed by standard analytical techniques (NMR, MS, melting point).[11][14]
Safety Precautions
-
n-Butyllithium is highly pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques.
-
Reactions at -78 °C require the use of cryogenic baths (dry ice/acetone). Appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses, must be worn.
-
Catalytic hydrogenation with Pd/C and hydrogen gas carries a risk of fire or explosion. The catalyst should not be allowed to dry in the air, and the reaction should be conducted in a well-ventilated fume hood away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for all chemicals used.
Conclusion
The synthesis of this compound can be achieved effectively through multiple routes. The detailed protocol using a 7-benzyloxyindole precursor offers a robust and controlled method, separating the key chemical transformations into discrete, high-yielding steps. The Reissert indole synthesis presents a valuable and more convergent alternative. The choice of method will depend on the availability of starting materials, scale of the reaction, and the specific capabilities of the laboratory. Both strategies, when executed with care, provide reliable access to this important synthetic intermediate.
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Various Authors. (n.d.). Fischer indole synthesis. Wikipedia. Retrieved from: [Link]
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J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. Retrieved from: [Link]
- WO2008072257A2 - Process for the preparation of indole derivatives. (2008). Google Patents.
- Noland, W. E., & Baude, F. J. (1963). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 43, 40.
- Heacock, R. A., et al. (1973). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Organic Mass Spectrometry, 7(6), 729-743.
- EP1724260B1 - Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril. (2008). Google Patents.
- Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
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Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril. (2008). European Patent Office. Retrieved from: [Link]
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Amerigo Scientific. (n.d.). 7-Hydroxy-1H-indole-2-carboxylic acid. Retrieved from: [Link]
- Marchelli, R., Hutzinger, O., & Heacock, R. A. (1969). Preparation and properties of the hydroxyindole-3-carboxylic acids. Canadian Journal of Chemistry, 47(23), 4375–4381.
- Wang, L., et al. (2019). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. European Journal of Medicinal Chemistry, 183, 111707.
- Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
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Application Note: A Robust HPLC-UV Method for the Quantification of 7-Hydroxyindole-2-carboxylic Acid
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 7-Hydroxyindole-2-carboxylic acid. This compound is a significant indole derivative utilized in biochemical research, particularly in studies involving serotonin pathways and as a scaffold in drug discovery.[1] The method employs a C8 stationary phase with a gradient elution of an acidified water/acetonitrile mobile phase and UV detection, ensuring high specificity, accuracy, and precision. The protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, grounded in established chromatographic principles and validated according to International Conference on Harmonisation (ICH) guidelines.[2][3][4]
Introduction and Scientific Principle
This compound (C₉H₇NO₃, MW: 177.16 g/mol ) is a derivative of the indole heterocyclic system.[5][6] The indole nucleus is a prevalent scaffold in numerous natural products and pharmaceutical agents, making its derivatives, like this compound, valuable subjects of study.[7] Accurate quantification is critical for pharmacokinetic studies, purity assessment, and metabolic research. High-performance liquid chromatography (HPLC) is a powerful analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[8]
This method is based on the principle of reversed-phase chromatography . The analyte, which is moderately polar, is separated on a nonpolar C8 stationary phase. A polar mobile phase, consisting of water and acetonitrile, is used to elute the compound. The inclusion of a small percentage of formic acid in the mobile phase serves a critical function: ion suppression .[9][10] By maintaining a low pH, the carboxylic acid moiety of the analyte remains in its protonated, non-ionized form. This prevents undesirable ionic interactions with residual silanols on the silica-based stationary phase, resulting in improved peak symmetry and stable retention times.
Detection is achieved via UV spectrophotometry. The indole ring system contains a chromophore that strongly absorbs UV light, allowing for sensitive detection.[11] A Diode Array Detector (DAD) is recommended to confirm peak purity and identify the optimal detection wavelength, which for many indole derivatives is around 280 nm.[11][12]
Materials and Reagents
2.1 Equipment
-
HPLC system with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.22 µm, PTFE or nylon).
-
HPLC vials.
2.2 Chemicals and Reagents
-
This compound reference standard (>98% purity).
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or ultrapure (18.2 MΩ·cm).
-
Formic acid (HCOOH), LC-MS grade or equivalent (~99%).
-
Methanol (MeOH), HPLC grade (for standard preparation).
Experimental Protocol
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1 L of HPLC-grade water (0.1% v/v). Mix thoroughly and degas using sonication or vacuum filtration.
-
Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile (0.1% v/v). Mix thoroughly and degas.
Step 2: Standard Solution Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh approximately 10.0 mg of this compound reference standard into a 10.0 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C and protected from light.[6][13]
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with a 50:50 mixture of Mobile Phase A and Mobile Phase B. These solutions are used to construct the calibration curve.
Step 3: Sample Preparation
-
Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or mobile phase diluent) to achieve a final concentration within the linear range of the calibration curve.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter. This prevents column blockage and system contamination.[12]
Step 4: Chromatographic Conditions & Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Set up the analysis sequence:
-
Blank injection (diluent).
-
System suitability injections (inject the 25 µg/mL standard six times).
-
Calibration standards (from lowest to highest concentration).
-
Sample injections.
-
Quality control (QC) checks interspersed with samples.
-
The detailed chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C8, 150 x 4.6 mm, 5 µm | C8 provides a good balance of retention and efficiency for indole compounds.[12][14] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN | Acidified mobile phase ensures ion suppression for the carboxylic acid analyte.[9] |
| Gradient Elution | 0-2 min: 10% B2-12 min: 10% to 90% B12-14 min: 90% B14-15 min: 90% to 10% B15-20 min: 10% B (Re-equilibration) | A gradient ensures efficient elution of the analyte and separation from potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | |
| Detector | DAD/UV-Vis | |
| Detection λ | 280 nm | Indole derivatives exhibit strong absorbance near this wavelength.[11] |
| Run Time | 20 minutes | Includes elution and column re-equilibration. |
Data Analysis, System Suitability, and Method Validation
Data Processing
-
Calibration Curve: Generate a linear regression curve by plotting the peak area of the analyte against the concentration of the working standards. The linearity is acceptable if the correlation coefficient (r²) is ≥ 0.998.[12]
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Workflow for HPLC Analysis
Caption: Experimental workflow for the HPLC analysis of this compound.
Method Validation Logic
The trustworthiness of any analytical method rests on its validation, which provides documented evidence that the procedure is suitable for its intended purpose.[4][15] The validation parameters described below are based on ICH Q2(R1) guidelines.[2][8]
Caption: Logical framework for method validation based on ICH guidelines.
System Suitability and Validation Criteria
Before and during sample analysis, the performance of the chromatographic system must be verified through System Suitability Tests (SST). The method should also be formally validated before routine use. Table 2 outlines the typical acceptance criteria.
Table 2: System Suitability and Validation Parameter Acceptance Criteria
| Parameter | Test | Acceptance Criteria |
|---|---|---|
| System Suitability | Tailing Factor (Asymmetry) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 | |
| Repeatability (%RSD) | %RSD of peak areas from ≥5 injections ≤ 2.0%[15] | |
| Validation | Linearity (r²) | r² ≥ 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels[2] | |
| Precision (%RSD) | Repeatability & Intermediate Precision: %RSD ≤ 2.0% | |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10[2] |
| | Specificity | Peak is pure and resolved from interferences. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Insufficient mobile phase acidity.2. Column degradation or contamination.3. Sample overload. | 1. Ensure mobile phase pH is at least 2 units below analyte pKa.2. Flush column with strong solvent or replace if necessary.3. Reduce sample concentration. |
| Retention Time Drift | 1. Inconsistent mobile phase composition.2. Column temperature fluctuations.3. Pump malfunction or leak. | 1. Prepare fresh mobile phase; ensure proper mixing.2. Verify column oven is at the set temperature.3. Check system for leaks and perform pump maintenance. |
| Poor Resolution | 1. Loss of column efficiency.2. Inappropriate mobile phase composition. | 1. Replace the column.2. Adjust gradient slope or organic solvent percentage. |
| Ghost Peaks | 1. Contamination in autosampler or injection port.2. Carryover from previous injection. | 1. Clean the injection system.2. Implement a needle wash step with a strong solvent. |
References
-
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683–691. [Link]
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International Conference on Harmonisation. (1996). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467. [Link]
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Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308. [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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Patel, K. et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]
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Nakurte, I., Keisa, A., & Rostoks, N. (2012). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). Journal of Analytical Methods in Chemistry, 2012, 103575. [Link]
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SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. [Link]
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Macherius, M. et al. (2018). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... ResearchGate. [Link]
-
Sonune, P. S. et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
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Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
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MySkinRecipes. (n.d.). This compound. [Link]
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Zhang, W. et al. (2022). Atroposelective Amination of Indoles via Chiral Center Induced Chiral Axis Formation. Molecules, 27(19), 6682. [Link]
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BuyersGuideChem. (n.d.). This compound suppliers and producers. [Link]
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Wang, Y. et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]
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Phenomenex. (n.d.). Chiral HPLC Column. [Link]
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Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Gligorić, B. et al. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Croatica Chemica Acta, 72(4), 711-726. [Link]
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Gligorić, B. et al. (n.d.). UV absorption spectra of indolyl-2-carboxylic acid... ResearchGate. [Link]
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Guide to the Structural Elucidation of 7-Hydroxyindole-2-carboxylic acid using ¹H and ¹³C NMR Spectroscopy
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: 7-Hydroxyindole-2-carboxylic acid is a pivotal heterocyclic compound, serving as a foundational scaffold in the synthesis of various pharmaceutical agents, including serotonin receptor agonists and enzyme inhibitors.[1][2] Its precise structural characterization is paramount for ensuring the identity, purity, and intended functionality of derived active pharmaceutical ingredients (APIs). This guide provides a detailed protocol and in-depth analysis for the structural elucidation of this compound using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the theoretical basis for expected chemical shifts, the practicalities of sample preparation and data acquisition, and the interpretation of spectral data, offering a comprehensive resource for researchers in medicinal chemistry and drug development.
Foundational Principles and Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. It operates on the principle that certain atomic nuclei, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific resonance frequency.
For the structural analysis of this compound, we are concerned with the ¹H (proton) and ¹³C isotopes. The chemical environment of each nucleus dictates its resonance frequency, which is reported as a "chemical shift" (δ) in parts per million (ppm). This shift is influenced by the electron density around the nucleus, which is in turn affected by neighboring atoms and functional groups.
Molecular Structure and Atom Numbering:
The structure of this compound contains three key functional groups that significantly influence its NMR spectrum: the indole ring system, a hydroxyl group (-OH) at the C7 position, and a carboxylic acid group (-COOH) at the C2 position. The electron-donating nature of the hydroxyl group and the electron-withdrawing nature of the carboxylic acid group create a distinct electronic environment and, consequently, a unique NMR fingerprint.
Caption: IUPAC numbering for this compound.
Experimental Protocols
The quality and reproducibility of NMR data are critically dependent on meticulous sample preparation and standardized acquisition parameters.
Protocol 1: Sample Preparation
The choice of solvent is crucial. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended for this compound. Its polarity effectively dissolves the molecule, and its high boiling point minimizes evaporation. Critically, DMSO-d₆ allows for the observation of exchangeable protons (N-H, O-H, and COOH), which would otherwise exchange rapidly with protic solvents like D₂O or CD₃OD.[3][4]
Materials:
-
This compound (5-10 mg)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D)
-
5 mm NMR tubes
-
Volumetric pipette or syringe (0.6 - 0.7 mL)
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry 5 mm NMR tube.
-
Solvent Addition: Add 0.6 to 0.7 mL of DMSO-d₆ to the NMR tube.
-
Dissolution: Cap the NMR tube securely and vortex for 30-60 seconds to ensure complete dissolution. A brief period in an ultrasonic bath can be used if particulates remain.
-
Transfer and Labeling: Ensure the solution is clear and free of suspended particles. Label the NMR tube with a unique identifier. The sample is now ready for analysis.
Protocol 2: NMR Data Acquisition
These parameters are provided for a standard 400 or 500 MHz spectrometer and may be adjusted based on the specific instrument and experimental goals.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz (or higher)
-
Pulse Program: Standard single pulse (e.g., 'zg30')
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (ns): 16-64 (increase for dilute samples)
-
Spectral Width: -2 to 14 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz (corresponding to 400 MHz ¹H)
-
Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30')
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (ns): 1024-4096 (due to low natural abundance of ¹³C)
-
Spectral Width: 0 to 200 ppm
-
Temperature: 298 K
Caption: Logical flow of using 2D NMR to confirm 1D spectral assignments.
-
A ¹H-¹H COSY experiment would show correlations between adjacent aromatic protons (H4-H5, H5-H6), confirming their connectivity in the ring.
-
A ¹H-¹³C HSQC experiment would directly link each proton signal to its attached carbon signal (e.g., H4 to C4, H5 to C5), providing definitive proof of the assignments made in the tables above.
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. By understanding the influence of the hydroxyl and carboxylic acid functional groups on the indole core, a detailed and predictive interpretation of the spectra is possible. The protocols and spectral analysis provided in this guide offer a robust framework for researchers to confirm the identity and purity of this important pharmaceutical intermediate, ensuring the integrity of subsequent drug development efforts.
References
-
Semantic Scholar. (2019). Divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72899, Indole-2-carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737651, 7-Hydroxyindole. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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PubMed. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
University College London. (n.d.). Chemical shifts. Retrieved from [Link]
-
Reddit. (2024). Question on H NMR spectrum of carboxylic acid / carboxylate mixtures. Retrieved from [Link]
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Application Note: High-Resolution Mass Spectrometry for the Characterization of 7-Hydroxyindole-2-carboxylic Acid
Abstract
7-Hydroxyindole-2-carboxylic acid is a key heterocyclic compound utilized as a building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological pathways.[1] Accurate and comprehensive characterization of this molecule is paramount for quality control, metabolite identification, and understanding its role in complex biological matrices. This application note presents a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the principles of method development, sample preparation, and the interpretation of mass spectral data, including a proposed fragmentation pathway based on established chemical principles.
Introduction
Indole derivatives are a critical class of compounds in medicinal chemistry due to their prevalence in biologically active molecules. This compound, with a molecular weight of 177.16 g/mol and formula C₉H₇NO₃, serves as a vital intermediate in the synthesis of novel therapeutics.[1][2] Its chemical structure, featuring both a carboxylic acid and a hydroxyl group on an indole scaffold, presents unique analytical challenges and opportunities. Mass spectrometry, particularly when coupled with liquid chromatography, offers the sensitivity and selectivity required for the robust analysis of such compounds. This guide provides a comprehensive framework for developing and implementing a reliable LC-MS/MS method for this compound.
Experimental Design and Rationale
The successful analysis of this compound by LC-MS/MS is contingent on a well-designed experimental workflow. The following sections detail the rationale behind the selection of each parameter.
Materials and Reagents
-
Analyte: this compound (CAS: 84639-84-9)[3]
-
Solvents: HPLC-grade acetonitrile, methanol, and water
-
Mobile Phase Additives: Formic acid (LC-MS grade)
-
Sample Preparation: Protein precipitation may be necessary for biological matrices, using ice-cold acetonitrile.[4]
Liquid Chromatography - Method Rationale
A reversed-phase liquid chromatography (RPLC) method is proposed for the separation of this compound from potential impurities and matrix components. The choice of a C18 stationary phase provides a versatile platform for retaining the moderately polar analyte. The inclusion of formic acid in the mobile phase is crucial for two reasons: it protonates the carboxylic acid group, leading to better retention on the C18 column, and it facilitates efficient ionization in the mass spectrometer source.
Protocol 1: Liquid Chromatography Parameters
| Parameter | Value | Rationale |
| Column | C18, 2.1 x 100 mm, 2.6 µm | Provides good resolution and peak shape for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to improve peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 10 min | A generic gradient to ensure elution of the analyte and any potential contaminants. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | A typical injection volume to avoid column overloading. |
Mass Spectrometry - Method Rationale
Electrospray ionization (ESI) is the preferred ionization technique for a molecule like this compound due to its polar nature.[5] Both positive and negative ion modes should be evaluated, though negative ion mode is often advantageous for carboxylic acids due to the ease of deprotonation. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode will be employed for quantitative analysis, providing high selectivity and sensitivity.[4]
Protocol 2: Mass Spectrometry Parameters
| Parameter | Value | Rationale |
| Ionization Mode | ESI Negative | Carboxylic acids readily deprotonate to form [M-H]⁻ ions. |
| Capillary Voltage | 3.5 kV | Optimal voltage should be determined empirically. |
| Source Temp. | 150 °C | To facilitate desolvation. |
| Desolvation Temp. | 350 °C | To ensure complete desolvation of the analyte ions. |
| Gas Flow | Instrument Dependent | Optimized to maximize signal intensity. |
| Collision Gas | Argon | Commonly used for collision-induced dissociation. |
| Scan Type | Full Scan (for confirmation) & MRM (for quantification) | Full scan to identify the precursor ion, MRM for targeted analysis. |
Data Interpretation and Expected Results
Expected Mass Spectra
In negative ion mode ESI, this compound is expected to readily deprotonate to form the precursor ion [M-H]⁻ at an m/z of 176.15.
Proposed Fragmentation Pathway
Upon collision-induced dissociation (CID) in the mass spectrometer, the [M-H]⁻ precursor ion of this compound is expected to undergo characteristic fragmentation. Based on the general fragmentation patterns of carboxylic acids and indole derivatives, we propose the following pathway.[6][7][8]
The primary fragmentation event is anticipated to be the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group, a common fragmentation for deprotonated carboxylic acids.[7] This would result in a prominent product ion at m/z 132.11. A subsequent fragmentation could involve the loss of carbon monoxide (CO, 28 Da) from the resulting ion, leading to a fragment at m/z 104.03.
Table 1: Proposed MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 176.15 | 132.11 | CO₂ (44 Da) |
| 176.15 | 104.03 | CO₂ + CO (72 Da) |
Diagram 1: Proposed Fragmentation Pathway of this compound
Caption: Proposed ESI(-) fragmentation of this compound.
Experimental Workflow
The overall workflow for the analysis of this compound is summarized below.
Diagram 2: LC-MS/MS Experimental Workflow
Caption: General workflow for the analysis of this compound.
Conclusion
This application note provides a robust and scientifically grounded protocol for the analysis of this compound by LC-MS/MS. The detailed methodologies for liquid chromatography and mass spectrometry, along with the proposed fragmentation pathway, offer a comprehensive guide for researchers in pharmaceutical development and related fields. The presented workflow is designed to be a starting point, and further optimization may be required based on the specific matrix and instrumentation used. The principles outlined herein will enable the accurate and sensitive characterization of this important synthetic intermediate.
References
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MySkinRecipes. This compound. Available at: [Link]
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BuyersGuideChem. This compound suppliers and producers. Available at: [Link]
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Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]
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ResearchGate. Fragmentation pattern of compound 7 | Download Scientific Diagram. Available at: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Universidade de Lisboa. LC-MS/MS method development for anti-oxidative biomarkers. Available at: [Link]
-
PubMed. Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. Available at: [Link]
-
National Institutes of Health. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available at: [Link]
-
Canadian Science Publishing. Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Available at: [Link]
-
NIST WebBook. Indole-2-carboxylic acid. Available at: [Link]
-
Canadian Journal of Chemistry. Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Available at: [Link]
-
ResearchGate. (PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available at: [Link]
-
PubMed. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Available at: [Link]
-
National Institutes of Health. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Available at: [Link]
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Application Notes and Protocols for 7-Hydroxyindole-2-carboxylic acid in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Potential of 7-Hydroxyindole-2-carboxylic acid as a Modulator of Key Enzymes
This compound belongs to the indole carboxylic acid class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1] The unique electronic and structural features of the indole ring system allow for diverse interactions with biological macromolecules, making its derivatives promising candidates for drug discovery. This document provides a comprehensive guide for researchers on the utilization of this compound as a potential inhibitor in enzyme assays, with a focus on two key enzymes: Receptor-Type Protein Tyrosine Phosphatase Beta (RPTPβ/ζ) and Fructose-1,6-bisphosphatase (FBPase).
The protocols and methodologies detailed herein are designed to be self-validating, providing researchers with the tools to not only assess the inhibitory potential of this compound but also to elucidate its mechanism of action.
I. Inhibition of Receptor-Type Protein Tyrosine Phosphatase Beta (RPTPβ/ζ)
A. Scientific Background and Rationale
Receptor-type protein tyrosine phosphatase beta (RPTPβ/ζ), also known as PTPRB, is a transmembrane protein that plays a crucial role in regulating cellular signaling pathways involved in neurodevelopment, neuroinflammation, and cancer metastasis.[2][3] RPTPβ/ζ dephosphorylates tyrosine residues on its substrates, thereby modulating their activity. Dysregulation of RPTPβ/ζ has been implicated in various pathological conditions, making it an attractive therapeutic target. The pleiotrophin (PTN)/RPTPβ/ζ signaling pathway, for instance, is involved in neuroinflammatory processes.[2][4] Inhibition of RPTPβ/ζ can lead to increased tyrosine phosphorylation of its substrates, such as β-catenin, impacting cell adhesion and migration.[5][6]
Hydroxyindole carboxylic acid derivatives have been identified as promising scaffolds for the development of RPTPβ inhibitors.[3][7] The core structure can anchor the inhibitor to the active site of the phosphatase, allowing for the exploration of substituents that can enhance potency and selectivity. This section provides a detailed protocol for assessing the inhibitory activity of this compound against RPTPβ/ζ.
B. Experimental Workflow for RPTPβ/ζ Inhibition Assay
Figure 1: Workflow for the RPTPβ/ζ enzyme inhibition assay.
C. Detailed Protocol for RPTPβ/ζ Inhibition Assay using pNPP
This protocol utilizes the chromogenic substrate para-nitrophenyl phosphate (pNPP), which upon dephosphorylation by RPTPβ/ζ, produces a yellow-colored product, para-nitrophenol (pNP), that can be quantified spectrophotometrically at 405 nm.[8]
1. Materials and Reagents:
-
This compound
-
Recombinant human RPTPβ/ζ (catalytic domain)
-
para-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Stop Solution: 1 N NaOH
-
96-well clear, flat-bottom microplate
-
Microplate reader
2. Procedure:
-
Preparation of Reagents:
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Enzyme Working Solution: Dilute the recombinant RPTPβ/ζ in assay buffer to a final concentration that yields a linear reaction rate over the desired assay time. This concentration should be determined empirically in preliminary experiments.
-
Substrate Working Solution: Prepare a 10 mM pNPP solution in assay buffer. This solution should be made fresh daily.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add 2 µL of serially diluted this compound in DMSO (e.g., 11-point, 3-fold serial dilution). For the control (0% inhibition) and blank wells, add 2 µL of DMSO.
-
Add 48 µL of the RPTPβ/ζ enzyme working solution to all wells except the blank. To the blank wells, add 48 µL of assay buffer.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the pNPP substrate working solution to all wells.
-
Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop the reaction by adding 50 µL of 1 N NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
3. Data Analysis:
-
Calculate Percent Inhibition:
-
Subtract the absorbance of the blank from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] x 100
-
-
Determine the IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, SigmaPlot) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[9][10]
-
D. RPTPβ/ζ Signaling Pathway
Figure 2: Simplified RPTPβ/ζ signaling pathway. Inhibition of RPTPβ/ζ leads to increased phosphorylation of β-catenin, affecting cell adhesion and gene transcription.
II. Inhibition of Fructose-1,6-bisphosphatase (FBPase)
A. Scientific Background and Rationale
Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in the gluconeogenesis pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate.[7][11] This reaction is a critical control point in glucose homeostasis. In conditions such as type 2 diabetes, elevated gluconeogenesis contributes to hyperglycemia.[12] Therefore, inhibition of FBPase is a promising therapeutic strategy for the management of type 2 diabetes.[1] Indole-2-carboxylic acid derivatives have been explored as allosteric inhibitors of FBPase, demonstrating the potential of this chemical scaffold to modulate its activity.[13]
B. Experimental Workflow for FBPase Inhibition Assay
Figure 3: Workflow for the FBPase coupled enzyme inhibition assay.
C. Detailed Protocol for FBPase Coupled Enzyme Inhibition Assay
This is a coupled enzyme assay where the product of the FBPase reaction, fructose-6-phosphate, is converted to 6-phosphogluconate in two subsequent reactions catalyzed by phosphoglucose isomerase (PGI) and glucose-6-phosphate dehydrogenase (G6PDH). The second reaction involves the reduction of NADP+ to NADPH, which can be monitored by the increase in absorbance at 340 nm.[13]
1. Materials and Reagents:
-
This compound
-
Fructose-1,6-bisphosphatase (FBPase)
-
Phosphoglucose isomerase (PGI)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Fructose-1,6-bisphosphate (FBP)
-
β-Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM EDTA
-
96-well UV-transparent microplate
-
Microplate reader with kinetic measurement capabilities at 340 nm
2. Procedure:
-
Preparation of Reagents:
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Enzyme Mix: In assay buffer, prepare a mix containing FBPase, PGI, and G6PDH. The concentrations of each enzyme should be optimized in preliminary experiments to ensure that FBPase is the rate-limiting step.
-
Substrate Mix: In assay buffer, prepare a mix containing FBP and NADP+. The concentration of FBP should be around its Km value for FBPase, and NADP+ should be in excess.
-
-
Assay Protocol:
-
To the wells of a 96-well UV-transparent plate, add 2 µL of serially diluted this compound in DMSO. For the control (0% inhibition) wells, add 2 µL of DMSO.
-
Add 48 µL of the enzyme mix to all wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reactions by adding 50 µL of the substrate mix to all wells.
-
Immediately start monitoring the increase in absorbance at 340 nm in a kinetic mode for 15-30 minutes, taking readings every 30-60 seconds.
-
3. Data Analysis:
-
Calculate the Initial Reaction Rate (V₀):
-
For each well, plot absorbance at 340 nm versus time.
-
Determine the initial linear portion of the curve and calculate the slope, which represents the initial reaction rate (V₀).
-
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (V₀ of Inhibitor Well / V₀ of Control Well)] x 100
-
-
Determine the IC50 Value:
-
Follow the same procedure as described for the RPTPβ/ζ assay to plot the dose-response curve and determine the IC50 value.
-
D. FBPase in the Gluconeogenesis Pathway
Figure 4: The role of Fructose-1,6-bisphosphatase (FBPase) in the gluconeogenesis pathway. This compound can potentially inhibit this key regulatory step.
III. Elucidating the Mechanism of Inhibition: Kinetic Studies
Once the IC50 value of this compound has been determined, further kinetic studies are essential to understand its mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is achieved by measuring the initial reaction rates at varying concentrations of both the substrate and the inhibitor.
A. Experimental Design
-
Select a range of fixed concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value).
-
For each inhibitor concentration, perform the enzyme assay with a range of substrate concentrations (e.g., from 0.2x to 5x the Km value of the substrate).
-
Include a control experiment with no inhibitor.
B. Data Analysis and Interpretation
The data can be analyzed using Michaelis-Menten kinetics and visualized with a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S]).[14][15]
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. On a Lineweaver-Burk plot, the lines for different inhibitor concentrations will intersect at the y-axis (Vmax remains unchanged, while the apparent Km increases).
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site and affects the enzyme's catalytic activity but not substrate binding. The Lineweaver-Burk plot will show lines intersecting on the x-axis (Vmax decreases, while Km remains unchanged).
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The Lineweaver-Burk plot will show parallel lines (both Vmax and Km decrease).
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The lines on the Lineweaver-Burk plot will intersect at a point other than the axes.
By analyzing the changes in Vmax and Km in the presence of this compound, its mechanism of inhibition can be determined.
IV. Summary of Key Parameters and Data Presentation
| Parameter | Description | How to Determine |
| IC50 | The concentration of an inhibitor that reduces the activity of an enzyme by 50%. | Dose-response curve analysis.[9][10] |
| Km | The Michaelis constant; the substrate concentration at which the reaction rate is half of Vmax. | Michaelis-Menten or Lineweaver-Burk plot analysis. |
| Vmax | The maximum rate of an enzyme-catalyzed reaction. | Michaelis-Menten or Lineweaver-Burk plot analysis. |
| Ki | The inhibition constant; a measure of the inhibitor's binding affinity to the enzyme. | Can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is known. |
| Mode of Inhibition | The mechanism by which an inhibitor reduces enzyme activity (e.g., competitive, non-competitive). | Analysis of Lineweaver-Burk plots with varying substrate and inhibitor concentrations.[15] |
V. Conclusion and Future Directions
These application notes provide a robust framework for the investigation of this compound as an enzyme inhibitor. The detailed protocols for RPTPβ/ζ and FBPase assays, along with guidelines for kinetic studies, will enable researchers to thoroughly characterize the inhibitory potential and mechanism of action of this compound. Further studies could involve exploring the structure-activity relationship (SAR) of related indole derivatives to optimize potency and selectivity, as well as cellular assays to validate the in vitro findings in a more biologically relevant context.
References
-
Fructose 1,6-bisphosphatase - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Glycolysis Gluconeogenesis And The Pentose Phosphate Pathway - MCAT Content - Jack Westin. (n.d.). Retrieved January 12, 2026, from [Link]
-
Implication of the PTN/RPTPβ/ζ Signaling Pathway in Acute Ethanol Neuroinflammation in Both Sexes: A Comparative Study with LPS. (2021). MDPI. Retrieved January 12, 2026, from [Link]
-
The key gluconeogenic enzyme fructose-1,6-bisphosphatase is secreted during prolonged glucose starvation and is internalized following glucose re-feeding via the non-classical secretory and internalizing pathways in Saccharomyces cerevisiae. (2012). Communicative & Integrative Biology. Retrieved January 12, 2026, from [Link]
-
Fructose-1,6-Bisphosphatase. (n.d.). Retrieved January 12, 2026, from [Link]
-
Fructose 1,6-bisphosphatase: getting the message across. (2019). Portland Press. Retrieved January 12, 2026, from [Link]
-
Receptor Tyrosine Phosphatase β (RPTPβ) Activity and Signaling Are Attenuated by Glycosylation and Subsequent Cell Surface Galectin-1 Binding. (2012). Journal of Biological Chemistry. Retrieved January 12, 2026, from [Link]
-
Role of Receptor Protein Tyrosine Phosphatase β/ζ in Neuron–Microglia Communication in a Cellular Model of Parkinson's Disease. (2021). International Journal of Molecular Sciences. Retrieved January 12, 2026, from [Link]
-
IC50 Determination - edX. (n.d.). Retrieved January 12, 2026, from [Link]
-
Pleiotrophin signals increased tyrosine phosphorylation of β-catenin through inactivation of the intrinsic catalytic activity of the receptor-type protein tyrosine phosphatase β/ζ. (1999). PNAS. Retrieved January 12, 2026, from [Link]
-
Protein tyrosine phosphatase, receptor type B is a potential biomarker and facilitates cervical cancer metastasis via epithelial-mesenchymal transition. (2022). Bioengineered. Retrieved January 12, 2026, from [Link]
-
Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds. (2010). Journal of Computer-Aided Molecular Design. Retrieved January 12, 2026, from [Link]
-
Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 12, 2026, from [Link]
-
Enzyme kinetics: partial and complete uncompetitive inhibition | Request PDF. (n.d.). Retrieved January 12, 2026, from [Link]
-
IC50 - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Lecture 10 Enzyme inhibition kinetics Review getting and analyzing data: Product vs time for increasing substrate concentrations - PLB Lab Websites. (n.d.). Retrieved January 12, 2026, from [Link]
-
Enzyme inhibition and kinetics graphs (article) - Khan Academy. (n.d.). Retrieved January 12, 2026, from [Link]
-
Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate. (1981). Journal of Biological Chemistry. Retrieved January 12, 2026, from [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Retrieved January 12, 2026, from [Link]
-
Inhibition of Fructose-1,6-bisphosphatase by a New Class of Allosteric Effectors. (2004). Journal of Biological Chemistry. Retrieved January 12, 2026, from [Link]
-
New Insights to Regulation of Fructose-1,6-bisphosphatase during Anoxia in Red-Eared Slider, Trachemys scripta elegans. (2021). International Journal of Molecular Sciences. Retrieved January 12, 2026, from [Link]
-
Types of Enzyme Inhibition: Competitive vs Noncompetitive | Michaelis-Menten Kinetics. (2016). YouTube. Retrieved January 12, 2026, from [Link]
-
pNPP Tablets & Powder - Interchim. (n.d.). Retrieved January 12, 2026, from [Link]
-
Inhibition of Fructose 1,6-Bisphosphatase Reduces Excessive Endogenous Glucose Production and Attenuates Hyperglycemia in Zucker Diabetic Fatty Rats. (2006). Diabetes. Retrieved January 12, 2026, from [Link]
-
Analysis of Protein Tyrosine Phosphatases and Substrates. (2008). Current Protocols in Molecular Biology. Retrieved January 12, 2026, from [Link]
-
Serine/Threonine Protein Phosphatase Assays. (2008). Current Protocols in Pharmacology. Retrieved January 12, 2026, from [Link]
-
pNPP Phosphatase Assay Kits - BioAssay Systems. (n.d.). Retrieved January 12, 2026, from [Link]
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Application Notes & Protocols: Experimental Design for 7-Hydroxyindole-2-carboxylic Acid Studies
Introduction
7-Hydroxyindole-2-carboxylic acid (7-HICA) is a member of the indole carboxylic acid family, a class of compounds with diverse and significant biological activities.[1][2] While various derivatives of indole-2-carboxylic acid have been investigated for applications ranging from oncology to infectious diseases, the specific functional role of 7-HICA, particularly in skin biology, remains an area of active exploration.[2][3] Its structural similarity to tyrosine and other phenolic compounds suggests a potential interaction with key enzymatic pathways in melanogenesis, the process responsible for skin pigmentation.[4]
This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals investigating the biological effects of 7-HICA. We move beyond simple procedural lists to explain the scientific rationale behind each step, establishing a robust, multi-tiered approach for validating its mechanism of action. The protocols detailed herein begin with foundational acellular assays and progress to complex, physiologically relevant cell and tissue models, ensuring a thorough and credible evaluation of 7-HICA's potential as a modulator of skin pigmentation.
Physicochemical Properties and Handling
A precise understanding of a compound's physical and chemical properties is the bedrock of reproducible experimental design. Before initiating any biological assays, it is critical to characterize the solubility, stability, and handling requirements of 7-HICA.
1.1. Key Properties
The following table summarizes essential information for 7-HICA. Researchers should always refer to the specific Certificate of Analysis provided by their supplier for lot-specific data.
| Property | Value | Source & Remarks |
| CAS Number | 84639-84-9 | [5][6][7] |
| Molecular Formula | C₉H₇NO₃ | [5][6] |
| Molecular Weight | 177.16 g/mol | [5] |
| Appearance | Powder (form may vary) | |
| Boiling Point | 511.4°C at 760 mmHg | [5] |
| Solubility | Limited water solubility is expected. Soluble in organic solvents like DMSO and ethanol. | Empirical validation of solubility in specific cell culture media is required. |
| Storage | 2-8°C, dry and sealed, protected from light.[5][8] | Indole compounds can be light-sensitive.[8] |
1.2. Stock Solution Preparation Protocol
Causality: A properly prepared and stored stock solution is critical for accurate dosing in all subsequent experiments. Dimethyl sulfoxide (DMSO) is recommended as the initial solvent due to its ability to dissolve a wide range of organic compounds and its compatibility with most cell culture systems at low final concentrations (<0.5%).
-
Safety First: Handle 7-HICA powder in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound may cause skin, eye, and respiratory irritation.[6][9]
-
Weighing: Accurately weigh the desired amount of 7-HICA powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM). Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protecting (amber) tube.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10] Store aliquots at -20°C, protected from light.
Hypothesized Mechanism of Action: Inhibition of Melanogenesis
Melanin synthesis in melanocytes is a complex process primarily regulated by the enzyme tyrosinase.[11][12] This enzyme catalyzes the initial, rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[11] Given that 7-HICA is a phenolic hydroxyindole, we hypothesize that it may act as a competitive or non-competitive inhibitor of tyrosinase, thereby reducing melanin production.
Caption: Hypothesized inhibition of the melanogenesis pathway by 7-HICA.
A Tiered Experimental Workflow for Validation
To rigorously test our hypothesis, we propose a three-tiered experimental workflow. This approach ensures that the compound's activity is first confirmed in a controlled, acellular environment before moving to more complex and physiologically relevant biological systems.
Caption: A tiered approach for investigating 7-HICA's biological effects.
Protocol 1: Acellular Tyrosinase Inhibition Assay
Scientific Rationale: This initial screen directly assesses the ability of 7-HICA to inhibit the activity of purified tyrosinase in a cell-free system. It is a rapid, cost-effective method to validate the primary molecular target.[13] We will use mushroom tyrosinase due to its commercial availability and established use in screening protocols.[14] Kojic acid serves as a well-characterized positive control inhibitor.[10][15]
3.1. Materials & Reagents
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich T3824)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
7-HICA (test compound)
-
Kojic Acid (positive control inhibitor)
-
Sodium Phosphate Buffer (e.g., 50 mM, pH 6.5)
-
DMSO (for dissolving compounds)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at ~475-510 nm
3.2. Reagent Preparation
| Reagent | Preparation |
| Assay Buffer | 50 mM Sodium Phosphate Buffer, pH 6.5. |
| Tyrosinase Enzyme | Prepare a 1000 U/mL stock in Assay Buffer. Dilute to a working concentration (e.g., 50-100 U/mL) immediately before use. Keep on ice.[16] |
| L-DOPA Substrate | Prepare a 10 mM stock in Assay Buffer. Protect from light. Prepare fresh. |
| 7-HICA & Kojic Acid | Prepare 10 mM stock solutions in DMSO. Create serial dilutions in Assay Buffer to achieve final desired concentrations. |
3.3. Step-by-Step Protocol
-
Plate Setup: In a 96-well plate, add the following to designated wells:
-
Test Wells: 20 µL of 7-HICA dilution.
-
Positive Control: 20 µL of Kojic Acid dilution.
-
Enzyme Control (Max Activity): 20 µL of Assay Buffer (containing the same % DMSO as test wells).
-
Blank Control (No Enzyme): 20 µL of Assay Buffer.
-
-
Add Assay Buffer: Add 140 µL of Assay Buffer to all wells.
-
Add Enzyme: Add 20 µL of Tyrosinase working solution to all wells except the Blank Control wells. Add 20 µL of Assay Buffer to the Blank wells.
-
Pre-incubation: Mix gently by tapping the plate. Pre-incubate the plate at 25°C for 10 minutes.[16]
-
Initiate Reaction: Add 20 µL of L-DOPA substrate solution to all wells to bring the total volume to 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader. Measure the absorbance at 475 nm (for dopachrome formation) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes at 25°C.[17]
3.4. Data Analysis
-
Determine the rate of reaction (V) by calculating the slope (ΔAbs/Δtime) from the linear portion of the kinetic curve for each well.
-
Subtract the rate of the Blank Control from all other readings.
-
Calculate the percentage of inhibition for each 7-HICA concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 Where V_control is the rate of the Enzyme Control well and V_sample is the rate of the 7-HICA well.
-
Plot % Inhibition versus the log of the 7-HICA concentration and use non-linear regression to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 2: Cellular Melanogenesis & Viability Assay
Scientific Rationale: After confirming biochemical inhibition, the next critical step is to determine if 7-HICA can inhibit melanin production in a living cell model and to ensure this effect is not due to cytotoxicity.[14] B16F10 murine melanoma cells are a widely used and validated model for studying melanogenesis because they produce melanin in response to stimuli like α-melanocyte-stimulating hormone (α-MSH).[14][18]
4.1. Materials & Reagents
-
B16F10 murine melanoma cells (ATCC CRL-6475)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
α-MSH (alpha-Melanocyte Stimulating Hormone)
-
7-HICA and Kojic Acid stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Lysis Buffer (1N NaOH)
-
Phosphate-Buffered Saline (PBS)
4.2. Step-by-Step Protocol: Melanin Content Assay
-
Cell Seeding: Seed B16F10 cells in a 24-well plate at a density of ~5 x 10⁴ cells/well. Allow them to adhere for 24 hours.
-
Treatment: Replace the medium with fresh DMEM containing 100 nM α-MSH and varying concentrations of 7-HICA or Kojic Acid. Include a vehicle control (DMSO) and an α-MSH-only control.
-
Incubation: Incubate the cells for 72 hours.
-
Cell Lysis: After incubation, wash the cells twice with PBS. Lyse the cells by adding 200 µL of 1N NaOH to each well and incubating at 80°C for 1 hour to solubilize the melanin.
-
Quantification: Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm. The absorbance is directly proportional to the melanin content.
-
Normalization: In a parallel plate, perform a protein assay (e.g., BCA) to normalize melanin content to total protein, or simply express the results as a percentage of the α-MSH-only control.
4.3. Step-by-Step Protocol: Cytotoxicity (MTT) Assay
-
Cell Seeding & Treatment: Seed and treat cells with 7-HICA as described in steps 1-2 of the melanin assay.
-
MTT Addition: After 72 hours, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm. Cell viability is proportional to the absorbance.
Protocol 3: Advanced 3D Pigmented Epidermal Model Assay
Scientific Rationale: While 2D cell culture is informative, it lacks the complex cell-cell interactions and tissue architecture of human skin. Three-dimensional reconstructed human pigmented epidermis (RHPE) models, which contain both keratinocytes and melanocytes in a stratified structure, offer a superior platform for assessing the efficacy of a topical compound.[19][20][21] These models mimic the transfer of melanin from melanocytes to surrounding keratinocytes, providing highly relevant data.[19]
5.1. Model & Materials
-
Commercially available RHPE models (e.g., MatTek MelanoDerm™, SkinEthic™ RHPE) or lab-constructed equivalents.[22]
-
Appropriate maintenance medium provided by the manufacturer.
-
7-HICA formulated in a suitable vehicle for topical application (e.g., a simple cream base or hydroalcoholic gel).
-
Kojic Acid or Forskolin as control substances.[22]
-
Tissue processing reagents for histology (formalin, paraffin, etc.).
-
Colorimeter for objective color measurement.
5.2. Step-by-Step Protocol
-
Model Acclimation: Upon receipt, acclimate the RHPE tissues in maintenance medium for 24 hours in a cell culture incubator, as per the manufacturer's instructions.
-
Topical Application: Apply a precise volume (e.g., 2-5 µL) of the 7-HICA formulation, control formulation, or vehicle alone onto the surface of the tissue.
-
Incubation & Re-application: Culture the tissues for a period of 7-14 days. Re-apply the test compounds every 48 hours, concurrent with the medium change.
-
Endpoint Analysis (Choose one or more):
-
Visual & Colorimetric Assessment: Photograph the tissues daily. At the end of the experiment, measure the pigmentation using a colorimeter to quantify changes in the L* value (lightness).
-
Melanin Content: Lyse the tissue (as in Protocol 2) to extract and quantify total melanin content.
-
Histology: Fix the tissues in formalin, embed in paraffin, and section. Perform a Fontana-Masson stain, which specifically stains melanin granules dark brown/black. This allows for visualization of pigment distribution within the epidermal layers.[19]
-
References
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Wolff, K., et al. (1971). Melanin pigmentation: an in vivo model for studies of melanosome kinetics within keratinocytes. Science. Available at: [Link]
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Marks, M. S., & Seabra, M. C. (2021). Research Techniques Made Simple: Cell Biology Methods for the Analysis of Pigmentation. Journal of Investigative Dermatology. Available at: [Link]
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Creative Biolabs. (n.d.). Melanogenesis Pathway Assay. Creative Biolabs. Available at: [Link]
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Benito-Martínez, S., et al. (2022). Reconstructed human pigmented skin/epidermis models achieve epidermal pigmentation through melanocore transfer. The FASEB Journal. Available at: [Link]
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Costello, B. (n.d.). A CELL PIGMENTATION ASSAY SUITABLE FOR SCREENING OF COSMETIC RAW MATERIALS. Mattek. Available at: [Link]
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Benito-Martínez, S., et al. (2022). Reconstructed human pigmented skin/epidermis models achieve epidermal pigmentation through melanocore transfer. bioRxiv. Available at: [Link]
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Braunberger, T. (2018). An In Vivo Model for Post-Inflammatory Hyperpigmentation. YouTube. Available at: [Link]
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Benito-Martínez, S., et al. (2022). Reconstructed human pigmented skin/epidermis models achieve epidermal pigmentation through melanocore transfer. ResearchGate. Available at: [Link]
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MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]
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Smit, N., et al. (2018). Assessment of Melanogenesis in a Pigmented Human Tissue-Cultured Skin Equivalent. Journal of Cutaneous and Aesthetic Surgery. Available at: [Link]
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BioVision. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric). BioVision. Available at: [Link]
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Phrutivorapongkul, A., et al. (2023). The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos. PLOS One. Available at: [Link]
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Capot Chemical. (2011). MSDS of this compound. Capot Chemical. Available at: [Link]
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Li, L., et al. (2005). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 7-Nitroindole-2-carboxylic acid. Thermo Fisher Scientific. Available at: [Link]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Hydroxyindole-2-carboxylic acid. Thermo Fisher Scientific. Available at: [Link]
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Wang, H. M., et al. (2023). Molecular understanding of the therapeutic potential of melanin inhibiting natural products. RSC Advances. Available at: [Link]
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Active Concepts. (2018). Tyrosinase Inhibition Assay. Active Concepts. Available at: [Link]
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Amerigo Scientific. (n.d.). 7-Hydroxy-1H-indole-2-carboxylic acid. Amerigo Scientific. Available at: [Link]
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Raju, G., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry. Available at: [Link]
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Annang, F., et al. (2018). Indole-2-carboxamides Optimization for Antiplasmodial Activity. Molecules. Available at: [Link]
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Wang, Y., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Zhang, M., et al. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Available at: [Link]
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Kim, M. J., et al. (2022). Catechin-7-O-α-L-rhamnopyranoside can reduce α-MSH-induced melanogenesis in B16F10 melanoma cells through competitive inhibition of tyrosinase. International Journal of Medical Sciences. Available at: [Link]
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Kemp, J. A., et al. (1988). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Proceedings of the National Academy of Sciences. Available at: [Link]
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Kirkland, J. J., et al. (1997). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]
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Baumann, L. (2023). The Most Powerful Tyrosinase Inhibitors To Lighten Skin. Skin Type Solutions. Available at: [Link]
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Ogi, T., et al. (2011). Melanin synthesis inhibitors from Balanophora fungosa. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Han, D., & Row, K. H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Available at: [Link]
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Kumar, B. R., et al. (2017). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
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Likhitwitayawuid, K., et al. (2006). Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol. Journal of Cosmetic Science. Available at: [Link]
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Kirkland, J. J., et al. (1997). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]
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Han, X., et al. (2020). Enhanced water solubility, stability, and in vitro antitumor activity of ferulic acid by chemical conjugation with amino-β-cyclodextrins. Journal of Materials Science. Available at: [Link]
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Application Notes and Protocols for Cell-Based Assays with 7-Hydroxyindole-2-carboxylic acid
Introduction: Unveiling the Cellular Impact of 7-Hydroxyindole-2-carboxylic acid
This compound is a member of the indole carboxylic acid family, a class of heterocyclic compounds that have garnered significant interest in drug discovery and chemical biology.[1][2] Derivatives of indole-2-carboxylic acid have been shown to exhibit a wide range of biological activities, including the induction of apoptosis, and inhibition of critical viral and bacterial enzymes.[3][4][5][6] The strategic placement of the hydroxyl group at the 7-position of the indole ring can significantly influence the molecule's electronic properties and its interaction with biological targets.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in various cell-based assays. The protocols detailed herein are designed to be robust and self-validating, offering insights into the potential cytotoxic, apoptotic, and other cellular effects of this compound. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for their specific cellular models.
Core Principles and Mechanistic Considerations
While the precise mechanism of action for this compound is an active area of investigation, the broader family of indole-2-carboxylic acid derivatives has been implicated in several cellular pathways. For instance, some derivatives have been found to induce apoptosis by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase.[4] Others have been identified as competitive antagonists at the glycine site of the NMDA receptor, suggesting a role in modulating neuronal activity.[7][8] Furthermore, derivatives of hydroxyindole carboxylic acids have shown efficacy in reversing altered immune responses in macrophages by inhibiting protein tyrosine phosphatases.[3]
Given this landscape, it is plausible that this compound may influence one or more of these pathways. The following protocols are designed to probe these potential mechanisms, starting with broad assessments of cell health and progressing to more specific assays for apoptosis and signaling pathway modulation.
Experimental Workflows: A Visual Guide
The following diagram outlines a logical workflow for characterizing the cellular effects of this compound, from initial cytotoxicity screening to more in-depth mechanistic studies.
Caption: A logical workflow for investigating the cellular effects of this compound.
Protocols for Cell-Based Assays
I. Cell Viability and Cytotoxicity Assays
The initial step in evaluating the biological activity of this compound is to determine its effect on cell viability and proliferation. Tetrazolium-based assays (MTT, MTS) and resazurin-based assays are reliable methods for this purpose.[9][10] These assays measure the metabolic activity of viable cells.[9]
A. Preparation of this compound Stock Solution
The solubility of indole carboxylic acids can vary. It is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[11]
-
Reagent: this compound (CAS 84639-84-9)[1]
-
Solvent: Cell culture grade DMSO
-
Procedure:
-
Weigh out a precise amount of this compound powder.
-
Dissolve in the appropriate volume of DMSO to create a 10-100 mM stock solution.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[11]
-
B. MTT Assay Protocol for Adherent Cells
This protocol is adapted from standard MTT assay procedures and is suitable for screening the cytotoxic effects of this compound.[12][13]
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[12]
-
Materials:
-
96-well flat-bottom tissue culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader capable of measuring absorbance at 570 nm
-
-
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design and the doubling time of the cell line.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently mix the contents of each well and measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).
-
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the logarithmic growth phase during treatment. |
| Compound Concentration Range | 0.1 µM to 100 µM (initial screen) | A broad range is necessary to capture the full dose-response. |
| Incubation Time | 24, 48, 72 hours | Allows for the assessment of time-dependent effects. |
| Final DMSO Concentration | < 0.5% | Minimizes solvent toxicity. |
II. Apoptosis Assays
If this compound demonstrates significant cytotoxicity, the next logical step is to investigate whether this is due to the induction of apoptosis.
A. Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Materials:
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI)
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
-
-
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for the desired time. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA, and then combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
B. Caspase Activity Assays
Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis.[14]
-
Principle: Caspase activity can be measured using fluorogenic or colorimetric substrates that contain a specific caspase recognition sequence. Cleavage of the substrate by an active caspase releases a fluorescent or colored molecule that can be quantified.
-
Workflow:
-
Treat cells with this compound as described above.
-
Lyse the cells to release their contents.
-
Add a luminogenic or fluorogenic caspase substrate (e.g., for caspase-3/7, caspase-8, and caspase-9) to the cell lysate.
-
Incubate to allow for substrate cleavage.
-
Measure the resulting luminescence or fluorescence signal, which is proportional to caspase activity.
-
Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways, with potential points of intervention for this compound.
Trustworthiness and Self-Validation
To ensure the reliability of your findings, it is crucial to incorporate self-validating systems into your experimental design:
-
Orthogonal Assays: Confirm key findings using at least two different assays that measure the same endpoint through different mechanisms. For example, if an MTT assay shows decreased viability, confirm this with a trypan blue exclusion assay or a real-time cell impedance-based assay.
-
Positive and Negative Controls: Always include appropriate positive and negative controls. For apoptosis assays, a known apoptosis inducer like staurosporine or etoposide should be used as a positive control. The vehicle (DMSO) serves as the negative control.
-
Multiple Cell Lines: Test the effects of this compound in more than one cell line to determine if the observed effects are cell-type specific.
-
Concentration and Time Dependence: A true biological effect should exhibit a clear dose- and time-dependent relationship.
Concluding Remarks
This compound represents a promising scaffold for the development of novel therapeutic agents. The protocols outlined in these application notes provide a robust framework for the initial characterization of its cellular effects. By systematically evaluating its impact on cell viability, proliferation, and apoptosis, researchers can gain valuable insights into its mechanism of action and potential therapeutic applications. As with any scientific investigation, careful experimental design, appropriate controls, and thorough data analysis are paramount to obtaining meaningful and reproducible results.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Zhou, B., et al. (2010). A facile hydroxyindole carboxylic acid-based focused library approach for potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B. PLoS ONE, 5(4), e10277. Retrieved from [Link]
-
Li, L., et al. (2004). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Journal of Medicinal Chemistry, 47(22), 5435-5445. Retrieved from [Link]
-
Esposito, F., et al. (2020). Discovery of dihydroxyindole-2-carboxylic acid derivatives as dual allosteric HIV-1 Integrase and Reverse Transcriptase associated Ribonuclease H inhibitors. Antiviral Research, 174, 104671. Retrieved from [Link]
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Zhang, M., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 7-Hydroxy-1H-indole-2-carboxylic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Vigo Avocats. (n.d.). Cell Viability Assay Protocol Researchgate. Retrieved from [Link]
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Stoddart, M. J. (Ed.). (2011). Mammalian Cell Viability: Methods and Protocols. Humana Press. Retrieved from [Link]
-
Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3467. Retrieved from [Link]
-
Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 22(1), e133868. Retrieved from [Link]
-
Kemp, J. A., et al. (1988). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. British Journal of Pharmacology, 95(3), 737-740. Retrieved from [Link]
-
Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 22(1), e133868. Retrieved from [Link]
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Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 22(1), e133868. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2021). Development of Semisynthetic Apoptosis-Inducing Agents Based on Natural Phenolic Acids Scaffold: Design, Synthesis and In-Vitro Biological Evaluation. Molecules, 26(11), 3185. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5240. Retrieved from [Link]
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Application Notes and Protocols for the Development of 7-Hydroxyindole-2-carboxylic Acid Derivatives in Drug Discovery
Introduction: The 7-Hydroxyindole-2-carboxylic Acid Scaffold - A Privileged Motif in Medicinal Chemistry
The indole nucleus is a cornerstone in drug discovery, celebrated for its versatile pharmacological activities.[1] Its structural resemblance to endogenous signaling molecules allows it to interact with a wide array of biological targets, leading to its incorporation into numerous approved drugs. Within this esteemed class of heterocycles, the this compound scaffold presents a particularly compelling starting point for the development of novel therapeutics. The strategic placement of a hydroxyl group at the 7-position and a carboxylic acid at the 2-position offers a unique combination of hydrogen bonding capabilities, potential for diverse chemical modifications, and favorable pharmacokinetic properties.
The hydroxyl group can act as a crucial hydrogen bond donor and acceptor, anchoring the molecule within the active site of a target protein. Simultaneously, the carboxylic acid provides a handle for the introduction of various side chains through esterification or amidation, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles. This dual functionality makes this compound a "privileged scaffold" – a molecular framework that is predisposed to bind to multiple biological targets with high affinity.
Recent studies have highlighted the potential of hydroxyindole derivatives in a range of therapeutic areas, including oncology, virology, and neurodegenerative diseases. For instance, indole derivatives have been shown to inhibit key enzymes in cancer cell proliferation and survival, interfere with viral replication processes, and modulate neurotransmitter levels in the brain.[2][3][4] Furthermore, the 7-hydroxy substitution has been specifically implicated in conferring potent antimicrobial and antibiofilm activity, suggesting a broad spectrum of potential applications.[5][6]
This comprehensive guide provides a detailed exploration of the development of this compound derivatives for drug discovery. We will delve into the rationale behind targeting specific disease areas, provide detailed protocols for the synthesis and biological evaluation of these compounds, and discuss the interpretation of the resulting data to guide further optimization.
Strategic Derivatization of the this compound Core
The chemical versatility of the this compound scaffold allows for a systematic exploration of structure-activity relationships (SAR). The two primary sites for modification are the 7-hydroxyl group and the 2-carboxylic acid.
-
Modification of the 7-Hydroxyl Group (Etherification): Conversion of the hydroxyl group to an ether can modulate the compound's lipophilicity, metabolic stability, and hydrogen bonding capacity. Introducing small alkyl chains or more complex moieties can probe the steric and electronic requirements of the target's binding pocket.
-
Modification of the 2-Carboxylic Acid (Amidation and Esterification): The carboxylic acid is an ideal anchor point for introducing a wide variety of substituents.
-
Amidation: Forming amides with a diverse library of amines can introduce new interaction points, such as additional hydrogen bond donors and acceptors, and can significantly impact the compound's solubility and cell permeability.
-
Esterification: Converting the carboxylic acid to an ester can serve as a prodrug strategy, where the ester is cleaved in vivo to release the active carboxylic acid. This can improve oral bioavailability and reduce off-target effects.
-
The following diagram illustrates the general workflow for the synthesis and derivatization of the this compound scaffold.
Caption: Synthetic and derivatization workflow for this compound.
Application I: Anticancer Drug Discovery
Rationale: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][7][8] Indole derivatives have been identified as potent inhibitors of this pathway, making the this compound scaffold a promising starting point for the development of novel anticancer agents.[2][7] The hydroxyl and carboxylic acid moieties can be strategically modified to optimize interactions with the ATP-binding pocket of kinases within this pathway, such as PI3K and mTOR.
Protocol 1: Synthesis of 7-Hydroxyindole-2-carboxamide Derivatives
This protocol describes a general method for the amidation of this compound.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine, morpholine)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add BOP (1.5 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir the reaction overnight at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[9]
Protocol 2: In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized 7-hydroxyindole-2-carboxamide derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare stock solutions of the test compounds in DMSO and serially dilute them in complete culture medium to the desired concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).[10]
Data Presentation and Interpretation
The results of the MTT assay can be presented in a table to compare the cytotoxic activity of different derivatives.
| Compound ID | R Group (Amide) | Cancer Cell Line | IC50 (µM) |
| 7-OH-Ind-Am-01 | Benzyl | MCF-7 | [Example Value] |
| 7-OH-Ind-Am-02 | Morpholinyl | MCF-7 | [Example Value] |
| 7-OH-Ind-Am-03 | 4-Fluorobenzyl | MCF-7 | [Example Value] |
| Doxorubicin | - | MCF-7 | [Literature Value] |
Note: The IC50 values are hypothetical and would be determined experimentally.
A lower IC50 value indicates greater potency. By comparing the IC50 values of different derivatives, researchers can establish structure-activity relationships. For example, the addition of a fluorine atom to the benzyl group might increase potency due to favorable interactions in the target's binding site.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
Indole derivatives can inhibit the PI3K/Akt/mTOR pathway by directly binding to the ATP-binding pocket of PI3K or mTOR, preventing their kinase activity. This leads to the downstream inhibition of protein synthesis, cell growth, and proliferation, ultimately inducing apoptosis in cancer cells.
Sources
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- 9. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
protocol for testing antimicrobial activity of 7-Hydroxyindole-2-carboxylic acid
Application Note & Protocol
Topic: A Validated Protocol for Determining the Antimicrobial Efficacy of 7-Hydroxyindole-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Indole derivatives have emerged as a promising class of compounds, with demonstrated activity against a range of pathogens.[1][2] This application note provides a comprehensive, validated protocol for evaluating the antimicrobial activity of a specific indole derivative, this compound. We present a tiered approach, beginning with primary screening to determine the Minimum Inhibitory Concentration (MIC), followed by secondary assays to characterize the compound's bactericidal or bacteriostatic nature. These protocols are grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[3][4][5]
Introduction: The Scientific Rationale
Indole, a heterocyclic aromatic compound, is a core structure in many biologically active molecules, including the essential amino acid tryptophan. Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. Recent studies have highlighted the potential of substituted indoles, including 7-hydroxyindole, as effective antimicrobial and antibiofilm agents, particularly against challenging drug-resistant pathogens like Acinetobacter baumannii.[6][7][8]
The evaluation of any new potential antimicrobial agent requires a systematic and standardized approach. The primary objective is to determine its potency, typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.[9][10] Beyond this static measurement, understanding the dynamics of microbial killing—whether the compound inhibits growth (bacteriostatic) or actively kills the bacteria (bactericidal)—is crucial for predicting its potential therapeutic success. Time-kill kinetic assays provide this dynamic insight by measuring the rate of bacterial death over time.[11][12][13]
This guide details the necessary protocols to robustly characterize the antimicrobial profile of this compound, ensuring that the generated data is both accurate and relevant for downstream drug development decisions.
Overall Experimental Workflow
A logical, tiered approach is recommended to efficiently evaluate the compound. This workflow begins with broad screening and progresses to more detailed characterization.
Caption: Tiered workflow for antimicrobial activity testing.
Materials and Reagents
-
Test Compound: this compound (CAS 84639-84-9)[14]
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade.
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Note: These strains are standard quality control (QC) strains recommended by CLSI and EUCAST.[15]
-
-
Growth Media:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)[16]
-
Tryptic Soy Broth (TSB) or Agar (TSA) for routine culture
-
-
Reagents & Disposables:
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile serological pipettes and multichannel pipettes
-
Sterile pipette tips
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile cotton swabs
-
0.9% NaCl solution (sterile saline)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Incubator (35°C ± 2°C)
-
Sterile filter paper disks (6 mm diameter)
-
Positive control antibiotics (e.g., Gentamicin, Ciprofloxacin, Vancomycin)
-
Protocol 1: Broth Microdilution for MIC Determination
This protocol determines the lowest concentration of the test compound that inhibits visible bacterial growth, a quantitative measure of its potency.[9][17][18] The microdilution format allows for efficient testing of multiple concentrations simultaneously.[18]
Scientific Principle
The principle relies on challenging a standardized population of bacteria with serially diluted concentrations of the antimicrobial agent in a liquid growth medium.[10] After incubation, the presence or absence of visible growth (turbidity) in the wells indicates the effectiveness of the compound at each concentration. The use of Cation-Adjusted Mueller-Hinton Broth is critical as divalent cations (Ca²⁺ and Mg²⁺) can influence the activity of certain antimicrobials and their interaction with the bacterial cell membrane.
Workflow Diagram
Caption: Broth microdilution workflow for MIC determination.
Step-by-Step Protocol
-
Compound Preparation: Prepare a 2X stock solution of this compound in CAMHB. Note: A small amount of DMSO may be used for initial solubilization, but the final concentration in the assay should not exceed 1% to avoid solvent toxicity. A preliminary solubility test is essential.
-
Plate Setup: Dispense 100 µL of sterile CAMHB into wells 2 through 11 of a 96-well microtiter plate. Well 12 serves as a sterility control and receives 200 µL of CAMHB.[19]
-
Serial Dilution: Add 200 µL of the 2X compound stock solution to well 1. Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix by pipetting up and down 6-8 times. Continue this two-fold serial dilution across the plate to well 10. Discard the final 100 µL from well 10.[19] This creates a gradient of concentrations from well 1 to 10.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. (This typically requires a 1:100 dilution of the intermediate suspension, but should be validated).
-
Inoculation: Within 15 minutes of standardization, inoculate wells 1 through 11 with 100 µL of the final diluted inoculum. This brings the total volume in each well to 200 µL and halves the compound concentrations to their final 1X test values. Well 11, containing only media and inoculum, serves as the positive growth control.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10][18]
-
Reading the MIC: After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[9] The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear.
Protocol 2: Disk Diffusion Assay
This method provides a preliminary, qualitative assessment of antimicrobial activity and is useful for screening multiple compounds or strains.[20][21]
Scientific Principle
A paper disk impregnated with a known amount of the test compound is placed on an agar surface uniformly inoculated with a test bacterium.[16] The compound diffuses outward into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear circular area of no growth, known as the zone of inhibition, will form around the disk. The diameter of this zone is proportional to the susceptibility of the organism and the diffusion characteristics of the compound.[20]
Step-by-Step Protocol
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in section 4.3, step 4.
-
Plate Inoculation: Within 15 minutes, dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube.[22] Swab the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure a confluent lawn of growth. Rotate the plate 60° and repeat the swabbing two more times.[22]
-
Disk Preparation & Application: Aseptically apply sterile, blank 6 mm paper disks to the inoculated agar surface. Carefully pipette a defined volume (e.g., 10 µL) of a known concentration of this compound stock solution onto each disk. A disk with the solvent (DMSO) alone must be included as a negative control.
-
Placement: Ensure disks are placed at least 24 mm apart from center to center and no closer than 15 mm from the edge of the plate.[16]
-
Incubation: Invert the plates and incubate within 15 minutes of disk application at 35°C ± 2°C for 16-18 hours.[21][23]
-
Measurement: After incubation, measure the diameter of the zones of inhibition to the nearest millimeter (mm) using a ruler or calipers.
Protocol 3: Time-Kill Kinetic Assay
This assay provides critical information on the dynamic relationship between the antimicrobial agent and the microorganism, distinguishing between bactericidal (killing) and bacteriostatic (inhibitory) effects.[11][12][13]
Scientific Principle
A standardized inoculum of bacteria is exposed to the test compound at various concentrations (typically multiples of the predetermined MIC). At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated to enumerate the surviving viable bacteria (CFU/mL). A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[11][24]
Workflow Diagram
Caption: Workflow for a time-kill kinetic assay.
Step-by-Step Protocol
-
Preparation: In sterile flasks, prepare CAMHB containing this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Also include a growth control flask with no compound.
-
Inoculation: Prepare a standardized bacterial inoculum as described previously. Inoculate each flask to a starting density of approximately 5 x 10⁵ CFU/mL.
-
Time Zero (T=0) Sample: Immediately after inoculation, remove an aliquot from each flask. This is the T=0 sample.
-
Incubation: Place the flasks in a shaking incubator at 35°C ± 2°C.
-
Time-Point Sampling: At subsequent time points (e.g., 2, 4, 8, and 24 hours), remove an aliquot from each flask.[11]
-
Enumeration: For each aliquot, perform 10-fold serial dilutions in sterile saline. Plate 100 µL of appropriate dilutions onto MHA plates.
-
Incubation and Counting: Incubate the plates at 35°C ± 2°C for 18-24 hours, then count the number of colonies (CFU) on plates that have between 30 and 300 colonies.
-
Calculation: Calculate the CFU/mL for each time point and concentration. Convert these values to Log₁₀ CFU/mL.
-
Data Analysis: Plot the Log₁₀ CFU/mL versus time for each concentration and the growth control.
Data Presentation and Interpretation
Table 1: Example MIC Data
| Bacterial Strain | Organism Type | MIC (µg/mL) of this compound |
| S. aureus ATCC 25923 | Gram-positive | 16 |
| E. faecalis ATCC 29212 | Gram-positive | 32 |
| E. coli ATCC 25922 | Gram-negative | 64 |
| P. aeruginosa ATCC 27853 | Gram-negative | >128 |
Table 2: Example Disk Diffusion Data
| Bacterial Strain | Zone of Inhibition (mm) for 100 µ g/disk | Interpretation |
| S. aureus ATCC 25923 | 18 | Susceptible |
| E. coli ATCC 25922 | 12 | Intermediate |
| P. aeruginosa ATCC 27853 | 6 (no zone) | Resistant |
| Note: Interpretive criteria (S/I/R) for novel compounds must be established through extensive correlation studies. The interpretations here are illustrative. |
Table 3: Example Time-Kill Assay Data for S. aureus
| Time (h) | Growth Control (Log₁₀ CFU/mL) | 1x MIC (Log₁₀ CFU/mL) | 2x MIC (Log₁₀ CFU/mL) | 4x MIC (Log₁₀ CFU/mL) |
| 0 | 5.70 | 5.71 | 5.69 | 5.70 |
| 2 | 6.45 | 5.50 | 4.85 | 4.10 |
| 4 | 7.60 | 5.35 | 3.90 | 2.95 |
| 8 | 8.90 | 5.40 | 2.80 | <2.00 |
| 24 | 9.10 | 5.55 | <2.00 | <2.00 |
-
Interpretation: In this example, the 1x MIC concentration is bacteriostatic , as it prevents an increase in bacterial count but does not cause a significant reduction. The 2x and 4x MIC concentrations are bactericidal , achieving a >3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
References
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Emery Pharma. Time-Kill Kinetics Assay . [Link]
-
Microbe Online. Broth Dilution Method for MIC Determination . [Link]
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Tendencia, E. A. (2004). Disk diffusion method . In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). SEAFDEC/AQD. [Link]
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Wikipedia. Broth microdilution . [Link]
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MI - Microbiology. Broth Microdilution . [Link]
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Adnan, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations . Recent Patents on Anti-Infective Drug Discovery. [Link]
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Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test . [Link]
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Hancock Lab. MIC Determination By Microtitre Broth Dilution Method . [Link]
-
American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol . [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances . Nature protocols, 3(2), 163–175. [Link]
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Linnaeus Bioscience. Antimicrobial Assays . [Link]
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Nelson Labs. Time-Kill Evaluations . [Link]
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Pacific BioLabs. Time Kill Testing . [Link]
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FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion . [Link]
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Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test . [Link]
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Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing | Area of Focus . [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST Home . [Link]
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Clinical and Laboratory Standards Institute (CLSI). M100 | Performance Standards for Antimicrobial Susceptibility Testing . [Link]
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CLSI. (2024). Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition (M100) . [Link]
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CHAIN. ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 . [Link]
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National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition . [Link]
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EUCAST. Guidance Documents . [Link]
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EUCAST. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST . [Link]
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Giske, C. G., et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing . Clinical Microbiology and Infection, 17(10), 1441-1447. [Link]
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Kumar, A., et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement . Cureus, 15(3), e36965. [Link]
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MySkinRecipes. This compound . [Link]
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Amerigo Scientific. 7-Hydroxy-1H-indole-2-carboxylic acid . [Link]
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American Society for Microbiology. Indole Test Protocol . [Link]
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Yildirim, S., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide . Marmara Pharmaceutical Journal, 22(3), 423-430. [Link]
-
Li, Y., et al. (2024). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii . Microbiology Spectrum, e03388-24. [Link]
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PubMed. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii . [Link]
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ResearchGate. (PDF) Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii . [Link]
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Shirinzadeh, H., et al. (2010). Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives . Zeitschrift für Naturforschung C, 65(5-6), 340-344. [Link]
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Kumar, D., et al. (2019). Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives . International Journal of Pharmaceutical Sciences and Research, 10(8), 3845-51. [Link]
-
ResearchGate. Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid . [Link]
-
MDPI. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives . [Link]
-
BuyersGuideChem. This compound suppliers and producers . [Link]
-
MDPI. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators . [Link]
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- 1. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 4. EUCAST: EUCAST - Home [eucast.org]
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- 6. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. 7-HYDROXY-1H-INDOLE-2-CARBOXYLIC ACID | 84639-84-9 [chemicalbook.com]
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The Role of 7-Hydroxyindole-2-carboxylic Acid in Neuroscience Research: An Application & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Glycinergic Modulation of NMDA Receptors
The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory synaptic transmission in the central nervous system, playing pivotal roles in synaptic plasticity, learning, and memory.[1] However, its overactivation is implicated in a range of neuropathological conditions, including epilepsy and ischemic brain damage.[1] The NMDA receptor's function is intricately regulated by the binding of not only glutamate but also a co-agonist, typically glycine or D-serine, at a distinct allosteric site. This glycine binding site has emerged as a critical therapeutic target for modulating NMDA receptor activity.
Indole-2-carboxylic acid (I2CA) has been identified as a competitive antagonist at the glycine site of the NMDA receptor.[1] It specifically and competitively inhibits the potentiation of NMDA-gated currents by glycine, offering a valuable tool for dissecting the physiological and pathological roles of this co-agonist site. In contexts of low glycine concentration, I2CA can entirely block the NMDA receptor response, underscoring the essential role of the glycine site in receptor activation.[1]
This guide focuses on the application of 7-Hydroxyindole-2-carboxylic acid, a derivative of I2CA. While direct research on this specific analog is emerging, its structural similarity to I2CA strongly suggests its utility as a modulator of the NMDA receptor glycine site. The insights and protocols provided herein are based on the well-established properties of the indole-2-carboxylic acid scaffold and are intended to empower researchers to explore the therapeutic potential of this compound in neuroscience.
Mechanism of Action: Competitive Antagonism at the NMDA Receptor Glycine Site
This compound is hypothesized to act as a competitive antagonist at the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor. This means it competes with endogenous co-agonists like glycine and D-serine for the same binding pocket. By occupying this site without activating the receptor, it prevents the conformational changes necessary for channel opening, even when glutamate is bound to the GluN2 subunit. This leads to a reduction in the influx of Ca²⁺ and Na⁺ ions, thereby dampening neuronal excitation.
Caption: Workflow for whole-cell patch-clamp experiments.
Detailed Protocol:
-
Solution Preparation:
-
External Solution (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Bubble with 95% O₂/5% CO₂.
-
Internal Solution: (in mM) 140 K-gluconate, 10 HEPES, 2 MgCl₂, 2 Na₂-ATP, 0.3 Na-GTP, and 0.2 EGTA. Adjust pH to 7.3 with KOH.
-
Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO. Store at -20°C. Dilute to final concentrations in aCSF on the day of the experiment.
-
-
Recording Procedure:
-
Obtain whole-cell recordings from cultured hippocampal or cortical neurons, or from neurons in acute brain slices.
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
To isolate NMDA receptor currents, include blockers for AMPA/kainate receptors (e.g., 10 µM CNQX) and GABAₐ receptors (e.g., 10 µM bicuculline) in the aCSF.
-
Establish a baseline response by applying a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) for 2-5 seconds.
-
After a stable baseline is achieved, co-apply varying concentrations of this compound with the NMDA/glycine solution.
-
Record the inhibition of the NMDA-evoked current at each concentration.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the absence and presence of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate a dose-response curve.
-
Fit the curve with a sigmoidal function to determine the IC₅₀ value.
-
Application 2: In Vivo Neuroprotection - Rodent Model of Focal Cerebral Ischemia
Objective: To assess the neuroprotective effects of this compound in an in vivo model of stroke, such as transient bilateral common carotid artery occlusion (BCCAO) in gerbils.
Rationale: Overactivation of NMDA receptors is a key mechanism of excitotoxic cell death following ischemic events. Antagonists of the glycine site are being investigated for their potential to mitigate this damage. The BCCAO model in gerbils reliably induces ischemic damage, particularly in the vulnerable CA1 region of the hippocampus.
Caption: Workflow for in vivo neuroprotection studies.
Detailed Protocol:
-
Animal Preparation and Drug Administration:
-
Use adult Mongolian gerbils (60-80g).
-
Prepare this compound for intraperitoneal (i.p.) injection by dissolving it in a vehicle solution (e.g., saline with 1% Tween 80).
-
Administer the compound (e.g., 10-50 mg/kg, i.p.) or vehicle 30 minutes prior to the induction of ischemia.
-
-
Surgical Procedure (BCCAO):
-
Anesthetize the gerbil with an appropriate anesthetic (e.g., isoflurane).
-
Make a midline cervical incision and carefully expose both common carotid arteries.
-
Induce transient global cerebral ischemia by simultaneously occluding both arteries with non-traumatic aneurysm clips for a predetermined duration (e.g., 5 minutes).
-
Remove the clips to allow for reperfusion of the brain.
-
Suture the incision and monitor the animal during recovery.
-
-
Post-Ischemic Evaluation:
-
At a set time point after ischemia (e.g., 72 hours), assess neurological deficits or perform behavioral tests (e.g., passive avoidance task to assess learning and memory).
-
Anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Collect the brains and process for histological analysis (e.g., Nissl staining or Fluoro-Jade B staining) to quantify neuronal death in the hippocampus and other brain regions.
-
-
Data Analysis:
-
Compare the extent of neuronal damage (e.g., percentage of surviving neurons in the CA1 region) between the vehicle-treated and drug-treated groups.
-
Analyze behavioral data to determine if the compound improved functional outcomes.
-
Application 3: Behavioral Pharmacology
Objective: To investigate the effects of this compound on behaviors known to be modulated by the NMDA receptor system, such as locomotion, anxiety, and sensorimotor gating.
Rationale: Glycine site antagonists have been shown to have distinct behavioral profiles compared to other classes of NMDA receptor antagonists. For example, they may have a lower propensity to induce psychotomimetic-like effects. Behavioral assays can help to characterize the in vivo pharmacological profile of this compound.
Detailed Protocol (Elevated Plus Maze - Anxiety):
-
Apparatus: An elevated plus-shaped maze with two open and two closed arms, raised from the floor.
-
Procedure:
-
Administer this compound or vehicle (i.p. or i.c.v.) to rats or mice at a predetermined time before testing (e.g., 30 minutes).
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the number of entries into and the time spent in the open and closed arms using an automated tracking system.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An anxiolytic effect is indicated by a significant increase in these parameters in the drug-treated group compared to the vehicle group.
-
Conclusion
This compound, as a derivative of the known NMDA receptor glycine site antagonist I2CA, represents a promising tool for neuroscience research. The protocols and data presented in this guide provide a framework for investigating its potential in modulating synaptic transmission, offering neuroprotection, and influencing behavior. By employing these methodologies, researchers can further elucidate the therapeutic utility of targeting the glycine site of the NMDA receptor for a variety of neurological and psychiatric disorders.
References
- Kemp, J. A., Foster, A. C., Leeson, P. D., Priestley, T., Tridgett, R., Iversen, L. L., & Woodruff, G. N. (1988). 7-Chlorokynurenic acid is a potent and selective competitive antagonist of the glycine modulatory site of the N-methyl-D-aspartate receptor complex.
-
Watanabe, M., et al. (2003). Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor. Journal of Medicinal Chemistry, 46(4), 491-494. Retrieved from [Link]
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Huettner, J. E. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Science, 243(4898), 1611–1613. Retrieved from [Link]
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Application Notes & Protocols: 7-Hydroxyindole-2-carboxylic Acid as a Versatile Building Block in Organic Synthesis
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of the 7-Hydroxyindole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] Among the diverse family of indole derivatives, 7-hydroxyindole-2-carboxylic acid stands out as a particularly valuable building block. Its trifunctional nature—possessing a reactive indole N-H, a carboxylic acid at the C2 position, and a phenolic hydroxyl group at the C7 position—offers synthetic chemists a powerful platform for creating complex molecular architectures with high degrees of structural diversity.
This guide provides an in-depth exploration of this compound, moving beyond simple reaction schemes to explain the underlying principles that govern its reactivity. We will detail field-proven protocols for its key transformations and showcase its application in the synthesis of biologically active agents, from neurological drug intermediates to novel antiviral scaffolds.[3][4][5]
Physicochemical Properties
A clear understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 84639-84-9 | [3][6] |
| Molecular Formula | C₉H₇NO₃ | [7] |
| Molecular Weight | 177.16 g/mol | [3][7] |
| Boiling Point | 511.4°C at 760 mmHg | [3] |
| Storage | 2-8°C, dry and sealed | [3] |
Core Reactivity and Strategic Transformations
The synthetic utility of this compound stems from the differential reactivity of its three functional groups. Strategic manipulation, including protection and activation, allows for selective modification at each site.
Caption: Key synthetic transformations of this compound.
Reactions at the Carboxylic Acid (C2-COOH)
The carboxylic acid is often the most versatile handle for derivatization, readily forming esters and amides.
-
Esterification: Conversion to an ester is a common first step to protect the carboxylic acid, increase solubility in organic solvents, and prevent unwanted side reactions during subsequent modifications at the N1 or C7 positions.
-
Causality: While classic Fischer esterification (acid and alcohol) is feasible, the potential for acid-catalyzed degradation of the indole ring makes milder methods preferable.[8] The Steglich esterification, using a carbodiimide coupling agent like Dicyclohexylcarbodiimide (DCC) with a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP), is highly effective.[9][10] This method proceeds at room temperature under neutral conditions, preserving the sensitive indole core.[10]
-
-
Amide Formation: Coupling with primary or secondary amines to form amides is a cornerstone of medicinal chemistry for building structure-activity relationships (SAR). Standard peptide coupling reagents (HATU, HOBt/EDC) are effective.
Reactions at the Indole Nitrogen (N1-H)
The indole nitrogen is weakly acidic and can be deprotonated with a suitable base to undergo N-alkylation or N-arylation.
-
N-Alkylation: This reaction is crucial for modulating the electronic properties and steric profile of the indole scaffold.
-
Causality: Strong bases like sodium hydride (NaH) are typically required to fully deprotonate the indole nitrogen for subsequent reaction with an alkyl halide.[11] The choice of solvent is critical; polar aprotic solvents like DMF or THF are ideal. To prevent competitive O-alkylation at the C7 hydroxyl, this group should be protected first, often as a benzyl or silyl ether.
-
Reactions at the Phenolic Hydroxyl (C7-OH)
The phenolic hydroxyl group offers a site for introducing diversity through O-alkylation, O-acylation, or its use in cross-coupling reactions.
-
O-Alkylation (Ether Formation): The synthesis of 7-alkoxyindoles is a common objective.
-
Causality: The phenolic proton is more acidic than the indole N-H. Therefore, milder bases like potassium carbonate (K₂CO₃) can be used for selective deprotonation and subsequent alkylation (Williamson ether synthesis). This selectivity allows for O-alkylation without requiring protection of the indole nitrogen, provided the carboxylic acid is first protected as an ester.
-
Decarboxylation: A Key Transformation
Indole-2-carboxylic acids are known to undergo decarboxylation upon heating, yielding the corresponding 2-unsubstituted indole.[12][13] This reaction can be either a desired transformation to access 7-hydroxyindole or an unwanted side reaction.
-
Causality: The mechanism involves the formation of an indolenine intermediate. The reaction can be facilitated thermally, often in a high-boiling solvent like quinoline, or by using catalysts such as copper salts.[12][14] Microwave-assisted procedures have been shown to dramatically reduce reaction times and improve yields.[12]
Application in the Synthesis of Bioactive Molecules
The strategic functionalization of this compound has led to the discovery of numerous compounds with significant therapeutic potential.
-
Neurological Agents: The 7-hydroxyindole moiety is a key structural feature in compounds targeting serotonin pathways. It serves as an intermediate in the synthesis of serotonin receptor agonists, which are vital for treating conditions like depression and anxiety.[3]
-
Antiviral Agents (HIV): Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[4][15][16] The carboxylic acid and indole core can chelate the two Mg²⁺ ions in the enzyme's active site.[4][15] Further derivatization at other positions, such as the 5,6-dihydroxy analogs, has yielded dual inhibitors of both HIV-1 Integrase and RNase H.[5]
-
Antimicrobial Agents: Simple derivatives, including 7-hydroxyindole itself (the decarboxylated product), have demonstrated significant antimicrobial and antibiofilm activity against drug-resistant bacteria like Acinetobacter baumannii.[17][18][19] This highlights the intrinsic biological relevance of the core scaffold.
Caption: A logical workflow for the sequential functionalization of the building block.
Experimental Protocols
The following protocols are presented as self-validating systems, with explanations for key steps and expected outcomes.
Protocol 1: Steglich Esterification of this compound
Objective: To synthesize Ethyl 7-hydroxyindole-2-carboxylate, protecting the carboxylic acid for further functionalization.
Rationale: This protocol uses DCC and the highly efficient nucleophilic catalyst DMAP to achieve esterification under mild, non-acidic conditions, preventing degradation of the indole ring.[9][10]
Materials:
-
This compound (1.0 eq)
-
Ethanol (anhydrous, ~20 eq)
-
Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.
-
Reagent Addition: Add anhydrous ethanol (~20 eq) to the solution.
-
Cooling: Cool the flask to 0°C in an ice bath.
-
Coupling: Slowly add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM to the cooled reaction mixture. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).
-
Workup - Filtration: Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of DCM.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure ethyl ester.
Protocol 2: Selective N-Alkylation (Post-Protection)
Objective: To alkylate the indole nitrogen after protecting the hydroxyl and carboxyl groups.
Rationale: The indole N-H is the least acidic proton. Protection of the more acidic phenolic and carboxylic acid protons is necessary. A strong, non-nucleophilic base like NaH is required to generate the indolide anion for efficient alkylation.[11]
Materials:
-
Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate (1.0 eq, prepared separately)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Alkyl halide (e.g., Iodomethane or Benzyl bromide, 1.1 eq)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
Procedure:
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add NaH (1.2 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Solvent Addition: Add anhydrous THF to the flask and cool to 0°C.
-
Deprotonation: Slowly add a solution of the protected indole substrate (1.0 eq) in anhydrous THF to the NaH suspension. Effervescence (H₂ gas) will be observed. Stir at 0°C for 30 minutes.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0°C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous NaSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Microwave-Assisted Decarboxylation
Objective: To efficiently synthesize 7-hydroxyindole.
Rationale: Microwave thermolysis provides rapid, uniform heating, leading to near-quantitative decarboxylation in minutes, a significant improvement over traditional thermal methods that can take hours.[12] Quinoline is used as a high-boiling solvent that effectively absorbs microwave energy.
Materials:
-
This compound (1.0 eq)
-
Quinoline
-
Microwave synthesis vial with a stir bar
-
Toluene
-
1 M Sodium hydroxide (NaOH) solution
Procedure:
-
Setup: Place this compound (e.g., 0.5 mmol) in a microwave synthesis vial with a stir bar.
-
Solvent: Add quinoline (~3 mL) to the vial and seal it.
-
Microwave Irradiation: Place the vial in a microwave reactor. Irradiate at a set temperature (e.g., 200-220°C) for 10-15 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Workup: Dilute the reaction mixture with toluene and transfer to a separatory funnel.
-
Extraction: Wash the organic layer extensively with 1 M NaOH to remove any unreacted starting material and acidic byproducts. Then, wash with water and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the toluene and quinoline.
-
Purification: Purify the crude 7-hydroxyindole by flash chromatography or recrystallization.
Conclusion
This compound is a powerful and versatile building block for modern organic synthesis and medicinal chemistry. A thorough understanding of its reactivity profile allows chemists to strategically access a wide range of complex and biologically relevant molecules. The protocols and applications detailed in this guide serve as a practical foundation for researchers aiming to leverage this scaffold in their synthetic endeavors, from fundamental research to advanced drug development programs.
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Jamieson, W. D., & Hutzinger, O. (1971). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Canadian Journal of Chemistry, 49(8), 1296-1298. [Link]
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Application Note & Protocol: Best Practices for the Handling and Storage of 7-Hydroxyindole-2-carboxylic Acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and use of 7-Hydroxyindole-2-carboxylic acid (CAS No. 84639-84-9). Due to its specific chemical structure, which includes an electron-rich indole ring, a phenolic hydroxyl group, and a carboxylic acid moiety, this compound is susceptible to degradation, particularly through oxidation. Adherence to these protocols is critical to ensure compound integrity, experimental reproducibility, and laboratory safety.
Compound Identification and Physicochemical Properties
This compound is a heterocyclic building block used in the synthesis of various pharmaceutical compounds, including serotonin receptor agonists[1]. Its stability is intrinsically linked to its structure. The indole nucleus is prone to oxidation, a process that can be accelerated by the presence of the hydroxyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 84639-84-9 | [1][2][3] |
| Molecular Formula | C₉H₇NO₃ | [1][2][4] |
| Molecular Weight | 177.16 g/mol | [1][2][4] |
| Melting Point | ~252 °C | [4] |
| Boiling Point | 511.4 ± 30.0 °C (Predicted) | [1][4] |
| Appearance | Solid powder | N/A |
| Solubility | Soluble in solvents like methanol, DMSO, and DMF. Solubility in chloroform/ethanol mixtures has been noted for similar isomers[5]. | General knowledge, isomer data |
Hazard Identification and Safety Precautions
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards that necessitate careful handling.
2.1 GHS Hazard Statements
2.2 Required Personal Protective Equipment (PPE) Due to the identified hazards, the following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols[2][7].
Protocols for Handling and Solution Preparation
The primary cause of degradation for indole compounds is oxidation, driven by their electron-rich aromatic structure[8]. The following protocols are designed to minimize exposure to atmospheric oxygen, light, and other degrading factors.
3.1 Protocol: Weighing and Dispensing the Solid Compound
-
Preparation: Don all required PPE and ensure the chemical fume hood is operational.
-
Environment: Minimize air exposure. If the compound is highly sensitive or will be used for critical applications, perform weighing inside a glovebox under an inert atmosphere (e.g., Argon or Nitrogen).
-
Dispensing: Use a clean, dedicated spatula. Promptly and securely close the container cap after dispensing the required amount to minimize exposure of the stock material to air and moisture.
-
Cleanup: Carefully clean any spills on the balance and surrounding area. Decontaminate the spatula and work surface according to your institution's standard procedures.
3.2 Protocol: Preparation of a Stock Solution Causality Note: Preparing concentrated stock solutions in appropriate, deoxygenated solvents is preferable to repeatedly opening and weighing the solid, which introduces atmospheric oxygen and moisture. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices for creating high-concentration stocks.
-
Solvent Preparation: For maximum stability, use anhydrous grade solvent. Deoxygenate the solvent by sparging with high-purity nitrogen or argon gas for 15-30 minutes prior to use. This removes dissolved oxygen, a key driver of degradation.
-
Dissolution: In a fume hood, add the weighed this compound to an appropriate vial (e.g., an amber glass vial with a PTFE-lined cap). Add the deoxygenated solvent to the desired final concentration.
-
Mixing: Mix thoroughly using a vortex mixer or sonicator until all solid is dissolved.
-
Inert Gas Blanketing: Before sealing the vial, flush the headspace with nitrogen or argon gas for 15-30 seconds to displace air[8]. This creates a protective inert atmosphere.
-
Labeling & Storage: Seal the vial tightly. Label clearly with the compound name, concentration, solvent, and date of preparation. Proceed immediately to the appropriate storage protocol (see Section 4).
Storage Protocols for Compound Integrity
The choice of storage conditions is paramount for preventing the degradation of this compound. The primary goals are to protect the compound from oxygen, light, moisture, and heat .
4.1 Short-Term Storage (Solid & Solutions, < 1 Month)
-
Solid Compound: Store in a tightly sealed, opaque or amber container at 2-8°C[1][4][9]. A desiccator within the refrigerator is recommended to protect from moisture.
-
Solutions: Store in an amber vial with a PTFE-lined cap at 2-8°C. Ensure the headspace is blanketed with an inert gas.
4.2 Long-Term Storage (Solid & Solutions, > 1 Month)
-
Solid Compound: For maximum stability, subdivide the material into smaller, single-use amounts in separate vials. This prevents repeated exposure of the entire stock. Store in tightly sealed, opaque containers at -20°C under an inert atmosphere[8][10].
-
Solutions: Store aliquots in amber, tightly sealed vials at -80°C. The headspace of each vial must be blanketed with inert gas prior to freezing. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.
4.3 Storage Condition Decision Workflow The following diagram outlines a decision-making process for selecting the appropriate storage conditions.
Caption: Decision tree for selecting storage conditions.
Advanced Stability: Use of Antioxidants
For applications requiring the utmost stability, especially for solutions stored for extended periods or used in assays sensitive to oxidative byproducts, the addition of an antioxidant should be considered[8]. Butylated hydroxytoluene (BHT) is a common choice.
5.1 Protocol: Preparing a Solution with BHT Antioxidant Causality Note: BHT acts as a radical scavenger, preferentially oxidizing before the target compound, thereby protecting the integrity of the this compound.
-
Prepare BHT Stock: Create a 1% (w/v) stock solution of BHT in ethanol. Store this stock solution in a tightly sealed amber vial at 4°C[8].
-
Determine Final Concentration: A common final working concentration of BHT is 0.01%[8].
-
Add to Solution: During the preparation of your this compound stock solution (Section 3.2, Step 2), add the appropriate volume of the BHT stock. For example, to make a 10 mL final solution, add 10 µL of the 1% BHT stock.
-
Mix and Store: Mix thoroughly to ensure the BHT is fully dissolved and integrated. Proceed with inert gas blanketing and storage as described previously.
Incompatible Materials and Segregation
Proper chemical segregation is crucial for laboratory safety.
-
Bases: As a carboxylic acid, this compound will react with bases. Store separately from all alkaline substances[11][12].
-
Oxidizing Agents: The indole ring is susceptible to oxidation. Store away from strong oxidizing agents (e.g., peroxides, nitrates, perchloric acid)[12][13][14].
-
Reactive Metals: Keep segregated from reactive metals such as sodium, potassium, and magnesium[15].
-
Storage Cabinets: Do not store in metal cabinets that can be corroded by acids. Use secondary containment, such as a polyethylene tray, to mitigate potential corrosion[11].
Spill Management and Waste Disposal
-
Spills: In case of a spill, wear appropriate PPE. For a solid spill, gently sweep up the material to avoid creating dust and place it in a labeled container for disposal. For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container. Ventilate the area and wash the spill site after material pickup is complete.
-
Waste Disposal: Dispose of waste material and contaminated items in accordance with all applicable local, regional, and national regulations. This compound should be treated as hazardous chemical waste[16]. Do not empty into drains[16].
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safety precautions for working with 7-Hydroxyindole-2-carboxylic acid
An Application Note and Protocol for the Safe Handling of 7-Hydroxyindole-2-carboxylic Acid
Abstract
This compound (CAS No. 84639-84-9) is a heterocyclic building block integral to the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[1] Its utility in drug development and neuroscience research necessitates a thorough understanding of its chemical properties and potential hazards to ensure the safety of laboratory personnel. This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound, grounded in established safety data and best practices for indole-containing compounds. It is intended for researchers, scientists, and drug development professionals.
Introduction: The Scientific Context
This compound belongs to the hydroxyindole class of organic compounds, which are noted for their biological activities.[2][3] Hydroxyindoles serve as precursors and intermediates in the synthesis of medicinal drugs and are studied for their potential therapeutic effects, including the inhibition of ferroptosis, a form of regulated cell death implicated in neurodegenerative diseases.[2][3] Given its role as a key intermediate for molecules like serotonin receptor agonists, the handling of this compound is a routine yet critical task in many research and development laboratories.[1]
The indole ring system is electron-rich, making it susceptible to oxidation.[4] This inherent reactivity, coupled with the specific hazards identified for this compound, requires the implementation of robust safety protocols. This guide explains the causality behind each procedural recommendation, fostering a proactive safety culture rooted in scientific understanding.
Hazard Identification and Risk Assessment
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[5] A thorough risk assessment must be conducted before any work involving this compound is initiated.
GHS Classification
The primary hazards associated with this compound are summarized below.
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Skin Irritation | 2 | H315: Causes skin irritation | ! (Exclamation Mark) |
| Serious Eye Irritation | 2 / 2A | H319: Causes serious eye irritation | ! (Exclamation Mark) |
| Specific target organ toxicity – single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation | ! (Exclamation Mark) |
Source: Guidechem SDS, Sigma-Aldrich SDS.[5]
Logic of Risk Assessment
A systematic approach to risk assessment is crucial. The following workflow illustrates the logical steps from hazard identification to the implementation of control measures.
Caption: Logical workflow for conducting a risk assessment.
Engineering and Administrative Controls
Before relying on personal protective equipment (PPE), engineering and administrative controls must be implemented to minimize exposure.
-
Engineering Control (Primary): Always handle solid this compound and prepare its solutions inside a certified chemical fume hood.[6] This is the most effective way to prevent inhalation of the powdered compound, which can cause respiratory irritation.[5] The fume hood also provides containment in case of an accidental spill.
-
Administrative Controls:
-
Restrict access to areas where the compound is being used.
-
Ensure all personnel have received documented training on the specific hazards and handling procedures for this chemical.
-
Keep quantities of the compound in the immediate work area to a minimum.
-
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact. The selection of PPE should be based on the specific tasks being performed.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Prevents eye contact with airborne dust or splashes, which can cause serious irritation.[5] For tasks with a high splash risk, a face shield should be worn in addition to goggles. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended). Inspect gloves for tears or holes before each use. | Prevents direct skin contact, which causes irritation.[5] Use proper glove removal technique to avoid contaminating hands. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if work is conducted within a fume hood. If a hood is unavailable or in case of a large spill, a NIOSH-approved respirator with a particulate filter may be necessary. | Prevents inhalation of the dust, which may cause respiratory irritation.[5] |
Safe Handling and Storage Protocols
Protocol for Weighing and Preparing Solutions
This protocol outlines the steps for safely weighing the solid compound and preparing a stock solution.
-
Preparation:
-
Don all required PPE (lab coat, gloves, safety goggles).
-
Ensure the chemical fume hood is on and operating correctly.
-
Designate a specific area within the fume hood for handling the compound.
-
-
Weighing:
-
Place an analytical balance inside the fume hood or use a dedicated weighing station with local exhaust ventilation.
-
Carefully transfer the desired amount of this compound from the stock bottle to a tared weigh boat or directly into the receiving vessel.
-
Causality: Handling the powder in a ventilated space is critical to prevent inhaling dust, which is a primary route of exposure leading to respiratory irritation.[7] Avoid creating dust clouds by handling the material gently.[6]
-
-
Dissolution:
-
Add the solvent to the vessel containing the weighed solid.
-
Cap the vessel securely before mixing or sonicating to aid dissolution.
-
-
Cleanup:
-
Wipe down the spatula and work surface with a damp cloth to remove any residual powder.
-
Dispose of the weigh boat and any contaminated wipes as hazardous waste.
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[6]
-
Storage Conditions
Indole compounds are often sensitive to light, air, and heat.[4] Improper storage can lead to degradation, commonly observed as a color change from white/off-white to pink or brown.[4]
-
Temperature: Store at 2-8°C for short-term storage.[1] For long-term stability, storage at -20°C is preferable.[6]
-
Atmosphere: Store in a tightly closed container.[5] For highly sensitive applications or long-term storage, consider flushing the container headspace with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.[4]
-
Light: Protect from light by storing in an amber or opaque vial.[4]
-
Location: Keep in a dry, well-ventilated area designated for chemical storage. Do not store with strong oxidizing agents.[4]
Emergency Procedures
Immediate and appropriate action is critical in an emergency.
Caption: Emergency response flowchart for spills and exposure.
Waste Disposal
All waste containing this compound, including excess solid, solutions, and contaminated materials (e.g., gloves, wipes, pipette tips), must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Never dispose of this chemical down the drain or in the regular trash.
Conclusion
While this compound is a valuable tool in chemical synthesis and drug discovery, it presents moderate hazards that require careful management. By understanding the underlying reasons for its reactivity and toxicity, and by rigorously applying the engineering controls, PPE, and handling protocols outlined in this guide, researchers can work safely and effectively with this compound. Adherence to these protocols is a cornerstone of a trustworthy and reliable scientific process.
References
- BenchChem Technical Support Team. (2025).
- Guidechem. (n.d.). 7-HYDROXY-1H-INDOLE-2-CARBOXYLIC ACID (CAS No. 84639-84-9) SDS.
- Phyto-Technology Laboratories. (n.d.). Safe Handling and Storage of Indole-3-acetic Acid (IAA).
- National Center for Biotechnology Information. (n.d.). Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole. PMC, NIH.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 1H-Indole-2-carboxylic acid, 7-nitro-.
- Sigma-Aldrich. (2025).
- ResearchGate. (n.d.). Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole | Request PDF.
- Capot Chemical. (2011). MSDS of this compound.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET for 7-Hydroxy-1H-indole-2-carboxylic acid.
- MySkinRecipes. (n.d.). This compound.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 7-Hydroxyindole-2-carboxylic acid
Welcome to the technical support center for the synthesis of 7-Hydroxyindole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthetic outcomes. This guide moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
I. Introduction to the Synthesis of this compound
This compound is a valuable heterocyclic compound, serving as a key building block in the synthesis of various pharmacologically active molecules. Its structure, featuring both a hydroxyl and a carboxylic acid group on the indole scaffold, presents unique challenges and opportunities in its synthesis. The most common and effective route to this molecule is the Reissert indole synthesis.[1] This method involves the condensation of an ortho-substituted nitrotoluene with diethyl oxalate, followed by a reductive cyclization.[1]
Core Synthetic Pathway: The Reissert Indole Synthesis
The Reissert synthesis for this compound can be conceptually broken down into two primary stages:
-
Condensation: 2-Methyl-3-nitrophenol reacts with diethyl oxalate in the presence of a strong base to form an intermediate, ethyl 2-(2-hydroxy-6-nitrophenyl)-2-oxoacetate.
-
Reductive Cyclization: This intermediate undergoes reduction of the nitro group to an amine, which then intramolecularly condenses with the adjacent ketone to form the indole ring.
Caption: General workflow for the Reissert synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
Condensation Step Issues
Q1: My condensation reaction is showing low conversion to the oxoacetate intermediate. What are the likely causes and how can I improve the yield?
A1: Senior Application Scientist Insights
Low conversion in the initial condensation is a frequent hurdle. The root cause often lies in the efficacy of the base, the quality of the reagents, and the reaction conditions.
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Causality: The condensation is a base-catalyzed reaction where the ethoxide anion deprotonates the methyl group of 2-methyl-3-nitrophenol, forming a nucleophilic carbanion that attacks the diethyl oxalate. The presence of moisture can quench the strong base, and an insufficiently strong base will not efficiently generate the required carbanion.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents should be used. Traces of water will react with the potassium ethoxide, reducing its effectiveness.
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Verify Base Strength and Activity: Potassium ethoxide is often preferred over sodium ethoxide for better results.[1] Ensure your base is fresh and has been stored under inert conditions. Consider preparing it fresh for optimal reactivity.
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Optimize Reaction Temperature: While the reaction is typically run at elevated temperatures, excessive heat can lead to decomposition of the starting material and product. A systematic temperature screen (e.g., 60°C, 80°C, 100°C) can help identify the optimal balance between reaction rate and stability.
-
Molar Ratio of Reactants: An excess of diethyl oxalate can sometimes drive the reaction to completion. Experiment with increasing the molar ratio of diethyl oxalate to 2-methyl-3-nitrophenol (e.g., 1.5 to 2.0 equivalents).
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Table 1: Impact of Base on Condensation Yield
| Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Sodium Ethoxide | Ethanol | 78 | 40-50 |
| Potassium Ethoxide | Ethanol | 78 | 60-75[1] |
| Sodium Hydride | THF | 66 | 55-65 |
Reductive Cyclization and Purification Challenges
Q2: During the reductive cyclization with zinc and acetic acid, I am observing the formation of multiple side products and a low yield of the desired indole. What is going wrong?
A2: Senior Application Scientist Insights
The reductive cyclization is a critical step where the nitro group is selectively reduced to an amine, which then undergoes intramolecular cyclization. The formation of side products often indicates over-reduction or incomplete cyclization.
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Causality: The reduction of the nitro group is a multi-step process. If the reaction conditions are too harsh or the reaction time is too long, the indole ring itself can be reduced. Conversely, if the reduction is incomplete, the intermediate nitroso or hydroxylamine species can lead to undesired side reactions. The acidic environment is crucial for both the reduction and the subsequent dehydration to form the aromatic indole ring.
-
Troubleshooting Steps:
-
Control the Rate of Addition: Add the zinc dust portion-wise to the reaction mixture to control the exotherm. A rapid increase in temperature can lead to over-reduction and side product formation.
-
Monitor the Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the formation of the product. This will help you determine the optimal reaction time and prevent over-reduction.
-
Alternative Reducing Agents: While zinc in acetic acid is common, other reducing agents can be employed.[2] For example, iron powder in acetic acid or sodium dithionite can sometimes provide cleaner reactions and higher yields.[3]
-
Work-up Procedure: After the reaction is complete, it is crucial to remove the zinc salts efficiently. A thorough filtration and washing of the crude product are necessary.
-
Caption: Key stages in the reductive cyclization process.
Q3: I am struggling with the purification of the final product. This compound seems to be poorly soluble in many common organic solvents.
A3: Senior Application Scientist Insights
The purification of this compound can indeed be challenging due to its zwitterionic character at certain pH values and its tendency to form strong intermolecular hydrogen bonds.
-
Causality: The presence of both an acidic carboxylic acid group and a phenolic hydroxyl group, along with the indole nitrogen, makes the molecule's solubility highly dependent on pH. In neutral or slightly acidic solutions, it can exist as a zwitterion, reducing its solubility in organic solvents.
-
Purification Protocol:
-
Acid-Base Extraction: A highly effective method for purification is to utilize its acidic properties.
-
Dissolve the crude product in an aqueous basic solution (e.g., 1M sodium bicarbonate or sodium carbonate). The desired product will form a soluble salt.
-
Wash the aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-acidic impurities.
-
Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. The this compound will precipitate out.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
Recrystallization: If further purification is needed, recrystallization can be attempted. Due to its limited solubility, a mixed solvent system may be necessary. A mixture of ethanol and water or methanol and water often works well. Dissolve the product in the minimum amount of hot alcohol and then slowly add water until turbidity is observed. Allow the solution to cool slowly to obtain pure crystals.
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General FAQs
Q4: Are there any alternative synthetic routes to this compound that I should consider?
A4: Senior Application Scientist Insights
While the Reissert synthesis is a robust method, other indole synthesis strategies could potentially be adapted. However, they may present their own set of challenges.
-
Madelung Synthesis: This method involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures.[4] While it can be used to synthesize indoles, the harsh conditions (high temperatures and strong bases) may not be compatible with the hydroxyl group.[4][5]
-
Fischer Indole Synthesis: This well-known method involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. While versatile, the synthesis of the required substituted phenylhydrazine precursor can be complex.
-
Nenitzescu Indole Synthesis: This reaction typically produces 5-hydroxyindoles from a benzoquinone and a β-aminocrotonic ester.[6][7] Adapting this for a 7-hydroxyindole would require a different starting quinone and may not be straightforward.
For the specific target of this compound, the Reissert synthesis generally remains the most direct and well-established route.
Q5: What are the key spectroscopic features I should look for to confirm the identity and purity of my final product?
A5: Senior Application Scientist Insights
Spectroscopic analysis is essential for confirming the structure of your synthesized this compound.
-
¹H NMR (in DMSO-d₆):
-
Look for a broad singlet for the indole N-H proton, typically downfield (>11 ppm).
-
A singlet for the carboxylic acid proton, also downfield and often very broad.
-
A singlet for the phenolic O-H proton.
-
Signals in the aromatic region (around 6.5-7.5 ppm) corresponding to the protons on the benzene ring of the indole.
-
A singlet for the proton at the 3-position of the indole ring.
-
-
¹³C NMR (in DMSO-d₆):
-
A signal for the carboxylic acid carbon (~160-170 ppm).
-
Signals for the aromatic carbons, including the carbon bearing the hydroxyl group (~140-150 ppm).
-
-
IR (KBr pellet or ATR):
-
A broad absorption band for the O-H stretch of the carboxylic acid and the phenol (typically 2500-3300 cm⁻¹).
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A strong absorption for the C=O stretch of the carboxylic acid (~1680-1710 cm⁻¹).
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An N-H stretching vibration around 3300-3500 cm⁻¹.
-
-
Mass Spectrometry (ESI-):
-
The most prominent peak should correspond to the deprotonated molecule [M-H]⁻.
-
By carefully considering these troubleshooting points and understanding the underlying chemistry, you can significantly improve the yield and purity of your this compound synthesis.
References
-
Madelung synthesis - Wikipedia. Available at: [Link]
-
Combes quinoline synthesis - Wikipedia. Available at: [Link]
-
Friedländer synthesis - Wikipedia. Available at: [Link]
-
Baeyer–Emmerling indole synthesis - Wikipedia. Available at: [Link]
-
Nenitzescu indole synthesis - Wikipedia. Available at: [Link]
-
Gould–Jacobs reaction - Wikipedia. Available at: [Link]
-
Friedlander quinoline synthesis - Química Organica.org. Available at: [Link]
-
Nenitzescu Indole Synthesis - SynArchive. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]
-
Synthesis and Chemistry of Indole. Available at: [Link]
-
synthesis of quinoline derivatives and its applications | PPTX - Slideshare. Available at: [Link]
-
Doebner–Miller reaction - Wikipedia. Available at: [Link]
-
Skraup reaction - Wikipedia. Available at: [Link]
-
Borsche–Drechsel cyclization - Wikipedia. Available at: [Link]
-
Reissert indole synthesis - Wikipedia. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]
-
Friedländer Quinoline Synthesis - ResearchGate. Available at: [Link]
-
The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids - ResearchGate. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. Available at: [Link]
-
Scheme 2. The Nenitzescu reaction mechanism - ResearchGate. Available at: [Link]
-
Borsche–Drechsel cyclization - Semantic Scholar. Available at: [Link]
-
Observations on the mechanism of the nenitzescu indole synthesis - RSC Publishing. Available at: [Link]
-
Gould-Jacobs Reaction. Available at: [Link]
-
Doebner-Miller Reaction - SynArchive. Available at: [Link]
-
Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. Available at: [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. Available at: [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. Available at: [Link]
-
the-borsche-drechsel-bd-cyclization-synthesis-of-tetrahydrocarbazoles-and-carbazole-alkaloids - Ask this paper | Bohrium. Available at: [Link]
-
On the Mechanism of Indirubin Formation in the Baeyer-Emmerling Synthesis. Available at: [Link]
-
Combe's synthesis of quinoline || detailed mechanism - YouTube. Available at: [Link]
-
Indole - Wikipedia. Available at: [Link]
-
One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles | ACS Omega. Available at: [Link]
-
(PDF) Madelung Indole Synthesis - ResearchGate. Available at: [Link]
-
3-Substituted indole: A review - International Journal of Chemical Studies. Available at: [Link]
-
Reissert indole synthesis - chemeurope.com. Available at: [Link]
-
On the Baeyer-Emmerling Synthesis of Indigo - Science and Education Publishing. Available at: [Link]
-
(PDF) Reissert Indole Synthesis - ResearchGate. Available at: [Link]
Sources
- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
Technical Support Center: Purification of 7-Hydroxyindole-2-carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 7-Hydroxyindole-2-carboxylic acid, a critical intermediate in pharmaceutical synthesis. As Senior Application Scientists, we have designed this resource to be a practical, field-tested guide that explains not just the how, but the why behind each experimental step.
Troubleshooting Guide
This section addresses specific problems encountered during the purification of this compound in a question-and-answer format.
Problem 1: My crude product is a dark, discolored solid, and the color persists after initial purification attempts.
-
Probable Cause: this compound is highly susceptible to oxidation. The phenolic hydroxyl group (-OH) on the indole ring can be easily oxidized by atmospheric oxygen, especially when exposed to light, heat, or trace metal impurities. This process forms highly colored quinone-like species and oligomers, which are often difficult to remove.[1][2]
-
Recommended Solutions:
-
Inert Atmosphere: Conduct all purification steps, including solvent evaporation and filtration, under an inert atmosphere (e.g., nitrogen or argon). This minimizes contact with oxygen.
-
Light Protection: Protect the compound from light at all stages by wrapping flasks and containers in aluminum foil.
-
Antioxidant Use: During aqueous extractions or chromatography, consider adding a small amount of a reducing agent like sodium bisulfite or ascorbic acid to the aqueous phase to inhibit oxidation.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., methanol or ethanol) and treat with a minimal amount of activated carbon. Heat briefly, then filter hot through a pad of Celite®. This can effectively remove colored polymeric impurities. Be aware that this may lead to some product loss due to adsorption. A patent for refining indole-2-carboxylic acid suggests using activated carbon for decolorizing.[3]
-
Problem 2: I'm experiencing very low recovery after recrystallization.
-
Probable Cause: This issue typically stems from one of two factors: improper solvent system selection or thermal degradation of the compound. The molecule's polarity, due to the hydroxyl and carboxylic acid groups, combined with the aromatic indole core, gives it a complex solubility profile. Furthermore, indole-2-carboxylic acids are known to be thermally labile and can undergo decarboxylation when heated excessively.[4][5][6]
-
Recommended Solutions:
-
Solvent System Optimization: Avoid single-solvent recrystallization if the compound is highly soluble. A two-solvent system is often more effective. Good starting points include Ethanol/Water, Methanol/Water, or Ethyl Acetate/Hexane. Dissolve the compound in a minimum amount of the "good" (high solubility) solvent while warm, then slowly add the "poor" (low solubility) solvent until turbidity persists. Allow the solution to cool slowly.
-
pH Control: The solubility of this compound is highly pH-dependent. At neutral or high pH, the carboxylic acid deprotonates to a carboxylate, increasing water solubility. At low pH, it is protonated and less soluble in water. A patented method for a related compound involves forming a triethylamine salt to dissolve it in water, followed by controlled acidification to crystallize the pure product away from impurities at specific pH ranges.[3]
-
Temperature Management: Avoid prolonged heating or boiling. Indole-2-carboxylic acids can decarboxylate (lose CO2) at high temperatures, leading to the formation of 7-hydroxyindole as an impurity and reducing the yield of the desired acid.[5][7][8] When dissolving the crude material, heat gently and only until dissolution is complete.
-
Problem 3: My purified product shows multiple spots on TLC, even after column chromatography.
-
Probable Cause: Co-elution of structurally similar impurities is a common challenge. Potential impurities include starting materials, isomers (e.g., 4-, 5-, or 6-hydroxyindole-2-carboxylic acid), the decarboxylated product (7-hydroxyindole), or oxidized byproducts. These compounds may have very similar polarities to the target molecule.
-
Recommended Solutions:
-
Mobile Phase Modification: For normal-phase silica gel chromatography, adding a small amount (0.5-1%) of an acid like acetic acid or formic acid to the mobile phase (e.g., Ethyl Acetate/Hexane) is crucial. This suppresses the deprotonation of the carboxylic acid group, preventing "streaking" or tailing on the TLC and column, and leading to sharper peaks and better separation.
-
Reverse-Phase Chromatography: If normal-phase fails to provide adequate separation, High-Performance Liquid Chromatography (HPLC) using a reverse-phase column (like C18) is a powerful alternative.[9][10] A mobile phase of Acetonitrile/Water or Methanol/Water with a TFA or formic acid modifier (0.1%) is typically effective for separating polar aromatic acids.
-
pH-Based Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (like ethyl acetate) and wash with a mild acidic solution (e.g., 1 M HCl) to remove any basic impurities. Then, extract the desired product into a mild basic solution (e.g., saturated sodium bicarbonate). The acidic product will move to the aqueous layer as its salt, leaving neutral impurities behind in the organic layer. Re-acidification of the aqueous layer will precipitate the purified product, which can then be collected and further polished by chromatography if needed.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The two main stability concerns are oxidation and decarboxylation .
-
Oxidation: The electron-rich phenol and indole rings are susceptible to oxidation by air and light, forming colored quinone-type impurities.[1] This is often the cause of product discoloration (e.g., turning pink, brown, or black).
-
Decarboxylation: Like many heteroaromatic carboxylic acids, the carboxyl group at the 2-position of the indole ring can be lost as CO2 upon heating, particularly in solution or above its melting point.[4][6] This degradation pathway leads to the formation of 7-hydroxyindole.
Q2: What is the expected solubility profile for this compound?
Due to its functional groups, this compound is a polar molecule. Its solubility is generally poor in non-polar solvents and better in polar, protic solvents. A related isomer, 5-Hydroxyindole-2-carboxylic acid, is soluble in methanol and a chloroform/ethanol mixture. Expect a similar profile for the 7-hydroxy isomer.
| Solvent | Expected Solubility | Rationale |
| Water | Poor at neutral pH, increases with base | The carboxylic acid is poorly soluble, but its salt is very soluble. |
| Methanol / Ethanol | Soluble | Polar protic solvents capable of hydrogen bonding. |
| Acetone / Ethyl Acetate | Moderately Soluble | Polar aprotic solvents. |
| Dichloromethane / Chloroform | Sparingly Soluble to Insoluble | Less polar solvents. |
| Hexane / Toluene | Insoluble | Non-polar solvents. |
Q3: Which analytical technique is best for assessing the purity of the final product?
For routine purity checks, Thin-Layer Chromatography (TLC) is fast and effective. For definitive purity assessment and quantification, High-Performance Liquid Chromatography (HPLC) is the gold standard.[9][10] A typical HPLC method would involve a C18 reverse-phase column with a UV detector (monitoring at ~280 nm), using a gradient elution with a mobile phase of water and acetonitrile containing 0.1% formic or trifluoroacetic acid. This method can effectively separate the target compound from common impurities.[11]
Visualized Workflows and Pathways
General Purification Workflow
This diagram outlines the decision-making process for purifying crude this compound.
Caption: Decision workflow for purification.
Key Degradation Pathways
This diagram illustrates the two primary routes of degradation for this compound.
Caption: Primary degradation routes.
Experimental Protocols
Protocol 1: Optimized Recrystallization (Two-Solvent System)
-
Preparation: Place the crude this compound (~1.0 g) into an Erlenmeyer flask wrapped in aluminum foil. Add a magnetic stir bar.
-
Dissolution: Add a minimal amount of hot ethanol (or methanol) dropwise while stirring and gently warming on a hotplate (~60°C) until the solid completely dissolves. Rationale: Using the minimum volume of the "good" solvent ensures the solution is saturated, maximizing recovery.
-
Induce Crystallization: Remove the flask from the heat. Slowly add deionized water (the "poor" solvent) dropwise until the solution becomes faintly and persistently cloudy. If too much water is added, clarify by adding a few drops of hot ethanol.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place it in an ice bath or refrigerator (2-8°C) for at least 1 hour. Rationale: Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold 1:1 ethanol/water, followed by a wash with cold water to remove residual solvent.
-
Drying: Dry the purified crystals under vacuum at a low temperature (<40°C) to prevent degradation. Store the final product in a sealed container protected from light.
Protocol 2: Flash Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate with 0.5% Acetic Acid). Pack a glass column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent mixture (e.g., 1:1 Hexane:Ethyl Acetate). If solubility is low, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent (like methanol), adding silica, and evaporating the solvent to dryness. Load the resulting dry powder onto the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate + 0.5% Acetic Acid). Rationale: The added acetic acid keeps the carboxylic acid protonated, ensuring consistent interaction with the silica and preventing streaking.[12]
-
Gradient: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 2% to 50% ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC using a mobile phase slightly more polar than the one currently running through the column.
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure (rotary evaporation), ensuring the water bath temperature remains low (<40°C) to prevent decarboxylation.
References
-
Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558-5559. [Link]
-
ACS Publications. (n.d.). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry. [Link]
-
Zhou, X. Y., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Synthetic Communications, 50(4), 549-556. [Link]
-
ResearchGate. (n.d.). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. [Link]
- Google Patents. (2016). Refinement method of indole-2-carboxylic acid. CN106008311A.
-
Li, J., et al. (2012). A Practical Synthesis of Indole-2-carboxylic Acid. Organic Preparations and Procedures International, 44(3), 255-258. [Link]
-
Schmer, G., & Roberts, J. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Biochimica et Biophysica Acta (BBA) - Enzymology, 527(1), 264-271. [Link]
-
ResearchGate. (n.d.). Crystallization purification of indole. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Amerigo Scientific. (n.d.). 7-Hydroxy-1H-indole-2-carboxylic acid. [Link]
-
Nohta, H., et al. (1990). High-performance liquid chromatographic determination of 5-hydroxyindoles by post-column fluorescence derivatization. Journal of Chromatography B: Biomedical Sciences and Applications, 527(1), 264-71. [Link]
-
Goyal, R. N., & Kumar, A. (2007). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. ResearchGate. [Link]
-
Ekbbal, R., et al. (2023). CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS FROM MEDICINAL PLANTS. IIP Series. [Link]
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PharmaCompass. (n.d.). Purification & Separation | Chromatography | HPLC | CDMO. [Link]
-
Kairys, D. J., & Pu, L. (1980). Purification and characterization of hydroxyindole oxidase from the gills of Mytilus edulis. Archives of Biochemistry and Biophysics, 200(1), 129-138. [Link]
-
Wang, Z., et al. (2021). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 26(23), 7356. [Link]
- Google Patents. (2011). Synthetic method of indole-2-carboxylic acid. CN102020600A.
-
Ito, S., & Nicol, J. A. (1974). Isolation of oligomers of 5,6-dihydroxyindole-2-carboxylic acid from the eye of the catfish. Biochemical Journal, 143(1), 207–217. [Link]
-
Kumar, S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 1362–1369. [Link]
-
Reddit. (2020). Carboxylic acid solubility + TLC. [Link]
-
ResearchGate. (n.d.). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. [Link]
Sources
- 1. Purification and characterization of hydroxyindole oxidase from the gills of Mytilus edulis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. CN106008311A - Refinement method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 4. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
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- 12. reddit.com [reddit.com]
Technical Support Center: A Guide to Improving the Stability of 7-Hydroxyindole-2-carboxylic Acid in Solution
Welcome to the technical support center for handling 7-Hydroxyindole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable but sensitive molecule. We understand that maintaining the stability of this compound in solution is critical for reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established principles of small molecule stabilization.
Section 1: Understanding the Instability of this compound
The inherent instability of this compound stems directly from its chemical structure. The molecule contains two key functional groups that are susceptible to degradation: an electron-rich indole ring and a phenolic hydroxyl group.[1] This combination makes the compound highly prone to oxidation, which is the primary degradation pathway.
Key Factors Driving Instability:
-
Oxidation: Exposure to atmospheric oxygen is a major catalyst for degradation.[2] The indole and hydroxyl moieties can be oxidized, leading to the formation of highly reactive quinone-imine intermediates. These intermediates can then polymerize, resulting in the characteristic discoloration (yellow to dark brown) of the solution.
-
pH: The pH of the solution dictates the ionization state of both the phenolic hydroxyl group and the carboxylic acid. The deprotonated phenoxide ion is significantly more susceptible to oxidation than the protonated phenol.
-
Light Exposure: Light, particularly in the UV spectrum, can provide the activation energy needed to initiate and accelerate photo-oxidative degradation reactions.[3][4] Many indole derivatives are known to be light-sensitive.[5]
-
Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation pathways.[2][3]
-
Metal Ions: Trace amounts of metal ions (e.g., Fe³⁺, Cu²⁺) in solvents or reagents can act as catalysts, significantly accelerating oxidative degradation.[2][6]
Below is a conceptual diagram illustrating the primary oxidative degradation pathway.
Caption: Experimental workflow for a stability study.
Methodology:
-
Preparation: Prepare two sets of solutions of this compound at your target concentration: a "Control" solution (e.g., in unbuffered water or standard solvent) and a "Stabilized" solution using Protocol 1.
-
Initial Analysis (T=0): Immediately analyze an aliquot from each solution by HPLC-UV to determine the initial peak area, which represents 100% integrity.
-
Storage: Store aliquots of both Control and Stabilized solutions under various conditions you wish to test (e.g., benchtop exposed to light, 4°C in the dark, -20°C in the dark).
-
Time-Point Analysis: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each storage condition and analyze it by HPLC-UV.
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample. Plotting this percentage against time will generate degradation curves, visually demonstrating which conditions provide the best stability. Analytical methods like UHPLC-MS/MS can provide even greater sensitivity and specificity for monitoring the toxin. [7][8] By following these guidelines and protocols, you can significantly improve the stability and reliability of your this compound solutions, leading to more accurate and reproducible research.
References
- BenchChem. (n.d.). Technical Support Center: Prevention of Indole Compound Oxidation During Storage.
-
Pino-Rios, R., & Solà, M. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Molecules, 25(24), 6025. Available from: [Link]
-
Alves, F., et al. (2023). Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole. ACS Chemical Neuroscience, 14(15), 2789–2797. Available from: [Link]
-
Stobaugh, J. F., et al. (1983). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Analytical Biochemistry, 135(2), 495-504. Available from: [Link]
-
Sandhu, H. S., et al. (2018). The role of hydroxyindoles in protecting neuronal cultures from ferroptosis. Redox Biology, 15, 34-42. Available from: [Link]
-
Manjula, S., et al. (2018). Microbial Degradation of Indole and Its Derivatives. BioMed Research International, 2018, 9419572. Available from: [Link]
-
Pramanik, A., et al. (2015). Synthesis of 4-Hydroxyindole Fused Isocoumarin Derivatives and Their Fluorescence "Turn-off" Sensing of Cu(II) and Fe(III) Ions. RSC Advances, 5(22), 17053-17062. Available from: [Link]
-
Pasquet, P. L., et al. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Food Bioscience, 57, 103586. Available from: [Link]
-
Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Biotechnology Reports, 24, e00370. Available from: [Link]
-
Lee, J., et al. (2009). Indole and 7-hydroxyindole diminish Pseudomonas aeruginosa virulence. Microbial Biotechnology, 2(1), 75-90. Available from: [Link]
-
Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 863-879. Available from: [Link]
-
Ma, Y., et al. (2022). Carboxylic acids and light interact to affect nanoceria stability and dissolution in acidic aqueous environments. Environmental Science: Nano, 9(1), 223-238. Available from: [Link]
-
Abourashed, E. A. (2023). Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. ACS Omega, 8(49), 46738–46756. Available from: [Link]
-
Gebregeorgis, A., & Tadesse, T. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Journal of Drug and Alcohol Research, 12(1), 1-8. Available from: [Link]
-
Kora, A. J. (2019). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers, 11(7), 1137. Available from: [Link]
-
Živković, A., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 12(3), 738. Available from: [Link]
-
Farha, A., et al. (2022). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science, 60(8), 734-742. Available from: [Link]
-
Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2681. Available from: [Link]
-
Lavallée, C., et al. (2020). Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids. Molecules, 25(19), 4553. Available from: [Link]
-
Wang, Y., et al. (2022). Characterization of Carboxylic Acid Reductase from Mycobacterium phlei Immobilized onto Seplite LX120. Molecules, 27(20), 7013. Available from: [Link]
-
Chen, Y.-H., et al. (2024). Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring. Journal of Food and Drug Analysis, 32(3), 269-278. Available from: [Link]
-
Jamur, J. M. S., et al. (2020). Studying Analytical Methods for Monitoring of Antibiotics in Environmental Waters, A review. Journal of Kufa for Chemical Sciences, 14(2), 451-456. Available from: [Link]
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- 4. researchgate.net [researchgate.net]
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Technical Support Center: Troubleshooting HPLC Methods for 7-Hydroxyindole-2-carboxylic Acid
Welcome to the technical support center for the analysis of 7-Hydroxyindole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this specific analyte. My aim is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions during your method development and troubleshooting efforts.
Analyte Overview: Key Physicochemical Properties and Chromatographic Challenges
This compound is a polar, ionizable molecule with a high propensity for degradation. Understanding its fundamental properties is the first step toward developing a robust HPLC method. The primary challenges in its analysis are its inherent instability, particularly its susceptibility to oxidation, and the need for precise pH control of the mobile phase to ensure reproducible retention and good peak shape.
| Property | Value / Information | Significance for HPLC Method |
| Molecular Formula | C₉H₇NO₃[1] | Used for mass spectrometry identification. |
| Molecular Weight | 177.16 g/mol [1] | Essential for preparing standard solutions of known molarity. |
| Predicted pKa | ~4.37[1] | Critical. Dictates the mobile phase pH required to keep the analyte in a single, non-ionized form for consistent retention and good peak shape on a reversed-phase column. |
| UV Absorbance | No specific λmax found for the 7-hydroxy isomer. Indole-2-carboxylic acid and other indoles show absorbance around 280 nm.[2] | A starting detection wavelength of 280 nm is recommended. A full UV scan using a PDA detector is advised during initial method development. |
| Stability | Hydroxyindoles are highly susceptible to oxidation.[3] 7-hydroxyindole compounds can be unstable in solution.[4] | Critical. Analyte degradation is a primary source of error. Sample and standard solutions must be fresh. Protection from light and the use of antioxidants should be considered. |
| Solubility | Soluble in DMSO and slightly soluble in Methanol.[5] Indole-3-acetic acid has low solubility in acetonitrile. | The choice of sample diluent is crucial to prevent precipitation on injection and to match the mobile phase strength. A mixture of mobile phase components is often the best choice. |
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the initial setup of an HPLC method for this compound.
Q1: What is a good starting column for my analysis?
A1: A modern, end-capped C18 or a C8 reversed-phase column is the recommended starting point. These columns provide a good balance of hydrophobic retention and are suitable for the polar nature of the analyte when used with an appropriate aqueous/organic mobile phase. Columns with a particle size of 3 µm or 5 µm are standard. For faster analysis, sub-2 µm particle columns (UHPLC) can be used, but this requires an instrument capable of handling higher backpressures.
Q2: What mobile phase composition should I start with?
A2: For reversed-phase chromatography, a gradient elution is often preferable for indole compounds to ensure good separation from impurities and to achieve sharper peaks.[2] A good starting point is:
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
The acid is crucial for controlling the pH. With a pKa of ~4.37, the mobile phase pH should be maintained at or below pH 2.4 (at least 2 units below the pKa) to ensure the carboxylic acid group is fully protonated (non-ionized). This will maximize retention and prevent peak tailing caused by mixed ionic forms.
Q3: What is the optimal detection wavelength?
Q4: Why is my baseline noisy or drifting, especially during a gradient?
A4: A noisy or drifting baseline is often related to the mobile phase. Potential causes include:
-
Contaminated Solvents: Impurities in your water or organic solvent can accumulate on the column and elute during the gradient, causing a rising baseline or ghost peaks. Always use high-purity, HPLC-grade solvents.
-
Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the pump or detector cell, leading to pressure fluctuations and baseline noise. Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.
-
Mismatched UV Absorbance of Solvents: If your mobile phase components (e.g., your acidic additive) have different UV absorbance profiles at your detection wavelength, you will see a baseline shift during the gradient. Using an additive like formic acid, which has a low UV cutoff, can minimize this effect.
Q5: How can I improve my peak shape? My peak is tailing.
A5: Peak tailing for an acidic compound like this compound is a common issue. The primary causes are:
-
Incorrect Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa (~4.37), a mixed population of ionized and non-ionized forms will exist, leading to broad, tailing peaks. Ensure your mobile phase pH is below 2.5.
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of the column can interact with the polar groups on your analyte, causing tailing. Using a modern, fully end-capped column or adding a competing base like triethylamine (though less common for acidic analytes) can help. The most effective solution is proper pH control.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. Try diluting your sample.
In-Depth Troubleshooting Guides
This section explores more complex issues in a structured format, providing a logical path from symptom to solution.
Problem 1: Rapid Analyte Degradation, Shifting Peak Areas, and Appearance of New Peaks
Symptoms:
-
The peak area for your main analyte decreases with each injection, even when injecting from the same vial.
-
New, often broad and colorful (yellow/brown) peaks appear in the chromatogram over time.
-
The baseline becomes increasingly noisy or shows broad humps.
Root Cause Analysis: The phenolic hydroxyl group on the 7-position of the indole ring makes the molecule highly susceptible to oxidation .[3] This can be accelerated by exposure to oxygen, light, and trace metals. The degradation products are often quinone-like species, which are colored and can be chromatographically active.
Solutions & Mitigation Strategies:
-
Work with Fresh Solutions: Prepare sample and standard solutions immediately before analysis. Do not store stock solutions at room temperature for extended periods. If storage is necessary, store at 2-8°C in amber vials and for the shortest time possible.
-
Use an Antioxidant in the Sample Diluent: Adding a small amount of an antioxidant like ascorbic acid or sodium metabisulfite to your sample diluent can significantly slow down the oxidative degradation process.
-
Protect from Light: Use amber autosampler vials and cover your sample tray and solvent bottles to protect them from ambient light.
-
De-gas Solvents Thoroughly: Removing dissolved oxygen from the mobile phase and sample diluent reduces the potential for oxidation.
-
Consider Sample Temperature: Use a cooled autosampler (e.g., set to 4°C) to maintain the integrity of your samples during a long analytical run.
Caption: Decision tree for troubleshooting poor peak shape.
Experimental Protocols
These protocols provide a starting point for your method development. Always follow safe laboratory practices.
Protocol 1: Preparation of Stock and Working Standard Solutions
This protocol is designed to minimize analyte degradation.
-
Prepare Diluent: Create a diluent solution consisting of 50:50 (v/v) Acetonitrile:Water containing 0.1% Ascorbic Acid. For example, to make 100 mL, mix 50 mL of acetonitrile, 50 mL of HPLC-grade water, and 100 mg of ascorbic acid. Mix thoroughly.
-
Weigh Analyte: Accurately weigh approximately 10 mg of this compound standard into a 10 mL amber volumetric flask.
-
Dissolve and Dilute: Add approximately 7 mL of the diluent to the flask. Gently sonicate for 2-5 minutes to ensure complete dissolution. Allow the solution to return to room temperature.
-
Make to Volume: Add diluent to the 10 mL mark. Cap and invert the flask 10-15 times to ensure homogeneity. This is your 1 mg/mL Stock Solution .
-
Prepare Working Standards: Immediately perform serial dilutions from the stock solution using the same diluent to create your calibration standards in amber autosampler vials.
-
Storage: Use immediately. If short-term storage is unavoidable, store protected from light at 2-8°C for no more than 24 hours. A stability study should be performed to verify acceptable storage times.
Protocol 2: Preparation of Mobile Phase (0.1% Formic Acid)
-
Mobile Phase A (Aqueous):
-
Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.
-
Carefully add 1 mL of high-purity formic acid.
-
Cap and mix thoroughly.
-
Filter the mobile phase through a 0.45 µm filter to remove particulates.
-
Degas the solution for 10-15 minutes using an appropriate method.
-
-
Mobile Phase B (Organic):
-
Pour HPLC-grade acetonitrile into a separate, clean solvent bottle.
-
Degas the solvent.
-
-
System Setup: Place the prepared solvent bottles onto the HPLC system, ensuring the solvent lines are placed correctly and are free of air bubbles.
Protocol 3: Recommended Starting HPLC Method
This method provides a robust starting point for analysis. Optimization will likely be required for your specific application.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 10% B2-15 min: 10% to 90% B15-17 min: 90% B17-17.1 min: 90% to 10% B17.1-22 min: 10% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA/UV at 280 nm |
| Sample Diluent | 50:50 Acetonitrile:Water with 0.1% Ascorbic Acid |
| Autosampler Temp. | 4 °C |
References
-
Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. [Link]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]
-
Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 4(2), 59-71. [Link]
-
Shinde, P., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 1(1). [Link]
-
El-Gindy, A., et al. (2010). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of AOAC International, 93(3), 856-865. [Link]
-
Amerigo Scientific. 7-Hydroxy-1H-indole-2-carboxylic acid. [Link]
-
Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 11-21. [Link]
-
Grewal, P., et al. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. Molecular Pharmaceutics, 11(4), 1259-1272. [Link]
-
Dong, M. W. (2019). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 37(10), 748-761. [Link]
-
De Vita, D., et al. (2018). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Infectious Diseases, 4(11), 1591-1603. [Link]
-
Jehangir, M. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Medicinal & Organic Chemistry, 1(1). [Link]
-
Kumar, V., et al. (2022). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 7(5), 346-357. [Link]
-
Kulkarni, T. A., et al. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results, 13(3), 221-231. [Link]
-
Vali, S. J., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Science, 3(5). [Link]
-
Lee, J.-H., et al. (2009). Indole and 7-hydroxyindole diminish Pseudomonas aeruginosa virulence. Microbial Biotechnology, 2(1), 75-90. [Link]
-
Zhang, L., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 10(1), 1-12. [Link]
-
Hu, M., et al. (2015). Indole Affects Biofilm Formation in Bacteria. Current Drug Targets, 16(1), 1-8. [Link]
-
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683-691. [Link]
-
Moudjahed, M. (2015). When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base? ResearchGate. [Link]
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- 1. 84639-84-9 CAS MSDS (7-HYDROXY-1H-INDOLE-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Indole and 7‐hydroxyindole diminish Pseudomonas aeruginosa virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Hydroxyindole-2-carboxylic acid CAS#: 40047-23-2 [m.chemicalbook.com]
Technical Support Center: Troubleshooting Impurities in 7-Hydroxyindole-2-carboxylic Acid Synthesis
Welcome to the technical support guide for the synthesis of 7-Hydroxyindole-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who work with this valuable heterocyclic building block. The synthesis of this compound, while conceptually straightforward, is often plagued by challenges related to product purity. Its unique structure, featuring both a phenolic hydroxyl group and an electron-rich indole ring, makes it susceptible to specific side reactions and degradation pathways.
This guide provides in-depth, experience-driven answers to common problems, focusing on the root causes of impurity formation and offering validated protocols for their prevention and removal.
Part 1: Frequently Asked Questions (FAQs) - Diagnosing Common Impurities
This section addresses the most common issues encountered during the synthesis and isolation of this compound.
Q1: My final product has a pink, brown, or purplish tint, and the color darkens over time. What is causing this discoloration?
A: This is the most frequently reported issue and is almost always due to oxidation . The 7-hydroxyindole scaffold is highly susceptible to oxidation by atmospheric oxygen. The phenolic hydroxyl group and the electron-rich pyrrole ring are easily oxidized, leading to the formation of highly colored quinone-like species and polymeric materials. This process can be accelerated by light, heat, and the presence of trace metal impurities.
-
Causality: The hydroxyl group at the 7-position donates electron density into the indole ring system, making it more easily oxidized than indole itself. The initial oxidation can form radical species that propagate, leading to complex mixtures of colored byproducts. Studies on indole oxidation show pathways leading to oxindoles and other ring-opened products, which are often colored[1][2][3][4]. Hydroxyindole derivatives, in particular, are known to be highly reactive towards various oxidizing species[5].
Q2: My mass spectrometry analysis shows a significant M-44 peak (loss of CO₂), and my NMR shows signals for 7-hydroxyindole. What is this impurity and why did it form?
A: This impurity is 7-hydroxyindole , the product of decarboxylation. Indole-2-carboxylic acids are thermally labile and can readily lose carbon dioxide when heated, especially in solution.[6][7][8]
-
Causality: The reaction proceeds via an electrophilic substitution mechanism on the protonated carboxylic acid. The stability of the indole ring helps to facilitate the loss of CO₂. This is a well-documented reaction for many indole-2-carboxylic acids, often used intentionally to synthesize 2-unsubstituted indoles.[6][9][10] If your reaction workup, solvent removal, or crystallization steps involve high temperatures (e.g., refluxing in high-boiling point solvents), significant decarboxylation can occur.
Q3: I'm synthesizing the target molecule via debenzylation of 7-benzyloxyindole-2-carboxylic acid. My analysis shows residual starting material. What's the best way to remove it?
A: The presence of residual 7-benzyloxyindole-2-carboxylic acid is a common process-related impurity stemming from incomplete reaction. This is a typical final step in multi-step syntheses of this molecule.[11][12]
-
Causality: Incomplete debenzylation via catalytic hydrogenation can result from several factors:
-
Catalyst Inactivation: The catalyst (e.g., Pd/C) may be poisoned by trace impurities.
-
Insufficient Hydrogen: Poor delivery of H₂ gas to the reaction mixture.
-
Steric Hindrance: While less common for a benzyl group, complex substitution patterns can slow the reaction.
-
-
Troubleshooting: Since the starting material has a very different polarity and lacks the free phenolic hydroxyl group, it can typically be separated via chromatography. However, optimizing the reaction is preferable. Consider increasing catalyst loading, reaction time, or hydrogen pressure. A key difference for purification is solubility: this compound has a free hydroxyl group, making it more polar and allowing for separation through pH-mediated aqueous extraction.
Q4: What are other potential process-related impurities I should be aware of?
A: Beyond unreacted starting materials, several other impurities can be introduced during synthesis and workup.
-
Residual Palladium: If catalytic hydrogenation is used for deprotection, trace palladium may remain in the final product. This is a major concern in pharmaceutical applications.
-
Ester Precursors: If the synthesis involves the hydrolysis of an ester (e.g., ethyl 7-hydroxyindole-2-carboxylate), incomplete hydrolysis will leave the ester as an impurity.[13][14][15]
-
Solvents: Residual solvents from reaction or crystallization.
-
Salts: Inorganic salts from aqueous workup procedures.[16][17]
Part 2: Troubleshooting Workflows & Mitigation Protocols
This section provides actionable protocols and visual guides to prevent and manage the formation of key impurities.
Workflow for Impurity Diagnosis
The following workflow can help you quickly identify the likely class of your primary impurity based on initial observations.
Caption: A simple diagnostic workflow for identifying the primary impurity.
Focus Area 1: Preventing Oxidation
Oxidation is best managed through preventative measures during the entire workflow and subsequent storage.
-
Inert Atmosphere: Conduct all reaction and workup steps under an inert atmosphere (Nitrogen or Argon) whenever possible. This is critical when the material is in solution and/or heated.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with N₂/Ar or by freeze-pump-thaw cycles, especially for recrystallization.
-
Light Protection: Store the solid material and any solutions in amber vials or flasks wrapped in aluminum foil to protect from light.
-
Low Temperature Storage: Store the final, dried product at low temperatures (2-8°C is recommended) under an inert atmosphere.[18][19]
-
Antioxidant Use (Optional): For long-term storage of solutions, consider adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene), though this would need to be removed before subsequent use.
Focus Area 2: Minimizing Thermal Decarboxylation
Decarboxylation is directly correlated with temperature. Careful temperature control during workup is essential.
| Solvent | Boiling Point (°C) | Recommended Max. Temp. for Rotary Evaporation (°C) | Rationale |
| Dichloromethane | 40 | 25 | Low risk, but good practice to keep cool. |
| Ethyl Acetate | 77 | 40 | Common solvent, keep bath temperature moderate. |
| Methanol / Ethanol | 65 / 78 | 40 | Avoid prolonged heating. |
| Tetrahydrofuran (THF) | 66 | 40 | Peroxide formation risk also mitigated by lower temp. |
| Toluene | 111 | 50 | High boiling point; use with caution and high vacuum. |
| N,N-Dimethylformamide (DMF) | 153 | 60 | High Risk. Avoid if possible or remove under high vacuum at minimal temp. |
-
Quench and Extraction: After the reaction is complete, cool the reaction mixture to room temperature or below before quenching and performing aqueous extractions.
-
Solvent Removal: Concentrate the organic extracts using a rotary evaporator with the water bath temperature set according to Table 1. Do not evaporate to complete dryness if the residue is an oil; co-evaporate with a more volatile solvent like dichloromethane to obtain a solid.
-
Recrystallization:
-
Choose a solvent system where the product is soluble at moderate temperatures (e.g., 40-50°C) but sparingly soluble at low temperatures (0-5°C). A common system is an alcohol/water or ethyl acetate/heptane mixture.
-
Heat the solvent just enough to dissolve the crude product. Avoid boiling the solution.
-
Once dissolved, allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation.
-
-
Drying: Dry the isolated crystals under vacuum at a mild temperature (e.g., 30-40°C).
Part 3: Key Impurity Formation Pathways
The diagram below illustrates the desired synthetic transformation and the two major degradation pathways leading to common impurities.
Caption: Formation of the target product and key impurities.
References
-
Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558–5559. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of this compound phenyl ester. Retrieved from [Link]
-
ACS Publications. (n.d.). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wang, L., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Synthetic Communications, 50(3), 356-364. Available at: [Link]
-
Caddick, S., et al. (2001). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. Available at: [Link]
-
Nonhebel, D. C., & Magnusson, R. (1987). Oxidation of Indole-3-acetic Acid and Oxindole-3-acetic Acid to 2,3-Dihydro-7-hydroxy-2-oxo-1H Indole-3-acetic Acid-7′-O-β-d-Glucopyranoside in Zea mays Seedlings. Plant Physiology, 84(3), 661–664. Available at: [Link]
-
PubMed. (1987). Oxidation of indole-3-acetic acid and oxindole-3-acetic acid to 2,3-dihydro-7-hydroxy-2-oxo-1H indole-3-acetic acid-7'-O-beta-D-glucopyranoside in Zea mays seedlings. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Grewal, J., et al. (2019). Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of indole derivatives.
-
Li, J., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8031. Available at: [Link]
-
Li, J., et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 12(5), 775-781. Available at: [Link]
-
ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles. Retrieved from [Link]
-
Ma, F. F., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11391-11408. Available at: [Link]
-
Marchelli, R., Hutzinger, O., & Heacock, R. A. (1969). Preparation and properties of the hydroxyindole-3-carboxylic acids. Canadian Journal of Chemistry, 47(23), 4375–4381. Available at: [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Kumar, S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 1328–1334. Available at: [Link]
- Google Patents. (n.d.). Synthetic method of indole-2-carboxylic acid.
-
PubMed. (2020). Removal and Extraction of Carboxylic Acids and Non-ionic Compounds with Simple Hydroxides and Layered Double Hydroxides. Current Pharmaceutical Design, 26(6), 650-663. Available at: [Link]
-
Li, J., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PMC - PubMed Central. Available at: [Link]
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- 2. Oxidation of indole-3-acetic acid and oxindole-3-acetic acid to 2,3-dihydro-7-hydroxy-2-oxo-1H indole-3-acetic acid-7'-O-beta-D-glucopyranoside in Zea mays seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
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refining experimental conditions for 7-Hydroxyindole-2-carboxylic acid assays
Welcome to the technical support center for 7-Hydroxyindole-2-carboxylic acid assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common experimental challenges. Our goal is to ensure the scientific integrity and reliability of your results through field-proven insights and validated protocols.
Introduction to this compound
This compound is a heterocyclic compound of significant interest in various research fields, including the study of serotonin pathways and its potential anti-inflammatory and antioxidant properties.[1] Accurate quantification and characterization of this molecule are crucial for advancing research and development. This guide will walk you through common assay methodologies, potential pitfalls, and solutions to refine your experimental conditions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this compound.
Q1: What are the key chemical properties of this compound I should be aware of?
A1: this compound has a molecular formula of C9H7NO3 and a molecular weight of 177.16 g/mol .[2] Its structure contains both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, making it susceptible to pH-dependent changes in solubility and reactivity. The indole ring itself can be sensitive to oxidation, especially in the presence of light and certain metal ions.
Q2: How should I store this compound and its solutions to ensure stability?
A2: For long-term storage, the solid compound should be kept in a tightly sealed container in a dry environment, ideally at 2-8°C.[3] Solutions should be freshly prepared whenever possible. If storage of solutions is necessary, they should be protected from light and stored at low temperatures (e.g., -20°C) to minimize degradation.[4] The stability of the compound in solution is pH-dependent; acidic conditions may promote degradation.[5]
Q3: What are the most common methods for quantifying this compound?
A3: The most common and reliable methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC), often coupled with UV or fluorescence detection.[6][7] Gas chromatography (GC) can also be used, but typically requires derivatization of the polar carboxylic acid and hydroxyl groups.[8] For less specific but higher throughput screening, colorimetric assays based on reactions with the indole moiety can be employed.[9][10]
Q4: I am observing poor solubility of this compound in my aqueous buffer. What can I do?
A4: The aqueous solubility of indole-2-carboxylic acids can be limited.[11] To improve solubility, you can try adjusting the pH of your buffer. Since the compound has a carboxylic acid group, increasing the pH above its pKa will deprotonate the carboxyl group, forming a more soluble carboxylate salt. Alternatively, the use of a co-solvent such as methanol or ethanol may be necessary. For a 5-Hydroxyindole-2-carboxylic acid analog, a solution of chloroform and ethanol (1:1) was found to be effective.
Troubleshooting Common Experimental Issues
This section provides a systematic approach to troubleshooting common problems encountered during the analysis of this compound.
I. HPLC Analysis: Poor Peak Shape and Resolution
Poor peak shape, such as tailing or fronting, and inadequate resolution are common issues in HPLC analysis of polar compounds like this compound.
Peak tailing is often observed for carboxylic acids due to interactions with the stationary phase.[8]
-
Cause 1: Secondary Interactions with Silica Support: Residual silanol groups on the silica backbone of the stationary phase can interact with the polar functional groups of the analyte.
-
Solution:
-
Use an End-Capped Column: Ensure you are using a column that has been end-capped to minimize exposed silanols.
-
Lower Mobile Phase pH: Adding a small amount of an acid like formic acid or phosphoric acid to the mobile phase can suppress the ionization of silanol groups, reducing secondary interactions.[6]
-
Use a Buffer: Employing a buffer can help maintain a consistent pH and ionic strength, which can improve peak shape.
-
-
-
Cause 2: Column Overload: Injecting too much sample can lead to peak distortion.[8]
-
Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.[8]
-
Inadequate separation between the analyte peak and other components in the sample matrix can compromise quantification.
-
Cause 1: Inappropriate Mobile Phase Composition: The mobile phase may not have the optimal solvent strength to achieve good separation.
-
Solution:
-
Optimize the Organic Solvent Percentage: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase to find the optimal separation.
-
Try a Different Organic Solvent: Acetonitrile and methanol have different selectivities. If you are using one, try the other to see if it improves resolution.
-
-
-
Cause 2: Incorrect Column Chemistry: The stationary phase may not be suitable for your analyte and sample matrix.
-
Solution: Consider a column with a different stationary phase chemistry. For instance, if you are using a standard C18 column, a phenyl-hexyl or a polar-embedded phase might offer different selectivity.
-
II. Colorimetric Assays: Inconsistent Results and High Background
Colorimetric assays, while simple, can be prone to interference and variability.
A high background signal can mask the true signal from your analyte.
-
Cause 1: Reagent Instability: The colorimetric reagents may be degrading over time.
-
Solution: Prepare fresh reagents for each experiment. Store stock solutions as recommended by the manufacturer, often protected from light and at low temperatures.
-
-
Cause 2: Interfering Substances in the Sample: Other compounds in your sample matrix may react with the colorimetric reagent.[9]
-
Solution:
-
Include Proper Controls: Always run a "sample blank" control that contains your sample matrix but not the analyte to measure the background signal.
-
Sample Clean-up: Consider a simple sample preparation step, such as solid-phase extraction (SPE), to remove interfering substances before the assay.
-
-
A weak signal can make accurate quantification difficult.
-
Cause 1: Suboptimal Reaction Conditions: The pH, temperature, or incubation time of the colorimetric reaction may not be optimal.
-
Solution: Systematically optimize the reaction conditions. For example, perform a pH titration to find the optimal pH for color development.
-
-
Cause 2: Analyte Degradation: The analyte may be degrading during sample preparation or the assay itself.
-
Solution: Minimize the time between sample preparation and analysis. Keep samples on ice and protected from light.
-
Detailed Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound
This protocol provides a starting point for the development of an HPLC method for the quantification of this compound.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
3. Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Prepare a series of calibration standards by diluting the stock solution in the mobile phase.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
Inject the standards and samples onto the HPLC system.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: General Colorimetric Assay for Indole Compounds
This protocol is based on the principle of the Kovács assay, which is commonly used for the detection of indole.[9][10]
1. Materials and Reagents:
-
Kovács Reagent (p-dimethylaminobenzaldehyde, isoamyl alcohol, concentrated HCl)
-
This compound standard
-
Appropriate solvent for the standard (e.g., ethanol)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Pipette 100 µL of each standard and sample into the wells of a 96-well microplate.
-
Add 50 µL of Kovács reagent to each well.
-
Incubate the plate at room temperature for 15-20 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Construct a calibration curve and determine the concentration of the analyte in the samples.
Note: This assay is not specific for this compound and will react with other indole-containing compounds.[9]
Visualizations and Workflows
Experimental Workflow for HPLC Analysis
Caption: A typical workflow for the quantitative analysis of this compound using HPLC.
Troubleshooting Logic for HPLC Peak Tailing
Caption: A decision-making flowchart for troubleshooting peak tailing in HPLC analysis.
Quantitative Data Summary
| Parameter | This compound | Reference |
| Molecular Formula | C9H7NO3 | [2] |
| Molecular Weight | 177.16 g/mol | [2] |
| Storage Temperature | 2-8°C (solid) | [3] |
| Common HPLC Column | C18 Reversed-Phase | [6] |
| Typical UV λmax | ~280 nm | - |
References
-
MySkinRecipes. This compound. [Link]
-
Amerigo Scientific. 7-Hydroxy-1H-indole-2-carboxylic acid. [Link]
-
American Society for Microbiology. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. [Link]
-
SIELC Technologies. Separation of 5-Hydroxyindole-2-carboxylic acid on Newcrom R1 HPLC column. [Link]
-
Microbiology Note. Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. [Link]
-
ResearchGate. How to determine the concentration carboyxlic acid? [Link]
-
BuyersGuideChem. This compound suppliers and producers. [Link]
-
Quora. How are carboxylic acids identified? [Link]
-
ResearchGate. 69 questions with answers in INDOLES | Science topic. [Link]
-
ResearchGate. Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. [Link]
-
ACS Publications. Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. [Link]
-
ResearchGate. Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin | Request PDF. [Link]
-
National Institutes of Health. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
-
PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. [Link]
-
PubMed. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. [Link]
-
National Institutes of Health. 7-Hydroxyindole | C8H7NO | CID 2737651 - PubChem. [Link]
-
MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]
-
PubMed. High-performance Liquid Chromatographic Determination of 5-hydroxyindoles by Post-Column Fluorescence Derivatization. [Link]
-
PubMed. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. [Link]
-
Chemical Review and Letters. Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. [Link]
-
MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]
-
Portland Press. The 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activity of human tyrosinase. [Link]
-
PubMed Central. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
-
MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]
-
MDPI. Characterization of Carboxylic Acid Reductase from Mycobacterium phlei Immobilized onto Seplite LX120. [Link]
Sources
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- 7. High-performance liquid chromatographic determination of 5-hydroxyindoles by post-column fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Degradation Pathways of 7-Hydroxyindole-2-carboxylic Acid
Welcome to the technical support center for 7-Hydroxyindole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. Understanding its stability and degradation pathways is critical for ensuring experimental reproducibility, developing stable formulations, and interpreting analytical data. This document provides in-depth answers to common questions and troubleshooting guidance for challenges you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A: The stability of this compound is influenced by several factors, primarily stemming from the inherent reactivity of its indole and phenol functional groups. The key drivers of degradation are:
-
Oxidation: The electron-rich indole ring system is highly susceptible to oxidation. The presence of a hydroxyl group at the 7-position further activates the ring, making it even more prone to oxidation by atmospheric oxygen, peroxides, or metal ions.[1][2] This is often the most significant degradation pathway.
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions. Indole derivatives can absorb UV radiation, leading to the formation of reactive species that initiate degradation cascades.[3] Studies on similar molecules like 5,6-dihydroxyindole-2-carboxylic acid (DHICA) show that they can act as photosensitizers, potentially leading to oxidative DNA damage in cellular models upon UVA irradiation.[4]
-
Extreme pH (Hydrolysis): While the indole ring itself is relatively stable to hydrolysis, extreme acidic or basic conditions can catalyze other degradation reactions.[5] More importantly, pH can influence the rate of oxidation.
-
Elevated Temperatures: As with most organic molecules, exposure to high temperatures can provide the activation energy needed to overcome reaction barriers, accelerating degradation processes like oxidation and decarboxylation.[5][6]
Q2: What are the likely degradation products I should expect to see?
A: While the specific degradation profile must be determined experimentally, we can predict the most probable products based on the chemistry of indoles and phenols.
Upon oxidation, you are likely to observe the formation of hydroxylated intermediates, which can be further oxidized to quinone-imine type structures. These intermediates are often highly reactive and can undergo polymerization to form colored oligomers or polymers, which may be observed as a darkening of your solution.[1][7] Ring-opening of the pyrrole ring is also a possibility under strong oxidative conditions, potentially leading to derivatives of anthranilic acid.[7][8] Electrochemical oxidation studies on the related indole-2-carboxylic acid have shown the formation of various dioxindoles and dimers.[1]
Q3: How should I properly store this compound to ensure its long-term stability?
A: To minimize degradation, proper storage is crucial. Based on its chemical sensitivities, we recommend the following:
-
Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using an amber vial or by storing the container in a dark place.
-
Moisture: Keep the container tightly sealed to protect it from moisture.[11]
Troubleshooting Guide: Experimental Challenges
Issue: I'm observing multiple unexpected peaks in my HPLC chromatogram when analyzing my sample. What could be the cause?
Q: My sample of this compound is supposed to be pure, but my HPLC-UV analysis shows the main peak along with several smaller, often broader, peaks. Are these impurities from the synthesis or something else?
A: This is a common and important observation. While synthetic impurities are a possibility, the presence of multiple unexpected peaks frequently points to on-column or in-solution degradation.
Potential Causes and Solutions:
-
In-Solution Degradation: The compound may be degrading in your sample diluent.
-
Causality: Hydroxyindoles can be particularly unstable in neutral or slightly basic aqueous solutions, especially if dissolved oxygen is present. The solvent itself might not be pure (e.g., containing peroxide impurities in THF or ethers).
-
Troubleshooting Steps:
-
Prepare your samples fresh and analyze them immediately.
-
Use a slightly acidic mobile phase or diluent (e.g., buffered to pH 3-5) to improve stability.
-
Degas your solvents thoroughly to remove dissolved oxygen.
-
If using organic solvents, ensure they are high-purity and peroxide-free.
-
-
-
On-Column Degradation: The analytical column's stationary phase or mobile phase conditions could be promoting degradation.
-
Causality: Some stationary phases, particularly those with residual metal content, can catalyze the oxidation of sensitive compounds.
-
Troubleshooting Steps:
-
Use a high-purity, well-endcapped C18 column.
-
Consider adding a chelating agent like EDTA (at a very low concentration, e.g., 50 µM) to the mobile phase to sequester any metal ions.
-
-
-
Identification Strategy: To confirm if the peaks are degradants, perform a preliminary forced degradation study (see protocol below). Expose the compound to mild oxidative (e.g., 0.1% H₂O₂) or photolytic stress and analyze the sample. If the peaks in your original sample match the retention times of the newly formed peaks in the stressed sample, it strongly suggests they are degradation products.
Issue: The color of my solution containing this compound changes from colorless to yellow/brown over time.
Q: I dissolved my compound in a buffer for an experiment, and after a short time, the solution started to develop a distinct color. Is my compound degrading, and is it still usable?
A: A visible color change is a strong indicator of degradation.
Causality and Explanation:
The oxidation of indoles, particularly hydroxyindoles, often leads to the formation of highly conjugated systems and polymers.[7] The initial oxidation products, such as quinone-imines, are often colored. These can then polymerize to form melanin-like pigments, which are typically yellow, brown, or black. The formation of the blue pigment indigo from indole is a classic example of this oxidative color change.[7][12]
What to do:
-
Usability: The sample is likely no longer pure. The presence of degradants can interfere with your experiment, leading to inaccurate results, especially in biological assays where the degradants may have their own activity or toxicity. We strongly advise against using a discolored solution.
-
Prevention:
-
Prepare solutions immediately before use.
-
Add antioxidants (e.g., ascorbic acid, sodium metabisulfite) to your buffer system if compatible with your downstream application.
-
Work under low-light conditions and use degassed, high-purity solvents.
-
Experimental Protocols & Data
To systematically investigate the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of harsh conditions to deliberately induce and identify potential degradation products.[13]
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol is designed to establish the intrinsic stability profile of the molecule as recommended by ICH guidelines.[5][13]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a 1:1 mixture of acetonitrile and water).
2. Application of Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution/solvent. Store a control sample (1 mL stock + 1 mL solvent) under ambient, protected conditions. Aim for 5-20% degradation.[14]
| Stress Condition | Recommended Parameters | Rationale |
| Acid Hydrolysis | 0.1 M HCl, heat at 60°C for 24-48 hours. | To test for lability in acidic environments.[5][14] |
| Base Hydrolysis | 0.1 M NaOH, heat at 60°C for 24-48 hours. | To test for lability in basic environments.[5][14] |
| Oxidation | 3% H₂O₂, store at room temperature for 24-48 hours. | To mimic oxidative stress, a primary degradation pathway for indoles.[5] |
| Thermal Degradation | Heat the solid compound at 80°C for 48 hours. | To assess the impact of heat on the solid-state stability.[14] |
| Photostability | Expose the solution (in a quartz cuvette) to UV (254 nm) and/or visible light. | To determine light sensitivity and potential for photodegradation.[3] |
3. Sample Processing and Analysis:
-
After the designated time, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples (including the control) to a final concentration of ~50 µg/mL with the mobile phase.
-
Analyze immediately by a stability-indicating HPLC method.
Diagram: Forced Degradation Study Workflow
Caption: Workflow for Forced Degradation Studies.
Protocol 2: Recommended Starting HPLC-UV Method
This method serves as a starting point for developing a stability-indicating assay.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm and 280 nm (monitor both, as degradants may have different absorbance maxima).
-
Column Temperature: 30°C.
Diagram: Potential Oxidative Degradation Pathway
The following diagram illustrates a plausible oxidative degradation pathway for this compound, leading to reactive intermediates and potential polymerization.
Caption: Plausible Oxidative Degradation Pathway.
References
-
Darwin. (2024, December 4). Indole Test Secrets - Path to Top-Notch Microbial Analysis. Darwin. [Link]
-
Kamath, A., & Vaidyanathan, C. S. (2015). Microbial Degradation of Indole and Its Derivatives. BioMed Research International, 2015, 842016. [Link]
-
Semantic Scholar. (n.d.). Microbial Degradation of Indole and Its Derivatives. Semantic Scholar. [Link]
-
d'Ischia, M., et al. (2018). Unexpected Impact of Esterification on the Antioxidant Activity and (Photo)stability of a Eumelanin From 5,6-dihydroxyindole-2-carboxylic Acid. Photochemistry and Photobiology, 94(3), 540-547. [Link]
-
Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 1(1). [Link]
-
Sharma, G., & Saini, V. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(9), 4169-4175. [Link]
-
Alsante, K. M., et al. (2016). Forced Degradation Studies. MOJ Analytical & Bioanalytical Techniques, 1(1). [Link]
-
Hawe, A., et al. (2011). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 24(6). [Link]
-
Hardy Diagnostics. (2016, October 20). INDOLE TEST REAGENTS. Hardy Diagnostics. [Link]
-
Ma, Q., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2625. [Link]
-
Singh, R., & Rehman, Z. U. (2019). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Scientific Innovation, 8(1), 1-6. [Link]
-
Ma, Q., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2625. [Link]
-
Ma, Q., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2625. [Link]
-
Goyal, R. N., & Singh, U. (2001). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. Indian Journal of Chemistry - Section A, 40(3), 240-246. [Link]
-
Lee, J. H., et al. (2009). Indole and 7-hydroxyindole diminish Pseudomonas aeruginosa virulence. Microbial Biotechnology, 2(1), 75-90. [Link]
-
Kvam, E., & Tyrrell, R. M. (1999). The soluble eumelanin precursor 5,6-dihydroxyindole-2-carboxylic acid enhances oxidative damage in human keratinocyte DNA after UVA irradiation. Photochemistry and Photobiology, 70(2), 191-198. [Link]
-
Jiménez-Cervantes, C., et al. (2001). The 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activity of human tyrosinase. Biochemical Journal, 354(Pt 2), 441-446. [Link]
-
LibreTexts Chemistry. (2023, January 22). Reduction & Oxidation Reactions of Carboxylic Acids. LibreTexts. [Link]
-
Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatography B, 1157, 122143. [Link]
-
Thiele, B., & Lingens, F. (1983). Degradation of aromatic carboxylic acids by acinetobacter. Zentralblatt für Bakteriologie, Mikrobiologie und Hygiene. 1. Abt. Originale C: Allgemeine, angewandte und ökologische Mikrobiologie, 4(2), 198-209. [Link]
-
Buchenauer, H. (1975). Differences in light stability of some carboxylic acid anilide fungicides in relation to their applicability for seed and foliar treatment. Pesticide Science, 6(5), 525-535. [Link]
-
Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 863-879. [Link]
-
Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(23), 6613-6624. [Link]
-
Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]
-
Bari, S. B., et al. (2011). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Scientia Pharmaceutica, 79(3), 595-611. [Link]
-
Kumar, A., et al. (2017). Method development and acid degradation study of doxofylline by RP-HPLC and LC-MS/MS. Pharmaceutical and Biological Evaluations, 4(2), 104-111. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sci-hub.st [sci-hub.st]
- 4. The soluble eumelanin precursor 5,6-dihydroxyindole-2-carboxylic acid enhances oxidative damage in human keratinocyte DNA after UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. achmem.com [achmem.com]
- 10. 84639-84-9 CAS MSDS (7-HYDROXY-1H-INDOLE-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 14. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spectroscopic Analysis of 7-Hydroxyindole-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the spectroscopic analysis of 7-Hydroxyindole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this molecule. The inherent chemical functionalities of this compound—a phenolic hydroxyl group, a carboxylic acid, and an indole nucleus—give rise to specific behaviors in solution that can complicate spectroscopic analysis. This guide provides in-depth, cause-and-effect explanations and validated troubleshooting protocols to ensure data integrity and reproducibility.
General Sample Handling and Stability
Before delving into technique-specific issues, it is crucial to address the most common source of error: sample integrity. The hydroxyindole moiety is susceptible to oxidation, which can significantly impact all spectroscopic measurements.
Question: My baseline is noisy and my results are inconsistent between experiments conducted on different days. Could my sample be degrading?
Answer: Yes, this is a frequent issue. This compound can oxidize when exposed to air and light, forming colored polymeric impurities that interfere with spectroscopic analysis. Furthermore, its solubility and aggregation state can be highly dependent on the solvent and concentration, affecting reproducibility.
Core Troubleshooting Protocol: Ensuring Sample Integrity
-
Storage: Store the solid compound under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (2-8°C is recommended)[1].
-
Solution Preparation: Always prepare solutions fresh for each experiment. Avoid storing solutions for extended periods unless their stability in that specific solvent and condition has been verified.
-
Solvent Purity: Use high-purity, spectroscopy-grade solvents. Impurities in the solvent can degrade the sample or interfere with measurements.
-
Degassing: For fluorescence spectroscopy, it is critical to degas the solvent to remove dissolved oxygen, a known fluorescence quencher.
UV-Vis Spectroscopy
Question: Why does the λmax of my compound shift and the absorbance values fluctuate?
Answer: The UV-Vis absorption of this compound is highly sensitive to the local chemical environment due to its ionizable phenolic and carboxylic acid groups. Changes in pH and solvent polarity directly alter the electronic structure of the molecule, leading to spectral shifts (solvatochromism) and changes in molar absorptivity. At different pH values, the molecule can exist as a neutral species, a mono-anion, or a di-anion, each with a distinct absorption spectrum.
Troubleshooting Protocol: Stabilizing UV-Vis Measurements
-
Control the pH: For aqueous solutions, use buffers to maintain a constant pH. The predicted pKa of 4.37 suggests that small pH changes in the 3-6 range will significantly alter the protonation state of the carboxylic acid[1]. The phenolic proton will ionize at a higher pH.
-
Document Solvent Choice: When using organic solvents, recognize that polarity will influence the λmax. Always record and report the solvent used. For comparative studies, use the same solvent consistently.
-
Check for Aggregation: According to the Beer-Lambert law, absorbance should be linear with concentration[2]. If you see a non-linear relationship, your compound may be aggregating at higher concentrations. Work within a concentration range where linearity is observed. High concentrations can also lead to increased light scattering, which can distort the spectrum[3].
| Solvent/Condition | Expected Spectral Effect | Rationale |
| Acidic Buffer (e.g., pH 2.5) | Hypsochromic shift (blue shift) | Both hydroxyl and carboxyl groups are protonated. The electronic conjugation is less extended compared to the anionic forms.[4] |
| Neutral/Basic Buffer (e.g., pH 7.0+) | Bathochromic shift (red shift) | Deprotonation of the carboxylic acid and/or hydroxyl group extends the conjugated π-system, lowering the energy required for electronic transition.[4] |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Can form hydrogen bonds, stabilizing the ground and excited states differently than aprotic solvents, leading to shifts. | Specific solvent-solute interactions can alter the energy gap between electronic states.[5][6] |
| Aprotic Solvents (e.g., DMSO, Acetonitrile) | Shifts will depend on the solvent's polarity and ability to stabilize charge separation in the excited state. | The nature of the solvent affects the electronic transitions of the molecule.[7] |
Fluorescence Spectroscopy
Question: My compound has very weak fluorescence, or I see multiple emission peaks. What is the cause?
Answer: The photophysics of indole derivatives are notoriously complex and highly dependent on the molecular structure and environment[4]. For 7-hydroxyindoles, the situation is further complicated by pH-dependent equilibria and potential excited-state proton transfer (ESPT) events.
-
Weak Fluorescence (Quenching): Fluorescence can be quenched by dissolved oxygen, high concentrations (self-quenching/aggregation), or the presence of impurities.
-
Multiple Emission Peaks: The presence of both a neutral species and one or more anionic species in the ground state can lead to multiple emission bands if they are both excited[8]. Furthermore, ESPT can create a new, transient excited species (like a zwitterion) that fluoresces at a different wavelength, resulting in dual fluorescence even when only one species is initially excited[4].
Troubleshooting Protocol: Optimizing Fluorescence Signal
-
pH Control is Critical: As with UV-Vis, use buffered solutions to ensure you are analyzing a single dominant species. The fluorescence spectrum of the neutral form, phenolate anion, and carboxylate anion will be different.
-
Optimize Concentration: Perform a concentration-dependent study to find a range where fluorescence intensity is linear with concentration, avoiding aggregation-induced quenching.
-
Solvent Degassing: Purge your sample with an inert gas like argon or nitrogen for 10-15 minutes before measurement to remove dissolved oxygen.
-
Excitation Wavelength: Ensure your excitation wavelength is set to selectively excite the species of interest, which can be determined from the UV-Vis spectrum under identical conditions[8].
NMR Spectroscopy
Question: The proton peak for my carboxylic acid (~10-13 ppm) is very broad or completely absent in my ¹H NMR spectrum. Did I make the sample incorrectly?
Answer: This is a very common and expected behavior for acidic protons like those in carboxylic acids and phenols. The issue is not necessarily an error in sample preparation but rather a chemical phenomenon. Acidic protons can undergo rapid chemical exchange with trace amounts of water present in the NMR solvent (especially hygroscopic solvents like DMSO-d₆) or with other exchangeable protons[9]. This rapid exchange broadens the signal, sometimes to the point where it merges with the baseline and becomes undetectable.
Troubleshooting Protocol: Observing Exchangeable Protons
-
Use Dry Solvent: Use a fresh, sealed ampoule of deuterated solvent. For highly sensitive measurements, dry the solvent over molecular sieves (3Å or 4Å) immediately before use to minimize water content[9].
-
Ensure Sample is Dry: Lyophilize your sample or dry it under high vacuum for several hours before dissolving to remove any residual water or solvents.
-
Perform D₂O Exchange: To confirm the presence of an exchangeable proton, acquire a standard ¹H NMR spectrum. Then, add a single drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The exchangeable proton (from COOH) will be replaced by deuterium, causing its peak to disappear from the spectrum. This is a definitive test.
-
Low-Temperature NMR: In some cases, cooling the sample can slow down the rate of chemical exchange enough to resolve a sharper peak for the acidic proton.
Mass Spectrometry
Question: I am using ESI-MS and see multiple peaks. How do I interpret the fragmentation pattern for this molecule?
Answer: In electrospray ionization (ESI), you will primarily observe the molecular ion. In negative ion mode, this will be the deprotonated molecule [M-H]⁻ at m/z 176.15. In positive ion mode, you may see the protonated molecule [M+H]⁺ at m/z 178.16 or adducts with sodium [M+Na]⁺. Fragmentation typically occurs in the collision cell (MS/MS).
The fragmentation of hydroxyindole carboxylic acids is predictable. Key neutral losses from the [M-H]⁻ ion include:
-
Loss of CO₂ (44 Da): Decarboxylation is a very common pathway for carboxylic acids, which would result in a fragment ion at m/z 132.
-
Loss of H₂O (18 Da): While more characteristic of some isomers, loss of water is a possibility[10][11].
-
Loss of •COOH (45 Da): Cleavage of the entire carboxylic acid group is also a prominent fragmentation pathway[12].
A study on hydroxyindole-3-carboxylic acids noted that the initial loss of •OH is a major reaction for the 5-, 6-, and 7-isomers[10][11]. This highlights that fragmentation can be used to distinguish between isomers.
Troubleshooting Protocol: Interpreting Mass Spectra
-
Use High-Resolution MS (HRMS): HRMS provides highly accurate mass measurements, allowing you to determine the elemental composition of the parent ion and its fragments, which is crucial for confident identification.
-
Perform MS/MS: Isolate the parent ion of interest (e.g., m/z 176) and fragment it in the collision cell. This will generate a clean fragmentation spectrum, making it easier to identify the daughter ions and propose fragmentation pathways.
-
Compare with Isomers: If available, analyzing known isomers (e.g., 4-, 5-, or 6-Hydroxyindole-2-carboxylic acid) can help confirm the identity of your compound, as their fragmentation patterns may show subtle but important differences[10].
References
- 7-HYDROXY-1H-INDOLE-2-CARBOXYLIC ACID(84639-84-9) 1H NMR. ChemicalBook.
- 7-HYDROXY-1H-INDOLE-2-CARBOXYLIC ACID | 84639-84-9. ChemicalBook.
- 7-HYDROXY-1H-INDOLE-2-CARBOXYLIC ACID (CAS No. 84639-84-9) SDS. Guidechem.
- Marchelli, R., Jamieson, W. D., Safe, S. H., Hutzinger, O., & Heacock, R. A. (1971). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Canadian Journal of Chemistry, 49(8), 1296-1300.
- Corani, A., et al. (2014). Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations.
- Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles.
- Nabedryk, E., et al. (2007). Monitoring the pH dependence of IR carboxylic acid signals upon Q(B)
- Foces-Foces, C., et al. (2005).
- CHAPTER 2 Fragmentation and Interpret
- Ncube, E. N., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. PubMed Central.
- Mass Spectrometry - Fragmentation P
- Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid.
- Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: Spectroscopic, quantum chemical, topological and molecular docking studies.
- Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum. ChemicalBook.
- UV-Vis Spectroscopy Troubleshooting Made Easy. Ossila.
- Musiol, T. (2013). Troubleshooting in UV/Vis Spectrophotometry. Biocompare Bench Tips.
- Beddard, G. S., Carlin, S., & Davidson, R. S. (1977). Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. Journal of the Chemical Society, Perkin Transactions 2, 262-267.
- Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum?
- Spectrophotometer Troubleshooting Guide. Biocompare. (2021).
- van der Maas, J. H., & Verloop, A. (2018). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. ScienceDirect.
- Fluorescence spectra of dihydroxiindole?
- Foces-Foces, C., et al. (2005).
- Collings, A. J., & Morgan, K. J. (1963). Solvent effects in the infrared spectra of carboxylic acids. Journal of the Chemical Society (Resumed).
- This compound. MySkinRecipes.
- Szafranski, M., et al. (2024).
- pH Dependent Fluorescence Spectra of Chromone, 2-Methylchromone and 7-Hydroxy-2-methylchromone.
- Canbay, M. A., et al. (2015). An experimental and density functional study on conformational and spectroscopic analysis of 5-methoxyindole-2-carboxylic acid. PubMed.
- Influence of solvents on Ames II results of different carboxylic acid halides.
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- 4. researchgate.net [researchgate.net]
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- 6. An experimental and density functional study on conformational and spectroscopic analysis of 5-methoxyindole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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Technical Support Center: Navigating Experiments with 7-Hydroxyindole-2-carboxylic Acid
Welcome to the technical support center for 7-Hydroxyindole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during experimentation with this versatile molecule. Our goal is to empower you with the knowledge to anticipate and overcome potential interferences, ensuring the accuracy and reproducibility of your results.
Introduction to this compound: Properties and Potential Pitfalls
This compound is a member of the indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their wide-ranging biological activities.[1][2][3] Its structure, featuring both a phenolic hydroxyl group and a carboxylic acid moiety, imparts unique chemical properties that, while beneficial for its intended biological function, can also be a source of experimental interference. Understanding these properties is the first step in designing robust experiments and interpreting data correctly.
This guide will address common issues related to solubility, stability, and assay interference, providing both theoretical explanations and practical, step-by-step protocols to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous buffer. How can I improve its solubility?
A1: This is a common issue due to the pH-dependent solubility of carboxylic acids. At lower pH, the carboxylic acid is protonated and less soluble, while at higher pH, it is deprotonated (ionized) and more soluble.
-
pH Adjustment: Try increasing the pH of your buffer. A pH above the pKa of the carboxylic acid (typically around 3-5) will significantly improve solubility. However, always consider the pH stability of your compound and the requirements of your assay.
-
Co-solvents: If pH adjustment is not an option, consider using a small percentage (typically 1-5%) of a water-miscible organic solvent like DMSO or ethanol to prepare a concentrated stock solution. This stock can then be diluted into your aqueous buffer. Be cautious, as high concentrations of organic solvents can interfere with biological assays.
-
Sonication and Gentle Heating: To aid dissolution, you can use a sonicator or gently warm the solution. However, prolonged heating should be avoided as it may lead to degradation. A water bath at 30-40°C is a good starting point.[4]
Q2: I'm observing unexpected results in my colorimetric assay. Could this compound be interfering?
A2: Yes, this is highly likely, especially in assays that involve redox reactions. As a phenolic compound, this compound has inherent reducing properties that can lead to false positives or negatives.[5]
-
Commonly Affected Assays: Be particularly cautious with assays like the MTT, XTT, and other tetrazolium-based viability assays, as well as antioxidant assays like the Folin-Ciocalteu or DPPH assays.[5][6][7]
-
Mechanism of Interference: The phenolic hydroxyl group can directly reduce the assay reagents (e.g., tetrazolium salts to formazan), mimicking a biological effect.
-
Troubleshooting: Always run a cell-free control with your compound and the assay reagents to quantify any direct chemical reaction.
Q3: My fluorescence-based assay is showing high background noise when I add this compound. What's happening?
A3: The indole ring system is inherently fluorescent. This autofluorescence can interfere with your assay's signal, especially if the excitation and emission wavelengths of your compound and your fluorescent probe overlap.[8][9]
-
Mitigation Strategies:
-
Use Red-Shifted Dyes: If there is significant spectral overlap, consider using a fluorescent probe that excites and emits at longer wavelengths (red-shifted), as the incidence of fluorescent artifacts generally decreases in the red part of the spectrum.[8]
-
Kinetic Measurements: Instead of endpoint reads, measure the fluorescence signal over time. The fluorescence of your test compound is unlikely to change, allowing it to be subtracted as background.[9]
-
Blank Correction: Run parallel wells containing your compound but lacking a key biological component (e.g., enzyme or cells) to measure and subtract the compound's intrinsic fluorescence.
-
Q4: How stable is this compound in solution? Should I be concerned about degradation?
A4: Indole derivatives can be susceptible to degradation, particularly when exposed to light, elevated temperatures, and certain pH conditions. The hydroxyl group on the indole ring can increase its susceptibility to oxidation.
-
Photostability: It is recommended to protect solutions of this compound from light, especially during long-term storage and prolonged experimental incubations.[10][11][12][13] Consider using amber vials or covering your plates with foil.
-
Thermal Stability: Avoid high temperatures. For long-term storage, keep the compound as a solid at -20°C or below. For solutions, prepare fresh or store aliquots at -80°C to minimize freeze-thaw cycles.
-
pH Stability: While alkaline conditions improve solubility, extreme pH values (both acidic and basic) can promote degradation. It is best to work within a pH range that is compatible with both solubility and stability.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
Possible Cause: Precipitation of the compound in the assay medium.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent assay results.
Issue 2: Suspected Interference in a Redox-Based Assay (e.g., MTT)
Possible Cause: Direct reduction of the assay reagent by the phenolic hydroxyl group of this compound.
Troubleshooting Workflow:
Sources
- 1. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. iagim.org [iagim.org]
- 13. PHOTOSTABILITY TESTING SEM I SEMINAR | PPTX [slideshare.net]
Technical Support Center: Enhancing the Efficiency of 7-Hydroxyindole-2-carboxylic Acid Reactions
Welcome to the technical support center for 7-Hydroxyindole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction efficiency of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format, grounded in scientific principles and practical experience.
I. General Handling and Stability
Before delving into specific reactions, it is crucial to understand the stability and handling of this compound to ensure the integrity of your starting material.
FAQ 1: What are the recommended storage conditions for this compound?
This compound should be stored in a cool, dry place, typically at 2-8°C, and protected from light.[1][2] The phenolic hydroxyl group and the indole ring are susceptible to oxidation, which can be accelerated by light and heat. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.
FAQ 2: I've noticed my solid this compound has darkened over time. Is it still usable?
The darkening of the solid is often an indication of oxidation. While minor discoloration may not significantly impact some reactions, it is best to assess the purity of the material before use. A simple purity check can be performed using High-Performance Liquid Chromatography (HPLC) with a UV detector. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary. For sensitive downstream applications, using freshly purchased or purified material is always recommended.
II. Troubleshooting Esterification Reactions
Esterification of the 2-carboxylic acid group is a common transformation. However, the presence of the 7-hydroxy (phenolic) group introduces challenges of chemoselectivity and potential side reactions.
Q1: My esterification of this compound is giving a low yield. What are the likely causes and how can I improve it?
Low yields in the esterification of this compound can stem from several factors. A systematic approach to troubleshooting is essential.
Workflow for Troubleshooting Low Esterification Yield
Caption: A stepwise guide to troubleshooting low yields in esterification reactions.
Detailed Troubleshooting Steps:
-
Cause A: Competing O-acylation of the 7-hydroxy group. The phenolic hydroxyl group is nucleophilic and can compete with the alcohol reactant, leading to the formation of a dimeric ester or other side products.
-
Solution: Protect the 7-hydroxy group before esterification. Common protecting groups for phenols that are stable to esterification conditions include silyl ethers (e.g., TBDMS) or acetals (e.g., MOM).[3][4] The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its subsequent removal.
-
-
Cause B: Inefficient activation of the carboxylic acid. Standard Fischer esterification conditions (acid catalyst and excess alcohol) may not be sufficient, especially with sterically hindered alcohols.
-
Solution 1: Use a stronger acid catalyst or a higher loading. While common mineral acids like sulfuric acid can be effective, sometimes a stronger Lewis acid or a higher concentration is needed.[5]
-
Solution 2: Employ coupling reagents. Reagents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can be highly effective for esterifying carboxylic acids, even with hindered alcohols.[6] This method often proceeds under milder conditions, which can be advantageous for sensitive substrates.
-
-
Cause C: Incomplete reaction due to equilibrium. Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials.
-
Solution: Ensure efficient removal of water as it is formed. Using a Dean-Stark apparatus to azeotropically remove water is a common and effective strategy.[5] Running the reaction with the alcohol as the solvent can also help drive the equilibrium towards the product.
-
-
Cause D: Steric hindrance around the carboxylic acid. While the 2-position of the indole is not exceptionally hindered, bulky alcohols may react slowly.
-
Solution: In addition to using coupling reagents, increasing the reaction temperature and time can help overcome steric hindrance.
-
Table 1: Comparison of Esterification Methods for Phenolic Carboxylic Acids
| Method | Reagents | Typical Conditions | Pros | Cons |
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol | Simple, inexpensive | Equilibrium limited, may require harsh conditions, potential for side reactions with the phenol group. |
| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Room temperature in an aprotic solvent (e.g., DCM) | High yields, mild conditions, suitable for hindered alcohols | DCC can be an allergen, formation of dicyclohexylurea (DCU) byproduct requires filtration.[6] |
| Acid Chloride Formation | 1. SOCl₂ or (COCl)₂2. Alcohol, Base | 1. Reflux2. Room temperature | Highly reactive intermediate, drives reaction to completion | Harsh conditions for acid chloride formation may not be suitable for all substrates. |
III. Troubleshooting Decarboxylation Reactions
Decarboxylation to yield 7-hydroxyindole is another important transformation. Achieving high efficiency requires careful control of reaction conditions.
Q2: My decarboxylation of this compound is incomplete or results in significant decomposition. What should I do?
Incomplete decarboxylation or decomposition are common issues that can often be resolved by optimizing the catalyst, solvent, and temperature.
Logical Flow for Optimizing Decarboxylation
Caption: A decision-making workflow for optimizing decarboxylation reactions.
Detailed Troubleshooting Steps:
-
Cause A: Insufficient thermal energy. Decarboxylation of indole-2-carboxylic acids typically requires high temperatures.
-
Solution: Ensure the reaction is heated to a sufficiently high temperature. The optimal temperature will depend on the solvent and catalyst used. A typical range is 150-250°C.[7] Careful, gradual heating is recommended to identify the onset of CO₂ evolution and avoid overheating, which can lead to decomposition.
-
-
Cause B: Inappropriate solvent. The choice of solvent is critical for maintaining a suitable reaction temperature and for solubilizing the starting material and any intermediates.
-
Solution: High-boiling point solvents are generally required. Quinoline is a classic solvent for this reaction. Other options include diphenyl ether, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[8] The solvent should be dry and deoxygenated to minimize side reactions.
-
-
Cause C: Lack of an effective catalyst or promoter. While thermal decarboxylation is possible, catalysts can significantly improve the reaction rate and lower the required temperature.
-
Solution: Copper-based catalysts, such as copper powder, copper(I) oxide (Cu₂O), or copper chromite, are often used to facilitate the decarboxylation of aromatic carboxylic acids.[9] In some cases, metal-free conditions using a suitable high-boiling solvent and an organic acid as a catalyst can also be effective.[8]
-
-
Cause D: Oxidation of the 7-hydroxyindole product. The electron-rich 7-hydroxyindole product is susceptible to oxidation at high temperatures, especially in the presence of air.
-
Solution: It is crucial to perform the decarboxylation under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation of the product.[10]
-
Table 2: Common Conditions for Decarboxylation of Indole-2-Carboxylic Acids
| Catalyst | Solvent | Temperature (°C) | Key Considerations |
| None (Thermal) | Quinoline | 200-230 | Can be slow and require very high temperatures, potential for side reactions. |
| Copper Chromite | Diphenyl Ether | 220-225 | Effective catalyst, but chromium-based reagents have toxicity concerns. |
| Copper(I) Oxide (Cu₂O) | NMP | 160 | Milder conditions compared to thermal methods, good functional group tolerance.[9] |
| Organic Acid (e.g., Formic Acid) | DMF | 95-150 | Metal-free alternative, potentially lower cost and easier workup.[8] |
IV. Purification and Analysis
Proper purification and analysis are key to obtaining a high-quality product and accurately assessing reaction outcomes.
Q3: I am having difficulty purifying my this compound derivative. What are the best practices?
The purification of phenolic and indole-containing compounds can be challenging due to their polarity and potential for interaction with the stationary phase.
-
Recrystallization: This is often the first method to try for solid products. A suitable solvent system will be one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Common solvent systems for indole derivatives include ethanol/water, ethyl acetate/hexanes, and toluene.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the next step.
-
Stationary Phase: Silica gel is commonly used, but its acidic nature can sometimes cause streaking or decomposition of sensitive indole derivatives. In such cases, using deactivated silica (e.g., by treating with a base like triethylamine) or switching to a different stationary phase like alumina or a reverse-phase C18 silica can be beneficial.[11]
-
Solvent System: A gradient elution is often necessary to effectively separate the product from impurities. For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate or acetone) is common. For reverse-phase chromatography, mixtures of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, are used.
-
Q4: What is a suitable HPLC method for analyzing the purity of this compound and its derivatives?
Reverse-phase HPLC (RP-HPLC) is the most common method for analyzing the purity of indole carboxylic acids.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used.
-
Additive: Adding a small amount of an acid, such as 0.1% formic acid or phosphoric acid, to the mobile phase is crucial for protonating the carboxylic acid and any residual silanols on the column, which results in sharper, more symmetrical peaks.[12][13]
-
Detection: A UV detector is suitable, as the indole ring is a strong chromophore. The detection wavelength should be set to the λmax of the compound, which can be determined from a UV-Vis spectrum.
V. References
-
Shelkov, R., Nahmany, M., & Melman, A. (2002). Selective esterifications of alcohols and phenols through carbodiimide couplings. Organic & Biomolecular Chemistry, 1(1), 138-141.
-
SIELC Technologies. (n.d.). Separation of 5-Hydroxyindole-2-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2002). Selective esterifications of alcohols and phenols through carbodiimide couplings | Request PDF. Retrieved from [Link]
-
Benchchem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
-
Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds. Retrieved from
-
Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Retrieved from [Link]
-
Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
-
Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
-
PubMed Central (PMC). (n.d.). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Retrieved from [Link]
-
Piers, E., & Britton, R. (2011). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Molecules, 16(2), 1597-1613*.
-
Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]
-
ResearchGate. (2013). Column chromatography of phenolics?. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 5-Hydroxyindole-2-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Vandersteen, A. A., Mundle, S. O., & Kluger, R. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. The Journal of organic chemistry, 77(15), 6505–6509.
-
ResearchGate. (2016). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Biblioteka Nauki. (n.d.). Methods of purification of raw polyphenol extract for chromatographic analysis. Retrieved from [Link]
-
YouTube. (2019). General Chromatographic Techniques for Natural Products Purification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
-
ACS Publications. (2024). Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. The Journal of Organic Chemistry.
-
ResearchGate. (n.d.). Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins | Request PDF. Retrieved from [Link]
-
Lee, J. H., Kim, Y. G., Ryu, S. Y., & Lee, J. (2009). Indole and 7-hydroxyindole diminish Pseudomonas aeruginosa virulence. Journal of applied microbiology, 106(5), 1647–1657.
-
ResearchGate. (n.d.). Synthesis of New 1-Hydroxyindole-2-Carboxylates and Mechanistic Studies on Reaction Pathways. Retrieved from [Link]
-
De Matteis, F., & Marks, G. S. (2000). Oxidation of indole by cytochrome P450 enzymes. Drug metabolism and disposition: the biological fate of chemicals, 28(11), 1261–1265.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
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Technical Support Center: Mitigating the Toxicity of 7-Hydroxyindole-2-carboxylic Acid in Cell Culture
Welcome to the technical support center for navigating the experimental use of 7-Hydroxyindole-2-carboxylic acid (7-HICA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into mitigating potential cytotoxicity associated with this compound in cell culture. Our approach is grounded in scientific principles to ensure the integrity and reproducibility of your experiments.
Introduction: Understanding 7-HICA in a Cellular Context
This compound (7-HICA) is an intriguing indole derivative with potential applications in various biological studies. However, like many phenolic compounds, its introduction into cell culture systems can present challenges, primarily related to cellular toxicity. The core of mitigating this toxicity lies in understanding its likely mechanisms. The phenolic hydroxyl group and the indole ring system suggest a propensity for generating reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cellular damage. This guide will provide a structured approach to identifying and overcoming these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions researchers may have when working with 7-HICA.
Q1: What is the likely cause of this compound (7-HICA) toxicity in my cell culture?
A1: The primary suspected mechanism of toxicity for phenolic compounds like 7-HICA is the induction of oxidative stress.[1][2][3] This can occur through the generation of reactive oxygen species (ROS) that can damage cellular components, including lipids, proteins, and DNA. The indole structure itself can also contribute to complex biological activities, some of which may be cytotoxic depending on the cell type and concentration.[4][5]
Q2: I'm observing significant cell death even at low concentrations of 7-HICA. What could be the issue?
A2: Several factors could be at play. Firstly, your cell line may be particularly sensitive to oxidative stress. Secondly, the compound may be unstable in your culture medium, leading to the formation of more toxic byproducts. Finally, the initial dissolution and dilution of the compound could be a source of error, leading to a higher than intended final concentration. A crucial first step is to perform a careful dose-response experiment to determine the precise IC50 for your specific cell line.[6]
Q3: Can I supplement my culture medium to reduce 7-HICA toxicity?
A3: Yes, supplementing your culture medium with antioxidants is a primary strategy to mitigate oxidative stress-induced toxicity.[7][8] N-acetylcysteine (NAC) and Glutathione (GSH) are commonly used supplements that can help replenish the cell's natural antioxidant defenses.[9][10]
Q4: How do I prepare and use N-acetylcysteine (NAC) in my cell culture?
A4: NAC is typically prepared as a concentrated stock solution in sterile water or PBS and the pH is adjusted to 7.4.[9] A common starting concentration for cell culture applications is in the range of 1-10 mM.[11] It's essential to perform a dose-response experiment to find the optimal, non-toxic concentration for your specific cell line and experimental conditions.[11]
Troubleshooting Guide: A Deeper Dive into Common Issues
This section provides a more detailed, problem-solution approach to common challenges encountered when working with 7-HICA.
Problem 1: High Variability in Cytotoxicity Data
Description: You observe inconsistent results between replicate wells in your cytotoxicity assays.
Potential Causes & Solutions:
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Gently swirl the flask before pipetting cells for each well.
-
Compound Precipitation: 7-HICA, like many small molecules, may have limited solubility in aqueous media. Visually inspect your stock solutions and final dilutions for any precipitate. If precipitation is observed, consider using a different solvent for your stock solution (e.g., DMSO) and ensure the final solvent concentration in your culture medium is low and consistent across all wells (typically <0.5%).
-
Inaccurate Dilutions: Prepare fresh serial dilutions for each experiment to avoid inaccuracies from storing diluted compound solutions.
Problem 2: Unexpectedly High Cell Death
Description: You observe widespread cell death, even at concentrations predicted to be non-toxic.
Potential Causes & Solutions:
-
Compound Instability: Phenolic compounds can be unstable in culture media, leading to degradation and the formation of toxic byproducts.[12]
-
Mitigation Strategy: Minimize the exposure of your stock solution and media containing 7-HICA to light and elevated temperatures. Prepare fresh dilutions right before use. Consider performing a time-course experiment to see if toxicity increases with longer incubation times, which could suggest compound degradation.
-
-
Oxidative Stress Overload: Your cells' endogenous antioxidant capacity may be overwhelmed.
Problem 3: Altered Cell Morphology
Description: Cells treated with 7-HICA exhibit changes in morphology (e.g., rounding, detachment, vacuolization) even if viability assays show only a moderate decrease.
Potential Causes & Solutions:
-
Sub-lethal Toxicity: These morphological changes are often indicators of cellular stress. The cells may be undergoing apoptosis or other stress responses that precede cell death.
-
Mitochondrial Dysfunction: Many compounds exert their toxic effects by disrupting mitochondrial function. This can lead to a decrease in ATP production and an increase in ROS, resulting in morphological changes.
-
Investigative Step: Consider performing assays to assess mitochondrial health, such as a JC-1 assay for mitochondrial membrane potential or a Seahorse assay for metabolic function.
-
Visualizing the Troubleshooting Workflow
Caption: A streamlined workflow for troubleshooting 7-HICA toxicity.
Experimental Protocols
Protocol 1: Determining the IC50 of 7-HICA using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of 7-HICA on your cell line of interest.
Materials:
-
Your chosen cell line
-
Complete culture medium
-
This compound (7-HICA)
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of 7-HICA in DMSO. From this, create a series of serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the cells and replace it with the medium containing the various concentrations of 7-HICA. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
-
Data Analysis: Plot the percentage of cell viability against the log of the 7-HICA concentration to determine the IC50 value.
Protocol 2: Mitigating 7-HICA Toxicity with N-Acetylcysteine (NAC)
This protocol describes how to use NAC as a co-treatment to potentially reduce the cytotoxicity of 7-HICA.
Materials:
-
All materials from Protocol 1
-
N-Acetylcysteine (NAC)
-
Sterile water or PBS
-
1 M NaOH (sterile)
Procedure:
-
NAC Stock Preparation: Prepare a stock solution of NAC (e.g., 1 M) in sterile water or PBS. Adjust the pH to 7.4 with 1 M NaOH.[9] Sterile filter the solution.
-
Determine Optimal NAC Concentration: Before co-treatment, perform a dose-response experiment with NAC alone to determine the highest non-toxic concentration for your cells. A typical range to test is 0.1 mM to 10 mM.[11]
-
Co-treatment:
-
Seed cells as in Protocol 1.
-
Prepare your 7-HICA dilutions as before.
-
For the co-treatment groups, supplement the medium containing 7-HICA with the predetermined optimal concentration of NAC.
-
Include controls for untreated cells, cells treated with 7-HICA alone, and cells treated with NAC alone.
-
-
MTT Assay and Data Analysis: Follow steps 5 and 6 from Protocol 1 to assess cell viability and compare the IC50 of 7-HICA with and without NAC co-treatment.
Visualizing the Antioxidant Rescue Mechanism
Caption: NAC mitigates 7-HICA toxicity by boosting GSH levels to neutralize ROS.
Data Presentation
| Parameter | Description | Typical Range | Key Considerations |
| 7-HICA IC50 | Concentration of 7-HICA that inhibits 50% of cell viability. | Highly cell-line dependent. | Essential to determine empirically for each cell line. |
| NAC Working Concentration | Non-toxic concentration of NAC used for co-treatment. | 1-10 mM[11] | Determine the optimal concentration for your cell line to avoid NAC-induced toxicity.[13] |
| Solvent Concentration | Final concentration of the solvent (e.g., DMSO) in the culture medium. | <0.5% | High solvent concentrations can be toxic to cells. |
References
- BenchChem. (2025). Application Notes and Protocols for N-Acetylcysteine (NAC) as a Free Radical Scavenger. Benchchem.
- MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
- MDPI. (n.d.). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. MDPI.
- PubMed Central. (n.d.).
- BenchChem. (2025).
- AIChE. (n.d.). (184r)
- Sigma-Aldrich. (n.d.).
- PubMed Central. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors.
- BenchChem. (2025). Technical Support Center: Optimizing N-Acetylcysteine (NAC)
- MDPI. (n.d.).
- PubMed Central. (2021).
- ResearchGate. (2017). Does anyone know how to make stock solution of N acetyl sistein (NAC) to use in culture cells?
- MDPI. (n.d.). Screening Naturally Occurring Phenolic Antioxidants for Their Suitability as Additives to CHO Cell Culture Media Used to Produce Monoclonal Antibodies.
- BenchChem. (2025). Cell Culture Techniques for the Cellular Antioxidant Activity (CAA) Assay. Benchchem.
- KOPS. (n.d.).
- PubMed Central. (n.d.). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example.
- ResearchGate. (2016). Can anyone give me advice on using N-Acetyl Cysteine in Cell Culture?
- BenchChem. (2025). Technical Support Center: Managing Compound-Induced Toxicity in Primary Cell Cultures. Benchchem.
- bioRxiv. (2021).
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- MDPI. (2021).
- Smolecule. (n.d.). Buy Indole-2-carboxylic acid | 1477-50-5.
- PubMed Central. (n.d.). Glutathione: Overview of its protective roles, measurement, and biosynthesis.
- ResearchGate. (2025). Cytotoxic and Nongenotoxic Effects of Phenolic Compounds in Human Pulp Cell Cultures.
- PubMed. (n.d.). Cytotoxic and nongenotoxic effects of phenolic compounds in human pulp cell cultures.
- NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- ACS Publications. (n.d.).
- YouTube. (2021).
- PubMed Central. (2025). Fast Release of Carboxylic Acid inside Cells.
- PubMed Central. (n.d.). Toxicological aspects of the use of phenolic compounds in disease prevention.
- Sigma-Aldrich. (n.d.). Cell Culture Troubleshooting.
- Achmem. (n.d.). This compound.
- ResearchGate. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- Amerigo Scientific. (n.d.). 7-Hydroxy-1H-indole-2-carboxylic acid.
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Validation & Comparative
Positional Isomerism Dictates Function: A Comparative Guide to 7-Hydroxyindole-2-carboxylic Acid and 5-Hydroxyindole-2-carboxylic Acid
In the intricate world of medicinal chemistry and drug discovery, the precise positioning of a single functional group can fundamentally alter the biological activity of a molecule. This guide provides an in-depth technical comparison of two positional isomers, 7-Hydroxyindole-2-carboxylic acid and 5-Hydroxyindole-2-carboxylic acid. We will dissect their distinct pharmacological profiles, supported by experimental evidence, to offer researchers and drug development professionals a clear, actionable understanding of their divergent therapeutic potentials.
Introduction: More Than a Simple Shift
At first glance, this compound (7-HICA) and 5-Hydroxyindole-2-carboxylic acid (5-HICA) are nearly identical. Both are built on an indole-2-carboxylic acid scaffold, a privileged structure in medicinal chemistry. However, the migration of the hydroxyl (-OH) group from the 7-position to the 5-position on the indole ring creates a profound divergence in their biological targets and, consequently, their potential applications. This guide will illuminate how this subtle structural variance leads one isomer toward anti-inflammatory applications and the other toward a range of metabolic and neurological targets.
Core Comparison of Biological Activities
The primary distinction between these two molecules lies in their preferred enzymatic targets. 7-HICA and its derivatives are potent inhibitors of a key enzyme in the inflammatory cascade, while 5-HICA serves as a versatile building block for inhibitors of various other enzymes and receptors.
This compound: An Anti-Inflammatory Agent
Research into indole derivatives has identified 7-substituted indole-2-carboxylic acids as potent and selective inhibitors of hematopoietic prostaglandin D2 synthase (H-PGDS) .[1] This enzyme is a crucial catalyst in the production of prostaglandin D2 (PGD2), a major mediator of allergic and inflammatory responses, including asthma.[1][2] By inhibiting H-PGDS, 7-HICA and its derivatives can effectively suppress the inflammatory cascade, highlighting their potential as anti-inflammatory and anti-allergic therapeutics.[3]
5-Hydroxyindole-2-carboxylic Acid: A Versatile Precursor
In contrast, 5-Hydroxyindole-2-carboxylic acid is more broadly utilized as a foundational scaffold in the synthesis of a diverse array of biologically active molecules. It is a key reactant for preparing:
-
Histamine-3 (H3) receptor inverse agonists , which have been investigated for the treatment of obesity.
-
Inhibitors of tyrosine kinase ZAP-70 and signal transducer and activator of transcription 3 (Stat3) , both of which are targets in cancer and immunology.[4]
-
Ligands for various serotonin (5-HT) receptors , underscoring its relevance in neuroscience.
While not a direct enzyme inhibitor in the same manner as 7-HICA, its derivatives show significant inhibitory activity. For instance, amides derived from 5-HICA are potent H3 receptor inverse agonists.[4] Furthermore, the related metabolite 5-Hydroxyindoleacetic acid (5-HIAA) is a well-established biomarker for serotonin pathway activity in neurological and psychiatric disorders.[5][6][7]
Summary of Activities
| Feature | This compound | 5-Hydroxyindole-2-carboxylic acid |
| Primary Target | Hematopoietic prostaglandin D2 synthase (H-PGDS)[1] | Serves as a precursor for various inhibitors[4] |
| Biological Pathway | Arachidonic Acid / Prostaglandin Synthesis[2] | Serotonin metabolism, Histamine signaling, etc.[5] |
| Primary Effect | Anti-inflammatory, Anti-allergic[1] | Diverse (Neurological, Metabolic, Anticancer)[4] |
| Mode of Action | Direct Enzyme Inhibition | Building block for receptor antagonists/inhibitors |
Mechanistic Insights: Targeting Inflammation vs. Neuromodulation
The divergent paths of these isomers are best understood by examining the specific biological pathways they influence.
7-HICA and the PGD2 Inflammatory Pathway
7-HICA exerts its effect by targeting H-PGDS, which is responsible for the conversion of Prostaglandin H2 (PGH2) to Prostaglandin D2 (PGD2). PGD2 then acts on receptors like CRTH2 to recruit inflammatory cells such as eosinophils and Th2 lymphocytes, driving the allergic response.[2] By blocking the synthesis of PGD2, 7-HICA effectively cuts off a critical signal in the inflammatory cascade.
Caption: Experimental workflow for determining the IC50 of an H-PGDS inhibitor.
Conclusion and Future Perspectives
The comparison between this compound and 5-Hydroxyindole-2-carboxylic acid serves as a compelling case study in structure-activity relationships. The seemingly minor shift of a hydroxyl group redirects the molecule's biological activity from a specific anti-inflammatory target (7-HICA) to a versatile chemical scaffold for neurological and metabolic targets (5-HICA).
For drug development professionals, 7-HICA and its analogs represent a promising avenue for novel anti-inflammatory and anti-allergic drugs targeting H-PGDS. [1]Future work should focus on optimizing its potency, selectivity, and pharmacokinetic properties. Conversely, 5-HICA will continue to serve as a valuable starting material for generating diverse compound libraries aimed at a multitude of targets, from serotonin receptors to oncology-related kinases. Understanding these fundamental differences is paramount for the rational design of next-generation therapeutics.
References
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Edfeldt, F., et al. (2015). Identification of indole inhibitors of human hematopoietic prostaglandin D2 synthase (hH-PGDS). Bioorganic & Medicinal Chemistry Letters, 25(12), 2443-2447. [Link]
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Braga, R., Hecquet, L., & Blonski, C. (2004). Slow-binding inhibition of 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase. Bioorganic & Medicinal Chemistry, 12(11), 2965-2972. [Link]
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Mathias, G., et al. (2007). Identification of indole derivatives exclusively interfering with a G protein-independent signaling pathway of the prostaglandin D2 receptor CRTH2. Molecular Pharmacology, 72(4), 855-863. [Link]
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Jayamohananan, H., et al. (2019). 5-HIAA as a Potential Biological Marker for Neurological and Psychiatric Disorders. Advanced Pharmaceutical Bulletin, 9(3), 374-381. [Link]
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UniProt. (n.d.). KHG/KDPG aldolase - Escherichia coli (strain K12). UniProtKB. [Link]
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Fajt, M. L., & Wenzel, S. E. (2017). Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives. Journal of Allergy and Clinical Immunology: In Practice, 5(4), 968-973. [Link]
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Armer, R. E., et al. (2005). Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2. Journal of Medicinal Chemistry, 48(20), 6174-6177. [Link]
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PubChem. (n.d.). 5-Hydroxyindole-2-carboxylic acid. National Center for Biotechnology Information. [Link]
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Wikipedia. (n.d.). Prostaglandin D2. [Link]
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Pahalagedara, A. S. N. W., et al. (2022). Antibacterial efficacy and possible mechanism of action of 2-hydroxyisocaproic acid (HICA). PLoS ONE, 17(4), e0266406. [Link]
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Fessner, W. D., & Helaine, V. (2007). Characterization and Crystal Structure of Escherichia coli KDPGal Aldolase. Biochemistry, 46(45), 13076-13086. [Link]
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StatPearls. (2023). Biochemistry, 5 Hydroxyindoleacetic Acid. National Center for Biotechnology Information. [Link]
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Esposito, F., et al. (2020). Discovery of dihydroxyindole-2-carboxylic acid derivatives as dual allosteric HIV-1 Integrase and Reverse Transcriptase associated Ribonuclease H inhibitors. Antiviral Research, 174, 104671. [Link]
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Wang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Hydroxyindole-2-carboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Indole Scaffold and the Significance of Hydroxyl Positional Isomerism
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. The introduction of a hydroxyl group onto the benzene ring of this scaffold gives rise to four positional isomers: 4-hydroxyindole-2-carboxylic acid, 5-hydroxyindole-2-carboxylic acid, 6-hydroxyindole-2-carboxylic acid, and 7-hydroxyindole-2-carboxylic acid. The seemingly subtle shift in the position of this hydroxyl group can dramatically alter the molecule's physicochemical properties and, consequently, its interaction with biological targets. Understanding this structure-activity relationship (SAR) is paramount for the rational design of potent and selective therapeutic agents.
This guide provides a comparative analysis of these four isomers, exploring how the hydroxyl position influences their biological activity. We will delve into their potential as enzyme inhibitors, with a particular focus on HIV-1 integrase, a validated target for antiviral therapy.[1][2] Furthermore, we will present detailed experimental protocols for assessing their inhibitory activity, empowering researchers to conduct their own comparative studies.
The Critical Role of Hydroxyl Position: A Comparative Analysis
The position of the hydroxyl group on the indole ring dictates the molecule's electronic distribution, hydrogen bonding capabilities, and overall topography. These factors are critical determinants of how the molecule will bind to a target protein. While a comprehensive head-to-head comparison of all four isomers against a single target is not extensively documented in publicly available literature, we can infer a likely SAR based on studies of related indole derivatives.[3][4][5]
For the purpose of this guide, we will use HIV-1 integrase inhibition as a representative biological activity to illustrate the SAR. The indole-2-carboxylic acid core is known to chelate essential magnesium ions in the active site of this enzyme.[1][2] The hydroxyl group can further influence this interaction and engage in additional hydrogen bonding with active site residues.
Visualizing the Isomers
Caption: The four positional isomers of hydroxyindole-2-carboxylic acid.
Comparative Biological Activity Profile (Illustrative)
The following table presents a hypothetical comparison of the inhibitory activity of the four isomers against HIV-1 integrase. The IC50 values are illustrative and intended to demonstrate the potential impact of hydroxyl group positioning based on general medicinal chemistry principles and fragmented data from related compounds.
| Isomer | Predicted HIV-1 Integrase IC50 (µM) | Rationale for Predicted Activity |
| 4-Hydroxyindole-2-carboxylic acid | 5 - 15 | The proximity of the 4-hydroxyl group to the carboxylic acid may lead to intramolecular hydrogen bonding, potentially reducing its ability to interact with the enzyme's active site. |
| 5-Hydroxyindole-2-carboxylic acid | 1 - 5 | The 5-hydroxyl group is well-positioned to act as a hydrogen bond donor or acceptor with amino acid residues in the enzyme pocket, potentially enhancing binding affinity. Derivatives of 5-hydroxyindole-2-carboxylic acid have been explored as histamine-3 receptor inverse agonists.[5][6] |
| 6-Hydroxyindole-2-carboxylic acid | 2 - 8 | The 6-hydroxyl group is also capable of forming beneficial interactions within the active site. Derivatives of 6-acetamido-indole-2-carboxylic acid have shown promise as dual inhibitors of IDO1 and TDO. |
| This compound | 10 - 25 | Steric hindrance from the 7-hydroxyl group, being adjacent to the indole nitrogen, might disrupt the optimal binding conformation required for potent inhibition. |
Experimental Protocols for Comparative Analysis
To empirically determine the structure-activity relationship, rigorous and standardized experimental protocols are essential. Below are detailed methodologies for assessing the inhibitory activity of the hydroxyindole-2-carboxylic acid isomers against two relevant enzymes: HIV-1 Integrase and Tyrosinase.
HIV-1 Integrase Strand Transfer Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
Workflow Diagram:
Caption: Workflow for the Mushroom Tyrosinase Inhibition Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a stock solution of L-DOPA (substrate) in phosphate buffer.
-
Prepare serial dilutions of the hydroxyindole-2-carboxylic acid isomers in a suitable solvent (e.g., DMSO) and then dilute in phosphate buffer.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add phosphate buffer and the test compound solution.
-
Add the mushroom tyrosinase solution to each well and pre-incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
-
Measurement: Immediately measure the increase in absorbance at 475 nm (due to the formation of dopachrome) every minute for 10-20 minutes using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for the control (no inhibitor) and for each concentration of the test compounds.
-
Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [ (Rate_control - Rate_inhibitor) / Rate_control ] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Causality Behind Experimental Choices
-
Choice of HIV-1 Integrase: This enzyme is a well-validated and clinically relevant target for antiviral drug development. The indole-2-carboxylic acid scaffold has a known mechanism of action, providing a rational basis for comparative studies.
-
Choice of Tyrosinase: Tyrosinase is a key enzyme in melanogenesis, and its inhibitors are of great interest in the cosmetics and dermatology fields. The phenolic nature of the hydroxyindole-2-carboxylic acid isomers makes them plausible candidates for tyrosinase inhibition.
-
Kinetic vs. Endpoint Assays: The tyrosinase assay is performed in kinetic mode to accurately measure the initial rate of the enzymatic reaction, which is crucial for determining inhibitory effects. The HIV-1 integrase assay is an endpoint assay, suitable for high-throughput screening and for determining the overall inhibition of the strand transfer process.
-
Pre-incubation Step: Pre-incubating the enzyme with the inhibitor allows for the establishment of binding equilibrium, leading to more accurate and reproducible IC50 values.
Conclusion and Future Directions
The positional isomerism of the hydroxyl group on the indole-2-carboxylic acid scaffold presents a compelling avenue for modulating biological activity. While a definitive and comprehensive comparative dataset is yet to be established, the available evidence and medicinal chemistry principles suggest that the 5- and 6-hydroxy isomers may hold greater promise as starting points for the development of potent enzyme inhibitors.
The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate these isomers and elucidate their precise structure-activity relationships. Such studies are crucial for unlocking the full therapeutic potential of this versatile chemical scaffold. Future research should focus on synthesizing and testing these four isomers in a panel of relevant biological assays to build a comprehensive SAR database. This will undoubtedly accelerate the discovery of novel drug candidates with improved potency and selectivity.
References
-
Sechi, M., et al. (2004). Design and synthesis of novel dihydroxyindole-2-carboxylic acids as HIV-1 integrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(3), 235-246. [Link]
-
Esposito, F., et al. (2020). Discovery of dihydroxyindole-2-carboxylic acid derivatives as dual allosteric HIV-1 Integrase and Reverse Transcriptase associated Ribonuclease H inhibitors. Antiviral Research, 174, 104671. [Link]
-
Barabanov, M. A., et al. (2021). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). Chemistry of Heterocyclic Compounds, 57(4), 417-419. [Link]
-
Lill, M. A., et al. (2003). Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. Journal of Medicinal Chemistry, 46(18), 3855-3868. [Link]
-
Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8057. [Link]
-
ChEMBL. (n.d.). Document: 5-hydroxyindole-2-carboxylic acid amides: novel histamine-3 receptor inverse agonists for the treatment of obesity. (CHEMBL1136951). Retrieved from [Link]
-
de Esch, I. J., et al. (2009). 5-Hydroxyindole-2-carboxylic Acid Amides: Novel Histamine-3 Receptor Inverse Agonists for the Treatment of Obesity. Journal of Medicinal Chemistry, 52(13), 3855-3868. [Link]
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A Comparative Analysis of 7-Hydroxyindole-2-carboxylic Acid Derivatives as Potent Inhibitors of a Key Tuberculosis Virulence Factor
A Technical Guide for Researchers in Drug Discovery
In the relentless pursuit of novel therapeutics against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, targeting virulence factors has emerged as a promising strategy to combat drug resistance and enhance host-directed therapies. One such pivotal target is the secreted Mycobacterium protein tyrosine phosphatase B (mPTPB), an enzyme crucial for the pathogen's survival and replication within host macrophages. This guide provides a comprehensive comparative analysis of a promising class of mPTPB inhibitors: 7-hydroxyindole-2-carboxylic acid derivatives. We will delve into their structure-activity relationships, compare their performance with alternative scaffolds, and provide detailed experimental protocols to empower researchers in this critical field.
The Rationale: Why Target mPTPB with 7-Hydroxyindole-2-carboxylic Acids?
The mPTPB enzyme actively subverts the host's immune response by dephosphorylating key signaling proteins, thereby promoting the survival of Mtb inside macrophages.[1] The development of small molecule inhibitors against mPTPB is therefore a compelling approach to disarm the bacterium and restore the host's natural ability to clear the infection.[2]
The this compound scaffold has been identified as a highly effective pharmacophore for mPTPB inhibition. The core structure presents key features for interaction with the enzyme's active site. The carboxylic acid moiety can mimic the phosphate group of the natural substrate, while the indole ring and its substituents can be systematically modified to enhance potency and selectivity by exploiting interactions with adjacent binding pockets.[3] This guide will explore the nuances of these interactions and provide a data-driven comparison with other inhibitor classes.
Comparative Inhibitory Potency: A Data-Driven Overview
The efficacy of this compound derivatives as mPTPB inhibitors is best understood through a quantitative comparison of their half-maximal inhibitory concentrations (IC50). The following table summarizes the IC50 values for a series of amide derivatives of this compound and compares them with other notable classes of mPTPB inhibitors.
| Inhibitor Class | Compound | Structure | mPTPB IC50 (µM) | Reference |
| This compound Amides | 7a | 7-hydroxy-N-(2-(trifluoromethyl)phenyl)-1H-indole-2-carboxamide | 1.2 ± 0.1 | [3] |
| 7b | 7-hydroxy-N-(3-(trifluoromethyl)phenyl)-1H-indole-2-carboxamide | >50 | [3] | |
| 7c | 7-hydroxy-N-(3-phenoxyphenyl)-1H-indole-2-carboxamide | 4.8 ± 0.5 | [3] | |
| 7d | 7-hydroxy-N-(cyclohexylmethyl)-1H-indole-2-carboxamide | 6.2 ± 0.6 | [3] | |
| 7f | 7-hydroxy-N-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxamide | >50 | [3] | |
| 7g | 7-hydroxy-N-phenyl-1H-indole-2-carboxamide | 20 ± 2 | [3] | |
| Benzofuran Salicylic Acids | I-A09 | Not explicitly shown | Potent inhibitor | [4] |
| 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamides | Compound 1 | Not explicitly shown | Ki = 1.1 ± 0.03 | [2] |
| Isoxazole-based Inhibitors | Compound 5 | Not explicitly shown | 0.9 | [5] |
| Pyrrole-based Inhibitors | Compound 8f | Not explicitly shown | 1.5 | [6] |
Key Insights from the Data:
-
Substitution is Key: The data clearly demonstrates the critical role of the substituent on the amide nitrogen of the this compound scaffold. The ortho-trifluoromethylphenyl substitution in compound 7a results in a significantly lower IC50 (1.2 µM) compared to its meta- and para-substituted counterparts (7b and 7f , both >50 µM), highlighting a specific steric and electronic requirement for optimal binding.[3]
-
Favorable Interactions: The potency of derivatives like 7c (4.8 µM) and 7d (6.2 µM) suggests that both aromatic and aliphatic substituents can be accommodated, offering avenues for further optimization of pharmacokinetic properties.[3]
-
Competitive Landscape: When compared to other inhibitor classes, the most potent this compound derivatives, such as 7a , exhibit comparable, and in some cases superior, inhibitory activity to other scaffolds like the pyrrole-based inhibitor 8f (IC50 = 1.5 µM).[6] However, isoxazole-based inhibitors like compound 5 have demonstrated sub-micromolar potency (0.9 µM).[5] This underscores the competitive landscape of mPTPB inhibitor development and the importance of continued scaffold innovation.
Structure-Activity Relationship (SAR) of this compound Derivatives
The development of potent and selective inhibitors hinges on a deep understanding of the structure-activity relationship. For the this compound scaffold, the following principles have been established:
Caption: SAR diagram for this compound mPTPB inhibitors.
-
The Hydroxyindole-Carboxylic Acid Core: This bicyclic system serves as the primary anchor, with the carboxylic acid and hydroxyl groups likely forming crucial hydrogen bonds and electrostatic interactions within the mPTPB active site.
-
The Amide Linker: The amide bond provides a rigid connection to the variable substituent and its geometry is important for positioning the R-group correctly.
-
The R-group Substituent: As evidenced by the comparative data, the nature and position of the R-group are the primary determinants of inhibitory potency. The enhanced activity of the ortho-substituted phenyl ring in compound 7a suggests a specific hydrophobic pocket adjacent to the active site that can be effectively targeted.[3]
Experimental Protocols
To facilitate further research and validation, we provide detailed, step-by-step protocols for the synthesis of this compound amides and the enzymatic assay for mPTPB inhibition.
Synthesis of this compound Amide Derivatives
This protocol describes a general method for the amide coupling of this compound with a variety of primary amines.
Caption: General workflow for the synthesis of 7-hydroxyindole-2-carboxamides.
Materials:
-
7-Hydroxy-1H-indole-2-carboxylic acid
-
Appropriate primary amine (e.g., 2-(trifluoromethyl)aniline)
-
Coupling agent (e.g., HBTU/HOBt or EDCI/HOBt)
-
Base (e.g., DIPEA or triethylamine)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve 7-hydroxy-1H-indole-2-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add the coupling agent (e.g., HBTU, 1.1 equivalents) and HOBt (1.1 equivalents).
-
Add the base (e.g., DIPEA, 2.5 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the activated ester.
-
-
Amine Addition:
-
To the activated carboxylic acid solution, add the desired primary amine (1 equivalent) dropwise.
-
Continue stirring the reaction at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure amide derivative.
-
mPTPB Enzyme Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity of compounds against mPTPB using p-nitrophenyl phosphate (pNPP) as a substrate.[2]
Caption: Workflow for the mPTPB enzymatic inhibition assay.
Materials:
-
Recombinant mPTPB enzyme
-
p-Nitrophenyl phosphate (pNPP)
-
Assay buffer (e.g., 50 mM 3,3-dimethylglutarate, pH 7.0, containing 1 mM EDTA and NaCl to an ionic strength of 0.15 M)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of pNPP in the assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add a small volume of the test compound solution (and DMSO for control wells).
-
Add the mPTPB enzyme to each well (except for the blank).
-
Incubate the plate at 25°C for a pre-determined time (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
-
Incubate the plate at 25°C.
-
Measure the absorbance at 405 nm at regular intervals to monitor the formation of the yellow p-nitrophenolate product.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Conclusion and Future Directions
This compound derivatives represent a highly promising and adaptable scaffold for the development of potent and selective mPTPB inhibitors. The straightforward synthesis and the clearly defined structure-activity relationship provide a solid foundation for further optimization. Future research should focus on enhancing the cellular permeability and pharmacokinetic properties of these compounds to translate their enzymatic potency into in vivo efficacy. Moreover, exploring hybrid molecules that combine the this compound core with fragments from other potent inhibitor classes could lead to the discovery of next-generation anti-tuberculosis agents. The experimental protocols provided herein offer a practical starting point for researchers to contribute to this vital area of drug discovery.
References
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A facile hydroxyindole carboxylic acid based focused library approach for potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B. PubMed. [Link]
-
Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-Benzofuran-5-Carboxylic Acid Scaffold. PubMed Central. [Link]
-
A facile hydroxyindole carboxylic acid-based focused library approach for potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B. PMC. [Link]
-
Identification and Characterization of Novel Inhibitors of mPTPB, an Essential Virulent Phosphatase from Mycobacterium tuberculosis. NIH. [Link]
-
Organocatalytic Multicomponent Reaction for the Acquisition of a Selective Inhibitor of mPTPB, a Virulence Factor of Tuberculosis. PMC. [Link]
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NIH Public Access. IU Indianapolis ScholarWorks. [Link]
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Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents. PNAS. [Link]
-
MptpB, a virulence factor from Mycobacterium tuberculosis, exhibits triple-specificity phosphatase activity. PMC. [Link]
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Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo. NIH. [Link]
-
Cefsulodin Inspired Potent and Selective Inhibitors of mPTPB, a Virulent Phosphatase from Mycobacterium tuberculosis. PMC. [Link]
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Diversity-Oriented Synthesis for Novel, Selective and Drug-like Inhibitors for a Phosphatase from Mycobacterium Tuberculosis. NIH. [Link]
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Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents. Infectious Diseases. [Link]
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Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo | Journal of Medicinal Chemistry. ACS Publications. [Link]
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Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents. PubMed. [Link]
-
Hydroxyindole Carboxylic Acid-Based Inhibitors for Receptor-Type Protein Tyrosine Protein Phosphatase Beta. PMC. [Link]
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SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
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Hydroxyindole carboxylic acid-based inhibitors for receptor-type protein tyrosine protein phosphatase beta. PubMed. [Link]
-
Synthesis of amides directly from carboxylic acids and hydrazines. RSC Publishing. [Link]
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A Researcher's Guide to the Cross-Validation of Bioassays for 7-Hydroxyindole-2-carboxylic acid
In the landscape of contemporary drug discovery and development, the rigorous evaluation of novel chemical entities is paramount. 7-Hydroxyindole-2-carboxylic acid, a member of the pharmacologically significant indole family, represents a scaffold with considerable therapeutic potential. Its derivatives have been noted for a range of biological activities, from anti-inflammatory and antioxidant properties to roles in neurological pathways.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust bioassay cascade for this compound. We will delve into the selection of appropriate assays, their meticulous validation, and the critical process of cross-validation to ensure data integrity and comparability across different analytical platforms.
The Imperative of Orthogonal and Validated Bioassays
The validation of each assay is a foundational requirement, ensuring that the generated data is reliable, reproducible, and fit for its intended purpose. We will adhere to the principles outlined in the ICH Q2(R2) guidelines for analytical validation, adapting them for the context of bioassays.[4][5] Cross-validation between different assays serves as the ultimate confirmation of the compound's biological activity, providing a high degree of confidence in the findings.[6][7]
Proposed Bioassay Cascade for this compound
Given the diverse activities of indole derivatives, a logical starting point for characterizing this compound is to assess its impact on fundamental cellular processes and key drug target families. We propose a tiered approach, beginning with broad cytotoxicity screening, followed by more specific enzymatic and cell-based assays.
Tier 1: Foundational Cytotoxicity Assessment
The initial step is to determine the concentration range at which this compound exhibits cytotoxic effects. This information is vital for designing subsequent, more specific assays and for identifying potential anti-proliferative activity.[8][9][10]
Table 1: Comparison of Proposed Cytotoxicity Assays
| Assay Principle | Method | Advantages | Disadvantages |
| Metabolic Activity | MTT/XTT Assay | High-throughput, cost-effective, well-established.[5][8] | Indirect measure of viability, can be affected by metabolic changes unrelated to cytotoxicity. |
| Membrane Integrity | LDH Release Assay | Measures cell lysis, good for detecting necrosis.[10] | Less sensitive to apoptotic cell death, timing of measurement is critical. |
| Cell Proliferation | AlamarBlue™ Assay | Homogeneous (no-wash) format, sensitive, and non-toxic to cells, allowing for kinetic monitoring.[5] | Can be influenced by changes in cellular redox state. |
| ATP Content | Luminescence-based ATP Assay | Highly sensitive, rapid, and directly correlates with cell number.[5] | Requires a luminometer, ATP levels can be affected by factors other than cell death. |
Experimental Protocol: MTT Cytotoxicity Assay [4][8]
-
Cell Seeding: Plate a human cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Tier 2: Mechanistic and Target-Based Assays
Based on the activities of other indole derivatives, we propose investigating this compound's potential as a kinase inhibitor, a modulator of G-protein coupled receptors (GPCRs), or an antimicrobial agent.[2][3][11][12][13]
Table 2: Proposed Mechanistic Bioassays
| Assay Type | Target Class | Principle | Typical Readout |
| Kinase Inhibition Assay | Protein Kinases | Measures the inhibition of a specific kinase's ability to phosphorylate a substrate.[11][12] | Luminescence (ATP consumption), Fluorescence (substrate phosphorylation). |
| GPCR Binding/Functional Assay | GPCRs | Measures binding to the receptor or the functional consequence of binding (e.g., second messenger production).[14][15][16] | Radioligand displacement, cAMP levels, calcium flux. |
| Antimicrobial Assay | Bacteria/Fungi | Measures the inhibition of microbial growth. | Minimum Inhibitory Concentration (MIC) determined by optical density. |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based) [11]
-
Reagent Preparation: Prepare solutions of the target recombinant protein kinase, its specific substrate, and ATP in a kinase reaction buffer.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Kinase Reaction: In a 384-well plate, add the test compound, the kinase, and the substrate. Initiate the reaction by adding ATP. Include a known kinase inhibitor as a positive control and DMSO as a negative control.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ATP Detection: Add a luminescence-based kinase assay reagent (e.g., Kinase-Glo®) that measures the amount of remaining ATP.
-
Signal Stabilization: Incubate the plate in the dark for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data and plot against the logarithm of the compound concentration to determine the IC50 value.
A Framework for Rigorous Bioassay Validation
Each proposed bioassay must undergo a thorough validation process to ensure its reliability. The key validation parameters are outlined below, based on established guidelines.[4][5][17]
Table 3: Key Bioassay Validation Parameters
| Parameter | Definition | Acceptance Criteria (Example) |
| Specificity/Selectivity | The ability to assess the analyte in the presence of other components. | No significant interference from the vehicle or structurally related inactive compounds. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | R² ≥ 0.98 for the linear portion of the dose-response curve. |
| Accuracy | The closeness of test results to the true value. | Recovery of a known concentration of a reference standard within 80-120%. |
| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of Variation (CV) or Relative Standard Deviation (RSD) ≤ 20%. |
| Robustness | The capacity of the assay to remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor changes in incubation time, temperature, or reagent concentration. |
The Crucial Step: Cross-Validation of Bioassays
Workflow for Bioassay Cross-Validation
Caption: A workflow for the cross-validation of bioassays for a novel compound.
Statistical Approach to Cross-Validation
A key aspect of cross-validation is the statistical comparison of the potency values (e.g., IC50) obtained from different assays. While a simple correlation analysis can be informative, a more rigorous approach involves equivalence testing. The goal is to demonstrate that the results from two different assays are not statistically different within a predefined margin of equivalence. In cases where assays measure different aspects of a biological response, the focus may be on the rank-order correlation of a series of related compounds.
Visualizing Potential Mechanisms of Action
To conceptualize the potential downstream effects of this compound, we can map its hypothetical interactions with a common signaling pathway, such as a receptor tyrosine kinase (RTK) pathway, which are frequent targets of indole derivatives.[19][20]
Hypothetical Signaling Pathway Inhibition
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A Senior Application Scientist's Guide to Benchmarking Novel IDO1 Inhibitors: A Case Study with 7-Hydroxyindole-2-carboxylic acid
Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator in the tumor microenvironment (TME).[1][2] Under normal physiological conditions, IDO1 is an immunomodulatory enzyme that catabolizes the essential amino acid L-tryptophan (Trp) into N-formylkynurenine, the first and rate-limiting step of the kynurenine (Kyn) pathway.[2][3][4] However, in many malignancies, tumor cells and surrounding immune cells overexpress IDO1, leading to two key immunosuppressive outcomes: the depletion of local Trp, which is necessary for T-cell proliferation, and the accumulation of Kyn metabolites, which actively suppress effector T-cells and promote the generation of regulatory T-cells (Tregs).[1][5][6][7]
This mechanism allows cancer cells to evade immune surveillance, making IDO1 a compelling target for therapeutic intervention.[2] While early clinical trials combining IDO1 inhibitors with other immunotherapies have yielded mixed results, the rationale for targeting this pathway remains strong, prompting a continued search for novel, more effective inhibitors.[1][8][9]
This guide provides a comprehensive framework for the preclinical benchmarking of a novel compound against established IDO1 inhibitors. For the purpose of this guide, we will consider 7-Hydroxyindole-2-carboxylic acid , a compound with a relevant indole scaffold, as a hypothetical hit from a primary screening campaign. Our goal is to rigorously evaluate its potential as an IDO1 inhibitor by comparing its performance against well-characterized clinical and preclinical candidates.
The Inhibitor Panel: A Comparative Overview
A robust benchmarking study requires well-defined comparators. We have selected three prominent IDO1 inhibitors that represent different mechanisms and stages of development.
-
Hypothetical Candidate: this compound
-
Structure: An indole carboxylic acid derivative. Its structural similarity to tryptophan suggests potential interaction with the IDO1 active site.
-
Hypothesis: Identified in a high-throughput screen as a potential inhibitor of IDO1. Its potency, selectivity, and mechanism of action are unknown and will be the focus of this investigation.
-
-
Comparator 1: Epacadostat (INCB24360)
-
Mechanism: A potent, selective, and competitive inhibitor of IDO1 with an IC50 of approximately 10 nM in biochemical assays.[10][11] It is an orally available hydroxyamidine.[5]
-
Selectivity: Highly selective for IDO1 over the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO).[11][12]
-
Significance: The most clinically investigated IDO1 inhibitor, though a pivotal Phase III trial in melanoma did not meet its primary endpoint, prompting a deeper evaluation of the IDO1 inhibition strategy.[8][12]
-
-
Comparator 2: Navoximod (GDC-0919/NLG919)
-
Mechanism: A potent IDO1 pathway inhibitor with a Ki of 7 nM and a cellular EC50 of 75 nM.[13][14] It functions as a tryptophan noncompetitive inhibitor.[9]
-
Selectivity: While primarily targeting IDO1, it is also a weak inhibitor of TDO.[9][15]
-
Significance: Represents a different chemical scaffold and has been evaluated in clinical trials in combination with PD-L1 inhibitors like atezolizumab.[7][9]
-
-
Comparator 3: Linrodostat (BMS-986205)
-
Mechanism: A potent, selective, and irreversible (suicide) inhibitor of IDO1 with an IC50 of 1.7 nM.[16] It competes with the heme cofactor for binding to the apo-form of the enzyme.[17]
-
Selectivity: Highly selective for IDO1.[16]
-
Significance: Its unique irreversible mechanism and high potency make it an important benchmark for novel inhibitors. It has demonstrated a favorable safety profile and antitumor activity in clinical trials.[18][19]
-
The IDO1 Pathway and Points of Inhibition
The diagram below illustrates the central role of IDO1 in tryptophan metabolism and the resulting immunosuppression within the tumor microenvironment.
Caption: The IDO1 pathway depletes tryptophan and produces kynurenine, suppressing T-cell function.
Experimental Design: A Multi-Tiered Approach to Benchmarking
To comprehensively evaluate our hypothetical candidate, this compound, we will employ a tiered experimental approach. This strategy allows us to move from direct, molecular-level interactions to more complex, biologically relevant systems, providing a self-validating dataset.
Tier 1: Biochemical (Cell-Free) Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory activity of the compounds on purified recombinant human IDO1 enzyme and to calculate their half-maximal inhibitory concentration (IC50). This assay provides the cleanest measure of direct enzyme interaction, free from confounding factors like cell permeability.
-
Causality: By using a cell-free system, we can definitively attribute any observed inhibition to a direct interaction between the compound and the IDO1 enzyme. This is the foundational experiment to confirm the compound is a true enzyme inhibitor.
Tier 2: Cell-Based IDO1 Functional Assay
-
Objective: To measure the potency of the inhibitors in a cellular context. This assay assesses a compound's ability to cross the cell membrane and inhibit intracellular IDO1 activity.
-
Causality: A compound that is potent in the biochemical assay but weak in the cell-based assay may have poor cell permeability. Conversely, a compound showing greater-than-expected potency may be a pro-drug or have additional cellular mechanisms of action. This experiment validates the biochemical findings in a more physiological setting. We will use a human cancer cell line known to express IDO1 upon stimulation with interferon-gamma (IFNγ), a key inflammatory cytokine that upregulates IDO1 in the TME.[20]
Tier 3: T-Cell / Cancer Cell Co-Culture Assay
-
Objective: To assess the ultimate biological consequence of IDO1 inhibition: the rescue of T-cell function. This assay measures the ability of the inhibitors to reverse the immunosuppressive effects of IDO1-expressing cancer cells on T-cells.
-
Causality: This is the most functionally relevant assay. It directly tests the hypothesis that by inhibiting IDO1 and preventing tryptophan depletion/kynurenine accumulation, the compound can restore T-cell proliferation and activation. A successful outcome here provides strong evidence for the compound's therapeutic potential.
Caption: A multi-tiered workflow ensures a rigorous and validated benchmarking process.
Detailed Experimental Protocols
The following protocols are standardized to ensure reproducibility and allow for direct comparison between compounds.
Protocol 1: Recombinant Human IDO1 Enzyme Inhibition Assay (Absorbance-Based)
This protocol is adapted from established methods for measuring IDO1 activity by quantifying kynurenine production.[11][21][22]
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.
-
Reaction Cocktail: Prepare fresh in Assay Buffer. Final concentrations in the reaction should be: 20 mM Ascorbic Acid, 10 µM Methylene Blue, 200 µg/mL Catalase. This system maintains the heme iron of IDO1 in its active ferrous state.[23]
-
Enzyme Solution: Dilute recombinant human IDO1 protein in Assay Buffer to a working concentration of 40 nM (will be 20 nM final).
-
Substrate Solution: Prepare a 4 mM stock of L-Tryptophan in Assay Buffer (will be 2 mM final, a concentration often used to overcome potential substrate inhibition at higher levels[24]).
-
Inhibitor Solutions: Prepare 10-point, 3-fold serial dilutions of this compound and comparator compounds in DMSO. Then, dilute further in Assay Buffer to achieve the desired final concentrations with a consistent DMSO percentage (e.g., <1%).
-
Stop Solution: 30% (w/v) Trichloroacetic Acid (TCA).
-
Colorimetric Reagent: 2% (w/v) p-Dimethylaminobenzaldehyde (p-DMAB) in glacial acetic acid.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of Reaction Cocktail.
-
Add 10 µL of inhibitor solution or vehicle control (Assay Buffer + DMSO).
-
Add 25 µL of Enzyme Solution (or Assay Buffer for no-enzyme controls).
-
Pre-incubate for 10 minutes at room temperature to allow inhibitors to bind.
-
Initiate the reaction by adding 40 µL of Substrate Solution.
-
Incubate for 30 minutes at 37°C.
-
Terminate the reaction by adding 20 µL of Stop Solution.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 2500 x g for 10 minutes to pellet precipitated protein.
-
Transfer 100 µL of the supernatant to a new clear, flat-bottom 96-well plate.
-
Add 100 µL of Colorimetric Reagent to each well. A yellow color will develop.
-
Incubate for 10 minutes at room temperature.
-
Read the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-enzyme controls) from all wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based IDO1 Inhibition Assay (SKOV-3 Ovarian Cancer Cells)
This protocol is based on established methods for inducing endogenous IDO1 expression and measuring its activity in a cellular environment.[20]
-
Cell Culture and Plating:
-
Culture SKOV-3 cells in McCoy's 5A medium supplemented with 10% FBS and antibiotics.
-
Seed cells into a 96-well tissue culture plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.
-
-
IDO1 Induction and Inhibition:
-
Prepare serial dilutions of the test compounds in fresh culture medium.
-
Aspirate the old medium from the cells.
-
Add 100 µL of medium containing the test compounds or vehicle control.
-
Add 100 µL of medium containing 200 ng/mL human IFNγ (final concentration 100 ng/mL) to induce IDO1 expression. For negative controls, add 100 µL of medium without IFNγ.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Kynurenine Measurement:
-
After incubation, carefully collect 140 µL of the culture supernatant from each well.
-
Add 10 µL of 6.1 N TCA to each supernatant sample, mix, and incubate at 50°C for 30 minutes.
-
Centrifuge at 2500 x g for 10 minutes.
-
Transfer 100 µL of the cleared supernatant to a new plate.
-
Add 100 µL of 2% p-DMAB reagent and read the absorbance at 480 nm as described in Protocol 1.
-
A kynurenine standard curve should be prepared in culture medium to quantify the concentration.
-
-
Data Analysis:
-
Quantify the kynurenine concentration in each well.
-
Calculate the percent inhibition relative to the IFNγ-stimulated vehicle control.
-
Determine the cellular EC50 value by plotting percent inhibition against log[inhibitor concentration].
-
Hypothetical Data Summary and Interpretation
The tables below present hypothetical but realistic data that could be generated from the described experiments.
Table 1: Biochemical and Cellular Potency of IDO1 Inhibitors
| Compound | Biochemical IC50 (nM) | Cellular EC50 (nM) | Presumed Mechanism |
| This compound | 85 | 450 | Competitive (Hypothesized) |
| Epacadostat | 10 | 35 | Competitive[12] |
| Navoximod | 7 (Ki) | 75 | Noncompetitive[9][13] |
| Linrodostat | 1.7 | 5 | Irreversible[16] |
-
Interpretation: In this hypothetical scenario, this compound is a moderately potent direct inhibitor of IDO1. The ~5-fold shift between its biochemical IC50 and cellular EC50 is acceptable and suggests reasonable cell permeability. However, its potency is significantly lower than the established inhibitors, particularly the irreversible inhibitor Linrodostat, which demonstrates exceptional potency in both assays.
Table 2: Functional Rescue of T-Cell Proliferation
| Inhibitor Treatment (at 1 µM) | T-Cell Proliferation (% of Unsuppressed Control) |
| No Inhibitor (IDO1-Suppressed) | 15% |
| This compound | 55% |
| Epacadostat | 92% |
| Navoximod | 88% |
| Linrodostat | 95% |
-
Interpretation: The functional data corroborates the potency findings. While our candidate compound shows a clear biological effect by partially rescuing T-cell proliferation, the established inhibitors are far more effective at the same concentration, achieving near-complete reversal of IDO1-mediated suppression. This highlights the direct link between enzyme inhibition potency and functional biological outcomes.
Conclusion and Future Directions
This comprehensive benchmarking guide outlines a rigorous, multi-tiered strategy for evaluating novel IDO1 inhibitors. Based on our hypothetical results, This compound demonstrates on-target activity both biochemically and in cells, validating it as a legitimate IDO1 inhibitor. However, its potency lags behind established clinical candidates like Epacadostat and Linrodostat.
This positions this compound as a potential starting point for a medicinal chemistry program. Future efforts would focus on structure-activity relationship (SAR) studies to improve its potency to a level competitive with benchmark compounds. Further characterization would also be required, including selectivity profiling against IDO2 and TDO, and in vivo pharmacokinetic and pharmacodynamic studies to assess its drug-like properties.[25][26] This systematic approach ensures that only the most promising candidates are advanced toward clinical development.
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- 26. Preclinical PK investigation of a novel IDO1/TDO dual inhibitor—SHR9146 in mouse plasma and tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Mechanism of Action of 7-Hydroxyindole-2-carboxylic acid as a Protein Tyrosine Phosphatase Inhibitor
This guide provides a comprehensive framework for researchers to validate the mechanism of action of 7-Hydroxyindole-2-carboxylic acid as a Protein Tyrosine Phosphatase (PTP) inhibitor. We will delve into the rationale behind experimental design, present comparative data with a known PTP inhibitor, and provide detailed protocols for robust validation.
Introduction: The Therapeutic Potential of Targeting Protein Tyrosine Phosphatases
Protein Tyrosine Phosphatases are a crucial family of enzymes that counteract the activity of protein tyrosine kinases, thereby regulating a multitude of cellular processes, including cell growth, differentiation, and immune responses.[1] Dysregulation of PTP activity is implicated in numerous diseases, making them attractive therapeutic targets. The primary challenge in developing PTP inhibitors has been achieving selectivity and cell permeability due to the highly conserved and charged nature of the PTP active site.[1]
The this compound scaffold has emerged as a promising pharmacophore for developing PTP inhibitors with improved drug-like properties.[2] These bicyclic structures are designed to anchor within the PTP active site while allowing for modifications that can enhance affinity and selectivity for a specific PTP.[1][2] This guide will focus on the experimental validation of this compound as an inhibitor of Receptor-type Protein Tyrosine Phosphatase Beta (RPTPβ), a PTP implicated in angiogenesis.[1]
Comparative Analysis: this compound vs. Sodium Orthovanadate
To objectively assess the inhibitory potential of this compound, a direct comparison with a well-characterized, albeit non-specific, PTP inhibitor like Sodium Orthovanadate is essential. This comparison provides a baseline for potency and highlights the potential for improved selectivity.
| Parameter | This compound (Hypothetical Data) | Sodium Orthovanadate (Literature Values) | Rationale for Comparison |
| Target | RPTPβ | Pan-PTP inhibitor | To assess the selectivity of this compound. |
| IC50 (RPTPβ) | 0.5 µM | 1-10 µM | To compare the potency against the target enzyme. |
| Mechanism | Non-competitive | Competitive | To understand how each compound interacts with the enzyme. |
| Cell Permeability | Moderate-High | Low | To evaluate the potential for cellular activity. |
| Selectivity | Selective for RPTPβ over other PTPs | Non-selective | To determine the specificity of the inhibitory action. |
Visualizing the Mechanism and Experimental Workflow
Understanding the signaling context and the experimental path to validation is crucial. The following diagrams illustrate the targeted pathway and the workflow for confirming the mechanism of action.
Caption: Simplified signaling pathway of RPTPβ.
Caption: Experimental workflow for MoA confirmation.
Experimental Protocols for Mechanism of Action Validation
The following protocols provide a step-by-step guide to experimentally confirm the inhibitory action of this compound on RPTPβ.
1. In Vitro Enzymatic Assay for RPTPβ Inhibition
-
Objective: To determine the half-maximal inhibitory concentration (IC50) and the kinetic mechanism of inhibition.
-
Principle: This assay measures the enzymatic activity of recombinant RPTPβ by monitoring the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (pNPP), which produces a yellow-colored product detectable by spectrophotometry.
-
Materials:
-
Recombinant human RPTPβ protein
-
pNPP substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound
-
Sodium Orthovanadate (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add 10 µL of each inhibitor concentration. Include wells for a positive control (Sodium Orthovanadate) and a no-inhibitor control (DMSO vehicle).
-
Add 70 µL of assay buffer containing recombinant RPTPβ to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of pNPP substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), repeat the assay with varying concentrations of both the inhibitor and the substrate (pNPP) and analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of this compound to RPTPβ in a cellular context.
-
Principle: CETSA is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature. This change can be detected by heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining by Western blotting.
-
Materials:
-
HEK293 cells overexpressing RPTPβ
-
This compound
-
DMSO (vehicle control)
-
PBS and lysis buffer
-
PCR tubes and thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-RPTPβ antibody
-
-
Procedure:
-
Treat HEK293-RPTPβ cells with this compound or DMSO for 1 hour.
-
Harvest and lyse the cells.
-
Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.
-
Cool the tubes on ice for 3 minutes, then centrifuge at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble RPTPβ in each sample by Western blotting using an anti-RPTPβ antibody.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates direct target engagement.
-
3. Western Blot for Downstream Signaling
-
Objective: To assess the functional consequence of RPTPβ inhibition in cells.
-
Principle: Inhibition of RPTPβ is expected to increase the phosphorylation of its downstream substrates. This can be visualized by Western blotting using phospho-specific antibodies.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
This compound
-
Growth factors (e.g., VEGF)
-
Cell lysis buffer and protease/phosphatase inhibitors
-
Antibodies: anti-phospho-VEGFR2, anti-total-VEGFR2, anti-RPTPβ, and a loading control (e.g., anti-GAPDH).
-
-
Procedure:
-
Culture HUVECs and treat them with varying concentrations of this compound for 2 hours.
-
Stimulate the cells with a growth factor like VEGF for 15 minutes to induce substrate phosphorylation.
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and Western blotting to detect the levels of phosphorylated and total target proteins.
-
An increase in the ratio of phosphorylated substrate to total substrate in compound-treated cells compared to control cells confirms the functional inhibition of RPTPβ in a cellular context.[1]
-
Conclusion
This guide outlines a systematic approach to confirm the mechanism of action of this compound as an RPTPβ inhibitor. By combining in vitro enzymatic assays, cellular target engagement studies, and functional downstream analysis, researchers can build a robust body of evidence to support their mechanistic claims. The comparative approach with a known inhibitor provides essential context for evaluating the compound's potency and potential for further development.
References
- A facile hydroxyindole carboxylic acid-based focused library approach for potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B.
- Hydroxyindole Carboxylic Acid-Based Inhibitors for Receptor-Type Protein Tyrosine Protein Phosphatase Beta.
- Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase.
- Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. PubMed.
- Discovery of dihydroxyindole-2-carboxylic acid derivatives as dual allosteric HIV-1 Integrase and Reverse Transcriptase associ
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed.
- Hydroxyindole carboxylic acid-based inhibitors for receptor-type protein tyrosine protein phosph
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A Senior Application Scientist's Guide to Spectroscopic Analysis of 7-Hydroxyindole-2-carboxylic Acid: Ensuring Batch-to-Batch Consistency
Introduction: The Imperative of Purity and Consistency
In the realm of pharmaceutical development and chemical research, the starting material's integrity is paramount. 7-Hydroxyindole-2-carboxylic acid is a pivotal heterocyclic building block, serving as a precursor in the synthesis of various biologically active compounds, including serotonin receptor agonists. Consequently, ensuring the chemical fidelity of each batch is not merely a quality control checkbox; it is a foundational requirement for reproducible research and the manufacturing of safe, effective therapeutics.[1] Batch-to-batch variability, stemming from residual solvents, synthetic byproducts, or polymorphic differences, can significantly impact reaction kinetics, yield, and the final product's impurity profile.
This guide provides an in-depth comparison of spectroscopic data from three hypothetical batches of this compound. We will dissect the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Our objective is to move beyond simple data presentation and explain the causal links between spectral features and molecular characteristics, thereby empowering you to confidently assess the quality of your own materials. The protocols described are designed as self-validating systems, incorporating best practices to ensure data integrity.[2][3]
The Analytical Workflow: A Systematic Approach to Quality
A robust quality control strategy begins with a systematic workflow. From sample receipt to the final decision, each step is critical for an accurate assessment.
Caption: A typical workflow for the quality assessment of incoming material batches.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides the most definitive information regarding the chemical structure and purity of an organic molecule. By mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, we can confirm the compound's identity and detect impurities at levels often below 1%.[4]
Causality: The position of a signal (chemical shift) in an NMR spectrum is dictated by the electron density around the nucleus. Electronegative atoms (like oxygen and nitrogen) and aromatic rings withdraw electron density, "deshielding" nearby nuclei and shifting their signals downfield (to a higher ppm value).[5]
Reference Data: Batch A (Gold Standard)
Batch A represents our ideal, high-purity standard for this compound.
Caption: Structure of this compound with key positions.
¹H NMR (500 MHz, DMSO-d₆):
-
δ ~12.5-13.5 ppm (s, 1H, broad): Carboxylic acid proton (-COOH). The broadness is due to hydrogen bonding and exchange. Its high chemical shift is characteristic.[5]
-
δ ~11.5 ppm (s, 1H): Indole N-H proton.
-
δ ~9.5 ppm (s, 1H): Phenolic -OH proton.
-
δ 7.1-7.3 ppm (m, 2H): Aromatic protons at C4 and C5.
-
δ ~6.8 ppm (d, 1H): Aromatic proton at C6.
-
δ ~6.9 ppm (s, 1H): Aromatic proton at C3.
¹³C NMR (125 MHz, DMSO-d₆):
-
δ ~165 ppm: Carboxylic acid carbonyl carbon (C=O).[5]
-
δ ~150 ppm: Carbon bearing the hydroxyl group (C7).
-
δ ~130-140 ppm: Quaternary carbons of the indole ring system.
-
δ ~100-125 ppm: Aromatic carbons bearing protons (CH).
Comparative Analysis: Batches B & C
Batch B: Suspected Synthetic Impurity During synthesis, incomplete cyclization or side reactions can lead to impurities.[6] Let's hypothesize Batch B contains a small amount of a precursor, 2-amino-3-(2-hydroxyphenyl)propanoic acid.
-
¹H NMR Deviation: New, low-intensity signals appear in the aliphatic region (δ 3.0-4.5 ppm) corresponding to the -CH- and -CH₂- protons of the amino acid side chain, which are absent in Batch A.
-
¹³C NMR Deviation: Additional signals appear around δ 55 ppm (α-carbon) and δ 35 ppm (β-carbon).
Batch C: Residual Solvent Residual ethyl acetate (EtOAc), a common recrystallization or chromatography solvent, is a frequent contaminant.
-
¹H NMR Deviation: Characteristic signals for EtOAc appear: a quartet at ~4.1 ppm (2H, -O-CH₂-) and a triplet at ~1.2 ppm (3H, -CH₃). Integration of these peaks relative to the main compound's peaks allows for quantification.
Comparative Data Table: ¹H NMR Chemical Shifts (δ, ppm)
| Proton Assignment | Batch A (Reference) | Batch B (Impurity) | Batch C (Solvent) | Rationale for Deviation |
| -COOH | ~13.0 (broad s) | ~13.0 (broad s) | ~13.0 (broad s) | No change |
| N-H | ~11.5 (s) | ~11.5 (s) | ~11.5 (s) | No change |
| C3-H | ~6.9 (s) | ~6.9 (s) | ~6.9 (s) | No change |
| Impurity (-CH₂-) | Absent | ~3.2 (m) | Absent | Presence of synthetic precursor. |
| Solvent (-O-CH₂-) | Absent | Absent | ~4.1 (q) | Residual Ethyl Acetate. |
| Solvent (-CH₃) | Absent | Absent | ~1.2 (t) | Residual Ethyl Acetate. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Preparation: Accurately weigh ~5 mg of the this compound sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it solubilizes the compound well and its acidic/exchangeable protons (-OH, -NH, -COOH) are clearly visible.
-
Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire the spectrum on a 500 MHz NMR spectrometer.
-
Pulse Program: Standard 1D proton (zg30).
-
Number of Scans: 16 (increase for samples with low concentration or for impurity detection).
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons for accurate integration.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction.
-
Calibration: Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.
-
Analysis: Integrate all peaks and assign them to the molecular structure. Compare the spectrum against the reference standard to identify any unexpected signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups and Bonding
FT-IR spectroscopy is a rapid and powerful technique for identifying functional groups. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds within a molecule. It is particularly sensitive to hydrogen bonding and polymorphism.[7]
Causality: The frequency of a bond's vibration is determined by the bond strength and the masses of the connected atoms. Stronger bonds (like C=O) vibrate at higher frequencies than weaker bonds (like C-O). Hydrogen bonding weakens the C=O bond, causing its stretching frequency to decrease (shift to a lower wavenumber).[8][9]
Reference Data: Batch A (Gold Standard)
-
3400-3300 cm⁻¹ (sharp): N-H stretching of the indole ring.
-
3300-2500 cm⁻¹ (very broad): O-H stretching of the hydrogen-bonded carboxylic acid dimer. This is a highly characteristic feature.[8]
-
~3200 cm⁻¹ (broad): Phenolic O-H stretch, often superimposed on the carboxylic acid O-H band.
-
~1680 cm⁻¹ (strong, sharp): C=O (carbonyl) stretching of the carboxylic acid, lowered from the typical ~1710 cm⁻¹ due to conjugation with the indole ring and hydrogen bonding.[9]
-
~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.
-
~1250 cm⁻¹: C-O stretching of the carboxylic acid and phenol.
Comparative Analysis: Batches B & C
Batch B: Suspected Synthetic Impurity The amino acid impurity would introduce N-H bending vibrations (~1600 cm⁻¹) and potentially alter the shape of the broad O-H stretch region.
Batch C: Different Polymorph Polymorphs are different crystalline arrangements of the same molecule. This can alter the hydrogen bonding network.[7] Let's assume Batch C is a different polymorph where the carboxylic acid dimer is less efficiently packed.
-
FT-IR Deviation: The C=O stretch might shift to a slightly higher wavenumber (e.g., ~1695 cm⁻¹) due to a weaker or different hydrogen bonding pattern. Fingerprint region (below 1500 cm⁻¹) differences would also be apparent.
Comparative Data Table: Key FT-IR Absorptions (cm⁻¹)
| Vibrational Mode | Batch A (Reference) | Batch B (Impurity) | Batch C (Polymorph) | Rationale for Deviation |
| O-H Stretch (-COOH) | 3300-2500 (very broad) | 3300-2500 (very broad) | 3300-2500 (very broad) | Minimal change expected |
| N-H Stretch | ~3350 | ~3350 | ~3350 | Minimal change expected |
| C=O Stretch | ~1680 | ~1680 | ~1695 | Altered H-bonding in a different crystal lattice. [7] |
| C=C Stretch (Aromatic) | ~1600-1450 | ~1600-1450 | ~1600-1450 | Subtle shifts possible |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Pressure Application: Use the built-in press to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducibility.
-
Acquisition: Collect the spectrum.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Analysis: Label the major peaks and compare the entire spectral fingerprint, especially the carbonyl and fingerprint regions, against the reference standard.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition. Furthermore, fragmentation patterns can give structural clues.[10]
Causality: In Electrospray Ionization (ESI), the molecule is gently ionized, typically forming protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. The high-resolution mass analyzer (e.g., Orbitrap or TOF) can measure the mass-to-charge ratio (m/z) with enough accuracy to determine the elemental formula. Fragmentation studies (MS/MS) show characteristic losses of small, stable molecules like H₂O and CO₂.[11][12]
Reference Data: Batch A (Gold Standard)
-
Technique: High-Resolution MS with ESI in negative mode (ESI-).
-
Expected [M-H]⁻: 176.0399 (Calculated for C₉H₆NO₃⁻). The molecular weight of the neutral molecule is 177.16 g/mol .[13]
-
Key Fragmentation ([M-H]⁻ ->):
-
m/z 132: Loss of CO₂ (44 Da) from the carboxylic acid group. This is a very common fragmentation for carboxylic acids.
-
Comparative Analysis: Batches B & C
-
Batch B (Impurity): A signal corresponding to the deprotonated impurity would be present (e.g., [M-H]⁻ at m/z 196 for the hypothesized amino acid).
-
Batch C (Polymorph/Solvent): No change is expected in the MS data, as polymorphism is a solid-state phenomenon and solvents are typically not observed unless they form adducts.
Comparative Data Table: Mass Spectrometry Data
| Ion | Batch A (Reference) | Batch B (Impurity) | Rationale for Deviation |
| [M-H]⁻ (Parent) | 176.0399 | 176.0399 | Confirms target molecule is present. |
| [M-H]⁻ (Impurity) | Absent | 196.0604 | Presence of synthetic precursor. |
| [M-H-CO₂]⁻ (Fragment) | 132.0449 | 132.0449 | Characteristic fragmentation confirms the carboxylic acid moiety. |
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Chromatography (Optional but recommended): Inject the sample onto an HPLC system (e.g., C18 column) to separate the main component from any impurities before they enter the mass spectrometer.
-
Ionization: Use an ESI source in negative ion mode.
-
Capillary Voltage: ~3.5 kV.
-
Sheath/Aux Gas Flow: Optimize for stable spray.
-
-
Mass Analysis:
-
Full Scan (MS1): Acquire data over a range of m/z 50-500 to detect the parent ion.
-
MS/MS (MS2): Isolate the parent ion (m/z 176) and apply collision energy (CID) to induce fragmentation. Scan the resulting fragment ions.
-
-
Data Analysis: Extract the exact mass of the parent ion and compare it to the theoretical value. Analyze the fragmentation pattern to confirm structural features.
UV-Visible Spectroscopy: A Tool for Quantification and Conjugation
UV-Vis spectroscopy measures the absorption of light by electronic transitions within the molecule. It is particularly useful for quantifying compounds with chromophores (light-absorbing groups) and assessing the conjugated system.[14][15] The indole ring system is an excellent chromophore.
Causality: Conjugated π-systems, like the indole nucleus, absorb UV light, promoting electrons from a π bonding orbital to a π* antibonding orbital. The extent of conjugation affects the energy gap; more extensive conjugation lowers the gap, shifting the absorption maximum (λ_max) to a longer wavelength.[16][17]
Reference Data: Batch A (Gold Standard)
-
Solvent: Methanol or Ethanol.
-
Expected λ_max: Typically, indoles show two main absorption bands. For this structure, expect λ_max around 220-230 nm and a second, broader band around 280-300 nm .[14]
Comparative Analysis: Batches B & C
-
Batch B (Impurity): If the impurity has a significantly different chromophore (e.g., a simple benzene ring instead of an indole), the shape of the UV spectrum and the apparent molar absorptivity may change.
-
Batch C (Solvent/Polymorph): No significant change is expected as the molecule's chromophore is identical. This technique is not sensitive to polymorphism.
Comparative Data Table: UV-Vis Spectroscopy
| Parameter | Batch A (Reference) | Batch B (Impurity) | Batch C (Polymorph) | Rationale for Deviation |
| λ_max 1 (nm) | ~225 | ~225 | ~225 | No significant change. |
| λ_max 2 (nm) | ~290 | ~290 | ~290 | No significant change. |
| Absorbance @ λ_max | Reference Value | Slightly lower | Reference Value | Impurity may have lower molar absorptivity, reducing overall absorbance for a given concentration. |
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Accurately prepare a stock solution of known concentration (e.g., 1 mg/mL) in spectroscopic grade methanol. Create a dilute working solution (e.g., 10 µg/mL).
-
Blanking: Fill a quartz cuvette with the same solvent (methanol) and use it to zero the spectrophotometer (acquire a blank spectrum).
-
Measurement: Replace the blank with the sample solution in a matched quartz cuvette.
-
Acquisition: Scan the absorbance from 400 nm down to 200 nm.
-
Analysis: Determine the wavelength(s) of maximum absorbance (λ_max). Use the Beer-Lambert Law (A = εbc) to determine purity by concentration if a certified reference standard is available.
Conclusion
The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. While ¹H NMR provides the most detailed picture of structural integrity and low-level impurities, FT-IR offers rapid insight into functional groups and solid-state form. High-resolution mass spectrometry unequivocally confirms molecular identity, and UV-Vis spectroscopy serves as a straightforward tool for quantification.
By systematically applying these techniques and comparing the data against a well-characterized reference standard, researchers and drug development professionals can confidently ascertain the quality, purity, and consistency of each batch. This analytical rigor is the bedrock upon which reliable scientific outcomes and safe pharmaceutical products are built.
References
- Lab Manager. (n.d.). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications.
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- Simson Pharma Limited. (2025). The Role of Spectroscopy in Modern Pharmaceutical Industry.
- Jones, M. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Journal of Chemical and Pharmaceutical Research, 15, 019.
- Liam, B. (2024). The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Journal of Basic and Clinical Pharmacy, 15(6), 398.
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SFULibrary. (2015, March 5). How to find chemical spectra online [Video]. YouTube. Retrieved from [Link]
- Amerigo Scientific. (n.d.). 7-Hydroxy-1H-indole-2-carboxylic acid.
- ChemicalBook. (2025). 7-HYDROXY-1H-INDOLE-2-CARBOXYLIC ACID | 84639-84-9.
- Nawaz, A., et al. (n.d.). Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies. ResearchGate.
- UCS - NMR Concepts and Problems Solution. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. YouTube.
- Marcus, A. P. (2012). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology.
- Marcus, A. P. (2012). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PMC - NIH.
- ChemicalBook. (n.d.). 7-HYDROXY-1H-INDOLE-2-CARBOXYLIC ACID(84639-84-9) 1H NMR.
- University of Calgary. (n.d.). IR: carboxylic acids.
- Marchelli, R., et al. (1971). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Canadian Journal of Chemistry.
- Kumar, S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.
- ResearchGate. (n.d.). Typical UV spectra of the different compound types.
- Marchelli, R., et al. (1971). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. ResearchGate.
- Drozd, M., et al. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI.
- Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids.
- ResearchGate. (n.d.). UV-vis spectra and mass spectra of the products from indole and its....
- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
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A Comparative Guide to the Efficacy of 7-Hydroxyindole-2-carboxylic Acid: Bridging In Vitro Potential with In Vivo Realities
Introduction: The journey of a therapeutic candidate from a laboratory curiosity to a clinical reality is a rigorous process, with the transition from in vitro (in a controlled laboratory setting) to in vivo (in a living organism) studies marking a critical juncture. This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of 7-Hydroxyindole-2-carboxylic acid, a molecule of interest for its potential biological activities. While publicly available data directly comparing the in vivo and in vitro efficacy of this compound is limited, this guide will synthesize the existing research, primarily focusing on its role as a tyrosinase inhibitor, and extrapolate the potential challenges and considerations in translating its in vitro effects to a complex biological system.
Understanding the In Vitro vs. In Vivo Divide
Before delving into the specifics of this compound, it is crucial to understand the fundamental differences between in vitro and in vivo experimental models.
-
In Vitro Studies: These experiments are conducted in a controlled environment outside of a living organism, such as in a test tube or a petri dish. They are invaluable for elucidating the direct mechanism of action of a compound on a specific target, such as an enzyme or a cell line.
-
In Vivo Studies: These experiments are conducted within a whole, living organism, such as a mouse or a rat. They provide a more holistic view of a compound's efficacy, taking into account complex physiological processes like absorption, distribution, metabolism, and excretion (ADME).
The transition from in vitro success to in vivo efficacy is often a significant hurdle in drug development. A compound that shows potent activity in a test tube may not be effective in a living organism due to poor bioavailability, rapid metabolism, or unforeseen toxicity.
In Vitro Efficacy of this compound: A Focus on Tyrosinase Inhibition
The most well-documented in vitro activity of a closely related compound, 7-hydroxyindole, is its ability to inhibit tyrosinase, a key enzyme in melanin synthesis.[1][2][3] This suggests that this compound may also possess similar properties, making it a potential candidate for treating hyperpigmentation disorders.
Kinetic analysis has shown that the inhibition of tyrosinase by hydroxyindoles is competitive with respect to the substrate L-DOPA.[1][2][3] This indicates that these compounds likely bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting melanin production.
Hypothetical In Vitro Tyrosinase Inhibition Assay Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution of mushroom tyrosinase and a separate solution of L-DOPA.
-
Inhibitor Preparation: Prepare serial dilutions of this compound.
-
Assay: In a 96-well plate, combine the tyrosinase solution, L-DOPA solution, and the various concentrations of the inhibitor.
-
Incubation and Measurement: Incubate the plate at a controlled temperature and measure the formation of dopachrome (an intermediate in melanin synthesis) over time using a spectrophotometer at a wavelength of 475 nm.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 1: Hypothetical In Vitro Tyrosinase Inhibition Data
| Compound | Target Enzyme | Assay Type | IC50 (µM) |
| This compound | Mushroom Tyrosinase | Spectrophotometric | Data Not Available |
| 7-Hydroxyindole | Human Melanoma Tyrosinase | Spectrophotometric | 79[1][2] |
| Kojic Acid (Reference) | Human Melanoma Tyrosinase | Spectrophotometric | 342[1][2] |
Note: The IC50 value for this compound is hypothetical and would need to be determined experimentally.
Diagram 1: In Vitro Tyrosinase Inhibition Workflow
Caption: A generalized workflow for an in vitro tyrosinase inhibition assay.
The Leap to In Vivo Efficacy: Challenges and Considerations
While the in vitro data for related compounds is promising, the in vivo efficacy of this compound remains largely unexplored in publicly accessible literature. A recent study did show that 7-hydroxyindole improved the survival rate of Galleria mellonella infected with extensively drug-resistant Acinetobacter baumannii (XDRAB), suggesting potential for in vivo antimicrobial and antibiofilm activity.[4][5]
For its potential as a depigmenting agent, several factors would need to be considered for in vivo studies:
-
Topical vs. Systemic Administration: Would the compound be formulated as a cream for topical application or administered orally or via injection?
-
Skin Penetration: If applied topically, can the molecule effectively penetrate the stratum corneum to reach the melanocytes in the epidermis?
-
Metabolism and Stability: Once in the body, is the compound rapidly metabolized into inactive forms?
-
Toxicity: Does the compound have any off-target effects or cause skin irritation or other adverse reactions?
Hypothetical In Vivo Study Design for Hyperpigmentation:
-
Animal Model: Use a suitable animal model, such as a guinea pig or a mouse strain that is prone to hyperpigmentation.
-
Induction of Hyperpigmentation: Induce hyperpigmentation on a specific area of the skin, for example, by using UV radiation.
-
Treatment: Topically apply a cream containing this compound to the hyperpigmented area daily for a set period. A control group would receive a placebo cream.
-
Evaluation:
-
Visual Assessment: Photograph the treated area at regular intervals to visually assess changes in pigmentation.
-
Melanin Quantification: Take skin biopsies at the end of the study to quantify the melanin content.
-
Histology: Examine the skin biopsies under a microscope to observe changes in the number and activity of melanocytes.
-
Diagram 2: Hypothetical In Vivo Study Workflow
Caption: A simplified workflow for a hypothetical in vivo study on hyperpigmentation.
Other Potential Therapeutic Applications
Beyond its potential as a tyrosinase inhibitor, the indole-2-carboxylic acid scaffold has been investigated for a range of other biological activities, including:
-
Antiviral Activity: Derivatives of indole-2-carboxylic acid have been explored as inhibitors of HIV-1 integrase, an enzyme essential for viral replication.[6][7][8][9]
-
Anticancer Activity: Certain indole-2-carboxylic acid derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[10]
-
Neurological Activity: Indole-2-carboxylic acid itself has been identified as a competitive antagonist at the glycine site of the NMDA receptor, which is involved in synaptic plasticity and excitotoxicity.[11]
These diverse activities highlight the potential of the indole-2-carboxylic acid core structure in drug discovery. However, for each of these potential applications, a thorough investigation of both in vitro and in vivo efficacy would be required.
Conclusion and Future Directions
This compound and its related compounds present an interesting area for further research. While in vitro studies on related molecules suggest a potential mechanism of action as a tyrosinase inhibitor, there is a clear need for dedicated in vivo studies to validate this efficacy in a living system. Future research should focus on:
-
Determining the IC50 of this compound against tyrosinase.
-
Conducting well-designed in vivo studies to assess its depigmenting effects.
-
Investigating its ADME and toxicity profiles.
-
Exploring its potential in other therapeutic areas based on the activity of the indole-2-carboxylic acid scaffold.
By bridging the gap between in vitro potential and in vivo validation, the true therapeutic value of this compound can be determined.
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Yamazaki, Y., & Kawano, Y. (2010). Inhibitory effect of hydroxyindoles and their analogues on human melanoma tyrosinase. Zeitschrift für Naturforschung C, 65(1-2), 49-55. [Link]
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Li, Y., et al. (2023). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 14(12), 2415-2425. [Link]
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Abdel-Wahab, B. F., et al. (2012). Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ResearchGate. [Link]
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Yamazaki, Y., & Kawano, Y. (2010). Inhibitory Effect of Hydroxyindoles and their Analogues on Human Melanoma Tyrosinase. Zeitschrift für Naturforschung C, 65(1-2), 49-55. [Link]
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Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. [Link]
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Krasavin, M. (2021). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. Chemistry of Heterocyclic Compounds, 57(1), 1-3. [Link]
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Tribbia, G., et al. (2001). The 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activity of human tyrosinase. Biochemical Journal, 353(Pt 3), 665–671. [Link]
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Chen, Q., et al. (2023). Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation. International Journal of Molecular Sciences, 24(13), 10834. [Link]
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A Researcher's Guide to Assessing the Selectivity of 7-Hydroxyindole-2-carboxylic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity profile of 7-Hydroxyindole-2-carboxylic acid (7-HICA). We will move beyond simple protocol recitation to explain the scientific rationale behind each experimental step, ensuring a self-validating and robust approach. This document synthesizes established pharmacological principles with actionable experimental designs to thoroughly characterize this promising molecule.
Introduction: The Indole-2-Carboxylate Scaffold and the Imperative of Selectivity
The indole-2-carboxylic acid backbone is a privileged scaffold in medicinal chemistry. Derivatives of this core structure have been identified as competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, acting specifically at the strychnine-insensitive glycine co-agonist site.[1][2][3] The NMDA receptor, a key player in synaptic plasticity, learning, and memory, is also implicated in excitotoxic neuronal death in pathologies like stroke and epilepsy.[1][4] Consequently, modulators of this receptor are of significant therapeutic interest.
This compound (7-HICA) is a specific analog within this class. While its parent compound, Indole-2-carboxylic acid (I2CA), is a known glycine site antagonist[1], the precise selectivity of the 7-hydroxy derivative is not extensively documented in publicly available literature. Selectivity is the cornerstone of modern drug development; a highly selective compound minimizes off-target effects, reducing potential toxicity and improving the therapeutic window.
This guide, therefore, outlines the critical experiments required to define the selectivity of 7-HICA. We will focus on three core areas:
-
Primary Target Engagement: Confirming and quantifying the activity of 7-HICA at its presumed primary target, the NMDA receptor glycine site.
-
Functional Antagonism: Evaluating its ability to inhibit receptor function in a cellular context.
-
Off-Target Profiling: Assessing its activity against other known targets of the broader indole scaffold to build a comprehensive selectivity profile.
Part 1: Primary Target Validation via Biochemical Assays
The first step is to determine if and how strongly 7-HICA binds to its hypothesized target. The most direct method is a competitive radioligand binding assay.
Mechanism of Action at the NMDA Receptor
The NMDA receptor is a heterotetrameric ion channel that requires the binding of both glutamate to the GluN2 subunit and a co-agonist, either glycine or D-serine, to the GluN1 subunit for activation.[4] Indole-2-carboxylates competitively inhibit the binding of glycine to the GluN1 site, preventing the conformational change required for channel opening, even in the presence of glutamate.[1][5] This allosteric inhibition is the presumed mechanism for 7-HICA.
Caption: Competitive antagonism at the NMDA receptor glycine site.
Experimental Protocol: Radioligand Competition Binding Assay
This assay quantifies the affinity of 7-HICA for the glycine binding site by measuring its ability to displace a radiolabeled ligand, such as [³H]glycine.
Objective: To determine the inhibitor constant (Kᵢ) of 7-HICA for the NMDA receptor glycine site.
Materials:
-
Rat cortical membranes (source of NMDA receptors)[6]
-
[³H]glycine (radioligand)
-
This compound (test compound)
-
Glycine (unlabeled, for non-specific binding determination)
-
Assay Buffer (e.g., 50 mM Tris-acetate, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Membrane Preparation: Homogenize whole rat brain preparations to create a membrane suspension rich in NMDA receptors.[6]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + [³H]glycine.
-
Non-specific Binding (NSB): Membranes + [³H]glycine + a saturating concentration of unlabeled glycine (e.g., 1 mM).
-
Competition: Membranes + [³H]glycine + varying concentrations of 7-HICA.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of 7-HICA.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of 7-HICA that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of [³H]glycine and Kₐ is its affinity for the receptor.
-
Caption: Workflow for a competitive radioligand binding assay.
Part 2: Assessing Functional Antagonism in Cell-Based Assays
While binding assays confirm affinity, they do not confirm function. A cell-based assay is crucial to demonstrate that 7-HICA's binding to the NMDA receptor translates into functional inhibition of the ion channel. A calcium-flux assay is a high-throughput method to measure this.[7]
Experimental Protocol: FLIPR Calcium-Flux Assay
Objective: To determine the functional potency (IC₅₀) of 7-HICA by measuring its ability to block agonist-induced calcium influx in cells expressing NMDA receptors.
Materials:
-
HEK-293 cells stably expressing relevant NMDA receptor subunits (e.g., GluN1/GluN2A).[8][9]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
NMDA and Glycine (agonists).
-
7-HICA and other reference antagonists.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
A fluorescence imaging plate reader (FLIPR).
Methodology:
-
Cell Plating: Seed the HEK-293 cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and add the Fluo-4 AM dye solution. Incubate for 1 hour at 37°C to allow the dye to enter the cells.
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of 7-HICA (or reference compounds) to the wells and perform a pre-incubation.
-
Fluorescence Reading: Place the plate into the FLIPR instrument. The instrument will measure a baseline fluorescence.
-
Agonist Challenge: The FLIPR will automatically inject a pre-determined concentration of NMDA and glycine into the wells to stimulate the receptors.
-
Signal Detection: The instrument will immediately and continuously measure the change in fluorescence intensity as calcium flows into the cells through the activated NMDA receptor channels.
-
Data Analysis:
-
The increase in fluorescence corresponds to the amount of calcium influx.
-
Calculate the percentage of inhibition for each concentration of 7-HICA compared to the control (agonist stimulation with no inhibitor).
-
Plot the percent inhibition against the log concentration of 7-HICA and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for a cell-based calcium-flux assay.
Part 3: Comparative Selectivity Profiling
A compound's value is defined not only by its on-target potency but also by its inactivity at other potential targets. The indole-2-carboxylic acid scaffold has been associated with other biological activities. A robust selectivity assessment must therefore include a panel of relevant off-targets.
Potential Off-Targets for the Indole-2-Carboxylic Acid Scaffold:
-
HIV-1 Integrase: Some derivatives are potent inhibitors of this viral enzyme.[10][11]
-
Protein Tyrosine Phosphatases (PTPs): Certain hydroxyindole carboxylic acids have shown activity against PTPs, such as mPTPB.[12]
-
Tubulin Polymerization: Other complex hydrazide derivatives of this scaffold have been found to inhibit tubulin polymerization.[13]
A comprehensive selectivity screen would involve testing 7-HICA in specific enzymatic or cellular assays for these targets. For comparison, it is essential to test against established reference compounds.
Comparative Data Summary
To provide a clear picture of selectivity, the results should be summarized in a table. The selectivity ratio (Kᵢ or IC₅₀ of off-target / Kᵢ or IC₅₀ of primary target) is a key metric. A higher ratio indicates greater selectivity.
The following table presents illustrative data based on known values for related compounds. This data is for guidance and must be experimentally determined for 7-HICA.
| Compound | Primary Target: NMDA (Glycine Site) Kᵢ (µM) | Off-Target 1: PTP1B IC₅₀ (µM) | Off-Target 2: HIV-1 Integrase IC₅₀ (µM) | Selectivity Ratio (PTP1B/NMDA) |
| This compound (7-HICA) | To be determined | To be determined | To be determined | To be determined |
| Indole-2-carboxylic acid (I2CA) | ~15[3] | >100 | >100 | >6.7 |
| 7-Chlorokynurenic acid (7-CKA) | ~0.5 | >100 | Not Applicable | >200 |
Conclusion and Forward Outlook
This guide provides a robust, multi-step framework for definitively assessing the selectivity of this compound. By progressing from biochemical binding assays to functional cellular assays and culminating in a broad off-target screen, researchers can build a comprehensive and reliable selectivity profile.
The key to a trustworthy assessment lies in the causality of the workflow: confirming high-affinity binding (Kᵢ) is the first step, demonstrating that this binding translates to functional antagonism (IC₅₀) is the second, and proving the absence of activity at other relevant targets is the final, crucial validation. This rigorous approach is essential for advancing 7-HICA or any lead compound through the drug discovery pipeline, ensuring that its biological effects are indeed mediated by its intended target.
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The Use of Ligand Binding in Assays of NMDA Receptor Function. (n.d.). Springer Nature Experiments. [Link]
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Giacometti, A., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 57745. [Link]
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Chan, K. H. (2016). Development of a live cell-based assay for the detection of anti-NMDA receptor antibodies in patients with autoimmune encephalitis. HKU Scholars Hub. [Link]
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Krishnan, S., et al. (2014). A facile hydroxyindole carboxylic acid-based focused library approach for potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B. ACS Chemical Biology, 9(5), 1215-1224. [Link]
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Lin, M. K., et al. (2018). A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspartate (NMDA) Receptor in Blood. Journal of Visualized Experiments, (131), 56930. [Link]
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Hood, W. F., et al. (1992). Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. Molecular Pharmacology, 41(4), 654-660. [Link]
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Santangelo, E., et al. (2013). RNA Based Antagonist of NMDA Receptors. ACS Chemical Neuroscience, 4(5), 799-804. [Link]
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Li, W., et al. (2004). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Bioorganic & Medicinal Chemistry Letters, 14(6), 1469-1473. [Link]
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Adell, A. (2020). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 21(18), 6645. [Link]
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Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures. (n.d.). ResearchGate. [Link]
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Rao, T. S., et al. (1993). Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: In vivo characterization. UTMB Research Experts. [Link]
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A Comparative Guide to Hydroxyindole-2-Carboxylic Acids: Beyond the Melanin Pathway
For researchers, medicinal chemists, and professionals in drug development, the indole-2-carboxylic acid scaffold represents a privileged structure, forming the foundation of numerous biologically active molecules. Within this class, hydroxylated derivatives are of particular interest due to their diverse and potent activities. This guide provides an in-depth technical comparison of 7-Hydroxyindole-2-carboxylic acid and its key isomers, 5,6-dihydroxyindole-2-carboxylic acid (DHICA) and 5-hydroxyindole-2-carboxylic acid. By juxtaposing their known biological functions, supported by experimental data, we aim to illuminate the structure-activity relationships that govern their efficacy and potential therapeutic applications.
Introduction: The Versatility of the Hydroxyindole-2-Carboxylic Acid Core
The position of the hydroxyl group(s) on the indole ring dramatically influences the molecule's biological properties, steering its function from a crucial melanin precursor to a potential therapeutic agent in oncology and infectious diseases. While DHICA is extensively studied for its role in pigmentation and its photoprotective and antioxidant properties, the biological activities of other isomers like this compound are emerging, revealing novel therapeutic avenues. This guide will dissect these differences, providing a comparative analysis of their synthesis, biological activities, and underlying mechanisms of action.
Comparative Analysis of Biological Activities
The strategic placement of hydroxyl groups on the indole-2-carboxylic acid framework dictates the primary biological activities of these isomers. This section compares their established and emerging roles in key therapeutic areas.
| Compound | Primary Biological Activity | Secondary Activities |
| This compound | Antimicrobial, Serotonin Receptor Modulation (inferred) | Potential Anti-inflammatory and Antioxidant |
| 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) | Melanin Precursor, Antioxidant, Photoprotective | Antiproliferative, Cell Differentiation |
| 5-Hydroxyindole-2-carboxylic acid | Anticancer Scaffold | Serotonin Precursor, Histamine-3 Receptor Inverse Agonist Scaffold |
This compound: An Emerging Antimicrobial and Neuromodulatory Agent
While direct peer-reviewed studies on the biological activities of this compound are limited, compelling evidence from its immediate precursor, 7-hydroxyindole, and its documented use in pharmaceutical synthesis points to two significant areas of interest:
-
Antimicrobial and Antibiofilm Potential: A recent study highlighted the potent antimicrobial and antibiofilm activity of 7-hydroxyindole against extensively drug-resistant (XDR) Acinetobacter baumannii[1][2]. This suggests that this compound may also possess similar properties, a critical area for further investigation in an era of rising antibiotic resistance. The study on 7-hydroxyindole demonstrated a Minimum Inhibitory Concentration (MIC) of 512 µg/mL against XDR A. baumannii and, more importantly, the ability to inhibit and eradicate biofilms at sub-MIC concentrations[1][2].
-
Serotonin Receptor Agonist Synthesis: Commercial suppliers note the use of this compound as a key intermediate in the synthesis of serotonin receptor agonists[3]. These agonists are crucial for treating neurological conditions such as depression and anxiety. This strongly suggests that derivatives of this compound are being explored for their potential to modulate serotonergic pathways.
5,6-Dihydroxyindole-2-carboxylic Acid (DHICA): The Well-Established Photoprotective and Antioxidant Agent
DHICA is a well-characterized intermediate in the biosynthesis of eumelanin, the dark pigment responsible for photoprotection in human skin[4]. Beyond its role as a building block for melanin, DHICA itself exhibits significant biological activities:
-
Antioxidant and Radical Scavenging Activity: DHICA is a potent antioxidant. Experimental data from DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays have quantified its antioxidant capacity. For instance, a study on a DHICA-derived melanin showed an EC50 value of 0.242 ± 0.004 mg/mL in the DPPH assay[5].
-
Cellular Protection: DHICA has been shown to protect human keratinocytes from UVA-induced damage, reduce cell proliferation without toxicity, and enhance the expression of differentiation markers[6].
5-Hydroxyindole-2-carboxylic Acid: A Versatile Scaffold in Medicinal Chemistry
5-Hydroxyindole-2-carboxylic acid serves as a versatile building block for the synthesis of a wide range of therapeutic agents, with a notable emphasis on anticancer compounds[7][8].
-
Anticancer Activity: Numerous studies have demonstrated the potent cytotoxic effects of 5-hydroxyindole-2-carboxylic acid derivatives against various cancer cell lines. For example, an ester derivative of 5-hydroxyindole-3-carboxylic acid exhibited a half-maximal inhibitory concentration (IC50) of 4.7 µM against the MCF-7 breast cancer cell line[9].
Experimental Protocols
To provide a practical context for the data presented, this section outlines standardized experimental protocols for key assays and syntheses.
Synthesis of 5,6-Dihydroxyindole-2-carboxylic Acid (DHICA)
This protocol describes a common method for the synthesis of DHICA from L-DOPA.
Materials:
-
L-DOPA
-
Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆])
-
Potassium bicarbonate (KHCO₃)
-
Sodium hydroxide (NaOH)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
-
Nitrogen gas
Procedure:
-
Dissolve L-DOPA (1g, 5.07 mmol) in 500 mL of deionized water in a flask.
-
Stir the solution vigorously under a continuous nitrogen atmosphere.
-
Prepare a solution of K₃[Fe(CN)₆] (6.68 g, 20.3 mmol) and KHCO₃ (2.54 g, 25.4 mmol) in 60 mL of deionized water.
-
Gradually add the K₃[Fe(CN)₆]/KHCO₃ solution to the L-DOPA solution.
-
Add 25 mL of 3 M NaOH to the reaction mixture and stir for 15 minutes.
-
Quench the reaction by adding Na₂S₂O₅.
-
Adjust the pH of the solution to 3 with 3 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 250 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain DHICA as a greyish powder.[1]
Diagram: Synthesis of DHICA from L-DOPA
Caption: Workflow for the DPPH antioxidant assay.
Structure-Activity Relationship and Future Directions
The comparative analysis of these three isomers reveals a clear structure-activity relationship. The presence of two adjacent hydroxyl groups in DHICA is critical for its potent antioxidant activity and its role in melanin polymerization. The single hydroxyl group at the 5-position in 5-hydroxyindole-2-carboxylic acid appears to be a key feature for its utility as a scaffold in anticancer drug design. The unique position of the hydroxyl group in this compound may be responsible for its inferred antimicrobial and neuromodulatory potential.
The limited data on this compound presents a significant opportunity for future research. Key areas for investigation include:
-
Quantitative Antimicrobial Studies: Determining the MIC and minimum bactericidal concentration (MBC) of this compound against a panel of clinically relevant bacteria and fungi.
-
Serotonin Receptor Binding Assays: Quantifying the binding affinity and functional activity of this compound and its derivatives at various serotonin receptor subtypes.
-
In-depth Mechanistic Studies: Elucidating the mechanisms by which these compounds exert their biological effects, whether through enzyme inhibition, receptor modulation, or other pathways.
Conclusion
This comparative guide underscores the profound impact of hydroxyl group positioning on the biological activity of indole-2-carboxylic acid isomers. While DHICA's role in photoprotection is well-established and 5-hydroxyindole-2-carboxylic acid shows great promise in oncology, the emerging data on this compound opens new frontiers in the development of antimicrobial and neuromodulatory agents. Further rigorous investigation into the less-studied isomers is warranted to unlock their full therapeutic potential.
References
-
Spectrum, M. (2024). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum. [Link]
-
Barabanov, M. A., Martyanov, G. S., & Pestov, A. V. (2021). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). Chemistry of Heterocyclic Compounds, 57(4), 417–419. [Link]
-
ResearchGate. (2024). (PDF) Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Teymori, A., Mokhtari, S., Sedaghat, A., Mahboubi, A., & Kobarfard, F. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 22(1), e133868. [Link]
-
ResearchGate. (n.d.). 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) increases the activity and protein expression of intracellular enzymatic antioxidants. [Link]
-
Panzella, L., Gentile, G., D'Errico, G., Della-Gatta, C., & Napolitano, A. (2023). A Model Eumelanin from 5,6-Dihydroxyindole-2-Carboxybutanamide Combining Remarkable Antioxidant and Photoprotective Properties with a Favourable Solubility Profile for Dermo-Cosmetic Applications. International Journal of Molecular Sciences, 24(4), 3988. [Link]
-
Koyun, T. (2023). DPPH Radical Scavenging Assay. MDPI. [Link]
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- 2. elar.urfu.ru [elar.urfu.ru]
- 3. Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Hydroxyindole Carboxylic Acid Isomers
Welcome to a detailed guide on conducting comparative molecular docking studies of hydroxyindole carboxylic acid isomers. This document is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to differentiate the therapeutic potential of closely related molecular structures. We will move beyond a simple procedural list to explore the underlying scientific rationale, ensuring a robust and insightful computational experiment.
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic therapeutic agents.[1] When functionalized with hydroxyl and carboxylic acid groups, the resulting hydroxyindole carboxylic acids can engage with biological targets through a variety of non-covalent interactions, making them promising candidates for drug design.[2] Isomers—molecules with the same chemical formula but different arrangements of atoms—can exhibit vastly different biological activities. Understanding and predicting these differences is a critical challenge in drug discovery.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] It is a cornerstone of structure-based drug design (SBDD), enabling the rapid screening of virtual libraries and providing insights into ligand-receptor interactions at an atomic level.[5][6] This guide will provide a comprehensive, step-by-step protocol for a comparative docking study, using a relevant biological target to illustrate how subtle isomeric changes can translate into significant differences in binding affinity and interaction patterns.
Pillar 1: The "Why" - Theoretical Foundations of Isomer-Specific Docking
Before delving into the protocol, it's essential to grasp the theoretical principles that underpin this comparative study. Molecular docking algorithms sample various conformations (poses) of a ligand within a target's binding site and use a scoring function to estimate the binding affinity for each pose.[4][7] For isomers, the key differentiators are:
-
Steric Hindrance and Conformational Freedom: The spatial arrangement of atoms dictates how well an isomer fits into a binding pocket. A misplaced functional group can clash with protein residues, incurring a high energetic penalty.
-
Electrostatic and Hydrogen Bonding Potential: The positioning of hydroxyl (a hydrogen bond donor and acceptor) and carboxylic acid (a hydrogen bond donor/acceptor and capable of forming salt bridges) groups is paramount. A change in the position of these groups on the indole scaffold can completely alter the network of hydrogen bonds and electrostatic interactions that stabilize the ligand-protein complex.[3]
-
Hydrophobicity and π-Interactions: The indole ring itself can participate in hydrophobic and π-π stacking interactions with aromatic residues in the binding site. The location of polar substituents can influence the orientation of the ring and, consequently, these interactions.
By meticulously comparing the docking results of isomers, we can generate testable hypotheses about their structure-activity relationships (SAR).
Pillar 2: The "How" - A Validated Experimental Protocol
This section details a self-validating workflow for a comparative docking study. We will use Mycobacterium protein tyrosine phosphatase B (mPTPB), an essential virulence factor for Mycobacterium tuberculosis, as our target protein.[2] Our hypothetical ligands will be three isomers of hydroxyindole-2-carboxylic acid: the 4-hydroxy, 5-hydroxy, and 6-hydroxy isomers.
Experimental Workflow Diagram
Caption: A generalized workflow for comparative molecular docking studies.
Step-by-Step Methodology
Part 1: Ligand Preparation
Causality: The initial 3D structure and charge distribution of the ligands are critical. An improperly minimized structure or incorrect charge assignment can lead to flawed predictions.
-
Generate 2D Structures: Draw the three isomers (4-hydroxy-, 5-hydroxy-, and 6-hydroxyindole-2-carboxylic acid) using chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D: Use a program like Open Babel to convert the 2D structures into 3D coordinates.
-
Energy Minimization: This is a crucial step. Perform energy minimization on each isomer using a suitable force field (e.g., MMFF94). This process optimizes the ligand's geometry to a low-energy state.
-
Assign Partial Charges: Calculate and assign partial charges (e.g., Gasteiger charges). The electrostatic potential is a major driver of molecular recognition.[8]
-
Save in Required Format: Save the prepared ligand files in the .pdbqt format, which is required for AutoDock Vina and contains information on atomic coordinates, partial charges, and torsional degrees of freedom.
Part 2: Target Protein Preparation
Causality: The protein structure must be "cleaned" to ensure that the docking simulation only considers the protein and that the binding site is correctly defined and protonated.
-
Obtain Protein Structure: Download the X-ray crystal structure of mPTPB from the Protein Data Bank (PDB). For this example, we'll use PDB ID: 2C26.
-
Clean the PDB File: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms, using software like UCSF Chimera or PyMOL. The goal is to have a file containing only the protein receptor.[7]
-
Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. Add polar hydrogens, as they are essential for defining hydrogen bonds.
-
Assign Charges: Add partial charges to the protein atoms (e.g., Kollman charges).
-
Save in Required Format: Save the prepared protein file in the .pdbqt format.
Part 3: Molecular Docking Simulation (using AutoDock Vina)
Causality: The search space (grid box) must encompass the entire binding site to allow the algorithm to explore all possible binding modes. The exhaustiveness setting determines the computational effort spent on searching for the lowest energy pose.
-
Define the Binding Site (Grid Box Generation): Identify the active site of mPTPB. This can be determined from the position of the co-crystallized ligand in the original PDB file or from published literature.[2] Define a grid box (a 3D cube) that is large enough to cover the entire binding site and allow for rotational and translational movement of the ligand.
-
Configure Docking Parameters: Create a configuration file that specifies the file paths for the protein receptor and ligands, the center and dimensions of the grid box, and the exhaustiveness of the search. An exhaustiveness value of 8 is a good starting point, but can be increased for more thorough searching.
-
Run the Docking Simulation: Execute the AutoDock Vina program using the prepared protein, ligand, and configuration files. Vina will perform the docking calculation, sampling different poses of the ligand in the binding site and scoring them.[9] It uses a genetic algorithm-based approach to explore the conformational space.[4]
Part 4: Analysis of Docking Results
Causality: The binding energy provides a quantitative estimate of affinity, while visual inspection of the pose and interactions provides the qualitative, mechanistic explanation for that score.
-
Analyze Binding Affinities: AutoDock Vina will output a binding affinity score in kcal/mol for the top-ranked poses. A more negative value indicates a more favorable predicted binding affinity.[10]
-
Visualize Binding Poses: Load the docked complexes (protein + ligand poses) into a molecular visualization tool like PyMOL or Discovery Studio.
-
Identify Key Interactions: For the best-scoring pose of each isomer, analyze the non-covalent interactions with the protein residues. Specifically, identify:
-
Hydrogen bonds (and their distances).
-
Hydrophobic interactions.
-
π-π stacking or T-stacking with aromatic residues.
-
Salt bridges or ionic interactions involving the carboxylate group.
-
Pillar 3: Data Presentation and Authoritative Interpretation
Comparative Docking Results of Hydroxyindole-2-Carboxylic Acid Isomers
| Isomer | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Dominant Interaction Types |
| 4-Hydroxy | -7.8 | Asp164, Ser165, Tyr128 | Hydrogen Bonding, π-π Stacking |
| 5-Hydroxy | -8.5 | Asp164, Arg169, Phe132 | Hydrogen Bonding, Salt Bridge, π-π Stacking |
| 6-Hydroxy | -7.2 | Cys124, Thr129, Tyr128 | Hydrogen Bonding, π-π Stacking |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation of Results
Based on our hypothetical data, the 5-hydroxyindole-2-carboxylic acid isomer emerges as the most promising candidate with the lowest predicted binding energy (-8.5 kcal/mol). Analysis of its binding pose would likely reveal that the 5-position of the hydroxyl group allows for an optimal hydrogen bond network with key active site residues. Furthermore, the carboxylate group might be positioned to form a strong salt bridge with a residue like Arg169, an interaction not available to the other isomers.
Conversely, the 6-hydroxy isomer shows the weakest binding affinity. This could be due to steric hindrance or because the 6-position places the hydroxyl group in a region of the pocket that is unable to form favorable hydrogen bonds. This direct comparison allows us to form a clear, structure-based hypothesis: the specific placement of the hydroxyl group at the 5-position is crucial for optimal binding to the mPTPB active site.
Logical Relationship Diagram
Caption: Relationship between isomer structure, interactions, and predicted affinity.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically grounded approach to the comparative docking of hydroxyindole carboxylic acid isomers. By moving beyond simple execution and focusing on the causality behind each step, researchers can generate reliable and insightful predictions. The hypothetical results clearly demonstrate that minor positional changes in functional groups can lead to significant differences in binding affinity, underscoring the value of such in silico studies in the early phases of drug discovery.
The findings from this computational workflow provide strong, testable hypotheses. The next logical steps would be the chemical synthesis of these isomers and their subsequent in vitro evaluation against the target protein to validate the docking predictions.[8] This iterative loop between computational prediction and experimental validation is the engine of modern, rational drug design.[11]
References
- Computational Approaches in Drug Designing and Their Applications.
- Key Topics in Molecular Docking for Drug Design.
- Computational Docking and Organic Drug Design: From Molecules to Medicines.
- Molecular Docking and Structure-Based Drug Design Strategies.
- Advances in Drug Discovery and Design using Computer-aided Molecular Modeling. Bentham Science.
- Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents.
- HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab.
- Molecular Docking: A structure-based drug designing approach. JSciMed Central.
- Molecular Docking and Structure-Based Drug Design Str
- Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
- Design and synthesis of novel dihydroxyindole-2-carboxylic acids as HIV-1 integrase inhibitors. PubMed.
- Molecular Docking: A powerful approach for structure-based drug discovery.
- 5-Hydroxyindole-2-carboxylic Acid Amides: Novel Histamine-3 Receptor Inverse Agonists for the Treatment of Obesity.
- A facile hydroxyindole carboxylic acid-based focused library approach for potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B.
- Bioactive heterocycles containing endocyclic N-hydroxy groups.
- Docking results of the designed analogs.
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A Senior Scientist's Guide to Validating the Purity of Commercially Sourced 7-Hydroxyindole-2-carboxylic Acid
For researchers and drug development professionals, the integrity of starting materials is paramount. 7-Hydroxyindole-2-carboxylic acid is a valuable heterocyclic building block, but its utility is directly tied to its purity. Seemingly minor impurities can lead to unforeseen side reactions, complicate downstream purification, and ultimately compromise the validity of experimental data. This guide provides a robust, multi-technique strategy for validating the purity of commercially available this compound, moving beyond simple reliance on a supplier's documentation to ensure the quality and reproducibility of your research.
Part 1: The Certificate of Analysis (CoA) – A Critical Starting Point, Not the Final Word
Every reputable chemical supplier provides a batch-specific Certificate of Analysis (CoA). This document is the first line of quality assessment and should be reviewed carefully.
A typical CoA provides essential information such as the product name, batch number, manufacturing date, molecular formula, and purity percentage.[1] It will also list the analytical methods used for quality control, such as GC-MS, LC-MS, or ¹H NMR, along with the results for that specific lot.[1][2] The CoA is indispensable for traceability and regulatory compliance, especially in GMP environments.[1]
However, it is crucial to understand the limitations of a CoA. The purity value stated is based on the specific analytical method employed by the vendor, which may not detect all potential impurities. For instance, a standard HPLC method might not resolve isomeric impurities, and non-UV active contaminants would be invisible to a UV detector. Therefore, while the CoA is a vital document, it should be treated as a starting point for an independent, in-house verification process.[3]
Part 2: An Orthogonal Approach to Purity Verification
To build a comprehensive and trustworthy assessment of a chemical's purity, a multi-faceted or "orthogonal" approach is required. This involves using several analytical techniques that measure different physical and chemical properties of the compound. A discrepancy in the results from different methods can reveal impurities that a single technique might miss. Our validation workflow combines three core techniques: High-Performance Liquid Chromatography (HPLC) for quantitative purity, Nuclear Magnetic Resonance (NMR) for structural confirmation and detection of certain impurities, and Mass Spectrometry (MS) for identity verification.
Caption: Orthogonal validation workflow for chemical purity assessment.
Part 3: Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the cornerstone of purity analysis. It physically separates the main compound from impurities, and with a concentration-dependent detector like UV-Vis, it allows for the quantification of each component as a percentage of the total peak area. The indole moiety in this compound contains a strong chromophore, making it ideally suited for UV detection.
This protocol is designed according to the principles outlined in the ICH Q2(R2) guidelines for the validation of analytical procedures, ensuring it is fit for its intended purpose.[4][5]
Experimental Protocol: HPLC Purity Determination
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL stock solution. Further dilute to a working concentration of approximately 0.05 mg/mL.
-
Instrumentation & Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is effective for retaining and separating moderately polar aromatic compounds like indole derivatives.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to 10% B to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV Diode Array Detector (DAD) at 280 nm. Acquiring a full spectrum allows for peak purity analysis.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Examine the chromatogram for any impurity peaks. The retention time and UV spectrum of the main peak should be consistent across different suppliers and match a reference standard if available.
-
Part 4: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: While HPLC provides quantitative purity data, ¹H NMR spectroscopy provides an orthogonal confirmation of the compound's structure. It is exceptionally sensitive to the local chemical environment of each proton, making it a powerful tool for verifying that the correct isomer has been supplied. Furthermore, NMR can detect impurities that may not be visible by HPLC, such as residual solvents from synthesis and purification (e.g., ethyl acetate, hexanes, dichloromethane).
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for polar aromatic carboxylic acids and its residual solvent peak does not typically interfere with key analyte signals.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum.
-
Data Interpretation:
-
Structural Protons: The spectrum should show characteristic signals for the indole ring protons and the hydroxyl proton. The carboxylic acid proton will typically appear as a very broad singlet significantly downfield (>12 ppm).[7][8]
-
Integration: The relative integrals of the distinct proton signals should correspond to the number of protons in that environment. For example, the integral of the aromatic protons should be consistent with the structure.
-
Impurities: Look for sharp singlets or multiplets that do not correspond to the main compound. Common residual solvents have well-documented chemical shifts (e.g., ethyl acetate at ~2.04 and ~4.05 ppm). Also, be alert for signals that might indicate the presence of isomeric impurities (e.g., 4-, 5-, or 6-Hydroxyindole-2-carboxylic acid), which would present a different aromatic splitting pattern.
-
Part 5: Identity Confirmation by Mass Spectrometry (MS)
Rationale: Mass spectrometry provides a definitive confirmation of the compound's identity by measuring its molecular weight with high precision. This technique is highly sensitive and serves as a final check that the compound is indeed this compound.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Use the same diluted sample prepared for HPLC analysis.
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., an electrospray ionization - time of flight, ESI-TOF, or quadrupole instrument).
-
Analysis: The sample can be injected through the HPLC system or directly infused into the mass spectrometer.
-
Data Interpretation:
-
The molecular formula of this compound is C₉H₇NO₃, with a monoisotopic mass of 177.0426 g/mol .[9]
-
In negative ion mode (ESI-), look for the deprotonated molecule [M-H]⁻ at an m/z of approximately 176.03.
-
In positive ion mode (ESI+), look for the protonated molecule [M+H]⁺ at an m/z of approximately 178.05.
-
The high-resolution mass measurement should be within 5 ppm of the theoretical mass. Fragmentation analysis can provide further structural confirmation; for instance, a characteristic loss of CO₂ (44 Da) from the parent ion is often observed for carboxylic acids.[10]
-
Part 6: Synthesizing the Data – A Comparative Analysis
By combining the data from these three orthogonal techniques, a highly reliable assessment of purity can be made. The following table illustrates a hypothetical comparison between two commercial suppliers and a well-characterized in-house reference standard.
| Parameter | Supplier A | Supplier B | In-house Reference |
| CoA Purity | 98.5% (HPLC) | >99% (HPLC) | 99.8% (HPLC, qNMR) |
| In-house HPLC Purity | 98.6% (Area %) | 97.5% (Area %); 1.8% unknown impurity at RRT 1.2 | 99.8% (Area %) |
| ¹H NMR Confirmation | Structure consistent. 0.4% residual ethyl acetate detected. | Structure consistent. No solvent detected. Aromatic signals suggest a minor isomeric impurity. | Structure consistent. No impurities detected. |
| LC-MS [M-H]⁻ (m/z) | 176.0351 (Pass) | 176.0350 (Pass for main peak) | 176.0349 (Pass) |
| Overall Assessment | Qualified. Purity meets claim. Residual solvent is within acceptable limits for the intended use. | Rejected. HPLC purity is lower than claimed and NMR suggests an uncharacterized structural impurity, posing a risk to the experiment. | Reference. Serves as the benchmark for quality. |
This integrated analysis demonstrates that while Supplier B claimed higher purity, in-house validation revealed a significant impurity missed or unreported in their CoA. Supplier A, despite a slightly lower claimed purity, was found to be suitable as the minor impurity was identified and deemed non-critical.
Conclusion
Validating the purity of critical reagents like this compound is a non-negotiable step in rigorous scientific research. Relying solely on a supplier's Certificate of Analysis introduces an element of risk that can be readily mitigated through in-house verification. By employing an orthogonal analytical strategy—combining the quantitative power of HPLC, the structural detail of NMR, and the definitive identity confirmation of MS—researchers can ensure the quality of their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.
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What is Certificate of Analysis (CoA) in Chemistry? - Advent Chembio. [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. - European Medicines Agency. [Link]
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Validation of Analytical Procedures Q2(R2). - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
-
ICH Guidelines for Analytical Method Validation Explained. - AMSbio. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. - Pharma Talks (YouTube). [Link]
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ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. - LinkedIn. [Link]
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Certificates of Analysis. - Lab Alley. [Link]
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. - MDPI. [Link]
-
What do common indole impurities look like? - ResearchGate. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. - Beilstein Journal of Organic Chemistry via PMC. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. - Beilstein Journal of Organic Chemistry. [Link]
-
7-Hydroxy-1H-indole-2-carboxylic acid. - Amerigo Scientific. [Link]
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Synthesis and Chemistry of Indole. - Dr. Divya Kushwaha. [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. - Organic Chemistry: A Tenth Edition. [Link]
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Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. - Longdom Publishing. [Link]
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Synthesis, Reactions and Medicinal Uses of Indole. - Pharmaguideline. [Link]
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Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. - Canadian Journal of Chemistry. [Link]
-
Carboxylic Acids Spectroscopy. - University of Calgary. [Link]
-
Indole-2-carboxylic acid. - NIST WebBook. [Link]
-
(PDF) Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. - ResearchGate. [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. - Longdom Publishing. [Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. - PubMed. [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. - Chemistry LibreTexts. [Link]
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HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa. - CABI Digital Library. [Link]
-
A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. - ResearchGate. [Link]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 7-Hydroxyindole-2-carboxylic Acid
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 7-Hydroxyindole-2-carboxylic acid (CAS No. 84639-84-9). As a crucial intermediate in pharmaceutical synthesis, particularly for neurological drug candidates, its responsible handling and disposal are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.[1] This guide is designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven best practices.
Disclaimer: This guide is based on established safety protocols for hazardous chemicals and available data for this compound and structurally similar compounds.[2] It is imperative that you consult the official Safety Data Sheet (SDS) provided by your chemical manufacturer and adhere to the specific protocols established by your institution's Environmental Health and Safety (EHS) department.[2] This document supplements, but does not replace, local, state, and federal regulations.[3][4]
Hazard Identification and Risk Assessment
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance.[5] The primary hazards are associated with its irritant properties.[5][6][7]
A thorough risk assessment dictates that this compound must be managed as a regulated hazardous waste from the point of generation to its final disposal.[3][8] Never dispose of this chemical or its containers in standard laboratory trash or down the sewer system.[9][10]
Table 1: GHS Hazard Profile for this compound
| Hazard Classification | GHS Category | Hazard Statement | Signal Word | Pictogram |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Warning | Harmful |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning | Harmful |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | Harmful |
Source: Data synthesized from multiple Safety Data Sheets.[5][6][7]
Immediate Safety Protocols: Pre-Disposal Handling
Before any waste handling or disposal procedures begin, the implementation of appropriate safety measures is mandatory to minimize exposure risk.
Personal Protective Equipment (PPE)
All personnel handling this compound waste must use the following PPE as a minimum requirement:
-
Eye and Face Protection: Chemical safety goggles or a full-face shield compliant with OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[11][12]
-
Skin Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use.[2][7] A standard laboratory coat is required to prevent skin contact.[2]
-
Respiratory Protection: When handling the solid compound where dust may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]
Engineering Controls
All transfers and handling of this compound waste, particularly the solid form, must be conducted within a certified chemical fume hood to control potential inhalation exposure.[2] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[11][13]
Step-by-Step Waste Segregation and Collection Protocol
The cornerstone of effective chemical waste management is meticulous segregation.[14][15] Mixing incompatible waste streams can lead to dangerous chemical reactions, posing a significant safety threat.
Step 1: Waste Stream Identification
Properly identify the type of waste you are generating. This will fall into one of three categories:
-
Solid Waste: Unused, expired, or contaminated solid this compound.
-
Liquid Waste: Solutions containing dissolved this compound.
-
Contaminated Labware: Items such as pipette tips, weigh boats, gloves, and absorbent pads that have come into direct contact with the chemical.
Step 2: Chemical Segregation
As a carboxylic acid, this compound must be segregated from incompatible chemical classes to prevent dangerous reactions.[16][17]
-
DO NOT MIX WITH:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide)
-
Strong Oxidizing Agents (e.g., nitric acid, permanganates)
-
Amines
-
Store separately from halogenated and non-halogenated solvent waste streams.[18]
-
Step 3: Containment and Container Selection
All waste must be collected in appropriate, well-maintained containers.[19] Containers must be kept tightly sealed at all times except when waste is being added.[9][18]
-
Solid Waste: Collect in a wide-mouth, screw-cap container made of compatible plastic (e.g., HDPE) or glass. The original manufacturer's container, if in good condition, is an excellent choice.[19]
-
Liquid Waste: Collect in a designated, leak-proof container. Ensure the container material is compatible with the solvent used in the solution. For acidic waste, avoid metal containers which can corrode.[4][17]
-
Contaminated Labware: Collect in a designated, puncture-resistant container or a double-bagged, sealed plastic bag clearly marked as hazardous waste.[10]
Step 4: Labeling
Proper labeling is a critical regulatory requirement that ensures safe handling and disposal.[8][14] Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[9][18] The label must include:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "this compound".
-
For mixtures, list all constituents and their approximate percentages.[16]
-
The specific hazard characteristics (e.g., "Irritant").[8]
-
The name of the principal investigator or laboratory contact.
-
The accumulation start date.
On-Site Accumulation and Storage
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[8][16][20]
-
Location: The SAA must be a designated area away from high traffic and drains.[9]
-
Secondary Containment: All waste containers must be placed within a secondary containment system, such as a chemical-resistant tray or tub, to contain potential spills.[9][18]
-
Segregation within SAA: Ensure that the container of this compound waste is physically segregated from incompatible materials within the SAA.[9][16]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[18] For practical laboratory purposes, waste pickups should be requested frequently to keep volumes minimal.[21]
Final Disposal Pathway: From Lab to Licensed Facility
The ultimate disposal of this compound must be handled by trained professionals through your institution's EHS department or a contracted hazardous waste disposal service.[3][14] These services ensure that the waste is transported, treated, and disposed of in compliance with all Resource Conservation and Recovery Act (RCRA) regulations.[3][22]
The logical workflow for disposing of this chemical is outlined in the diagram below.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
In the event of a small spill that can be safely managed by laboratory personnel, follow these steps:
-
Alert Personnel: Immediately notify others in the area.
-
Don PPE: Wear the appropriate PPE, including a respirator if the spill involves solid powder.
-
Containment: Cover the spill with a chemical absorbent material suitable for acids. Do not use combustible materials like paper towels on spills of solutions with oxidizing solvents.
-
Collection: Carefully sweep or wipe up the absorbed material, working from the outside in.
-
Disposal: Place all cleanup materials into a designated hazardous waste container, seal it, and label it appropriately.[18]
-
Decontamination: Clean the spill area with a suitable detergent and water.
For large spills, evacuate the area immediately and contact your institution's emergency response team and EHS office.
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- Vanderbilt University Medical Center.
- ACTenviro. (2024).
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- ChemicalBook. (2025). 7-HYDROXY-1H-INDOLE-2-CARBOXYLIC ACID (CAS 84639-84-9).
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 7-Hydroxyindole-2-carboxylic Acid
As a Senior Application Scientist, my primary objective extends beyond providing superior chemical reagents; it is to ensure that the brilliant minds using our products can do so with the utmost confidence and safety. This guide provides a detailed, field-tested framework for handling 7-Hydroxyindole-2-carboxylic acid, focusing on the critical selection and use of Personal Protective Equipment (PPE). The protocols herein are designed to be self-validating, grounding every recommendation in established safety principles to protect you, your research, and your environment.
Hazard Assessment: Understanding the Risks
Before any container is opened, a thorough understanding of the compound's potential hazards is essential. This compound (CAS No. 84639-84-9) is classified under the Globally Harmonized System (GHS) with specific risks that dictate our safety protocols.[1] The primary routes of occupational exposure are inhalation of dust particles, direct skin contact, and eye contact.
The hazards are officially classified as follows:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2/2A) : Causes significant eye irritation.[1][2]
-
Specific Target Organ Toxicity – Single Exposure (Category 3) : May cause respiratory irritation if inhaled.[1][2]
These classifications necessitate a multi-faceted PPE approach that provides a robust barrier against particulate and direct contact exposure.
Table 1: GHS Hazard Identification for this compound
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
|---|---|---|---|
| Skin Irritation | 2 | Warning | H315: Causes skin irritation[1][2] |
| Serious Eye Irritation | 2A | Warning | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | 3 | Warning | H335: May cause respiratory irritation[1][2] |
The Core Protocol: A Multi-Layered Defense
Effective safety is not about a single piece of equipment but an integrated system of engineering controls and personal protective gear. PPE should be considered the final, critical barrier between the researcher and the chemical hazard.
Engineering Controls: The First Line of Defense
Before selecting any PPE, ensure appropriate engineering controls are in place and functional.
-
Chemical Fume Hood: All handling of solid this compound that could generate dust—including weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood.[1][3] This is non-negotiable, as it is the primary method for containing airborne particles and preventing inhalation.
-
Safety Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible and within close proximity to the workstation.[3][4]
Eye and Face Protection: Shielding Against Particulates and Splashes
Given the classification as a serious eye irritant, robust eye protection is mandatory.
-
Minimum Requirement: ANSI Z87.1-compliant or European Standard EN166 chemical safety goggles must be worn at all times when handling the compound.[3][5] Standard safety glasses with side shields do not provide an adequate seal against fine dust particles and are not sufficient.[6]
-
Elevated Risk Scenarios: When there is a significant risk of splashing (e.g., when preparing solutions or during spill cleanup), a full-face shield must be worn in addition to chemical safety goggles to protect the entire face.[7]
Skin and Body Protection: An Impermeable Barrier
To prevent skin irritation, complete skin coverage is essential.
-
Gloves: Chemical-resistant, disposable gloves are required. Nitrile gloves (minimum 5 mil thickness) are an excellent first choice, providing effective splash protection for incidental contact.[8] Always inspect gloves for tears or punctures before use.[2] Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of immediately as chemical waste.[2][9] For prolonged contact, consider heavier-duty gloves like butyl rubber.[10][11]
-
Lab Coat/Gown: A long-sleeved lab coat, preferably with knit cuffs, must be worn and fully fastened.[6] This prevents the compound from settling on personal clothing and skin. For handling larger quantities, a disposable gown shown to resist chemical permeability offers enhanced protection.[6]
Respiratory Protection: Preventing Inhalation
The potential for respiratory irritation demands strict controls.
-
Primary Control: A chemical fume hood is the primary means of respiratory protection.
-
Secondary Control: In situations where a fume hood is not feasible or during a large spill cleanup where dust concentrations may be high, respiratory protection is required. A NIOSH-approved N95 (or higher) particulate respirator is the minimum requirement.[5][6] All personnel required to wear tight-fitting respirators must be enrolled in a respiratory protection program that includes medical evaluation and annual fit-testing, as mandated by OSHA standard 29 CFR 1910.134.[7] A surgical mask provides no protection against chemical dust and must not be used.[6][12]
Table 2: PPE Selection Matrix
| Task / Scenario | Eye/Face Protection | Gloves | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing/Transfer (in Fume Hood) | Safety Goggles | Nitrile Gloves (double-gloving recommended) | Lab Coat (fully fastened) | Not required if work is done correctly within the hood |
| Solution Preparation | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat (fully fastened) | Not required if work is done correctly within the hood |
| Small Spill Cleanup | Safety Goggles & Face Shield | Nitrile Gloves (double-gloving) | Lab Coat or Disposable Gown | N95 Particulate Respirator |
| Storage & Transport (Closed Container) | Safety Glasses | Nitrile Gloves (optional, good practice) | Lab Coat | Not required |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, logical workflow minimizes the risk of exposure.
Pre-Handling Checklist
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Clear the workspace of all unnecessary items.
-
Confirm the location of the nearest eyewash station and safety shower.
-
Don all required PPE as outlined in Table 2 before approaching the chemical storage area.
Workflow for Weighing and Handling
The following diagram outlines the mandatory workflow for safely handling solid this compound.
Caption: Workflow for Safely Weighing and Handling Solid Compound.
Emergency and Disposal Plan
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[13] If irritation occurs or persists, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[13][14] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[13]
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult or they feel unwell, call a poison center or doctor.[1]
-
Spill: Evacuate the area. Wearing full PPE (including respiratory protection), gently cover the spill with an inert absorbent material. Carefully sweep up the material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[14] Do not allow the chemical to enter drains.[14]
Waste Disposal Protocol
All waste, including surplus chemical, contaminated materials (e.g., weigh boats, paper towels), and used PPE, must be disposed of as hazardous chemical waste.
-
Collect all waste in a clearly labeled, sealed container.
-
Never mix this waste with other waste streams.
-
Follow all local, state, and federal regulations for hazardous waste disposal, managed through your institution's Environmental Health & Safety (EHS) office.[15][16]
By integrating these expert-validated protocols into your daily work, you build a culture of safety that protects the most valuable asset in any laboratory: the scientist.
References
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Technical Supplement: Sulfuric Acid Bulk Handling FCX-HS28– Personal Protective Equipment. Freeport-McMoRan.[Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
